Product packaging for 7-Bromoheptanenitrile(Cat. No.:CAS No. 20965-27-9)

7-Bromoheptanenitrile

Cat. No.: B124884
CAS No.: 20965-27-9
M. Wt: 190.08 g/mol
InChI Key: HVVQSKCGHAPHMV-UHFFFAOYSA-N
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Description

7-Bromoheptanenitrile, also known as this compound, is a useful research compound. Its molecular formula is C7H12BrN and its molecular weight is 190.08 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 60131. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H12BrN B124884 7-Bromoheptanenitrile CAS No. 20965-27-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

7-bromoheptanenitrile
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InChI

InChI=1S/C7H12BrN/c8-6-4-2-1-3-5-7-9/h1-6H2
Source PubChem
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InChI Key

HVVQSKCGHAPHMV-UHFFFAOYSA-N
Source PubChem
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Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCCBr)CCC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C7H12BrN
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DSSTOX Substance ID

DTXSID5066667
Record name Heptanenitrile, 7-bromo-
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Molecular Weight

190.08 g/mol
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CAS No.

20965-27-9
Record name 7-Bromoheptanenitrile
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Foundational & Exploratory

7-Bromoheptanenitrile chemical properties and structure

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 7-Bromoheptanenitrile: Structure, Properties, and Synthetic Utility

Executive Summary

This compound (CAS No. 20965-27-9) is a bifunctional linear C7 aliphatic compound featuring a terminal primary alkyl bromide and a terminal nitrile group. This unique architecture makes it a highly valuable and versatile building block in modern organic synthesis. Its differential reactivity allows for selective, stepwise functionalization, providing a robust platform for constructing complex molecular frameworks. This guide offers an in-depth analysis of its chemical structure, physicochemical properties, spectroscopic profile, reactivity, and key applications, with a particular focus on its role in pharmaceutical development. The information presented herein is intended for researchers, chemists, and drug development professionals seeking to leverage this reagent's capabilities in their synthetic endeavors.

Molecular Structure and Physicochemical Properties

This compound is a linear chain molecule comprised of seven carbon atoms. The structure is defined by a bromo-functionalized methylene group at one terminus and a nitrile group at the other, separated by a flexible pentamethylene spacer. This separation is critical, as it minimizes inductive effects between the two functional groups, allowing each to exhibit its characteristic reactivity.

Key Identifiers and Synonyms:

  • IUPAC Name: this compound[1]

  • CAS Number: 20965-27-9[1]

  • Synonyms: 6-Cyanohexyl bromide, 1-Bromo-6-cyanohexane[1]

  • Molecular Formula: C₇H₁₂BrN[1]

  • SMILES: BrCCCCCCC#N[1]

The core physicochemical properties of this compound are summarized in the table below, providing essential data for experimental design and process scale-up.

PropertyValueSource(s)
Molecular Weight 190.08 g/mol [1]
Appearance Colorless to light yellow liquid
Boiling Point 140-141 °C at 14 mmHg[1]
Density 1.265 g/mL at 25 °C[1]
Refractive Index (n²⁰/D) 1.475[1]
Flash Point 113 °C (235.4 °F) - closed cup

Predicted Spectroscopic Profile

While full spectral data sets are often proprietary, the structure of this compound allows for a highly accurate prediction of its key spectroscopic features. This analysis is crucial for reaction monitoring and quality control.

Infrared (IR) Spectroscopy

The IR spectrum provides a direct confirmation of the key functional groups.

  • C≡N Stretch: A sharp, medium-intensity absorption band is expected in the range of 2260-2210 cm⁻¹ , which is highly characteristic of a nitrile functional group.[2][3]

  • C-H Stretch: A series of bands will appear in the 3000-2850 cm⁻¹ region, corresponding to the stretching vibrations of the aliphatic methylene (CH₂) groups.[2][4]

  • C-Br Stretch: A strong absorption in the fingerprint region, typically between 650-550 cm⁻¹ , can be attributed to the C-Br stretching vibration.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum will show distinct signals for each methylene group, with chemical shifts influenced by the adjacent functional groups.

  • δ ~3.4 ppm (triplet): The two protons on the carbon adjacent to the bromine atom (Br-CH₂ -). The electronegative bromine atom deshields these protons, shifting them downfield. The signal will be a triplet due to coupling with the adjacent CH₂ group.[5][6]

  • δ ~2.3 ppm (triplet): The two protons on the carbon adjacent to the nitrile group (-CH₂ -CN). The nitrile group also has a deshielding effect, though less pronounced than bromine. This signal will also appear as a triplet.[6]

  • δ ~1.3-1.9 ppm (multiplets): The remaining eight protons of the central methylene chain (-CH₂-(CH₂ )₄-CH₂-) will resonate as a series of overlapping multiplets in the typical aliphatic region.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The proton-decoupled ¹³C NMR spectrum will display seven unique signals, one for each carbon atom in the molecule.

  • δ ~119 ppm: The carbon of the nitrile group (C N).[7]

  • δ ~33 ppm: The carbon atom bonded to the bromine (C H₂Br).[8][9]

  • δ ~17 ppm: The carbon atom adjacent to the nitrile group (C H₂CN).[7]

  • δ ~25-32 ppm: The remaining four methylene carbons of the aliphatic chain, with distinct chemical shifts for each.

Chemical Reactivity: A Bifunctional Platform

The synthetic power of this compound lies in the orthogonal reactivity of its two terminal functional groups. The primary alkyl bromide is an excellent electrophile for nucleophilic substitution reactions, while the nitrile group can undergo a variety of transformations, including reduction and hydrolysis.

This differential reactivity allows for selective manipulation. For instance, nucleophilic substitution at the C-Br bond can be performed under conditions that leave the nitrile group intact. Common nucleophiles include amines, azides, carboxylates, and alkoxides. These reactions typically proceed via an Sₙ2 mechanism, favoring polar aprotic solvents like DMSO or DMF and moderate temperatures to minimize elimination side reactions.[10][11]

Conversely, the nitrile group can be selectively reduced to a primary amine using powerful reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation, providing a route to diaminoheptane derivatives.

Caption: Differential reactivity pathways of this compound.

Synthesis and Purification: A Representative Protocol

This compound is not naturally occurring and must be prepared synthetically. A common and efficient laboratory-scale synthesis involves the nucleophilic substitution of a dibromoalkane with a cyanide salt. This method leverages the statistical likelihood of achieving monosubstitution under controlled conditions.

Reaction: Br-(CH₂)₆-Br + NaCN → Br-(CH₂)₆-CN + NaBr

Protocol: Synthesis from 1,6-Dibromohexane

  • Materials: 1,6-dibromohexane, sodium cyanide (NaCN), dimethyl sulfoxide (DMSO), diethyl ether, deionized water, anhydrous magnesium sulfate.

  • Procedure:

    • To a stirred solution of 1,6-dibromohexane (1 equivalent) in anhydrous DMSO, add sodium cyanide (1.05 equivalents) portion-wise at room temperature. Causality: Using a slight excess of cyanide drives the reaction to completion. DMSO is an excellent polar aprotic solvent for this Sₙ2 reaction, promoting a favorable rate.[10]

    • Heat the reaction mixture to 90-100 °C and monitor the reaction progress by GC-MS or TLC. The reaction is typically complete within 4-6 hours.

    • After cooling to room temperature, pour the reaction mixture into a separatory funnel containing a large volume of cold water.

    • Extract the aqueous phase three times with diethyl ether. Trustworthiness: Multiple extractions ensure complete recovery of the product from the aqueous phase.

    • Combine the organic extracts and wash sequentially with deionized water and brine to remove residual DMSO and inorganic salts.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

    • The crude product is then purified by vacuum distillation to yield this compound as a clear, colorless to light-yellow oil. The fraction boiling at 140-141 °C / 14 mmHg is collected.[1]

Applications in Advanced Synthesis: The Case of (±)-15-Deoxyspergualin

A prominent application of this compound is in the synthesis of (±)-15-deoxyspergualin (also known as Gusperimus), a potent immunosuppressive agent used clinically to treat acute allograft rejection.[6][12] Historical syntheses of this complex molecule were often lengthy and low-yielding. Convergent routes that utilize this compound as a key starting material have been shown to improve overall yields.[13]

In these synthetic strategies, the this compound molecule serves as a seven-carbon electrophilic linker. The alkyl bromide terminus reacts with a protected spermidine derivative, while the nitrile group is later transformed into the required guanidino functionality through reduction and subsequent guanidinylation steps.

Caption: Role of this compound in a convergent synthesis pathway.

Safety, Handling, and Storage

This compound is classified as a hazardous substance and must be handled with appropriate precautions.

  • Hazards: Causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335).[1]

  • Handling: Use only in a well-ventilated area, preferably a chemical fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Avoid breathing vapors or mist.

  • Storage: Store in a tightly closed container in a cool, dry place. The recommended storage temperature is below +30°C.

  • Disposal: Dispose of waste material in accordance with local, state, and federal regulations.

Conclusion

This compound is a powerful and versatile bifunctional reagent whose value is derived from its straightforward structure and predictable reactivity. The ability to selectively address either the alkyl bromide or the nitrile functionality provides chemists with a strategic tool for the efficient construction of complex target molecules. Its successful application in the synthesis of pharmaceuticals like 15-deoxyspergualin underscores its importance and potential in drug discovery and development. Proper understanding of its properties, reactivity, and handling is paramount to unlocking its full synthetic potential.

References

  • PubChem. (n.d.). Heptanenitrile, 7-bromo-. National Center for Biotechnology Information.
  • Pore, V. H., et al. (2011). Improved synthesis of 15-deoxyspergualin analogs using the Ugi multi-component reaction. Bioorganic & Medicinal Chemistry Letters, 21(9), 2587-2590.
  • University of Colorado Boulder. (n.d.). Infrared Spectroscopy.
  • University of California, Santa Cruz. (n.d.). Table of Characteristic IR Absorptions.
  • NIST. (n.d.). This compound. NIST Chemistry WebBook.
  • UCLA Chemistry. (n.d.). Infrared Spectroscopy Table.
  • University of Regensburg. (n.d.). 1H NMR Spectroscopy.
  • LibreTexts Chemistry. (2021). Common nucleophilic substitution reactions.
  • Amemiya, H. (1996). 15-Deoxyspergualin: a newly developed immunosuppressive agent and its mechanism of action and clinical effect: a review. Artificial Organs, 20(8), 832-835.
  • LibreTexts Chemistry. (2021). 7.1: Nucleophilic Substitution Reaction Overview.
  • Michigan State University. (n.d.). Proton NMR Table.
  • University of Wisconsin. (2021). 13C NMR Chemical Shifts.
  • Loudon, G. M. & Parise, J. (n.d.). Reactions of Haloalkanes, Alcohols, and Amines. Nucleophilic Substitution.
  • AQA A-Level Chemistry. (2020). Nucleophilic Substitution Mechanisms. YouTube.
  • University of Puget Sound. (n.d.). Infrared Spectroscopy.
  • NPTEL. (n.d.). 13C NMR spectroscopy.
  • Organic Syntheses. (n.d.). A Publication of Reliable Methods for the Preparation of Organic Compounds.
  • Oregon State University. (n.d.). 1H NMR Chemical Shifts.
  • Li, X., et al. (2014). Mechanism and Kinetics of the Synthesis of 1,7-Dibromoheptane. Asian Journal of Chemistry, 26(22), 7691-7694.
  • Michigan State University. (n.d.). Carbon NMR Table.

Sources

A Senior Application Scientist's Technical Guide to 7-Bromoheptanenitrile (CAS No. 20965-27-9)

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

7-Bromoheptanenitrile, also known as 6-cyanohexyl bromide, is a versatile bifunctional linear C7 building block essential in advanced organic synthesis. Its structure, featuring a terminal nitrile group and a primary alkyl bromide, allows for orthogonal chemical modifications, making it a valuable intermediate in the synthesis of complex molecules, including pharmaceuticals and materials. This guide provides an in-depth characterization of this compound, detailing its physicochemical properties, comprehensive spectroscopic profile, synthetic utility, and essential safety protocols. The information herein is curated to empower researchers to confidently utilize this reagent, with a focus on the causality behind analytical methods and their interpretation.

Core Physicochemical & Structural Properties

This compound is a liquid at room temperature, appearing colorless to light yellow.[1] Its bifunctional nature—a terminal bromide and a nitrile separated by a hexamethylene chain—dictates its physical properties and chemical reactivity.

The key to its utility lies in the differential reactivity of its two functional groups. The primary bromide is an excellent electrophile for nucleophilic substitution (SN2) reactions, while the nitrile group offers a pathway to amines, carboxylic acids, or ketones through reduction, hydrolysis, or addition of organometallic reagents, respectively.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
CAS Number 20965-27-9[2]
Molecular Formula C₇H₁₂BrN[2][3]
Molecular Weight 190.08 g/mol [3]
Appearance Colorless to light yellow liquid[1]
Boiling Point 140-141 °C at 14 mmHg[4]
Density 1.265 g/mL at 25 °C[5]
Refractive Index (n²⁰/D) 1.475[5]
Flash Point >110 °C (>230 °F)[5][6]
InChI Key HVVQSKCGHAPHMV-UHFFFAOYSA-N[3]
Canonical SMILES N#CCCCCCCBr[2]

Synthesis and Purity Assessment Workflow

A common route for the synthesis of this compound involves the nucleophilic substitution of a dihaloalkane, such as 1,6-dibromohexane, with a cyanide salt. However, routes starting from materials like 6-chlorohexanol are also documented.[7] Post-synthesis, purification is critical and is typically achieved by vacuum distillation to separate the product from starting materials and byproducts.

Purity verification is a mandatory step before use in sensitive downstream applications. A multi-step analytical approach ensures the material's identity and purity.

G cluster_synthesis Synthesis & Purification cluster_qc Quality Control & Characterization Start Starting Materials (e.g., 1,6-Dihaloalkane) Reaction Cyanide Nucleophilic Substitution Start->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Distill Vacuum Distillation Workup->Distill Product Purified this compound Distill->Product NMR NMR Spectroscopy (Identity & Structure) Product->NMR IR IR Spectroscopy (Functional Groups) Product->IR MS Mass Spectrometry (Molecular Weight) Product->MS GC GC-MS (Purity & Impurities) Product->GC Final Verified Reagent NMR->Final IR->Final MS->Final GC->Final

Diagram: Synthesis and quality control workflow.

Spectroscopic and Chromatographic Characterization

A robust characterization portfolio is essential for validating the structure and purity of this compound. Each technique provides a unique and complementary piece of structural information.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for unambiguous structure elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR are required. Spectra are typically recorded in deuterated chloroform (CDCl₃).

¹H NMR (Proton NMR) Analysis

The ¹H NMR spectrum provides information on the number of different proton environments and their neighboring protons. The linear aliphatic chain results in significant signal overlap in the 1.4-2.0 ppm region, but the protons adjacent to the electron-withdrawing functional groups are shifted downfield to distinct regions.[8]

Table 2: Predicted ¹H NMR Chemical Shifts and Splitting Patterns

Position (Br-(CH₂)₇-CN)Approx. Chemical Shift (δ, ppm)MultiplicityIntegrationRationale for Shift
H₇ (Br-CH₂ -)~3.40Triplet (t)2HDeshielded by the adjacent electronegative bromine atom.
H₂ (-CH₂ -CN)~2.35Triplet (t)2HDeshielded by the anisotropic effect of the nitrile (C≡N) group.
H₆, H₃~1.85, ~1.65Multiplets (m)4HProtons adjacent to the deshielded methylenes (H₇ and H₂).
H₅, H₄~1.50Multiplet (m)4HCentral methylene protons, least affected by functional groups.
¹³C NMR (Carbon NMR) Analysis

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. Given the molecule's lack of symmetry, seven distinct signals are expected.

Table 3: Predicted ¹³C NMR Chemical Shifts

Position (Br-(CH₂)₇-CN)Approx. Chemical Shift (δ, ppm)Rationale for Shift
C₁ (-C N)~119.5Characteristic shift for a nitrile carbon.
C₇ (Br-C H₂)~33.5Electronegative bromine causes a downfield shift.
C₆ (-C H₂-CH₂Br)~32.0Beta-effect from the bromine atom.
C₂ (-C H₂-CN)~27.5Alpha-effect from the nitrile group.
C₃, C₅~28.0, ~25.0Aliphatic carbons with minor differences based on proximity to functional groups.
C₄ (-CH₂-C H₂-CH₂-)~24.5The most shielded carbon, furthest from both functional groups.
Infrared (IR) Spectroscopy

IR spectroscopy is used to confirm the presence of key functional groups.[9] The spectrum of this compound is characterized by two prominent absorptions.

  • C≡N Stretch: A sharp, intense absorption band appears around 2247 cm⁻¹ . This is highly diagnostic for the nitrile functional group.

  • C-Br Stretch: A moderate absorption in the fingerprint region, typically around 645 cm⁻¹ , indicates the presence of the alkyl bromide.

  • C-H Stretch: Aliphatic C-H stretching vibrations are observed just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹ ).

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and can provide structural information through fragmentation patterns. For this compound, Electron Ionization (EI) would reveal:

  • Molecular Ion (M⁺): A key feature is the presence of two peaks of nearly equal intensity at m/z 189 and 191 .[3] This characteristic M, M+2 pattern is the isotopic signature of a molecule containing one bromine atom (⁷⁹Br and ⁸¹Br isotopes).

  • Key Fragments: Common fragmentation includes the loss of the bromine atom (M-Br)⁺ at m/z 110 and alpha-cleavage next to the functional groups.

Chemical Reactivity and Synthetic Utility

The synthetic power of this compound stems from the orthogonal reactivity of its terminal functional groups. This allows for selective, stepwise elaboration of the molecular scaffold. It has been notably used in the synthesis of the immunosuppressive agent (±)-15-deoxyspergualin.[4]

G cluster_bromide Bromide Reactions (Electrophilic Site) cluster_nitrile Nitrile Reactions (Nucleophilic/Reducible Site) reagent This compound Br-(CH₂)₆-CN sn2 SN2 Substitution (e.g., + R-NH₂) reagent->sn2 Nucleophile grignard Grignard Formation (e.g., + Mg) reagent->grignard Metal reduction Reduction (e.g., + LiAlH₄) reagent->reduction Reducing Agent hydrolysis Hydrolysis (e.g., + H₃O⁺/Δ) reagent->hydrolysis Acid/Heat product_sn2 R-NH-(CH₂)₆-CN sn2->product_sn2 product_grignard ClMg-(CH₂)₆-CN grignard->product_grignard product_reduction Br-(CH₂)₇-NH₂ reduction->product_reduction product_hydrolysis Br-(CH₂)₆-COOH hydrolysis->product_hydrolysis

Diagram: Key reaction pathways for this compound.

Safety and Handling

As a bifunctional alkylating agent, this compound must be handled with appropriate care in a well-ventilated chemical fume hood.

  • Hazards: It is classified as an irritant, causing skin and serious eye irritation.[3] It may also cause respiratory irritation.[1][3]

  • Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.

  • Handling: Avoid breathing vapors.[1] Prevent contact with skin and eyes.

  • Storage: Store in a tightly closed container in a cool, dry place below +30°C.[4][5]

References

  • CAS Common Chemistry. (n.d.). This compound.
  • PubChem. (n.d.). Heptanenitrile, 7-bromo-.
  • NIST. (n.d.). This compound.
  • University of Colorado Boulder. (n.d.). Infrared Spectroscopy.
  • University of Calgary. (n.d.). 13C-NMR.
  • Oregon State University. (n.d.). 1H NMR Chemical Shift.

Sources

Spectroscopic Data of 7-bromoheptanenitrile: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide provides a comprehensive analysis of the spectroscopic data for 7-bromoheptanenitrile (CAS No. 20965-27-9), a bifunctional molecule incorporating both a nitrile and a bromoalkane moiety.[1][2][3] This document is intended for researchers, scientists, and drug development professionals, offering not just the raw spectral data but also the underlying principles and experimental considerations essential for accurate interpretation and application.

Introduction to this compound

This compound, with the linear formula Br(CH₂)₆CN, is a valuable building block in organic synthesis.[1] Its structure presents two reactive centers: the electrophilic carbon of the nitrile group and the electrophilic carbon attached to the bromine atom. Understanding its spectroscopic signature is paramount for reaction monitoring, quality control, and structural confirmation. This guide will delve into the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data of this compound.

Molecular Structure and Properties:

  • Molecular Formula: C₇H₁₂BrN[3][4][5]

  • Molecular Weight: 190.08 g/mol [1][3][4]

  • Appearance: Colorless to light yellow liquid[6]

  • Boiling Point: 140-141 °C at 14 mmHg[1][2]

  • Density: 1.265 g/mL at 25 °C[1][2]

I. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR provide unambiguous confirmation of its structure.

Experimental Protocol: Acquiring High-Quality NMR Spectra

The following protocol outlines the key steps for obtaining reliable NMR data for this compound. The causality behind each step is explained to ensure a self-validating system.

1. Sample Preparation:

  • Solvent Selection: Deuterated chloroform (CDCl₃) is a common and appropriate solvent for this compound due to its excellent solubilizing properties for nonpolar to moderately polar compounds and its single, well-defined residual solvent peak. It's crucial to be aware that solvent choice can influence chemical shifts.[7][8]
  • Concentration: A concentration of 5-25 mg in 0.5-0.75 mL of solvent is typically sufficient for ¹H NMR. For the less sensitive ¹³C NMR, a more concentrated sample may be required.
  • Internal Standard: Tetramethylsilane (TMS) is added as an internal standard to reference the chemical shifts to 0 ppm.

2. Instrument Parameters:

  • ¹H NMR:
  • Pulse Sequence: A standard single-pulse experiment is adequate.
  • Relaxation Delay (d1): A delay of 1-2 seconds is generally sufficient to allow for full relaxation of the protons, ensuring accurate integration.
  • Number of Scans (ns): For a sample of moderate concentration, 8 to 16 scans will provide a good signal-to-noise ratio.
  • ¹³C NMR:
  • Pulse Sequence: A proton-decoupled pulse sequence is used to simplify the spectrum by removing C-H coupling, resulting in a single peak for each unique carbon atom.
  • Relaxation Delay (d1): A longer relaxation delay (e.g., 2-5 seconds) is often necessary for quaternary carbons, such as the nitrile carbon, which have longer relaxation times.
  • Number of Scans (ns): Due to the low natural abundance of ¹³C, a significantly higher number of scans (e.g., 128 or more) is required to achieve an adequate signal-to-noise ratio.

Workflow for NMR Data Acquisition and Processing:

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing dissolve Dissolve in CDCl3 with TMS acquire_H Acquire ¹H Spectrum dissolve->acquire_H acquire_C Acquire ¹³C Spectrum dissolve->acquire_C process Fourier Transform acquire_H->process acquire_C->process phase Phase Correction process->phase baseline Baseline Correction phase->baseline reference Reference to TMS baseline->reference integrate Integrate (¹H) & Peak Pick (¹³C) reference->integrate

Caption: Workflow for NMR sample preparation, data acquisition, and processing.

¹H NMR Spectral Data

The ¹H NMR spectrum of this compound is characterized by several multiplets corresponding to the methylene protons. The chemical shifts are influenced by the electron-withdrawing effects of the nitrile and bromine groups.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
3.40Triplet2HH₇
2.34Triplet2HH₂
1.86Quintet2HH₆
1.66Quintet2HH₃
1.45Multiplet4HH₄, H₅

Data sourced from Sigma-Aldrich. [4]

Interpretation:

  • H₇ (δ 3.40): The protons on the carbon adjacent to the bromine atom are the most deshielded due to the strong electronegativity of bromine, thus appearing furthest downfield.[9] The signal is a triplet because of coupling to the two adjacent protons on C₆.

  • H₂ (δ 2.34): The protons on the carbon adjacent to the electron-withdrawing nitrile group are also deshielded and appear as a triplet due to coupling with the two protons on C₃.[10]

  • H₆ (δ 1.86) and H₃ (δ 1.66): These protons are adjacent to the more deshielded methylene groups and appear as quintets.

  • H₄, H₅ (δ 1.45): The protons on the central methylene groups are the most shielded and their signals overlap, resulting in a complex multiplet.

¹³C NMR Spectral Data

The ¹³C NMR spectrum provides a count of the unique carbon environments in the molecule.

Chemical Shift (δ, ppm)Assignment
119.8C₁ (CN)
33.8C₇ (CH₂Br)
32.5C₆
28.1C₄
27.8C₅
25.1C₃
17.0C₂

Data sourced from Sigma-Aldrich. [4]

Interpretation:

  • C₁ (δ 119.8): The nitrile carbon appears in its characteristic region of the spectrum.[10]

  • C₇ (δ 33.8): The carbon attached to the bromine atom is significantly deshielded.

  • C₂-C₆: The remaining methylene carbons appear in the aliphatic region of the spectrum, with their chemical shifts influenced by their proximity to the electron-withdrawing groups.

II. Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule.

Experimental Protocol: Acquiring an IR Spectrum

1. Sample Preparation:

  • Neat Sample: As this compound is a liquid, the spectrum can be conveniently run as a thin film between two salt (NaCl or KBr) plates.[4]
  • Attenuated Total Reflectance (ATR): Alternatively, an ATR-IR spectrum can be obtained by placing a drop of the liquid directly on the ATR crystal.[4]

2. Data Acquisition:

  • A background spectrum of the empty instrument (or clean ATR crystal) is first recorded.
  • The sample is then placed in the instrument, and the sample spectrum is recorded.
  • The instrument software automatically subtracts the background from the sample spectrum.
IR Spectral Data

The IR spectrum of this compound shows characteristic absorption bands for the nitrile and alkyl halide functional groups.

Wavenumber (cm⁻¹)IntensityAssignment
2938, 2860StrongC-H (sp³) stretching
2247MediumC≡N stretching
1460MediumCH₂ bending
645StrongC-Br stretching

Data sourced from the NIST Chemistry WebBook and SpectraBase. [4][5]

Interpretation:

  • C-H Stretch (2938, 2860 cm⁻¹): These strong absorptions are characteristic of the stretching vibrations of sp³ hybridized C-H bonds in the alkyl chain.[11][12]

  • C≡N Stretch (2247 cm⁻¹): This sharp, medium-intensity peak is a definitive indicator of the nitrile functional group.[11][13] The triple bond region around 2200 cm⁻¹ is often devoid of other signals, making this a highly diagnostic peak.[13]

  • C-Br Stretch (645 cm⁻¹): The absorption due to the C-Br stretching vibration is found in the fingerprint region of the spectrum.[14][15][16] Its position can be variable, but it is typically observed in the 500-600 cm⁻¹ range.[11]

III. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used for structural confirmation and identification.

Experimental Protocol: GC-MS Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable technique for the analysis of a volatile compound like this compound.

1. Sample Preparation:

  • The sample is diluted in a volatile organic solvent such as dichloromethane or hexane.[17][18] A typical concentration is around 10 µg/mL.[17]

2. GC Separation:

  • A small volume of the diluted sample is injected into the gas chromatograph.
  • The sample is vaporized and carried by an inert gas (e.g., helium) through a capillary column.
  • The components of the sample are separated based on their boiling points and interactions with the stationary phase of the column.

3. MS Detection:

  • As the separated components elute from the GC column, they enter the mass spectrometer.
  • Ionization: The molecules are ionized, typically by electron ionization (EI), which involves bombarding them with a high-energy electron beam. This process forms a molecular ion (M⁺) and fragment ions.
  • Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z).
  • Detection: The abundance of each ion is measured, and a mass spectrum is generated.

GC-MS Analysis Workflow:

GCMS_Workflow cluster_prep Sample Preparation cluster_gc GC Separation cluster_ms MS Detection dilute Dilute in Volatile Solvent inject Inject into GC dilute->inject separate Separate on Column inject->separate ionize Electron Ionization (EI) separate->ionize analyze Mass Analysis (m/z) ionize->analyze detect Generate Mass Spectrum analyze->detect

Caption: Workflow for the analysis of this compound by GC-MS.

Mass Spectral Data

The mass spectrum of this compound exhibits a characteristic isotopic pattern for bromine-containing compounds.

m/zRelative AbundanceAssignment
191/189Low[M]⁺ (Molecular Ion)
110High[M - Br]⁺
81/79Moderate[Br]⁺
55High[C₄H₇]⁺
41High[C₃H₅]⁺ (Allyl cation)

Data interpreted from the NIST Chemistry WebBook. [5]

Interpretation:

  • Molecular Ion ([M]⁺): The presence of two molecular ion peaks at m/z 189 and 191, with a roughly 1:1 intensity ratio, is a hallmark of a compound containing one bromine atom.[14][19][20][21] This is due to the natural isotopic abundance of ⁷⁹Br and ⁸¹Br.[19][20][21]

  • [M - Br]⁺ (m/z 110): The loss of a bromine radical from the molecular ion is a common fragmentation pathway for bromoalkanes, resulting in a significant peak at m/z 110.[19]

  • [Br]⁺ (m/z 79/81): The observation of peaks at m/z 79 and 81 corresponds to the bromine cation isotopes.[19]

  • [C₄H₇]⁺ (m/z 55) and [C₃H₅]⁺ (m/z 41): These are common fragment ions resulting from the cleavage of the alkyl chain. The peak at m/z 41 is likely the stable allyl cation.

Conclusion

The combined application of NMR, IR, and MS provides a complete and unambiguous spectroscopic characterization of this compound. The ¹H and ¹³C NMR spectra confirm the carbon-hydrogen framework, the IR spectrum identifies the key nitrile and alkyl bromide functional groups, and the mass spectrum confirms the molecular weight and the presence of bromine through its characteristic isotopic pattern. This guide serves as a foundational resource for scientists working with this versatile chemical intermediate, ensuring data integrity and facilitating its effective use in research and development.

References

  • J. Chem. Phys. 101, 4103 (1994); [Link]
  • Taylor & Francis Online. (n.d.). Solvent Effects on Nuclear Magnetic Resonance Chemical Shifts.
  • Reddit. (2022, January 13). How does solvent choice effect chemical shift in NMR experiments? r/chemhelp.
  • J-Stage. (n.d.). Solvent Effects on Proton Nmr Chemical Shifts of Macrocyclic and Nonmacrocyclic Compounds Employed with NH Functional.
  • Semantic Scholar. (n.d.). Solvent Effects in NMR Spectroscopy. I. Chemical Shifts Induced by the Addition of Protic Substances to Benzene Solutions of Several Polar Compounds.
  • Ohio State University Department of Chemistry. (n.d.). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities.
  • National Center for Biotechnology Information. (n.d.). Heptanenitrile, 7-bromo-. PubChem.
  • Master Organic Chemistry. (2016, November 23). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra.
  • Doc Brown's Chemistry. (n.d.). Advanced Organic Chemistry: Mass spectrum of 1-bromo-2-methylpropane.
  • National Institute of Standards and Technology. (n.d.). This compound. NIST Chemistry WebBook.
  • Global Substance Registration System. (n.d.). This compound.
  • YouTube. (2022, November 22). mass spectrum & fragmentation of 1-bromobutane. Chem Help ASAP.
  • Chemistry LibreTexts. (2021, March 3). 5.3: Spectroscopic Properties of Alkyl Halides.
  • SpringerLink. (n.d.). Chemometrics-Based TLC and GC-MS for Small Molecule Analysis: A Practical Guide.
  • University of California, Riverside. (n.d.). Sample Preparation Guidelines for GC-MS.
  • SCION Instruments. (n.d.). Sample preparation GC-MS.
  • Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0031447).
  • Quora. (2022, November 28). How to identify an alkyl halide using an infrared (IR) spectrum.
  • Save My Exams. (2025, September 24). Mass Spectrometry (MS) Fragmentation Patterns (HL) (DP IB Chemistry): Revision Note.
  • Scribd. (n.d.). C-X C-CL C-BR C - H: IR Spectroscopy Tutorial: Alkyl Halides | PDF.
  • Chemistry LibreTexts. (2024, September 30). 12.7: Interpreting Infrared Spectra.
  • University of Cambridge Department of Chemistry. (n.d.). Quantitative NMR Spectroscopy.
  • LCGC International. (2014, December 1). Quantifying Small Molecules by Mass Spectrometry.
  • ResearchGate. (n.d.). One‐Pot Synthesis of α‐Amino Nitrile Units through Alkylative Strecker Cyanation from Formamides.
  • University of Calgary. (n.d.). Ch20: Spectroscopy Analysis : Nitriles.
  • University of Colorado Boulder. (n.d.). Infrared Spectroscopy.
  • Chemistry LibreTexts. (2025, January 19). 20.8: Spectroscopy of Carboxylic Acids and Nitriles.
  • National Institutes of Health. (n.d.). Quantitative 1H NMR: Development and Potential of an Analytical Method – an Update.
  • Unknown. (n.d.). 13C-NMR. [PDF document]. Retrieved from a source providing a PDF on 13C NMR.
  • Palacký University Olomouc. (n.d.). Table of Characteristic IR Absorptions.
  • Oregon State University. (n.d.). 1H NMR Chemical Shift.
  • National Institute of Standards and Technology. (n.d.). 1-Heptanol, 7-bromo-. NIST Chemistry WebBook.
  • Chemistry LibreTexts. (2025, January 1). 12.8: Infrared Spectra of Some Common Functional Groups.
  • Compound Interest. (2015). A GUIDE TO 1H NMR CHEMICAL SHIFT VALUES.
  • National Institutes of Health. (2025, March 20). Detection and Behaviors of TEMPO Derivatives in Seven Mass Spectrometry Ionization Methods.

Sources

7-Bromoheptanenitrile reactivity with nucleophiles

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Reactivity of 7-Bromoheptanenitrile with Nucleophiles

Abstract

This compound (CAS No. 20965-27-9) is a highly versatile bifunctional linear C7 molecule, featuring a terminal nitrile group and a primary alkyl bromide. This unique structure makes it an invaluable building block in organic synthesis, particularly for the construction of complex molecules in pharmaceutical and materials science research.[1][2][3] The reactivity of this compound is dominated by the electrophilic nature of the carbon atom bonded to the bromine, making it an excellent substrate for nucleophilic substitution reactions. This guide provides a comprehensive technical overview of the reactivity of this compound with various classes of nucleophiles, grounded in mechanistic principles and supported by field-proven experimental protocols.

Core Principles of Reactivity: The Sɴ2 Pathway

The primary alkyl halide structure of this compound dictates that its reactions with nucleophiles proceed almost exclusively through the Substitution Nucleophilic Bimolecular (Sɴ2) mechanism.[4][5] This is a single, concerted step where the nucleophile attacks the electrophilic carbon atom from the backside relative to the leaving group (bromide), leading to an inversion of stereochemistry at the reaction center.[4][5]

The rate of the Sɴ2 reaction is dependent on the concentration of both the substrate (this compound) and the nucleophile.[4] Several factors are critical in designing a successful transformation:

  • Substrate Structure: As a primary haloalkane, this compound offers minimal steric hindrance at the electrophilic carbon, making it an ideal candidate for the Sɴ2 backside attack.[6]

  • Nucleophile Strength: The reaction rate is directly proportional to the strength of the nucleophile.[7][8] Charged nucleophiles (e.g., RO⁻, CN⁻) are generally more potent than their neutral counterparts (e.g., ROH, H₂O).[7]

  • Leaving Group Ability: The bromide ion (Br⁻) is an excellent leaving group due to its stability as a weak base, which facilitates the reaction.[7]

  • Solvent Choice: Polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetonitrile are optimal for Sɴ2 reactions.[7][9] These solvents solvate the cation of the nucleophilic salt but do not form strong hydrogen bonds with the anion, leaving the nucleophile "naked" and highly reactive.[8]

Caption: General Sɴ2 mechanism for this compound.

Reactivity with Carbon Nucleophiles: Cyanide Ion

One of the most fundamental reactions of this compound is chain extension via substitution with a cyanide salt, such as potassium cyanide (KCN) or sodium cyanide (NaCN). This reaction is a powerful tool for extending a carbon chain by one carbon, converting the C7 bromide into a C8 dinitrile.[10][11][12]

The product, suberonitrile (octanedinitrile), is a valuable precursor for the synthesis of polyamides and other polymers.

Experimental Protocol: Synthesis of Suberonitrile

Objective: To replace the bromine atom of this compound with a nitrile group via an Sɴ2 reaction.

Materials:

  • This compound (1.0 eq)

  • Potassium Cyanide (KCN) (1.2 eq)

  • Ethanol (or DMF)

  • Reflux condenser, round-bottom flask, heating mantle

  • Standard glassware for extraction and distillation

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve potassium cyanide in ethanol. Causality Note: Using an alcoholic or polar aprotic solvent is critical. The presence of significant amounts of water can lead to a competing hydrolysis reaction, forming 7-hydroxyheptanenitrile.[13]

  • Addition: Add this compound to the stirred solution.

  • Reaction: Heat the mixture to reflux and maintain for 4-8 hours. The progress of the reaction can be monitored by Gas Chromatography (GC) or Thin Layer Chromatography (TLC).

  • Work-up: After cooling to room temperature, filter the mixture to remove the precipitated potassium bromide (KBr).

  • Purification: Remove the solvent under reduced pressure. The resulting crude suberonitrile can be purified by vacuum distillation.

NucleophileSolventTemperatureTypical TimeTypical Yield
KCNEthanolReflux (~78 °C)4-8 h>85%
NaCNDMF80-100 °C2-4 h>90%

Reactivity with Nitrogen Nucleophiles: Amines

This compound readily reacts with primary and secondary amines to yield N-substituted 7-aminoheptanenitriles.[14] These products are important intermediates in medicinal chemistry. For instance, this compound has been utilized in the synthesis of the immunosuppressive agent (±)-15-deoxyspergualin.[2][3]

The reaction involves the nucleophilic attack of the amine's lone pair on the electrophilic carbon.[14] As this reaction generates hydrobromic acid (HBr), a non-nucleophilic base such as triethylamine (Et₃N) is typically added to neutralize the acid and drive the reaction to completion. Using an excess of the reactant amine can also serve this purpose if it is readily available and inexpensive.[14]

Amine_Alkylation_Workflow A 1. Dissolve this compound, Amine (R₂NH), and Et₃N in DMF B 2. Stir at Room Temperature (or gentle heat) for 2-12h A->B C 3. Monitor reaction by TLC/LC-MS B->C D 4. Quench with Water C->D E 5. Extract with Ethyl Acetate D->E F 6. Wash organic layer with Brine E->F G 7. Dry over Na₂SO₄ F->G H 8. Concentrate in vacuo G->H I 9. Purify by Column Chromatography H->I J Final Product: R₂N-(CH₂)₆-CN I->J

Caption: Experimental workflow for amine alkylation.

Reactivity with Oxygen Nucleophiles: Alkoxides

In a classic Williamson Ether Synthesis , alkoxides (RO⁻) serve as potent nucleophiles to displace the bromide from this compound, forming 7-alkoxyheptanenitriles.[15][16] This reaction is highly efficient for primary halides as the competing E2 elimination pathway is sterically disfavored.[16][17]

The alkoxide is typically generated in situ by reacting the corresponding alcohol with a strong base like sodium hydride (NaH) or metallic sodium.[17]

Experimental Protocol: Synthesis of 7-Methoxyheptanenitrile

Objective: To synthesize a 7-alkoxyheptanenitrile via the Williamson Ether Synthesis.

Materials:

  • Sodium Hydride (NaH), 60% dispersion in mineral oil (1.1 eq)

  • Anhydrous Methanol (excess)

  • Anhydrous Tetrahydrofuran (THF)

  • This compound (1.0 eq)

  • Standard inert atmosphere glassware

Procedure:

  • Alkoxide Formation: In a flame-dried, three-neck flask under an inert atmosphere (e.g., Nitrogen), suspend NaH in anhydrous THF.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add anhydrous methanol dropwise. Vigorous hydrogen gas evolution will be observed. Allow the mixture to stir for 30 minutes at 0 °C to ensure complete formation of sodium methoxide. Trustworthiness Note: This step must be performed under a strict inert atmosphere as NaH reacts violently with water.

  • Nucleophilic Substitution: Add this compound dropwise to the freshly prepared sodium methoxide solution at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Quenching: Carefully quench the reaction by the slow addition of water at 0 °C to destroy any excess NaH.

  • Work-up and Purification: Extract the product with diethyl ether, wash the organic layer with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure. The final product can be purified by vacuum distillation.

Intramolecular Reactivity: A Pathway to Carbocycles

A more advanced application of this compound's bifunctionality is its use in intramolecular cyclization reactions to form seven-membered rings, which are precursors to cycloheptanone.[18] This transformation, a variation of the Thorpe-Ziegler reaction, relies on generating a nucleophilic carbanion at the carbon alpha to the nitrile group.

This is achieved using a strong, non-nucleophilic base like Lithium Diisopropylamide (LDA) or sodium amide (NaNH₂). The resulting carbanion attacks the electrophilic carbon at the other end of the chain, displacing the bromide and forming a cyclic intermediate. Subsequent acidic workup and hydrolysis of the resulting enamine or imine yields the desired cycloheptanone.

Sources

electrophilic sites in 7-bromoheptanenitrile

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Electrophilic Sites of 7-Bromoheptanenitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound [Br(CH₂_₎₆CN] is a bifunctional linear molecule of significant interest in organic synthesis, serving as a versatile building block for the introduction of a seven-carbon chain with reactive handles at both ends. Its utility stems from the distinct electrophilic nature of two key atomic centers: the carbon atom bonded to the bromine and the carbon atom of the nitrile group. This guide provides a comprehensive exploration of these electrophilic sites, delving into the electronic principles that govern their reactivity and presenting detailed, field-proven protocols for their selective transformation. By understanding the causality behind experimental choices, researchers can effectively leverage this compound in the synthesis of complex molecules, including pharmaceuticals and other advanced materials.

Introduction: The Molecular Architecture of this compound

This compound is a colorless to pale yellow liquid with the molecular formula C₇H₁₂BrN.[1][2][3] Its structure features a heptane backbone, with a bromo substituent at one terminus and a nitrile group at the other. This arrangement creates two distinct and chemoselectively addressable electrophilic centers, making it a valuable synthon in multi-step synthetic strategies.

PropertyValueReference
Molecular Weight190.08 g/mol [1][3]
Boiling Point140-141 °C at 14 mmHg[3][4]
Density1.265 g/mL at 25 °C[3][4]
CAS Number20965-27-9[2]

The strategic importance of this molecule lies in the orthogonal reactivity of its two functional groups. The alkyl bromide is susceptible to nucleophilic substitution and elimination reactions, while the nitrile group undergoes nucleophilic addition. This allows for a stepwise modification of the molecule, enabling the construction of complex architectures.

The Primary Electrophilic Site: The α-Carbon of the Alkyl Bromide

The carbon atom directly bonded to the bromine atom (the α-carbon) represents a classic electrophilic center.[5][6][7] This electrophilicity arises from the significant difference in electronegativity between carbon and bromine, resulting in a polarized C-Br bond. The bromine atom withdraws electron density, inducing a partial positive charge (δ+) on the α-carbon and making it a prime target for nucleophilic attack.[7]

Nucleophilic Substitution Reactions (Sₙ2)

Given that this compound is a primary alkyl halide, it readily undergoes bimolecular nucleophilic substitution (Sₙ2) reactions.[6][8] This mechanism involves a backside attack by a nucleophile on the electrophilic α-carbon, leading to the displacement of the bromide leaving group in a single, concerted step.[7]

Diagram 1: Sₙ2 Reaction at the α-Carbon

Caption: Sₙ2 mechanism at the α-carbon of this compound.

Experimental Protocol: Synthesis of 7-Azidoheptanenitrile

This protocol details the Sₙ2 reaction of this compound with sodium azide to yield 7-azidoheptanenitrile, a useful intermediate for click chemistry or reduction to the corresponding diamine.

  • Reagent Preparation: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 1.0 equivalent of this compound in a suitable polar aprotic solvent such as dimethylformamide (DMF) or acetone.

  • Nucleophile Addition: Add 1.2 equivalents of sodium azide (NaN₃). The use of a slight excess of the nucleophile helps to drive the reaction to completion.

  • Reaction Conditions: Heat the reaction mixture to 60-80 °C and stir for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Workup: After cooling to room temperature, pour the reaction mixture into water and extract with a suitable organic solvent (e.g., diethyl ether or ethyl acetate). The aqueous workup removes the inorganic salts.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography on silica gel.

The Second Electrophilic Site: The Nitrile Carbon

The carbon atom of the nitrile group (-C≡N) is another significant electrophilic center.[9][10][11][12] The triple bond between carbon and the more electronegative nitrogen atom is highly polarized, with the nitrogen atom pulling electron density away from the carbon.[10][11] This polarization is further enhanced by resonance, which depicts a formal positive charge on the carbon atom, making it susceptible to attack by nucleophiles.[12]

Hydrolysis to Carboxylic Acids

Nitriles can be hydrolyzed to carboxylic acids under either acidic or basic conditions.[9][10][11][13]

  • Acid-Catalyzed Hydrolysis: Protonation of the nitrile nitrogen increases the electrophilicity of the carbon, facilitating the attack of a weak nucleophile like water.[9][12] The reaction proceeds through an amide intermediate.[13]

  • Base-Catalyzed Hydrolysis: A strong nucleophile, such as a hydroxide ion, directly attacks the electrophilic nitrile carbon.[11] This also proceeds via an amide intermediate and results in the formation of a carboxylate salt, which requires a final acidification step to yield the carboxylic acid.[9][13]

Diagram 2: Hydrolysis of the Nitrile Group

Nitrile_Hydrolysis Nitrile This compound Acid_Conditions Acidic Conditions (e.g., H₂SO₄, H₂O, heat) Nitrile->Acid_Conditions Base_Conditions Basic Conditions (e.g., NaOH, H₂O, heat) Nitrile->Base_Conditions Amide_Intermediate Amide Intermediate Acid_Conditions->Amide_Intermediate Base_Conditions->Amide_Intermediate Carboxylic_Acid 7-Bromoheptanoic Acid Amide_Intermediate->Carboxylic_Acid Carboxylate_Salt Sodium 7-bromoheptanoate Amide_Intermediate->Carboxylate_Salt Acidification Acidification (e.g., HCl) Carboxylate_Salt->Acidification Acidification->Carboxylic_Acid

Caption: Pathways for the hydrolysis of the nitrile group.

Experimental Protocol: Basic Hydrolysis to 7-Bromoheptanoic Acid

  • Reaction Setup: In a round-bottom flask fitted with a reflux condenser, add this compound and a 10-20% aqueous solution of sodium hydroxide.

  • Heating: Heat the mixture to reflux and maintain for several hours until the evolution of ammonia gas ceases (can be tested with moist litmus paper).

  • Cooling and Acidification: Cool the reaction mixture in an ice bath and carefully acidify with concentrated hydrochloric acid until the pH is approximately 1-2. The carboxylic acid will precipitate out of the solution.

  • Isolation: Collect the solid product by vacuum filtration and wash with cold water to remove any remaining inorganic salts.

  • Purification: The crude 7-bromoheptanoic acid can be purified by recrystallization from a suitable solvent, such as hexane or water.

Reduction to Primary Amines

The nitrile group can be reduced to a primary amine using strong reducing agents like lithium aluminum hydride (LiAlH₄).[9][12] The reaction involves the nucleophilic addition of hydride ions to the electrophilic nitrile carbon.[11][12]

Experimental Protocol: Reduction to 7-Bromoheptan-1-amine

Caution: LiAlH₄ is a highly reactive and pyrophoric reagent. This procedure should be carried out by trained personnel in a fume hood and under an inert atmosphere (e.g., nitrogen or argon).

  • Inert Atmosphere: Set up a dry, three-necked round-bottom flask equipped with a dropping funnel, a reflux condenser, and a nitrogen inlet.

  • LiAlH₄ Suspension: In the flask, prepare a suspension of LiAlH₄ (typically 1.5-2.0 equivalents) in a dry, ethereal solvent such as diethyl ether or tetrahydrofuran (THF).

  • Substrate Addition: Dissolve this compound in the same dry solvent and add it dropwise to the LiAlH₄ suspension via the dropping funnel at a rate that maintains a gentle reflux.

  • Reaction: After the addition is complete, stir the mixture at room temperature or gentle reflux for several hours to ensure complete reduction.

  • Quenching: Cool the reaction mixture in an ice bath and cautiously quench the excess LiAlH₄ by the sequential, dropwise addition of water, followed by a 15% aqueous sodium hydroxide solution, and then more water (Fieser workup). This procedure is critical for the safe decomposition of the reactive aluminum species and for the formation of a granular precipitate that is easy to filter.

  • Filtration and Extraction: Filter the resulting precipitate and wash it thoroughly with the ethereal solvent. Combine the filtrate and the washings, and extract the aqueous layer with more solvent.

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude amine. Further purification can be achieved by distillation under reduced pressure.

Reaction with Grignard Reagents to form Ketones

Organometallic reagents, such as Grignard reagents (R-MgX), are potent nucleophiles that readily attack the electrophilic carbon of the nitrile group.[9][10][11] The initial addition forms an imine anion, which upon acidic workup, hydrolyzes to a ketone.[9][11][12]

Diagram 3: Grignard Reaction with the Nitrile Group

Grignard_Reaction Nitrile This compound Grignard Grignard Reagent (R-MgX) Nitrile->Grignard + Imine_Anion Imine Anion Intermediate Grignard->Imine_Anion Acid_Workup Acidic Workup (H₃O⁺) Imine_Anion->Acid_Workup Ketone Ketone Product Acid_Workup->Ketone

Caption: Synthesis of a ketone via Grignard reaction with the nitrile.

Chemoselectivity and Strategic Synthesis

The presence of two distinct electrophilic sites allows for selective transformations by carefully choosing the appropriate reagents and reaction conditions. For instance, a strong, soft nucleophile like azide will preferentially attack the softer electrophilic α-carbon of the alkyl bromide in an Sₙ2 reaction. In contrast, a hard nucleophile like a Grignard reagent will favor attack at the harder electrophilic carbon of the nitrile group. This differential reactivity is a cornerstone of modern synthetic strategy, enabling the construction of complex molecular frameworks from simple, bifunctional starting materials like this compound.

Conclusion

This compound is a powerful and versatile building block in organic synthesis due to its two well-defined electrophilic centers. The α-carbon of the alkyl bromide is susceptible to nucleophilic substitution, while the nitrile carbon undergoes nucleophilic addition. A thorough understanding of the electronic principles governing the reactivity of these sites, coupled with the application of robust and validated experimental protocols, empowers researchers to harness the full synthetic potential of this valuable molecule in the development of novel chemical entities.

References

  • Reactions of Nitriles. (n.d.). Chemistry Steps.
  • Alkyl Halide Reaction Map And Summary. (2014, January 10). Master Organic Chemistry.
  • 7.4: Reactions of Alkyl Halides- Substitution and Elimination. (2020, May 30). Chemistry LibreTexts.
  • 20.7: Chemistry of Nitriles. (2025, January 19). Chemistry LibreTexts.
  • Hydrolysis of nitriles. (n.d.). Chemguide.
  • Chapter 7 Alkyl Halides and Nucleophilic Substitution. (n.d.). University of Calgary.
  • 20.7 Chemistry of Nitriles. (2023, September 20). OpenStax.
  • Reactivity of Nitriles. (2023, January 22). Chemistry LibreTexts.
  • Alkyl Halide Reactivity. (n.d.). Michigan State University Chemistry.
  • Alkyl halide reaction summary. (2019, July 19). Chem Help ASAP.
  • Heptanenitrile, 7-bromo-. (n.d.). PubChem.
  • This compound. (n.d.). GSRS.
  • This compound. (n.d.). NIST WebBook.

Sources

Introduction: Understanding the Practical Utility of 7-Bromoheptanenitrile Solubility

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Solubility of 7-Bromoheptanenitrile in Organic Solvents

This compound, with the linear formula Br(CH₂)₆CN, is a bifunctional molecule of significant interest in organic synthesis.[1] Its utility as a building block stems from the presence of two distinct reactive centers: a terminal bromo-alkane and a nitrile group. This structure allows for sequential, selective reactions, making it a valuable intermediate in the synthesis of pharmaceuticals, agrochemicals, and specialty materials. For instance, it has been utilized in the synthesis of immunosuppressive agents like (±)-15-deoxyspergualin.[2][3]

Effective use of this compound in a laboratory or industrial setting is fundamentally dependent on understanding its solubility. The choice of an appropriate solvent is critical for controlling reaction kinetics, facilitating purification processes such as crystallization and extraction, and ensuring the homogeneity of reaction mixtures. This guide provides a comprehensive analysis of the solubility of this compound, blending theoretical predictions grounded in its physicochemical properties with robust, field-proven experimental protocols for accurate solubility determination.

Part 1: Physicochemical Profile and Theoretical Solubility Predictions

The solubility of a compound is dictated by its molecular structure and the resulting intermolecular forces it can establish with a solvent. This compound is an illustrative example of a molecule with distinct polar and nonpolar regions, which govern its interactions.

The molecule consists of:

  • A Polar Nitrile Head (-C≡N): The significant electronegativity difference between carbon and nitrogen creates a strong dipole moment, making this end of the molecule polar. This group can participate in dipole-dipole interactions and can act as a hydrogen bond acceptor with protic solvents.[4][5]

  • A Long Nonpolar Tail (-(CH₂)₆-): This hexamethylene chain is a classic nonpolar, hydrophobic segment. Its interactions are primarily limited to weak van der Waals dispersion forces.[6]

  • A Terminal Bromo Group (-Br): The carbon-bromine bond is polarized, adding a minor polar characteristic to the alkyl chain, but its influence is considerably less than that of the nitrile group.[7]

This dual nature predicts that this compound will not be a universally soluble compound. Its solubility will be a balance between the polar nitrile group's affinity for polar solvents and the nonpolar chain's affinity for nonpolar solvents. The principle of "like dissolves like" provides a strong framework for initial predictions.[8] Alkyl halides and long-chain nitriles generally exhibit good solubility in common organic solvents but are sparingly soluble in highly polar solvents like water.[7][9][10]

Data Presentation: Key Physicochemical Properties

A summary of the essential physical properties of this compound is crucial for both theoretical assessment and practical handling.

Table 1: Physicochemical Properties of this compound

Property Value Source(s)
Molecular Formula C₇H₁₂BrN [1][11]
Molecular Weight 190.08 g/mol [1][11]
Form Liquid [1][12]
Density 1.265 g/mL at 25 °C [1][2][12]
Boiling Point 140-141 °C at 14 mmHg [1][2][3]
Refractive Index n20/D 1.475 [1][2][12]

| Topological Polar Surface Area | 23.8 Ų | |

Qualitative Solubility Predictions

Based on the structural analysis, we can predict the qualitative solubility of this compound in a range of common laboratory solvents.

Table 2: Predicted Qualitative Solubility of this compound in Common Organic Solvents

Solvent Solvent Class Predicted Solubility Rationale
Hexane Nonpolar High The long alkyl chain of the solute has strong van der Waals interactions with the nonpolar solvent.[7]
Toluene Nonpolar (Aromatic) High Similar to hexane, strong dispersion forces dominate the interaction.
Diethyl Ether Weakly Polar High The solvent has a large nonpolar component and can accommodate the solute's alkyl chain, while its ether oxygen can interact favorably with the polar regions.
Dichloromethane (DCM) Polar Aprotic High DCM is an excellent solvent for a wide range of organic compounds and can effectively solvate both the polar and nonpolar portions of the molecule.[6]
Ethyl Acetate Polar Aprotic High Balances polarity and nonpolar character, making it a good general-purpose solvent for molecules like this.
Acetone Polar Aprotic Moderate to High The high polarity of acetone interacts well with the nitrile group, but it is less effective at solvating the long nonpolar tail compared to DCM or ethyl acetate.
Acetonitrile Polar Aprotic Moderate While the nitrile groups would interact favorably ("like dissolves like"), the overall polarity of acetonitrile may not perfectly accommodate the long, nonpolar alkyl bromide tail.
Ethanol Polar Protic Moderate The hydroxyl group can act as a hydrogen bond donor to the nitrile's nitrogen lone pair, but the overall hydrogen-bonding network of ethanol is less favorable for the nonpolar alkyl chain.[4]
Methanol Polar Protic Low to Moderate More polar than ethanol, making it a poorer solvent for the long hydrophobic tail. The energy cost of disrupting methanol's hydrogen bonding network is higher.[9]

| Water | Polar Protic | Insoluble | The large, nonpolar alkyl chain is highly hydrophobic. The energy required to break the strong hydrogen bonds between water molecules is not compensated by the solute-water interactions.[6][7][9] |

Part 2: Experimental Protocols for Solubility Determination

While theoretical predictions are invaluable for initial solvent screening, empirical determination is essential for quantitative applications. The following protocols are designed to be robust and self-validating.

Protocol 1: Rapid Qualitative Solubility Assessment

This method provides a quick, semi-quantitative assessment, ideal for initial screening of potential reaction or purification solvents.[13][14]

Methodology:

  • Preparation: Label a series of small, clean, dry test tubes (e.g., 13x100 mm) with the names of the solvents to be tested.

  • Solute Addition: Add approximately 0.1 mL of this compound to each test tube.

  • Solvent Titration: Add the first solvent dropwise (e.g., 0.2 mL portions) to the corresponding test tube.

  • Mixing: After each addition, cap and vigorously agitate the test tube for 10-20 seconds to ensure thorough mixing.[8]

  • Observation: Visually inspect the mixture for homogeneity. The presence of a single, clear liquid phase indicates solubility. The formation of two distinct layers (immiscibility) or a cloudy suspension indicates insolubility or partial solubility.[8]

  • Incremental Addition: Continue adding the solvent in 0.2 mL increments up to a total volume of 3 mL. Observe and record the results at each step.

  • Classification:

    • Soluble: A homogeneous solution is formed with ≤ 3 mL of solvent.

    • Partially Soluble: Some, but not all, of the solute dissolves, or the solution appears cloudy.

    • Insoluble: Two distinct phases remain, or the solute does not appear to dissolve at all.

G start Start: Select Solvents prep Add 0.1 mL this compound to labeled test tubes start->prep add_solvent Add 0.2 mL of solvent prep->add_solvent mix Agitate Vigorously (10-20 seconds) add_solvent->mix observe Observe Mixture mix->observe homogeneous Homogeneous? (Single Phase) observe->homogeneous total_vol Total Solvent < 3 mL? homogeneous->total_vol Yes insoluble Result: Insoluble/ Partially Soluble homogeneous->insoluble No total_vol->add_solvent Yes soluble Result: Soluble total_vol->soluble No

Caption: Workflow for rapid qualitative solubility assessment.

Protocol 2: Quantitative Solubility Determination by Isothermal Shake-Flask Method

This is the gold-standard method for generating precise, reproducible solubility data. The core principle is to create a saturated solution at a constant temperature and then measure the concentration of the solute in the supernatant.

Causality Behind Choices:

  • Excess Solute: Using an excess of solute is critical to ensure that the solution reaches true saturation and is in equilibrium with the undissolved phase.

  • Constant Temperature: Solubility is highly temperature-dependent. An isothermal water bath is used to eliminate temperature fluctuations, which would otherwise be a major source of error.

  • Extended Equilibration Time: A long agitation period (24-48 hours) is necessary to ensure the system reaches thermodynamic equilibrium. Shorter times may result in an undersaturated solution and an inaccurate measurement.

Methodology:

  • Apparatus Setup: Place several sealed vials or flasks containing an excess of this compound (e.g., 1-2 mL) and a known volume of the desired solvent (e.g., 10 mL) into an isothermal shaker water bath set to the target temperature (e.g., 25.0 ± 0.1 °C).

  • Equilibration: Agitate the flasks at a constant speed for 24 to 48 hours. After this period, cease agitation and allow the flasks to rest in the water bath for at least 6 hours to allow the undissolved solute to settle completely.

  • Sampling: Carefully withdraw a sample from the clear supernatant of each flask using a pre-warmed (to the bath temperature) glass syringe fitted with a solvent-resistant filter (e.g., 0.45 µm PTFE). This filtration step is crucial to prevent the transfer of any undissolved micro-droplets, which would artificially inflate the measured concentration.

  • Sample Preparation: Immediately transfer the filtered aliquot into a pre-weighed volumetric flask and record the exact weight of the transferred solution. Dilute the sample to a known volume with an appropriate solvent (often the same solvent used for the experiment or one suitable for the chosen analytical method).

  • Analysis: Determine the concentration of this compound in the diluted sample using a pre-calibrated analytical technique.

    • Gas Chromatography (GC): Ideal for volatile compounds. An internal standard should be used to ensure high accuracy.

    • Gravimetric Analysis: The simplest method. A known volume of the saturated solution is transferred to a pre-weighed dish, the solvent is carefully evaporated under reduced pressure or in a fume hood, and the dish is re-weighed. The mass difference corresponds to the dissolved solute. This method's accuracy depends on the non-volatility of the solute.

  • Calculation: Calculate the solubility in the desired units (e.g., g/100 mL, mol/L). Repeat the experiment at least in triplicate to ensure reproducibility and report the mean and standard deviation.

G cluster_prep 1. Preparation cluster_equil 2. Equilibration cluster_sample 3. Sampling & Analysis cluster_calc 4. Calculation prep Add excess this compound to known volume of solvent in a sealed flask agitate Agitate in isothermal water bath (24-48 hours at constant T) prep->agitate settle Cease agitation and allow to settle (≥6 hours) agitate->settle sample Withdraw supernatant with pre-warmed, filtered syringe settle->sample analyze Determine concentration via calibrated method (GC, Gravimetric, etc.) sample->analyze calculate Calculate solubility (e.g., g/100mL) Report Mean ± SD (n≥3) analyze->calculate

Caption: Workflow for quantitative solubility determination.

Conclusion: A Practical Framework for Researchers

This compound possesses a solubility profile governed by its dual-functionality, featuring a polar nitrile group and a nonpolar alkyl bromide chain. It is predicted to be highly soluble in nonpolar and moderately polar aprotic solvents like hexane, dichloromethane, and ethyl acetate, with decreasing solubility in more polar and protic solvents like alcohols, and it is effectively insoluble in water.[4][6][7]

For drug development professionals and research scientists, moving beyond prediction to precise measurement is paramount. The provided experimental protocols offer a robust framework for this task. The rapid qualitative assessment allows for efficient initial screening, while the isothermal shake-flask method provides the high-quality, quantitative data necessary for process optimization, reaction design, and regulatory submissions. By applying these methodologies, researchers can confidently and accurately characterize the solubility of this compound, ensuring its effective and reliable application in their work.

References

  • Chemistry LibreTexts. (2023, January 22). Physical Properties of Alkyl Halides.
  • Unknown. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Retrieved January 9, 2026, from a publicly available university lab manual.
  • Unknown. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Retrieved January 9, 2026, from a publicly available university lab manual.
  • Chemistry LibreTexts. (2019, February 13). 7.1 Alkyl Halides - Structure and Physical Properties.
  • Chemistry For Everyone. (2025, February 11). How To Determine Solubility Of Organic Compounds? [Video]. YouTube.
  • Unknown. (n.d.). Alkyl Halides.
  • University of Calgary. (2023, August 31). Solubility of Organic Compounds.
  • National Center for Biotechnology Information. (n.d.). Heptanenitrile, 7-bromo-. PubChem Compound Database.
  • Chemistry LibreTexts. (2024, November 19). 1.27: Experiment_727_Organic Compound Functional Groups__1_2_0.
  • Allen Institute. (n.d.). Understand what are Nitriles, Nomenclature, Properties, Synthesis and Uses.
  • Quora. (2017, August 27). Why are alkyl halides used as solvents for relatively non-polar organic compounds?.
  • U.S. Environmental Protection Agency. (n.d.). Heptanenitrile, 7-bromo- - Substance Details.
  • National Institute of Standards and Technology. (n.d.). This compound. NIST Chemistry WebBook.
  • Chemistry LibreTexts. (2023, January 22). Physical Properties of Nitriles.
  • BYJU'S. (n.d.). Nitriles- Structure.
  • Turito. (2022, September 5). Nitriles - Structure, Properties Reactions, and Uses.
  • Chemistry LibreTexts. (2025, January 19). 20.7: Chemistry of Nitriles.

Sources

An In-depth Technical Guide to 7-Bromoheptanenitrile: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Core Molecular and Physical Properties

7-Bromoheptanenitrile, identified by the CAS Registry Number 20965-27-9, is a valuable building block in organic chemistry.[1][2] Its utility stems from the presence of two distinct reactive functional groups: a terminal bromo group and a nitrile group. This bifunctionality allows for sequential and selective chemical transformations, making it a key intermediate in the synthesis of more complex molecules.[3][4]

Molecular Identity and Physicochemical Characteristics

A thorough understanding of the fundamental properties of this compound is paramount for its effective use in research and development. These properties dictate reaction conditions, purification strategies, and safety protocols.

PropertyValueSource
Molecular Formula C₇H₁₂BrN[1][5][6]
Molecular Weight 190.08 g/mol [2][5][7]
Appearance Clear yellow to yellow-brown liquid[8]
Boiling Point 140-141 °C at 14 mmHg[2][9][10]
Density 1.265 g/mL at 25 °C[2][9][11]
Refractive Index (n20/D) 1.475[2][9][11]
Flash Point >110 °C (>230 °F)[8][11]
InChI 1S/C7H12BrN/c8-6-4-2-1-3-5-7-9/h1-6H2[2]
SMILES BrCCCCCCC#N[2]

These values, particularly the boiling point under reduced pressure, are critical for designing purification protocols, such as vacuum distillation, to achieve the high purity (often ≥98%) required for pharmaceutical applications.[3][12]

Synthesis of this compound: A Mechanistic Perspective

The synthesis of this compound can be approached through several routes, with the choice often depending on the starting material's availability and cost. A common and efficient method involves the nucleophilic substitution of a suitable dihaloalkane or the conversion of a halo-alcohol.

One illustrative synthetic pathway starts from 6-chlorohexanol. This multi-step synthesis highlights key organic transformations and the rationale behind the choice of reagents.

Caption: Synthetic route from 6-chlorohexanol to this compound.

Expertise in Practice: Causality of Reagent Selection

  • Step 1: Cyanation: The use of sodium cyanide (NaCN) is a standard method for introducing a nitrile group via an Sₙ2 reaction. The choice of a polar aprotic solvent like DMSO or DMF is crucial to solvate the sodium cation, leaving the cyanide anion "naked" and highly nucleophilic, thus maximizing the reaction rate.

  • Step 2: Bromination: Phosphorus tribromide (PBr₃) is often preferred for converting primary alcohols to alkyl bromides. This reagent is effective under mild conditions and typically results in high yields with minimal side reactions, such as rearrangements, which can be a concern with other brominating agents like HBr.

Spectroscopic and Analytical Characterization

Ensuring the purity and structural integrity of this compound is a critical self-validating step in any synthetic workflow. A combination of spectroscopic techniques is employed for this purpose.

  • Infrared (IR) Spectroscopy: The IR spectrum of this compound will exhibit characteristic absorption bands. A sharp, strong peak around 2245 cm⁻¹ is indicative of the C≡N (nitrile) stretch. The C-H stretching of the aliphatic chain will appear just below 3000 cm⁻¹. The C-Br stretch is typically found in the fingerprint region, around 650-550 cm⁻¹.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum will show a series of multiplets corresponding to the methylene groups of the heptane chain. The protons alpha to the bromine atom (-CH₂Br) will be the most deshielded, appearing furthest downfield, typically around 3.4 ppm. The protons alpha to the nitrile group (-CH₂CN) will also be deshielded, appearing around 2.3 ppm.

    • ¹³C NMR: The carbon NMR spectrum will provide complementary information. The nitrile carbon will have a characteristic chemical shift in the range of 118-122 ppm. The carbon attached to the bromine will be found around 33 ppm.

  • Mass Spectrometry (MS): Electron impact mass spectrometry will show the molecular ion peak. Due to the presence of bromine, a characteristic isotopic pattern will be observed for the molecular ion and any bromine-containing fragments, with two peaks of nearly equal intensity separated by two mass units (⁷⁹Br and ⁸¹Br).

Caption: A self-validating analytical workflow for this compound.

Applications in Drug Development and Organic Synthesis

The true value of this compound lies in its versatility as a chemical intermediate.[3] Its bifunctional nature allows for the introduction of a seven-carbon linker with reactive handles at both ends, a common strategy in the design of pharmacologically active molecules and other specialty chemicals.[4][]

Key Synthetic Transformations:
  • Nucleophilic Substitution at the Bromo-Terminus: The C-Br bond is susceptible to attack by a wide range of nucleophiles (e.g., amines, alkoxides, thiolates), allowing for the attachment of various molecular fragments.

  • Transformation of the Nitrile Group: The nitrile can be hydrolyzed to a carboxylic acid, reduced to a primary amine, or reacted with Grignard reagents to form ketones.

This dual reactivity is elegantly exploited in the synthesis of complex targets. For instance, this compound was utilized in the synthesis of (±)-15-deoxyspergualin, an immunosuppressive agent.[2][9]

The strategic application of intermediates like this compound is a cornerstone of modern drug discovery, enabling the rapid and efficient generation of compound libraries for structure-activity relationship (SAR) studies.[14] By providing a flexible scaffold, it allows medicinal chemists to systematically modify different parts of a lead compound to optimize its potency, selectivity, and pharmacokinetic profile.[15]

Safety and Handling

This compound is classified as a warning-level hazard, causing skin and serious eye irritation, and may cause respiratory irritation.[2][10] Therefore, appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, must be worn. All handling should be performed in a well-ventilated fume hood.[10] It is stable under normal storage conditions but should be stored below +30°C.[9][11]

References

  • National Institute of Standards and Technology (NIST). This compound. In NIST Chemistry WebBook; NIST Standard Reference Database Number 69; U.S. Secretary of Commerce on behalf of the United States of America: Washington, DC, 2025. [Link]
  • Global Substance Registration System (GSRS). This compound. GSRS. [Link]
  • Ivy Fine Chemicals. 7-Bromoheptanitrile [CAS: 20965-27-9]. Ivy Fine Chemicals. [Link]
  • National Center for Biotechnology Information. Heptanenitrile, 7-bromo-.
  • NINGBO INNO PHARMCHEM CO.,LTD. Sourcing High-Purity this compound: A Guide for Chemical Manufacturers. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
  • Organic Syntheses. bromomalononitrile. Organic Syntheses. [Link]
  • Journal of Chemical Education.
  • Chemistry Steps. Identifying Unknown from IR, NMR, and Mass Spectrometry. Chemistry Steps. [Link]
  • NINGBO INNO PHARMCHEM CO.,LTD. The Power of Bifunctionality: Exploring 1-Bromo-7-chloroheptane in Advanced Organic Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
  • University of Wisconsin-Madison. CHEM 344/345 – Spectroscopy and Spectrometry in Organic Chemistry. University of Wisconsin-Madison. [Link]
  • YouTube. Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 6. YouTube. [Link]
  • YouTube. Solving A Viewer's Unknown Using NMR, IR and MS Spectroscopy! - Example 4. YouTube. [Link]
  • ACS Medicinal Chemistry Letters. Accelerating Drug Discovery: Synthesis of Complex Chemotypes via Multicomponent Reactions.
  • Journal of Biomedical Research & Environmental Sciences. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Journal of Biomedical Research & Environmental Sciences. [Link]

Sources

Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of 7-Bromoheptanenitrile

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of pharmaceutical synthesis and novel material development, 7-bromoheptanenitrile stands as a valuable bifunctional building block. Its linear C7 chain, capped by a reactive bromine atom and a versatile nitrile group, offers a gateway to a multitude of chemical transformations. However, its utility is matched by a need for rigorous safety protocols and a deep understanding of its chemical nature. This guide, compiled from a senior application scientist's perspective, moves beyond mere procedural lists to provide a self-validating system of safe handling, grounded in chemical principles and authoritative standards.

The Chemical Profile: Understanding the Inherent Nature of this compound

Before any laboratory work commences, a thorough understanding of the reagent's properties is paramount. This foundational knowledge informs every aspect of risk assessment and handling procedures.

This compound is a combustible liquid with a high flash point, indicating it does not pose a significant fire hazard at ambient temperatures.[1] However, its primary hazards are related to its irritant properties and the intrinsic risks associated with its nitrile functionality.

PropertyValueSource
CAS Number 20965-27-9[1]
Molecular Formula C₇H₁₂BrN[1]
Molecular Weight 190.08 g/mol [1]
Appearance Colorless to light yellow liquid
Boiling Point 140-141 °C at 14 mmHg[1][2]
Density 1.265 g/mL at 25 °C[1][2]
Flash Point 113 °C (235.4 °F) - closed cup[1]
Refractive Index n20/D 1.475[1][2]

Hazard Identification and Risk Mitigation: A Multi-Faceted Approach

The Globally Harmonized System (GHS) provides a clear framework for understanding the immediate hazards of this compound. It is classified as causing skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[1] The causality behind these classifications lies in the chemical's ability to interact with and disrupt biological tissues upon contact.

However, a more profound risk lies in the potential for the nitrile group (-C≡N) to release cyanide. While aliphatic nitriles are generally less toxic than inorganic cyanide salts, they can metabolize in the body to liberate the cyanide ion, which is a potent inhibitor of cellular respiration.[3] Furthermore, harsh chemical conditions can lead to the release of hydrogen cyanide (HCN), a highly toxic and flammable gas.[3]

This dual-hazard profile—topical irritant and potential source of systemic cyanide toxicity—necessitates a multi-layered safety strategy.

The Core of Safe Handling: Engineering Controls and Personal Protective Equipment (PPE)

The primary directive for handling this compound is the prevention of all routes of exposure: inhalation, skin contact, eye contact, and ingestion.

Engineering Controls: The First Line of Defense

All manipulations of this compound, including weighing, transferring, and use in reactions, must be conducted within a certified chemical fume hood.[4][5] This is non-negotiable. The fume hood serves two critical purposes:

  • Containment of Vapors: It prevents the inhalation of vapors that can cause respiratory irritation.

  • Protection from Accidental Releases: In the event of a spill or a reaction that generates aerosols, the fume hood contains the hazardous material, protecting the user and the laboratory environment.

It is also crucial to ensure that an emergency safety shower and eyewash station are readily accessible and have been tested within the last month.[4]

Personal Protective Equipment (PPE): The Essential Barrier

The selection of PPE must be deliberate and based on the specific hazards of this compound.

  • Hand Protection: Double gloving with nitrile rubber gloves is recommended.[3] Nitrile provides good resistance to this class of chemical. Gloves should be inspected for any signs of degradation or perforation before each use and changed immediately if contamination is suspected.

  • Eye and Face Protection: Chemical splash goggles are mandatory. Where there is a significant risk of splashing, a face shield should be worn in addition to goggles.[6]

  • Body Protection: A flame-resistant lab coat, long pants, and closed-toe shoes are required to protect the skin from accidental contact.[6]

The following diagram illustrates the logical workflow for ensuring adequate protection when working with this compound.

Caption: Logical workflow for the safe handling of this compound.

Chemical Reactivity and Incompatibilities: The "Why" Behind the Rules

Understanding the potential reactions of this compound is fundamental to preventing accidents. Its two functional groups dictate its reactivity profile.

  • With Strong Acids (e.g., Sulfuric Acid, Hydrochloric Acid): Avoid strong acids. The nitrile group can undergo acid-catalyzed hydrolysis to form a carboxylic acid and an ammonium salt.[7] Under vigorous heating, this reaction could potentially liberate hydrogen cyanide gas.[4] Additionally, concentrated sulfuric acid can act as an oxidizing agent towards the bromide, potentially forming bromine and sulfur dioxide.[8]

  • With Strong Bases (e.g., Sodium Hydroxide, Potassium tert-Butoxide): Avoid strong bases unless they are a desired reactant under controlled conditions. The alkyl bromide moiety can undergo elimination reactions (dehydrobromination) to form an alkene. The nitrile group can also be hydrolyzed under basic conditions to a carboxylate salt.[7][9]

  • With Strong Oxidizing Agents (e.g., Potassium Permanganate, Nitric Acid): Store and handle separately from strong oxidizers. Reactions can be vigorous and exothermic, posing a risk of fire or explosion.

  • With Strong Reducing Agents (e.g., Lithium Aluminum Hydride): While a common synthetic transformation, mixing with strong reducing agents like LiAlH₄ should be done with extreme caution. These reagents can reduce both the nitrile group to a primary amine and the alkyl bromide to an alkane.[1][10] These reactions are often highly exothermic and may produce flammable hydrogen gas if the reagent comes into contact with moisture.

  • Heating: Exercise caution when heating. While the boiling point is high, thermal decomposition can occur, especially at elevated temperatures. The thermal decomposition of related brominated organic compounds and nitriles is known to produce toxic and corrosive fumes, including hydrogen bromide and hydrogen cyanide.[4][11]

Spill and Emergency Procedures: A Validating System of Response

Preparedness is key to mitigating the consequences of an accidental release.

Spill Response

For a small spill contained within the chemical fume hood:

  • Alert personnel in the immediate area.

  • Wearing appropriate PPE, contain the spill with an inert absorbent material like vermiculite or sand.

  • Carefully scoop the absorbent material into a designated, labeled hazardous waste container.

  • Decontaminate the spill area with a soap and water solution.

  • All materials used for cleanup must be disposed of as hazardous waste.

For a large spill or any spill outside of a fume hood:

  • Evacuate the immediate area.

  • Alert others and call emergency personnel (e.g., 911 from a cell phone and campus safety).[4]

  • Close the laboratory doors to contain the vapors.

  • Provide emergency responders with the Safety Data Sheet (SDS) for this compound.

Exposure Response

The response to any exposure must be immediate and decisive.

Exposure RouteImmediate Action
Skin Contact Immediately flush the affected area with copious amounts of water in a safety shower for at least 15 minutes. Remove all contaminated clothing. Seek medical attention.[3][4]
Eye Contact Immediately flush eyes with water at an emergency eyewash station for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[4][6]
Inhalation Move the affected person to fresh air immediately. If breathing is difficult, administer oxygen if trained to do so. Call for immediate medical assistance.[3]
Ingestion Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[3]

Crucially, in all cases of significant exposure, inform medical personnel that the exposure involves a nitrile compound with the potential for cyanide toxicity. [4] Provide them with the SDS.

Storage and Disposal: The Final Steps in the Safety Lifecycle

Storage
  • Store this compound in a cool, dry, and well-ventilated area.

  • Keep containers tightly closed.

  • Store away from the incompatible materials listed in Section 4.[5] Specifically, do not store near strong acids, bases, or oxidizing agents.

  • Store in a secondary containment tray to prevent the spread of material in case of a leak.

Disposal

All waste containing this compound, including excess reagent, reaction mixtures, and contaminated materials, must be disposed of as hazardous waste.

  • Collect waste in a clearly labeled, compatible container. The label should read "Hazardous Waste," "this compound," and indicate the presence of halogenated and cyanide-containing compounds.

  • Do not mix with incompatible waste streams.

  • Follow all institutional, local, and national regulations for hazardous waste disposal.

The following diagram outlines the decision-making process for the proper disposal of this compound waste.

DisposalWorkflow Start Waste Generated IsLiquid Is the waste liquid or solid? Start->IsLiquid LiquidWaste Collect in a designated, leak-proof, compatible liquid waste container. IsLiquid->LiquidWaste Liquid SolidWaste Collect in a designated, heavy-duty plastic bag or sealed solid waste container. IsLiquid->SolidWaste Solid Label Label container clearly: 'Hazardous Waste' 'this compound' 'Halogenated & Cyanide Compound' LiquidWaste->Label SolidWaste->Label Store Store in designated satellite accumulation area with secondary containment. Label->Store ArrangePickup Arrange for pickup by Environmental Health & Safety. Store->ArrangePickup

Caption: Waste disposal decision workflow for this compound.

By integrating a deep understanding of its chemical properties with rigorous, multi-layered safety protocols, researchers can confidently and safely utilize this compound to advance their scientific and developmental goals.

References

  • Stanford Environmental Health & Safety. (n.d.). Information on Cyanide Compounds.
  • Sigma-Aldrich. (n.d.). This compound 90%.
  • MIT Environmental Health & Safety. (2015, February 25). Laboratory Use of Cyanide Salts Safety Guidelines. Retrieved from Massachusetts Institute of Technology.
  • ChemicalBook. (2025, August 8). This compound.
  • Mechanism and the kinetic model for the synthesis of 1,7-dibromoheptane. (n.d.). Rasayan J. Chem.
  • University of Illinois Division of Research Safety. (2014, March 24). Cyanides. Retrieved from University of Illinois Urbana-Champaign.
  • Columbia University Environmental Health & Safety. (2013, May 7). Cyanide Safe Use Guidelines.
  • Chemistry Stack Exchange. (2017, March 15). Mechanism for basic hydrolysis of α-chloronitrile to ketone?.
  • Master Organic Chemistry. (2023, February 3). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives.
  • Organic Chemistry Tutor. (2024, April 26). Hydrolysis of Nitriles Explained! (Basic and Acidic Conditions).
  • Chemistry university. (2021, April 5). Hydrolysis of Nitriles.
  • Chemical Engineering Transactions. (n.d.). Products of Thermal Decomposition of Brominated Polymer Flame Retardants.
  • Learning Chemistry with Dr. P. (2023, August 29). Reduction of Imines and Nitriles with LiAlH4.
  • National Institute of Standards and Technology. (n.d.). This compound.
  • Sigma-Aldrich. (n.d.). This compound 90 20965-27-9.
  • National Center for Biotechnology Information. (n.d.). Heptanenitrile, 7-bromo-.
  • National Institutes of Health. (n.d.). Selective Hydrolysis of Nonactivated Aryl Esters at pH 7 through Cooperative Catalysis.
  • Tsuchiya, Y., & Sumi, K. (n.d.). Thermal decomposition products of polyacrylonitrile.
  • Royal Society of Chemistry. (n.d.). Chemistry Olympiad past papers.
  • Clark, J. (n.d.). redox reactions involving halide ions and sulphuric acid.
  • ReAgent. (2018, July 26). What Does Sodium Hydroxide React With?.
  • Named Reactions Of Haloalkanes and haloarenes. (n.d.). chemistryworkshopjr.
  • BLD Pharm. (n.d.). 20965-27-9|this compound.
  • ChemicalBook. (n.d.). This compound CAS#: 20965-27-9.
  • Chemistry Stack Exchange. (2017, March 15). Mechanism for basic hydrolysis of α-chloronitrile to ketone?.
  • ResearchGate. (2025, August 9). Interaction of Boron Nitride with Molten Sodium Hydroxide.
  • Save My Exams. (2025, April 30). Group 7(17) Redox Reactions (Oxford AQA International A Level (IAL) Chemistry): Revision Note.
  • Reddit. (2016, January 6). Sodium Hydroxide with a pH of 7.
  • MEL Science. (n.d.). The “reaction of sodium hydroxide and hydrochloric acid”.
  • TZ Group. (2023, January 24). The Reaction of Hydrochloric Acid and Sodium Hydroxide.

Sources

An In-depth Technical Guide to the Applications of 7-Bromoheptanenitrile in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling a Versatile Bifunctional Scaffold

In the intricate landscape of drug discovery and development, the identification of versatile molecular building blocks is paramount.[1][2] These scaffolds serve as the foundational architecture upon which novel therapeutic agents are constructed. 7-Bromoheptanenitrile, a seemingly simple bifunctional molecule, represents one such cornerstone. Possessing two distinct reactive centers—a terminal alkyl bromide and a nitrile group—separated by a flexible six-carbon chain, it offers a unique combination of properties that medicinal chemists can exploit for a multitude of applications.[3][4]

This guide provides an in-depth exploration of this compound's potential in medicinal chemistry. We will move beyond a mere cataloging of its properties to delve into the strategic rationale behind its use, from its role as a flexible linker in targeted therapies to its utility as a key intermediate in the synthesis of complex bioactive molecules. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this powerful building block in their synthetic campaigns.

Physicochemical Properties of this compound

A foundational understanding of a reagent's physical and chemical properties is essential for its effective application in synthesis. The key properties of this compound are summarized below.

PropertyValueReference
Molecular Formula C₇H₁₂BrN[3][4]
Molecular Weight 190.08 g/mol [4][5]
Appearance Liquid[5]
Boiling Point 140-141 °C at 14 mmHg[3][5]
Density 1.265 g/mL at 25 °C[3][5]
Refractive Index n20/D 1.475[3][5]
CAS Number 20965-27-9[4][5]

Core Reactivity: A Tale of Two Ends

The synthetic utility of this compound stems from the orthogonal reactivity of its two functional groups. This dual nature allows for sequential, controlled modifications, making it an ideal component for multi-step synthetic strategies.

Core_Reactivity cluster_bromide Alkyl Bromide Reactions cluster_nitrile Nitrile Group Transformations b1 Nucleophilic Substitution (SN2) b_prod R-Nu-(CH2)6-CN b1->b_prod + Nu- (e.g., R-NH2, R-OH, R-SH) n1 Reduction n_prod1 Br-(CH2)6-CH2NH2 (Primary Amine) n1->n_prod1 e.g., LiAlH4, H2/catalyst n2 Hydrolysis n_prod2 Br-(CH2)6-COOH (Carboxylic Acid) n2->n_prod2 H3O+ or OH- n3 Cycloaddition n_prod3 Br-(CH2)6-Tetrazole (Heterocycle) n3->n_prod3 e.g., NaN3 main This compound Br-(CH2)6-CN main->b1 main->n1 main->n2 main->n3

Core reactivity pathways of this compound.
  • The Alkyl Bromide Terminus : The primary bromide is an excellent electrophile, readily participating in nucleophilic substitution (S_N_2) reactions. This allows for the covalent attachment of the heptanenitrile chain to a wide array of nucleophilic moieties commonly found in drug scaffolds, such as amines, phenols, thiols, and carbanions. This reaction is the primary method for incorporating the molecule as a linker or for chain extension.

  • The Nitrile Terminus : The nitrile group is a robust and versatile functional handle.[6]

    • Metabolic Stability : In many biological contexts, the nitrile group is relatively inert to metabolic degradation, a desirable trait for improving the pharmacokinetic profile of a drug candidate.[6]

    • Bioisosterism : The nitrile can serve as a bioisostere for other functional groups, such as a carbonyl group or a halogen atom.[6][7] This substitution can modulate a molecule's electronic properties, hydrogen bonding capacity, and overall ADME profile to enhance potency or reduce off-target effects.[6][8]

    • Synthetic Handle : While stable, the nitrile can be transformed under specific laboratory conditions into other valuable functional groups. It can be reduced to a primary amine, hydrolyzed to a carboxylic acid, or used in cycloaddition reactions to form heterocycles like tetrazoles, which are themselves important carboxylic acid bioisosteres.[9]

Application I: The Flexible Linker in Bifunctional Molecules

The most prominent application of this compound and its derivatives in modern medicinal chemistry is as a flexible linker to construct bifunctional molecules.[10][11] The six-carbon methylene chain provides a specific length and conformational flexibility that is often critical for enabling two different molecular entities to bind to their respective targets simultaneously.[12]

Proteolysis-Targeting Chimeras (PROTACs)

PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome. The linker connecting the target binder and the E3 ligase ligand is a critical determinant of PROTAC efficacy.[12] An alkyl chain derived from this compound offers a synthetically accessible and metabolically stable option. Its length and hydrophobicity can provide a favorable balance for achieving cellular permeability and productive ternary complex formation.[12]

PROTAC_Concept target Target Protein Binding Site proteasome Proteasome target->proteasome Degradation e3 E3 Ligase Binding Site e3->target ub Ubiquitin e3->ub Transfers protac Warhead 7-Carbon Linker E3 Ligand protac:f0->target:p1 Binds to Target protac:f2->e3:p2 Recruits E3 Ligase ub->target Tags for Degradation

Conceptual model of a PROTAC utilizing a 7-carbon linker.
Targeted Drug Delivery and Antibody-Drug Conjugates (ADCs)

The principle of linking two moieties extends to targeted drug delivery.[13][14] this compound can be used to synthesize linkers that attach a potent cytotoxic payload to a targeting ligand (e.g., a small molecule, peptide, or antibody).[15][16][] This strategy concentrates the therapeutic agent at the site of disease, such as a tumor, thereby increasing efficacy and minimizing systemic toxicity.[18][19] The hydrophobicity of the alkyl linker can enhance cell membrane permeability, a crucial factor for the efficacy of the conjugate.[12]

Application II: A Building Block for Bioactive Scaffolds

Beyond its role as a linker, this compound is a valuable starting material for constructing the core of bioactive molecules. Its bifunctionality allows it to be incorporated into heterocyclic systems or to serve as a key intermediate for complex targets.[20][21]

A notable example is its use in the synthesis of (±)-15-deoxyspergualin, an immunosuppressive agent.[3][5] This synthesis highlights the utility of the molecule in building complex, linear systems with defined stereochemistry and functionality.

Furthermore, the long, flexible, and lipophilic chain of this compound is a common feature in ligands for G protein-coupled receptors (GPCRs), which represent a large family of druggable targets.[22] The alkyl chain can penetrate deep into the hydrophobic transmembrane domains of these receptors, while the terminal functional group (often a derivative of the nitrile) can form key polar interactions that govern ligand binding and receptor activation or inhibition.[23][24]

Experimental Protocols

The following protocols are generalized methodologies. Researchers must optimize conditions for their specific substrates and desired outcomes.

Protocol 1: General N-Alkylation of a Primary Amine

This protocol describes the reaction of this compound with a primary amine to form a secondary amine, a common step in linker synthesis.

Materials:

  • Substrate (primary amine)

  • This compound (1.1 equivalents)

  • Potassium carbonate (K₂CO₃, 2.0 equivalents) or Diisopropylethylamine (DIPEA, 2.0 equivalents)

  • Acetonitrile (CH₃CN) or Dimethylformamide (DMF) as solvent

  • Thin-Layer Chromatography (TLC) supplies

  • Standard workup and purification reagents (e.g., ethyl acetate, brine, magnesium sulfate, silica gel)

Procedure:

  • Reaction Setup: To a solution of the primary amine substrate (1.0 eq) in anhydrous acetonitrile, add potassium carbonate (2.0 eq).

  • Reagent Addition: Add this compound (1.1 eq) dropwise to the stirring suspension at room temperature.

  • Reaction Monitoring: Heat the reaction mixture to 60-80 °C. Monitor the reaction progress by TLC until the starting amine is consumed (typically 4-12 hours).

  • Workup: Cool the reaction to room temperature. Filter off the inorganic base and concentrate the filtrate under reduced pressure.

  • Extraction: Redissolve the residue in ethyl acetate and wash sequentially with water and brine.

  • Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography on silica gel.

  • Characterization: Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, and mass spectrometry.

General workflow for N-alkylation using this compound.

Conclusion and Future Outlook

This compound is more than a simple alkylating agent; it is a strategic tool in the medicinal chemist's arsenal. Its bifunctional nature, combined with a metabolically robust nitrile group and a flexible, lipophilic spacer, provides a powerful platform for innovation. From constructing sophisticated PROTACs and ADCs to serving as a key intermediate for complex natural products and GPCR ligands, its applications are both broad and impactful. As drug discovery continues to trend towards targeted therapies and molecules with precisely tuned pharmacokinetic properties, the strategic deployment of versatile building blocks like this compound will undoubtedly play an increasingly critical role in the development of next-generation therapeutics.

References

  • This compound | 20965-27-9 - ChemicalBook. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFuqoL_jymXD5UMIicri57Lri4_pptOL3oWj-DFctApIlkmSs-UbSsPIjH18-Mz4xISbnvvAlr4DAHf6jz5lISz0XHo7h4WEUdW4y0c-i4SD_IbSHd2PjBc7H55xatywnzK_Xor3-J1VK3u3aM0GEbQn4tA-eoUMre0pyjePSE3d9LeRSA_y_EejDVxB-ZDudhquXw=]
  • This compound 90 20965-27-9 - Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/242470]
  • This compound | 20965-27-9 - ChemicalBook (Price information). [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE2pbN2OD7Ed7s90hpV6kUhg4ERJNIB-ApP-Z-0ZuE81zK0whOoiPBxL2NZlrvhRHG_AP5wIPTZlbKPRKndIrhnFAWqsWy8ZuX6R44M6lXOSB8cRj5Y7px851TKD2_ZXHl8Hjgjd764MpebEIIuwnNR9t9ZnmpfxiFEjVBRIUM9jw==]
  • Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4056473/]
  • Bifunctional electrophile-nitrile building blocks in iterative cross-condensation synthesis of heterocycles | Poster Board #1034 - American Chemical Society - ACS Fall 2025. [URL: https://www.acs.org/meetings/acs-meetings/fall-2025/program/poster-board/bifunctional-electrophile-nitrile-building-blocks-in-iterative-cross-condensation-synthesis-of-heterocycles--poster-board--1034.html]
  • Heptanenitrile, 7-bromo- | C7H12BrN | CID 88737 - PubChem - NIH. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/88737]
  • 7-Bromo-3-methylheptanenitrile | C8H14BrN | CID 54459936 - PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/54459936]
  • CN111675614A - Method for synthesizing 7-bromo-2, 2-dimethylheptanoic acid ethyl ester - Google Patents. [URL: https://patents.google.
  • Efficacy of 7-bromoheptanoyl chloride in PROTAC linker synthesis compared to other linkers - Benchchem. [URL: https://www.benchchem.com/blog/efficacy-of-7-bromoheptanoyl-chloride-in-protac-linker-synthesis-compared-to-other-linkers/]
  • Enantioselective Reaction Development using Chiral Bifunctional Brønsted Acid/Base Organocatalysis and Applications to Target Molecule Synthesis - Institutional Repository. [URL: https://ir.ua.edu/handle/123456789/2717]
  • 7-Bromoheptanoyl Chloride: A Versatile Bifunctional Crosslinker for Research and Drug Development - Benchchem. [URL: https://www.benchchem.com/application-notes/7-bromoheptanoyl-chloride-a-versatile-bifunctional-crosslinker-for-research-and-drug-development]
  • Intermediates 7-Bromo-1-heptanol for critical molecular building block - Unibrom Corp. [URL: https://www.unibrom.com/product/7-bromo-1-heptanol/]
  • US6376681B1 - Synthesis of compounds useful in the manufacture of ketorolac - Google Patents. [URL: https://patents.google.
  • WO2024069507A1 - Synthesis methods and intermediates for the production of remibrutinib - Google Patents. [URL: https://patents.google.
  • How ligands illuminate GPCR molecular pharmacology - PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5404445/]
  • Recent Advances in Targeted Drug Delivery Strategy for Enhancing Oncotherapy - PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9865181/]
  • Bioisosteric Replacements - Chem-Space. [URL: https://chem-space.com/news/b-12-bioisosteric-replacements]
  • Bifunctional sulfilimines enable synthesis of multiple N-heterocycles from alkenes - NIH. [URL: https://www.
  • One-Pot Bioisosteric Replacement of Alkyl Carboxylic Acids via Organic Photoredox Catalysis - PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7883391/]
  • An overview of the key routes to the best selling 5-membered ring heterocyclic pharmaceuticals - Beilstein Journals. [URL: https://www.beilstein-journals.org/bjoc/articles/7/111]
  • Editorial: Novel compounds from chemistry to druggable candidates - PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8940864/]
  • Discovery of GPCR ligands for probing signal transduction pathways - PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4706074/]
  • Antibody–drug conjugates: Recent advances in linker chemistry - PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8022135/]
  • Development of bifunctional organocatalysts and application to asymmetric total synthesis of naucleofficine I and II - ResearchGate. [URL: https://www.researchgate.net/publication/334346864_Development_of_bifunctional_organocatalysts_and_application_to_asymmetric_total_synthesis_of_naucleofficine_I_and_II]
  • A kind of synthetic method of 7-bromo-2,2-dimethylheptanoic acid ethyl ester and synthetically obtained product - Patent CN-112047840-A - PubChem. [URL: https://pubchem.ncbi.nlm.nih.
  • Chapter 32. The use of bioisosteric groups in lead optimization - ResearchGate. [URL: https://www.researchgate.
  • Targeted drug delivery - Scholars@Duke publication. [URL: https://scholars.duke.
  • Application of Bioisosteres in Drug Design. [URL: https://www.slideshare.
  • Synthesis of Amphiphilic Block Copolypept(o)ides by Bifunctional Initiators: Making PeptoMicelles Redox Sensitive - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/26345688/]
  • Recent Advances in the Discovery of Novel Drugs on Natural Molecules - PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8834402/]
  • US11760714B2 - Methods of making bempedoic acid and compositions of the same - Google Patents. [URL: https://patents.google.
  • Synthesis of Pharmaceutical Intermediates Aiming at Construction of Optically Active Tertiary Alcohols as a Key Technology. [URL: https://www.sumitomo-chem.co.jp/english/rd/report/theses/docs/20060200_s.pdf]
  • Targeted Delivery Strategies for Multiple Myeloma and Their Adverse Drug Reactions. [URL: https://www.mdpi.com/1999-4923/15/8/2126]
  • Recent Advances: Heterocycles in Drugs and Drug Discovery - MDPI. [URL: https://www.mdpi.com/1420-3049/27/15/4964]
  • Development of Photoremovable Linkers as a Novel Strategy to Improve the Pharmacokinetics of Drug Conjugates and Their Potential Application in Antibody–Drug Conjugates for Cancer Therapy - MDPI. [URL: https://www.mdpi.com/1420-3049/26/18/5638]
  • Linker Design Impacts Drug Conjugate Pharmacokinetics and Efficacy - BOC Sciences. [URL: https://www.bocsci.
  • Targeted Drug delivery systems | Open Access Journals - Research and Reviews. [URL: https://www.rroij.com/open-access/targeted-drug-delivery-systems.php?aid=51703]
  • GPCRs in Intracellular Compartments: New Targets for Drug Discovery - PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6832204/]
  • Discovery of GPCR ligands for probing signal transduction pathways - ResearchGate. [URL: https://www.researchgate.

Sources

An In-depth Technical Guide to the Discovery and Synthesis of 7-Bromoheptanenitrile

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

7-Bromoheptanenitrile, a versatile bifunctional molecule, serves as a crucial building block in the synthesis of complex organic scaffolds, most notably in the development of pharmaceutical agents. This technical guide provides a comprehensive overview of the discovery and historical evolution of its synthesis. It delves into the core chemical principles underpinning various synthetic routes, offering field-proven insights into experimental choices and methodologies. Detailed, step-by-step protocols for key synthetic transformations are presented, alongside a comparative analysis of their advantages and limitations. This guide aims to be an authoritative resource, grounded in the primary scientific literature, to empower researchers in their synthetic endeavors involving this important intermediate.

Introduction: The Significance of a Bifunctional Building Block

This compound (C₇H₁₂BrN) is a linear seven-carbon chain molecule functionalized with a bromine atom at one terminus and a nitrile group at the other.[1][2][3] This unique arrangement of two distinct reactive functional groups, an electrophilic alkyl bromide and a nucleophilic (or readily hydrolyzable) nitrile, makes it an invaluable intermediate in organic synthesis.[4] The seven-carbon spacer provides flexibility and allows for the construction of complex molecular architectures.

Its most notable application is in the synthesis of the immunosuppressive agent (±)-15-deoxyspergualin, highlighting its importance in medicinal chemistry and drug development.[2] The strategic placement of the bromo and cyano groups allows for sequential and selective reactions, making it a powerful tool for the elaboration of molecular complexity.

Table 1: Physicochemical Properties of this compound [3][5]

PropertyValue
CAS Number 20965-27-9
Molecular Formula C₇H₁₂BrN
Molecular Weight 190.08 g/mol
Appearance Clear, colorless to pale yellow liquid
Boiling Point 140-141 °C at 14 mmHg
Density 1.265 g/mL at 25 °C
Refractive Index (n²⁰/D) 1.475

Historical Perspective: The Evolution of Synthesis

The precise first synthesis of this compound is not prominently documented in easily accessible historical records. However, its preparation falls within the broader context of the synthesis of α,ω-bifunctional alkanes, a field that has been of interest to organic chemists for over a century. The fundamental reactions employed in its synthesis are well-established, classic transformations.

Early approaches to similar bifunctional compounds likely relied on robust and straightforward, albeit sometimes harsh, methodologies. The development of more refined and selective synthetic methods has been driven by the increasing demand for such building blocks in complex target-oriented synthesis. The evolution of the synthesis of this compound reflects the broader advancements in synthetic organic chemistry, from classical nucleophilic substitutions to more modern, milder, and higher-yielding protocols.

Core Synthetic Strategies and Methodologies

Several synthetic routes to this compound have been developed, each with its own set of advantages and disadvantages. The choice of a particular method often depends on the availability of starting materials, scalability, and desired purity.

Nucleophilic Substitution of Dihaloalkanes: A Workhorse Method

The most common and industrially viable method for the synthesis of this compound is the nucleophilic substitution of a dihaloalkane, typically 1,6-dibromohexane, with a cyanide salt. This reaction is a classic example of an Sₙ2 reaction.

Reaction Scheme:

Figure 1: Synthesis of this compound from 1,6-Dibromohexane.

Causality Behind Experimental Choices:

  • Choice of Dihaloalkane: 1,6-Dibromohexane is the preferred starting material over 1,6-dichlorohexane because the bromide ion is a better leaving group than the chloride ion, leading to faster reaction rates.

  • Cyanide Source: Sodium cyanide or potassium cyanide are commonly used. The choice often depends on cost and solubility in the chosen solvent system.

  • Solvent System: A polar aprotic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) is typically used to dissolve the cyanide salt and promote the Sₙ2 reaction. The use of a phase-transfer catalyst, such as a quaternary ammonium salt, can be beneficial, especially when using less polar solvents or for large-scale reactions.

  • Reaction Conditions: The reaction is typically carried out at elevated temperatures to increase the reaction rate. However, excessively high temperatures can lead to the formation of the dinitrile byproduct, 1,7-dicyanohexane. Careful control of the stoichiometry (using an excess of the dibromoalkane) and reaction time is crucial to maximize the yield of the desired monosubstituted product.

Experimental Protocol: Synthesis from 1,6-Dibromohexane

This protocol is adapted from established procedures for nucleophilic substitution reactions of alkyl halides.[6]

Materials:

  • 1,6-Dibromohexane

  • Sodium Cyanide (Caution: Highly Toxic!)

  • Dimethyl Sulfoxide (DMSO)

  • Diethyl ether

  • Saturated aqueous sodium chloride solution (brine)

  • Anhydrous magnesium sulfate

Procedure:

  • In a well-ventilated fume hood, a solution of sodium cyanide (1.0 equivalent) in DMSO is prepared in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

  • 1,6-Dibromohexane (1.5-2.0 equivalents) is added to the stirred solution.

  • The reaction mixture is heated to 60-80 °C and monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion of the reaction, the mixture is cooled to room temperature and poured into a large volume of water.

  • The aqueous mixture is extracted several times with diethyl ether.

  • The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, and filtered.

  • The solvent is removed under reduced pressure using a rotary evaporator.

  • The crude product is purified by vacuum distillation to afford this compound as a colorless oil.

Table 2: Representative Reaction Conditions and Yields for the Synthesis from 1,6-Dibromohexane

Cyanide SaltSolventTemperature (°C)Molar Ratio (Dibromoalkane:Cyanide)Yield (%)Reference
NaCNDMSO701.5 : 175-85General Procedure
KCNDMF802 : 170-80General Procedure
NaCNEthanol/WaterReflux1.2 : 160-70[6]
From Carboxylic Acids: The Amide Dehydration Route

An alternative approach to this compound involves the dehydration of 7-bromoheptanamide. This two-step sequence starts from the readily available 7-bromoheptanoic acid.

Reaction Scheme:

Figure 2: Synthesis of this compound from 7-Bromoheptanoic Acid.

Causality Behind Experimental Choices:

  • Amidation: The conversion of the carboxylic acid to the primary amide is a standard transformation. Thionyl chloride (SOCl₂) is often used to activate the carboxylic acid by forming the acyl chloride, which then readily reacts with ammonia.

  • Dehydration: The dehydration of the primary amide to the nitrile is a key step. Strong dehydrating agents such as phosphorus pentoxide (P₂O₅) or phosphoryl chloride (POCl₃) are commonly employed.[7][8] The choice of reagent can influence the reaction conditions and the workup procedure. Milder, more modern dehydrating agents have also been developed.[5][9][10]

Experimental Protocol: Dehydration of 7-Bromoheptanamide

This protocol is based on general procedures for the dehydration of primary amides.[7]

Materials:

  • 7-Bromoheptanamide

  • Phosphorus pentoxide (P₂O₅) or Phosphoryl chloride (POCl₃)

  • Anhydrous solvent (e.g., toluene or dichloromethane)

  • Sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • In a fume hood, a mixture of 7-bromoheptanamide and a dehydrating agent (e.g., P₂O₅, 1.0-1.5 equivalents) in an anhydrous solvent is prepared in a round-bottom flask equipped with a reflux condenser.

  • The mixture is heated to reflux and the reaction is monitored by TLC or GC.

  • After the reaction is complete, the mixture is cooled and quenched cautiously with ice-water.

  • The organic layer is separated, and the aqueous layer is extracted with the same solvent.

  • The combined organic layers are washed with saturated sodium bicarbonate solution and brine, then dried over anhydrous sodium sulfate.

  • The solvent is removed by rotary evaporation, and the residue is purified by vacuum distillation to yield this compound.

Functional Group Transformation of Hydroxy Nitriles

A conceptually straightforward route involves the conversion of the hydroxyl group of 7-hydroxyheptanenitrile to a bromide. This approach is attractive if the starting hydroxy nitrile is readily available.

Reaction Scheme:

Figure 3: Synthesis of this compound from 7-Hydroxyheptanenitrile.

Causality Behind Experimental Choices:

  • Brominating Agent: Phosphorus tribromide (PBr₃) is a common and effective reagent for converting primary alcohols to alkyl bromides. Alternatively, hydrobromic acid (HBr) can be used, often in the presence of a strong acid catalyst like sulfuric acid. The choice depends on the desired reaction conditions and the compatibility of other functional groups.

Experimental Protocol: Bromination of 7-Hydroxyheptanenitrile

This protocol is based on standard procedures for the conversion of alcohols to alkyl bromides.[11]

Materials:

  • 7-Hydroxyheptanenitrile

  • Phosphorus tribromide (PBr₃)

  • Anhydrous diethyl ether or dichloromethane

  • Ice-water

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • In a fume hood, a solution of 7-hydroxyheptanenitrile in an anhydrous solvent is cooled in an ice bath in a round-bottom flask equipped with a dropping funnel and a magnetic stirrer.

  • Phosphorus tribromide (0.33-0.5 equivalents) is added dropwise to the cooled solution, maintaining the temperature below 10 °C.

  • After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred until the reaction is complete (monitored by TLC or GC).

  • The reaction is quenched by the slow addition of ice-water.

  • The organic layer is separated, and the aqueous layer is extracted with the same solvent.

  • The combined organic layers are washed with saturated sodium bicarbonate solution and brine, and then dried over anhydrous sodium sulfate.

  • The solvent is removed under reduced pressure, and the crude product is purified by vacuum distillation.

Characterization and Spectroscopic Data

The identity and purity of this compound are confirmed by standard spectroscopic techniques.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum will show characteristic signals for the methylene groups of the heptane chain. The protons adjacent to the bromine atom will be deshielded and appear at a higher chemical shift (around 3.4 ppm) as a triplet. The protons adjacent to the nitrile group will also be deshielded (around 2.3 ppm) and appear as a triplet. The remaining methylene protons will appear as a complex multiplet in the upfield region (1.4-1.9 ppm).[3]

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon NMR spectrum will show distinct signals for each of the seven carbon atoms. The carbon attached to the bromine will appear around 33 ppm, and the nitrile carbon will be observed around 119 ppm. The carbon adjacent to the nitrile group will be at approximately 17 ppm, and the remaining methylene carbons will resonate between 25 and 32 ppm.[3]

  • IR (Infrared) Spectroscopy: The IR spectrum will exhibit a characteristic sharp absorption band for the nitrile group (C≡N) at approximately 2245 cm⁻¹. The C-Br stretching vibration will be observed in the fingerprint region, typically around 640-550 cm⁻¹. The C-H stretching vibrations of the alkyl chain will appear just below 3000 cm⁻¹.[12]

  • MS (Mass Spectrometry): The mass spectrum will show the molecular ion peak (M⁺) and a characteristic M+2 peak of nearly equal intensity, which is indicative of the presence of a bromine atom. Fragmentation patterns will correspond to the loss of bromine and cleavage of the alkyl chain.

Conclusion and Future Outlook

The synthesis of this compound is a well-established process, with the nucleophilic substitution of 1,6-dibromohexane being the most prevalent and economically viable method. The alternative routes from 7-bromoheptanoic acid and 7-hydroxyheptanenitrile offer flexibility depending on the availability of starting materials. As a key bifunctional building block, this compound will continue to be a valuable tool for synthetic chemists, particularly in the pharmaceutical and agrochemical industries. Future developments in its synthesis may focus on greener and more sustainable methods, such as the use of catalytic systems that avoid stoichiometric reagents and minimize waste generation. The continued exploration of its reactivity will undoubtedly lead to the discovery of new and innovative applications in organic synthesis.

References

  • Bifunctional reagents in organic synthesis.
  • PubChem. Heptanenitrile, 7-bromo-.
  • ChemicalBook. This compound. Accessed January 9, 2026. URL
  • ResearchGate. 23993 PDFs | Review articles in ALKANES. Accessed January 9, 2026. URL
  • ResearchGate. Catalysis engineering of bifunctional solids for the one-step synthesis of liquid fuels from syngas: A review. Accessed January 9, 2026. URL
  • ResearchGate. 46162 PDFs | Review articles in ALKYNES. Accessed January 9, 2026. URL
  • ChemicalBook. This compound. Accessed January 9, 2026. URL
  • PubChem. Heptanenitrile, 7-bromo-.
  • Google Patents. US5817827A - Method for the dehydration of amides to nitriles. Accessed January 9, 2026. URL
  • Google Patents. CN102675036A - Method for preparing 7-bromine-1-heptylene. Accessed January 9, 2026. URL
  • TCI. One-pot synthesis of dehydrating reagent and its application in preparation of nitriles from amides. Accessed January 9, 2026. URL
  • Google Patents. A process for producing nitrile compounds - European Patent Office - EP 0080700 B2. Accessed January 9, 2026. URL
  • Sigma-Aldrich. This compound. Accessed January 9, 2026. URL
  • Organic Syntheses. cyanogen bromide. Accessed January 9, 2026. URL
  • ResearchGate. 35.2.1.5.
  • Chemistry Steps. Amide Dehydration Mechanism by SOCl2, POCl3, and P2O5. Accessed January 9, 2026. URL
  • BenchChem. A Comparative Analysis of Chemical versus Enzymatic Synthesis of (R)-mandelonitrile. Accessed January 9, 2026. URL
  • RSC Publishing. Recent developments in dehydration of primary amides to nitriles. Accessed January 9, 2026. URL
  • NIST. This compound. Accessed January 9, 2026. URL
  • ResearchGate. NMR Spectroscopy in Drug and Natural Product Analysis. Accessed January 9, 2026. URL
  • ResearchGate. STUDIES ON THE FORMATION OF SODIUM CYANIDE FROM BARIUM CARBONATE AND SODIUM AZIDE. Accessed January 9, 2026. URL
  • YouTube. Determining a Structure with IR and NMR. Accessed January 9, 2026. URL
  • ResearchGate. (PDF) Comparison of Different Synthesis Methods for ZIF-8. Accessed January 9, 2026. URL
  • Organic Syntheses. trimethylene cyanide. Accessed January 9, 2026. URL

Sources

Unraveling the Reactivity of 7-Bromoheptanenitrile: A Theoretical and Mechanistic Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

This in-depth technical guide delves into the theoretical underpinnings of the reaction mechanisms of 7-bromoheptanenitrile, a versatile bifunctional molecule with significant applications in the synthesis of pharmaceuticals and other fine chemicals. While direct computational studies on this specific molecule are not extensively available in public literature, this guide constructs a robust theoretical framework by extrapolating from well-established computational analyses of analogous haloalkanes and nitriles. By integrating principles of computational chemistry, reaction kinetics, and mechanistic organic chemistry, we aim to provide a predictive and insightful resource for researchers working with this important synthetic building block.

Introduction: The Synthetic Potential of a Bifunctional Building Block

This compound, with its terminal bromine atom and nitrile group, presents a fascinating case study in chemical reactivity. The presence of a primary alkyl bromide suggests a propensity for nucleophilic substitution (S(_N)2) and elimination (E2) reactions, while the electron-withdrawing nature of the distal nitrile group can subtly influence the energetics and regioselectivity of these pathways. Understanding the delicate balance between these competing mechanisms is paramount for controlling reaction outcomes and designing efficient synthetic routes. This guide will explore the theoretical basis for predicting and controlling these reactions, leveraging computational insights to inform practical laboratory work.

Theoretical Framework: A Computational Approach to Reaction Mechanisms

Modern computational chemistry provides powerful tools to dissect reaction mechanisms at a molecular level.[1] Methods like Density Functional Theory (DFT) allow for the calculation of potential energy surfaces, the identification of transition states, and the determination of activation energies, offering a quantitative understanding of reaction kinetics.[2][3][4] For the reactions of this compound, we will consider two primary competing pathways: bimolecular nucleophilic substitution (S(_N)2) and bimolecular elimination (E2).

The S(_N)2 Pathway: A Concerted Displacement

The S(_N)2 reaction is a single-step process where a nucleophile attacks the electrophilic carbon atom bearing the leaving group (in this case, bromine), leading to an inversion of stereochemistry.[5] The reaction proceeds through a trigonal bipyramidal transition state.[5]

Key Theoretical Considerations for this compound:

  • Steric Hindrance: As a primary alkyl bromide, this compound is sterically unhindered at the reaction center, which generally favors the S(_N)2 mechanism.[5] The long alkyl chain is not expected to significantly impede the backside attack of a nucleophile.

  • Electronic Effects of the Nitrile Group: The electron-withdrawing cyano group (-C≡N) can have a modest influence on the electrophilicity of the C-Br bond through inductive effects transmitted along the carbon chain. This could slightly increase the rate of nucleophilic attack compared to an unsubstituted bromoalkane.

  • Solvent Effects: The choice of solvent is critical. Polar aprotic solvents (e.g., acetonitrile, DMSO) are known to solvate the cation of the nucleophilic salt while leaving the anion relatively "naked" and more reactive, thus accelerating S(_N)2 reactions.[2][3][6]

Computational Modeling of the S(_N)2 Transition State:

A typical computational approach to modeling the S(_N)2 reaction of this compound with a generic nucleophile (Nu


) would involve:
  • Geometry Optimization: Optimizing the geometries of the reactants (this compound and Nu

    
    ), the transition state, and the products using a suitable level of theory (e.g., B3LYP functional with a 6-31G* basis set).[2][3]
    
  • Frequency Calculation: Performing frequency calculations to confirm that the reactants and products are true minima (no imaginary frequencies) and the transition state has exactly one imaginary frequency corresponding to the reaction coordinate.

  • Energy Profile: Calculating the potential energy surface to determine the activation energy ((\Delta G^\ddagger)) and the overall reaction energy ((\Delta G_{rxn})).

A hypothetical reaction coordinate diagram for the S(_N)2 reaction is presented below.

SN2_Reaction_Profile cluster_axis cluster_yaxis Reactants This compound + Nu⁻ R_level TS [Nu---C---Br]‡ Products 7-Cyanoheptyl-Nu + Br⁻ TS_level R_level->TS_level ΔG‡ R_level->TS_level P_level TS_level->P_level TS_level->P_level start Reactants ts_label Transition State end Products E_low E_high

Caption: Hypothetical Gibbs Free Energy Profile for the S(_N)2 reaction.

The E2 Pathway: A Concerted Elimination

The E2 reaction is also a one-step process where a base abstracts a proton from the β-carbon (the carbon adjacent to the carbon bearing the bromine) simultaneously with the departure of the leaving group, forming an alkene.[7][8]

Key Theoretical Considerations for this compound:

  • Base Strength: The E2 mechanism is favored by strong, sterically hindered bases (e.g., potassium tert-butoxide).

  • Stereochemistry: The E2 reaction requires an anti-periplanar arrangement of the abstracted proton and the leaving group.[8] For an acyclic molecule like this compound, this conformation is readily accessible through bond rotation.

  • Regioselectivity (Zaitsev's vs. Hofmann's Rule): Since there is only one type of β-hydrogen in this compound, the issue of regioselectivity (formation of the more substituted vs. less substituted alkene) is not a factor. The product will be hept-6-enenitrile.

  • Competition with S(_N)2: The competition between E2 and S(_N)2 is a key consideration. Factors that favor E2 over S(_N)2 include the use of a strong, bulky base and higher reaction temperatures.[9]

Computational Modeling of the E2 Transition State:

Similar to the S(_N)2 pathway, the E2 transition state can be modeled computationally. The transition state would involve the simultaneous breaking of the C-H and C-Br bonds and the formation of the C=C double bond and the B-H bond.

E2_Mechanism cluster_reactants Reactants cluster_ts Transition State cluster_products Products Reactant This compound TS [B---H---Cβ---Cα---Br]‡ Reactant->TS Base Base (B⁻) Base->TS Alkene Hept-6-enenitrile TS->Alkene ConjAcid Conjugate Acid (BH) TS->ConjAcid LeavingGroup Bromide (Br⁻) TS->LeavingGroup

Caption: Conceptual workflow of the E2 elimination reaction.

Predictive Analysis: S(_N)2 vs. E2 Competition

The outcome of the reaction of this compound with a nucleophile/base is determined by the relative activation energies of the S(_N)2 and E2 pathways.

FactorFavors S(_N)2Favors E2Rationale
Nucleophile/Base Good nucleophile, weak base (e.g., I

, CN

, N(_3)

)
Strong, sterically hindered base (e.g., t-BuOK, DBU)Strong bases are more effective at abstracting a proton, while good nucleophiles are better at attacking the carbon center.[9]
Solvent Polar aprotic (e.g., DMSO, DMF, Acetonitrile)Less polar or protic solvents that can accommodate the basePolar aprotic solvents enhance nucleophilicity.[2][3]
Temperature Lower temperaturesHigher temperaturesElimination reactions often have a higher activation energy and are more entropically favored.

Experimental Protocols for Mechanistic Investigation

To experimentally validate the theoretical predictions, the following protocols can be employed.

Kinetic Studies to Determine Reaction Order

Objective: To determine if the reaction follows second-order kinetics, consistent with either an S(_N)2 or E2 mechanism.

Methodology:

  • Prepare standard solutions of this compound and the chosen nucleophile/base (e.g., sodium cyanide for S(_N)2, potassium tert-butoxide for E2) in a suitable solvent (e.g., DMSO for S(_N)2, THF for E2).

  • Set up a series of reactions with varying initial concentrations of both reactants.

  • Maintain a constant temperature using a thermostated bath.

  • Monitor the disappearance of the reactants or the appearance of the product over time using a suitable analytical technique (e.g., GC-MS, HPLC).

  • Plot the initial rates against the concentrations of each reactant to determine the order of the reaction with respect to each component. The rate law for both S(_N)2 and E2 is expected to be: Rate = k[this compound][Nucleophile/Base].

Product Analysis to Differentiate S(_N)2 and E2 Pathways

Objective: To identify and quantify the substitution and elimination products.

Methodology:

  • Run the reaction under various conditions (e.g., different nucleophiles/bases, solvents, temperatures).

  • After a set reaction time, quench the reaction.

  • Extract the organic products and analyze the crude reaction mixture by GC-MS and

    
    H NMR.
    
  • Identify the substitution product (e.g., 8-cyanooctanenitrile if CN

    
     is the nucleophile) and the elimination product (hept-6-enenitrile).
    
  • Quantify the relative amounts of each product to determine the S(_N)2/E2 ratio.

Conclusion and Future Directions

This guide provides a theoretical framework for understanding and predicting the reaction mechanisms of this compound. Based on established computational principles for haloalkane reactions, it is predicted that this compound will readily undergo both S(_N)2 and E2 reactions, with the outcome being highly dependent on the choice of nucleophile/base, solvent, and temperature.

Future computational studies should focus on performing high-level DFT calculations specifically on this compound to obtain precise activation energies for both pathways with a variety of nucleophiles and in different solvent models (both implicit and explicit).[6][10] Such studies would provide a more quantitative prediction of the S(_N)2/E2 competition and could guide the development of highly selective synthetic methodologies. The experimental protocols outlined herein provide a roadmap for validating these theoretical predictions and further refining our understanding of the reactivity of this versatile molecule.

References

  • Capurso, M., Gette, R., Radivoy, G., & Dorn, V. (2019). The SN2 Reaction: A Theoretical-Computational Analysis of a Simple and Very Interesting Mechanism. Proceedings, 41(1), 81. [Link]
  • Capurso, M., Gette, R., Radivoy, G., & Dorn, V. (2019). The SN2 Reaction: A Theoretical-Computational Analysis of a Simple and Very Interesting Mechanism. Sciforum. [Link]
  • Roy, R. K., Pal, S., & Hirao, K. (2008). Nucleophilic Substitution Reaction of Alkyl Halides: A Case Study on Density Functional Theory (DFT) Based Local Reactivity Descriptors. The Journal of Physical Chemistry A, 112(47), 12278–12286. [Link]
  • Capurso, M., Gette, R., Radivoy, G., & Dorn, V. (2019). The SN2 Reaction: A Theoretical-Computational Analysis of a Simple and Very Interesting Mechanism.
  • Pliego Jr, J. R. (2010). Computational Investigation of the SN2 Reactivity of Halogenated Pollutants. Stanford University. [Link]
  • Jakalian, A. (n.d.). Computational Modeling of Solvent Effects. University of California, Irvine. [Link]
  • Fábián, L., & Túrós, G. (2006). Computational Study of Reactivity and Transition Structures in Nucleophilic Substitutions on Benzyl Bromides. European Journal of Organic Chemistry, 2006(15), 3465–3474. [Link]
  • Ashenhurst, J. (2012). The SN2 Mechanism. Master Organic Chemistry. [Link]
  • Wikipedia contributors. (2023). Transition state theory. Wikipedia, The Free Encyclopedia. [Link]
  • Galano, A., & Alvarez-Idaboy, J. R. (2005). Quantum Chemical and Conventional Transition-State Theory Calculations of Rate Constants for the NO3 + Alkane Reaction. The Journal of Physical Chemistry A, 109(14), 3469–3476. [Link]
  • CK-12 Foundation. (2023). Elimination Reaction - Haloalkanes. CK-12. [Link]
  • Ashenhurst, J. (2012). Mechanism of the E2 Reaction. Master Organic Chemistry. [Link]
  • Dalal, M. (n.d.).
  • University of Calgary. (n.d.). Ch 5 : E2 mechanism. University of Calgary. [Link]
  • LibreTexts. (2023). C. Elimination vs. Substitution. Chemistry LibreTexts. [Link]
  • University of Oxford. (n.d.).
  • Wolfram Demonstrations Project. (n.d.). E2 Elimination Reactions of Alkyl Halides.
  • Bickelhaupt, F. M. (1991). Theoretical studies of elimination reactions. 1. Reactions of F- and PH2- with CH3CH2Cl. Competition between SN2 and E2 mechanisms for first- and second-row nucleophiles. Journal of the American Chemical Society, 113(16), 6104–6111. [Link]
  • University of Calgary. (n.d.). Ch 5 : E2 mechanism. University of Calgary. [Link]
  • Kállay, M., & Szieberth, D. (2007). Ab initio and DFT benchmark study for nucleophilic substitution at carbon (SN2@C) and silicon (SN2@Si). The Journal of Chemical Physics, 127(6), 064103. [Link]
  • Wang, Y., et al. (2022). Harnessing CO2 Radical Anion-Mediated Electron Transfer for Scalable Copper-Catalyzed Cross-Coupling. Journal of the American Chemical Society, 144(50), 22895–22904. [Link]
  • Ratkova, E. L., et al. (2015). Computational Prediction of Thermodynamic Properties of Organic Molecules in Aqueous Solutions.
  • Zhang, J., et al. (2023). Competitive dynamics of elimination and substitution reactions modulated using nucleophiles and leaving groups. Physical Chemistry Chemical Physics, 25(16), 11326–11335. [Link]
  • LibreTexts. (2023). C. Elimination vs. Substitution. Chemistry LibreTexts. [Link]
  • YouTube. (2020). Elimination Versus Substitution - Haloalkanes And Haloarenes #24. YouTube. [Link]

Sources

The Versatile Precursor: An In-depth Technical Guide to 7-Bromoheptanenitrile in the Synthesis of Novel Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Bifunctional Building Block

In the landscape of modern organic synthesis, the strategic selection of starting materials is paramount to the efficient construction of complex molecular architectures. 7-Bromoheptanenitrile, a seemingly simple bifunctional molecule, emerges as a powerful and versatile precursor for a diverse array of novel compounds. Its linear seven-carbon backbone is adorned with a terminal nitrile group and a primary alkyl bromide, offering two chemically distinct reactive handles. This unique structural arrangement allows for a programmed, sequential introduction of functionalities, making it an invaluable tool for researchers, particularly those in the fields of medicinal chemistry and drug development. This in-depth technical guide provides a comprehensive overview of the chemical properties, reactivity, and synthetic applications of this compound, supported by field-proven insights and detailed experimental protocols.

Physicochemical Properties and Spectroscopic Data

A thorough understanding of the physical and chemical characteristics of a precursor is fundamental to its effective utilization in synthesis.

PropertyValueSource
CAS Number 20965-27-9[1][2][3]
Molecular Formula C₇H₁₂BrN[1][2][3]
Molecular Weight 190.08 g/mol [1][2]
Appearance Liquid[1]
Boiling Point 140-141 °C at 14 mmHg[1][4][5]
Density 1.265 g/mL at 25 °C[1][4][5]
Refractive Index (n20/D) 1.475[1][4][5]

The spectroscopic data for this compound are consistent with its structure, providing key identifiable markers for reaction monitoring and product characterization. The infrared (IR) spectrum prominently displays a sharp absorption band around 2247 cm⁻¹, characteristic of the nitrile (C≡N) stretching vibration. The ¹H NMR spectrum reveals a series of methylene proton signals, with the triplet at approximately 3.4 ppm corresponding to the methylene group adjacent to the bromine atom (-CH₂Br) and a triplet around 2.3 ppm for the methylene group alpha to the nitrile (-CH₂CN). The ¹³C NMR spectrum further confirms the structure with distinct signals for the nitrile carbon, the carbon bearing the bromine, and the intervening methylene carbons.

Key Synthetic Transformations and Applications

The synthetic utility of this compound stems from the differential reactivity of its two functional groups. The alkyl bromide is a potent electrophile, susceptible to nucleophilic substitution, while the nitrile group can undergo a variety of transformations including reduction, hydrolysis, and addition reactions.

Alkylation Reactions: Building Molecular Complexity

The primary alkyl bromide in this compound serves as an excellent electrophilic partner for a wide range of nucleophiles, enabling the facile introduction of a six-carbon chain terminating in a nitrile group.

A common and powerful application is the N-alkylation of primary and secondary amines to furnish secondary and tertiary amines, respectively.[6][7] This reaction is fundamental in the construction of more complex molecules, including pharmaceuticals and biologically active compounds.

Experimental Protocol: N-Alkylation of a Primary Amine with this compound

Materials:

  • Primary amine (e.g., Aniline) (1.0 eq)

  • This compound (1.1 eq)

  • Potassium carbonate (K₂CO₃) (2.0 eq)

  • Acetonitrile (anhydrous)

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Reflux condenser

Procedure:

  • To a solution of the primary amine in anhydrous acetonitrile in a round-bottom flask, add potassium carbonate.

  • Stir the resulting suspension at room temperature for 15-20 minutes.

  • Add this compound dropwise to the reaction mixture.

  • Heat the reaction mixture to reflux (approximately 82 °C for acetonitrile) and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion of the reaction, cool the mixture to room temperature.

  • Filter off the solid potassium carbonate and wash with acetonitrile.

  • Concentrate the filtrate under reduced pressure to yield the crude N-alkylated product.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate).

N_Alkylation_Workflow

This compound is also an effective alkylating agent for carbon-based nucleophiles, such as enolates and other carbanions.[8][9] This allows for the formation of new carbon-carbon bonds and the extension of carbon frameworks, a cornerstone of organic synthesis.

Experimental Protocol: C-Alkylation of Diethyl Malonate

Materials:

  • Diethyl malonate (1.0 eq)

  • Sodium ethoxide (NaOEt) (1.1 eq)

  • Anhydrous ethanol

  • This compound (1.0 eq)

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Reflux condenser

Procedure:

  • In a round-bottom flask under an inert atmosphere, dissolve sodium ethoxide in anhydrous ethanol.

  • To this solution, add diethyl malonate dropwise at room temperature.

  • Stir the mixture for 30 minutes to ensure complete formation of the enolate.

  • Add this compound to the reaction mixture.

  • Heat the reaction to reflux and monitor its progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature and neutralize with a dilute acid (e.g., 1 M HCl).

  • Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the resulting substituted malonate ester by vacuum distillation or column chromatography.

Synthesis of Bioactive Molecules: The Case of (±)-15-Deoxyspergualin

A notable application of this compound is its use as a key starting material in the synthesis of (±)-15-deoxyspergualin, a potent immunosuppressive agent.[4][5][10][11][12][13] The synthesis involves the alkylation of a protected spermidine derivative with this compound, which introduces the seven-carbon chain that is a crucial part of the final molecule's structure. Although the overall synthesis is a multi-step process, the introduction of the heptanenitrile moiety is a critical transformation.[10][11] This application underscores the importance of this compound in providing access to complex and biologically significant molecules.

Deoxyspergualin_Synthesis

Intramolecular Cyclizations: Forging Ring Structures

The bifunctional nature of this compound and its derivatives opens up elegant possibilities for the construction of cyclic compounds through intramolecular reactions.

While direct intramolecular cyclization of this compound is not a straightforward route to cycloheptanone, it serves as a precursor to a dinitrile that can undergo the Thorpe-Ziegler cyclization.[14][15][16][17][18] This reaction is a powerful method for forming cyclic ketones from α,ω-dinitriles. The synthesis would involve a two-step process: first, the alkylation of a cyanide source with this compound to form the corresponding dinitrile, followed by a base-catalyzed intramolecular cyclization and subsequent hydrolysis.

Thorpe_Ziegler_Pathway

Azepanes, seven-membered nitrogen-containing heterocycles, are important scaffolds in medicinal chemistry.[19][20][21][22] this compound can be a valuable precursor for the synthesis of substituted azepanes. A plausible synthetic route involves the conversion of the nitrile group to a primary amine, followed by an intramolecular N-alkylation to form the azepane ring. This can be achieved by first reacting this compound with a nitrogen nucleophile (e.g., ammonia or a primary amine) to form the corresponding ω-amino-nitrile, followed by reduction of the nitrile and subsequent intramolecular cyclization.

Alternatively, the bromine can be displaced by an azide, followed by reduction of both the azide and the nitrile to the corresponding diamine, which can then be cyclized to form a substituted azepane.

Conclusion: A Precursor of Broadening Horizons

This compound stands out as a highly valuable and versatile precursor in organic synthesis. Its bifunctional nature allows for a wide range of chemical transformations, providing access to a diverse array of linear and cyclic compounds. From its crucial role in the synthesis of the immunosuppressant (±)-15-deoxyspergualin to its utility in fundamental alkylation reactions and its potential in the construction of complex cyclic systems like cycloheptanone and azepanes, this compound offers a reliable and adaptable platform for chemical innovation. The experimental protocols and synthetic strategies outlined in this guide are intended to empower researchers to harness the full potential of this remarkable building block in their pursuit of novel and impactful molecules.

References

  • Improved synthesis of 15-deoxyspergualin analogs using the Ugi multi-component reaction. (2011). Bioorganic & Medicinal Chemistry Letters, 21(9), 2587-2590.
  • Thorpe reaction. In Wikipedia.
  • Thrope Ziegler Cyclization Search. Scribd.
  • Thorpe-Ziegler reaction. Buchler GmbH.
  • Improved synthesis of 15-deoxyspergualin analogs using the Ugi multi-component reaction. (2011). Bioorganic & Medicinal Chemistry Letters, 21(9), 2587-90.
  • Simple Access to Elusive α-Boryl Carbanions and Their Alkylation: An Umpolung Construction for Organic Synthesis. (2014). Journal of the American Chemical Society, 136(30), 10581–10584.
  • Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes. (2024). Nature Chemistry, 16(5), 771-779.
  • Recent Advances on the Synthesis of Azepane-Based Compounds. (2020). ChemistrySelect, 5(42), 13165-13180.
  • Selective N-alkylation of amines using nitriles under hydrogenation conditions: facile synthesis of secondary and tertiary amines. (2013). Organic & Biomolecular Chemistry, 11(48), 8424-8431.
  • Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes. The University of Manchester.
  • Synthesis of Functionalized Azepines via Cu(I)-Catalyzed Tandem Amination/Cyclization Reaction of Fluorinated Allenynes. (2018). Molecules, 23(11), 2955.
  • Intramolecular Cyclization During Bromination of the Quinoline Alkaloid Haplophyllidine. (2022). Chemistry of Natural Compounds, 58(5), 841-846.
  • The Alkylation of Carbanions. ResearchGate.
  • C-Alkylation of alkali metal carbanions with olefins. (2020). Organic & Biomolecular Chemistry, 18(39), 7697-7723.
  • Amine alkylation. In Wikipedia.
  • Alkylation of Amines. (2022). YouTube.
  • Selective N-alkylation of amines using nitriles under hydrogenation conditions: Facile synthesis of secondary and tertiary amines. ResearchGate.
  • Alkylation of Amines (Sucks!). Master Organic Chemistry.
  • Stereoselective and Regioselective Synthesis of Azepane and Azepine Derivatives via Piperidine Ring Expansion. ResearchGate.
  • Intramolecular cyclization of m-homoprenylphenols through oxidative nucleophilic aromatic substitution. (2020). Chemical Communications, 56(82), 12343-12346.
  • Heptanenitrile, 7-bromo-. PubChem.
  • 15-Deoxyspergualin: a newly developed immunosuppressive agent and its mechanism of action and clinical effect: a review. (1996). Artificial Organs, 20(8), 832-835.
  • Intramolecular Cyclization of m-Homoprenylphenols through Oxidative Nucleophilic Aromatic Substitution. The Royal Society of Chemistry.
  • Brønsted acid catalyzed intramolecular benzylic cyclizations of alkylpyridines. (2014). Organic & Biomolecular Chemistry, 12(4), 633-636.
  • Enantioselective intramolecular cyclization of alkynyl esters catalyzed by a chiral Brønsted base. (2016). Chemical Communications, 52(33), 5726-5729.
  • This compound. NIST WebBook.
  • A NOVEL RESCUE DRUG, 15-DEOXYSPERGUALIN. AMiner.
  • A novel rescue drug, 15-deoxyspergualin. First clinical trials for recurrent graft rejection in renal recipients. (1990). Transplantation Proceedings, 22(5), 2246-2248.

Sources

literature review of 7-bromoheptanenitrile synthetic routes

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthetic Routes of 7-Bromoheptanenitrile

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, also known as 6-cyanohexyl bromide, is a bifunctional molecule of significant interest in organic synthesis. Its linear seven-carbon chain, terminated by a reactive bromine atom and a versatile nitrile group, makes it a valuable building block for the introduction of a C7 spacer in the synthesis of more complex molecules. A notable application is its use in the synthesis of the immunosuppressive agent (±)-15-deoxyspergualin[1][2]. This guide provides a comprehensive review of the primary synthetic routes to this compound, offering a critical analysis of each methodology, detailed experimental protocols, and a comparative summary to aid researchers in selecting the most suitable route for their specific needs.

Physicochemical Properties of this compound

A thorough understanding of the physical and chemical properties of the target molecule is paramount for its successful synthesis, purification, and handling.

PropertyValue
Molecular Formula C₇H₁₂BrN[3]
Molecular Weight 190.08 g/mol [3]
Appearance Clear yellow to yellow-brown liquid[1]
Boiling Point 140-141 °C at 14 mmHg[1][2]
Density 1.265 g/mL at 25 °C[1][2]
Refractive Index (n²⁰/D) 1.475[1][2]
CAS Number 20965-27-9[2][3]

Core Synthetic Strategies

The synthesis of this compound primarily revolves around the principles of nucleophilic substitution. The choice of starting material and the sequence of bond formations define the various synthetic pathways. The most common and logical routes are discussed in detail below.

Route 1: Nucleophilic Cyanation of 1,6-Dibromohexane

This is arguably the most direct and widely employed route for the synthesis of this compound. The reaction involves a nucleophilic attack by a cyanide ion on one of the primary carbon atoms of 1,6-dibromohexane, displacing a bromide ion.

Reaction Scheme:

Causality Behind Experimental Choices:

The choice of a di-halogenated starting material allows for a single substitution to yield the desired product. The key challenge in this synthesis is to achieve mono-substitution and minimize the formation of the di-substituted byproduct, 1,6-dicyanohexane (suberonitrile). This is typically controlled by using a stoichiometric excess of 1,6-dibromohexane relative to the cyanide source.

The reaction is a classic example of an Sₙ2 reaction. The rate and efficiency of this reaction are highly dependent on the solvent system and the solubility of the cyanide salt. Sodium cyanide (NaCN) and potassium cyanide (KCN) are the most common cyanide sources[3]. Due to the ionic nature of these salts and the covalent nature of 1,6-dibromohexane, a solvent system that can accommodate both species is required. Often, a mixture of water and an alcohol (e.g., ethanol) is used.

To overcome the challenge of immiscible reactants (an aqueous phase containing the cyanide salt and an organic phase with the haloalkane), Phase-Transfer Catalysis (PTC) is a highly effective technique. A phase-transfer catalyst, typically a quaternary ammonium salt like tetrabutylammonium bromide (TBAB), facilitates the transfer of the cyanide anion from the aqueous phase to the organic phase, where it can react with the 1,6-dibromohexane. This dramatically increases the reaction rate and allows for milder reaction conditions.

Experimental Protocol (Representative):

  • Reaction Setup: A three-necked round-bottom flask is equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel.

  • Charging Reactants: The flask is charged with 1,6-dibromohexane (1.0 eq) and a phase-transfer catalyst such as tetrabutylammonium bromide (0.05 eq).

  • Addition of Cyanide: A solution of sodium cyanide (0.8 eq) in water is added dropwise to the stirred solution of 1,6-dibromohexane. The use of a slight excess of the dibromoalkane helps to minimize the formation of the dinitrile byproduct.

  • Reaction Conditions: The reaction mixture is heated to reflux (typically 80-100 °C) and stirred vigorously for several hours. The progress of the reaction can be monitored by gas chromatography (GC) or thin-layer chromatography (TLC).

  • Work-up: After cooling to room temperature, the organic layer is separated. The aqueous layer is extracted with a suitable organic solvent (e.g., dichloromethane or diethyl ether). The combined organic layers are washed with water and brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure.

  • Purification: The crude product is purified by vacuum distillation to yield this compound as a clear liquid.

Workflow Diagram:

G A 1,6-Dibromohexane + NaCN (aq) + Phase-Transfer Catalyst B Reaction at Reflux A->B Heat C Work-up (Phase Separation, Extraction) B->C Cooling D Purification (Vacuum Distillation) C->D E This compound D->E

Caption: Workflow for the synthesis of this compound from 1,6-dibromohexane.

Route 2: Halogen Exchange from 7-Chloroheptanenitrile (Finkelstein Reaction)

This route involves the synthesis of 7-chloroheptanenitrile as an intermediate, followed by a halogen exchange reaction to replace the chlorine with bromine. This approach is particularly useful if 7-chloroheptanenitrile is more readily available or cheaper to synthesize than the corresponding bromo- precursor.

Reaction Scheme:

Causality Behind Experimental Choices:

This is a classic example of the Finkelstein reaction . The success of this equilibrium reaction is driven by Le Châtelier's principle. The reaction is typically carried out in a solvent in which the starting sodium bromide is soluble, but the resulting sodium chloride is not. Acetone is the archetypal solvent for this purpose. The precipitation of sodium chloride from the reaction mixture drives the equilibrium towards the formation of the desired bromo- product.

Experimental Protocol (Representative):

  • Reaction Setup: A round-bottom flask is fitted with a reflux condenser and a magnetic stirrer.

  • Charging Reactants: The flask is charged with 7-chloroheptanenitrile (1.0 eq) and a solution of sodium bromide (1.2 eq) in anhydrous acetone. A slight excess of sodium bromide is used to push the equilibrium towards the product.

  • Reaction Conditions: The mixture is heated to reflux with vigorous stirring. The reaction progress is monitored by the formation of a white precipitate (NaCl) and can be followed by GC or TLC.

  • Work-up: After the reaction is complete, the mixture is cooled, and the precipitated sodium chloride is removed by filtration.

  • Purification: The acetone is removed from the filtrate by rotary evaporation. The residue is then purified by vacuum distillation to afford this compound.

Logical Relationship Diagram:

G A 7-Chloroheptanenitrile C Reflux A->C B NaBr in Acetone B->C D Precipitation of NaCl (Drives Equilibrium) C->D E Filtration D->E F Vacuum Distillation E->F G This compound F->G

Caption: Finkelstein reaction for the synthesis of this compound.

Route 3: From 6-Chlorohexanol

This is a two-step synthesis that starts from the more readily available 6-chlorohexanol.

Reaction Scheme:

Step 1: Bromination of 6-Chlorohexanol

Step 2: Cyanation of 1-Bromo-6-chlorohexane

(Note: In this step, the cyanide will preferentially substitute the more reactive bromide over the chloride).

Alternatively, the hydroxyl group can first be converted to a nitrile, followed by halogen exchange. However, the direct conversion of a hydroxyl group to a nitrile is less straightforward. Therefore, the bromination-cyanation sequence is more common.

Causality Behind Experimental Choices:

In the first step, phosphorus tribromide (PBr₃) is a common and effective reagent for converting primary alcohols to alkyl bromides. The reaction proceeds via the formation of a phosphite ester intermediate, which is then displaced by bromide.

In the second step, the principle of differential reactivity of alkyl halides is exploited. Alkyl bromides are generally more reactive than alkyl chlorides in Sₙ2 reactions. Therefore, the cyanide ion will selectively displace the bromide, leaving the chloride intact.

Experimental Protocol (Representative):

Step 1: Synthesis of 1-Bromo-6-chlorohexane

  • Reaction Setup: A flame-dried, three-necked flask is equipped with a dropping funnel, a magnetic stirrer, and a condenser under an inert atmosphere (e.g., nitrogen).

  • Charging Reactants: 6-Chlorohexanol (1.0 eq) is placed in the flask and cooled in an ice bath.

  • Addition of PBr₃: Phosphorus tribromide (0.4 eq) is added dropwise with stirring, maintaining the temperature below 10 °C.

  • Reaction: After the addition is complete, the mixture is allowed to warm to room temperature and then heated gently (e.g., 50-60 °C) for a few hours to complete the reaction.

  • Work-up and Purification: The reaction mixture is carefully poured onto ice, and the product is extracted with an organic solvent. The organic layer is washed, dried, and the solvent is removed. The crude 1-bromo-6-chlorohexane is purified by vacuum distillation.

Step 2: Synthesis of this compound

The procedure for this step is analogous to Route 1, using 1-bromo-6-chlorohexane as the starting material.

Comparative Analysis of Synthetic Routes

FeatureRoute 1 (from 1,6-Dibromohexane)Route 2 (from 7-Chloroheptanenitrile)Route 3 (from 6-Chlorohexanol)
Number of Steps 11 (plus synthesis of starting material)2
Starting Material Availability Readily availableLess common than haloalcoholsReadily available and often inexpensive
Key Challenges Controlling mono-substitutionDriving the equilibrium to completionMulti-step process, potential for side reactions in the first step
Potential Byproducts 1,6-DicyanohexaneUnreacted 7-chloroheptanenitrileByproducts from the bromination of the alcohol
Overall Efficiency Potentially high in a single step, especially with PTCDependent on the efficiency of the Finkelstein reactionCan be high, but the overall yield is a product of two steps
Green Chemistry Aspects Use of toxic cyanide salts; PTC can reduce solvent usageUse of acetone as a relatively benign solventInvolves multiple steps and purification stages, generating more waste

Characterization of this compound

Confirmation of the successful synthesis of this compound relies on standard spectroscopic techniques.

  • Infrared (IR) Spectroscopy: The IR spectrum is a quick and effective way to confirm the presence of the key functional groups. A strong, sharp absorption band around 2245 cm⁻¹ is characteristic of the C≡N (nitrile) stretching vibration. The presence of the C-Br bond will show a stretching vibration in the fingerprint region, typically between 600 and 500 cm⁻¹ .[4]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum will show a series of multiplets for the methylene (-CH₂-) groups in the aliphatic chain. The two most diagnostic signals will be the triplet corresponding to the protons adjacent to the bromine atom (-(CH₂)Br ) at approximately 3.4 ppm , and the triplet for the protons adjacent to the nitrile group (-(CH₂)CN ) at around 2.3 ppm .

    • ¹³C NMR: The carbon NMR spectrum will display distinct signals for each of the seven carbon atoms. The carbon of the nitrile group (C N) will appear at approximately 119-120 ppm . The carbon attached to the bromine (C H₂Br) will be found at around 33-34 ppm . The remaining methylene carbons will resonate in the range of 25-32 ppm .

Conclusion

The synthesis of this compound can be effectively achieved through several synthetic pathways, with the nucleophilic cyanation of 1,6-dibromohexane being the most direct route. The choice of the optimal synthetic strategy will depend on factors such as the cost and availability of starting materials, the desired scale of the reaction, and the laboratory equipment at hand. The use of phase-transfer catalysis in the reaction of 1,6-dibromohexane with a cyanide salt is highly recommended to improve reaction rates and yields. For syntheses starting from chloro-analogs, the Finkelstein reaction provides a reliable method for halogen exchange. Careful control of reaction conditions and appropriate purification techniques are essential to obtain high-purity this compound for its subsequent use in the synthesis of pharmaceuticals and other fine chemicals.

References

  • Andrewes, C. H.; King, H.; Walker, J. Proceedings of the Royal Society of London. Series B, Biological sciences, 1946, 133, 20-62.
  • Gunawan, G.; et al. Indonesian Journal of Science and Technology, 2021, 6(1), 205-234.
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 88737, Heptanenitrile, 7-bromo-. [Link]
  • Reich, H. J.
  • Taylor & Francis. One-pot synthesis – Knowledge and References. [Link]
  • Walsh Medical Media. One-Pot Reactions: Expeditious Synthesis of Diverse Organic Compounds of Current Interests. [Link]
  • Wiley Online Library. Basic 1H- and 13C-NMR Spectroscopy. [Link]
  • NIST. This compound. [Link]

Sources

Methodological & Application

Application Notes and Protocols for the Synthesis of Pharmaceutical Intermediates Using 7-Bromoheptanenitrile

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

7-Bromoheptanenitrile is a highly versatile bifunctional linear C7 building block, indispensable in modern pharmaceutical synthesis. Its structure, featuring a terminal alkyl bromide and a terminal nitrile, allows for orthogonal or sequential chemical modifications, enabling the construction of complex molecular architectures. The nitrile group often serves as a key pharmacophore or a precursor to other functional groups, enhancing metabolic stability and target binding affinity in drug candidates.[1][2][3] This document provides an in-depth guide for researchers, scientists, and drug development professionals on the principal synthetic applications of this compound, complete with detailed, field-proven protocols and the underlying chemical principles.

Introduction: The Strategic Value of this compound

The utility of this compound stems from its two distinct reactive centers. The primary alkyl bromide is an excellent electrophile for nucleophilic substitution reactions (SN2), while the nitrile group is a stable, polar functional group that can be transformed into amines, carboxylic acids, or amides.[1] This dual reactivity allows for its integration into synthetic pathways to introduce a flexible seven-carbon linker, a common motif in various therapeutic agents.

The nitrile moiety itself is of profound importance in medicinal chemistry. It is a compact, linear group that can act as a bioisostere for carbonyls or halogens and participate in crucial hydrogen bonding and polar interactions within protein binding pockets.[1][3] Furthermore, its presence can block metabolically labile sites, improving the pharmacokinetic profile of a drug molecule.[1][2]

Physicochemical Properties

A clear understanding of the reagent's properties is fundamental to its effective use in synthesis.

PropertyValueReference
CAS Number 20965-27-9[4]
Molecular Formula C₇H₁₂BrN[4][5][6]
Molecular Weight 190.08 g/mol [4]
Boiling Point 140-141 °C / 14 mmHg[5]
Density 1.265 g/mL at 25 °C[5]
Refractive Index n20/D 1.475[5]
Synonyms 6-Cyanohexyl bromide[4]
Safety and Handling

Proper handling is critical to ensure laboratory safety and experimental reproducibility.

  • Hazards: this compound is an irritant. It causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[4]

  • Precautions: Work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. Avoid inhalation of vapors and contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and bases.[5]

Core Synthetic Application: Nucleophilic Substitution via the Alkyl Bromide

The most direct application of this compound involves leveraging the electrophilic nature of the carbon atom bonded to the bromine. This site is highly susceptible to attack by a wide range of nucleophiles in classic SN2 reactions.[7]

Application: N-Alkylation of Amines for Linker Introduction

Principle: The reaction of this compound with primary or secondary amines is a robust method for introducing a 6-cyanohexyl linker. This is a foundational step in synthesizing molecules where two key fragments must be tethered, such as in Proteolysis Targeting Chimeras (PROTACs) or other targeted therapies. The reaction proceeds via a standard SN2 mechanism, where the amine's lone pair of electrons displaces the bromide leaving group. A non-nucleophilic base is typically added to neutralize the HBr byproduct, driving the reaction to completion.

Workflow Diagram: N-Alkylation of a Primary Amine

N_Alkylation reagents Primary Amine (R-NH₂) + This compound conditions Base (e.g., K₂CO₃) Solvent (e.g., Acetonitrile) Heat (e.g., 80 °C) reagents->conditions 1. Combine product N-(6-cyanohexyl)amine (R-NH-(CH₂)₆-CN) conditions->product 2. React workup Aqueous Workup & Purification (Chromatography) product->workup 3. Isolate

Caption: General workflow for the N-alkylation of primary amines.

Detailed Protocol: Synthesis of N-Benzyl-7-aminoheptanenitrile

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add benzylamine (1.0 eq, e.g., 2.14 g, 20 mmol), anhydrous potassium carbonate (K₂CO₃) (2.0 eq, 5.52 g, 40 mmol), and 40 mL of anhydrous acetonitrile.

  • Reagent Addition: While stirring the suspension, add this compound (1.1 eq, 4.18 g, 22 mmol) dropwise via syringe.

  • Reaction Execution: Heat the mixture to reflux (approx. 82 °C) and maintain for 6-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

  • Work-up: Cool the reaction mixture to room temperature. Filter off the inorganic salts and rinse the filter cake with acetonitrile. Concentrate the filtrate under reduced pressure.

  • Extraction: Dissolve the resulting residue in ethyl acetate (50 mL) and transfer to a separatory funnel. Wash the organic layer sequentially with water (2 x 30 mL) and brine (1 x 30 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of 10-40% ethyl acetate in hexanes) to yield the pure N-benzyl-7-aminoheptanenitrile.

SubstrateBaseSolventTypical YieldNotes
BenzylamineK₂CO₃Acetonitrile85-95%Standard conditions, highly effective.
AnilineCs₂CO₃DMF70-85%A stronger base may be needed for less nucleophilic amines.
MorpholineEt₃NTHF90-98%Secondary amines often react faster than primary amines.
Application: C-Alkylation of Active Methylene Compounds

Principle: C-C bond formation is central to building molecular complexity. This compound is an excellent substrate for the alkylation of active methylene compounds, such as diethyl malonate or ethyl acetoacetate.[8][9][10] In the presence of a suitable base (e.g., sodium ethoxide), the α-proton of the active methylene compound is abstracted to form a resonance-stabilized enolate.[11] This potent carbon nucleophile then attacks the electrophilic carbon of the C-Br bond, displacing the bromide and forming a new C-C bond.[8][11] This reaction is invaluable for creating intermediates containing both a nitrile and ester functionalities, which can be orthogonally deprotected or modified.

C_Alkylation

Caption: Multi-step pathway to a piperidine scaffold.

Protocol: Step 1 - Synthesis of 9-oxodecanenitrile (Intermediate 2)

This protocol combines the C-alkylation and subsequent decarboxylation.

  • Alkylation: Perform the C-alkylation of ethyl acetoacetate with this compound following the protocol in Section 2.2, substituting diethyl malonate with ethyl acetoacetate.

  • Krapcho Decarboxylation: To the purified alkylated intermediate, add LiCl (1.2 eq), water (2.0 eq), and DMSO. Heat the mixture to 160-180 °C for 4-6 hours. The reaction evolves CO₂.

  • Work-up and Purification: Cool the reaction, dilute with water, and extract with ethyl acetate. Wash the organic layer with water and brine, dry over Na₂SO₄, and concentrate. Purify by column chromatography to yield 9-oxodecanenitrile.

Protocol: Step 2 - Reductive Cyclization to form a Piperidine Derivative

  • Nitrile Reduction: Dissolve 9-oxodecanenitrile (1.0 eq) in methanol saturated with ammonia, add Raney Nickel (approx. 10% w/w), and hydrogenate in a Parr shaker apparatus at 50 psi H₂ for 12-24 hours.

  • Filtration: Carefully filter the catalyst through a pad of Celite®, washing with methanol.

  • Cyclization: Concentrate the filtrate to obtain the crude amino-ketone. Dissolve this intermediate in 1,2-dichloroethane (DCE), add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq), and stir at room temperature for 12-24 hours.

  • Work-up: Quench the reaction by the slow addition of saturated aqueous NaHCO₃. Separate the layers and extract the aqueous phase with DCM.

  • Purification: Combine the organic layers, dry, and concentrate. Purify the resulting crude product via column chromatography to isolate the target piperidine derivative.

Further Transformations of the Nitrile Group

The synthetic utility of the intermediates derived from this compound is greatly expanded by the chemical versatility of the nitrile group.

TransformationReagentsProductSignificance
Reduction LiAlH₄ in THF; or H₂, Raney NiPrimary Amine (-CH₂NH₂)Introduces a basic center, key for salt formation and receptor binding.
Full Hydrolysis Aq. HCl or H₂SO₄, heatCarboxylic Acid (-COOH)Provides an acidic handle for amide coupling or esterification.
Partial Hydrolysis H₂O₂, aq. NaOHPrimary Amide (-CONH₂)A common functional group in pharmaceuticals, acts as H-bond donor/acceptor.

Conclusion

This compound is a powerful and versatile building block for the synthesis of diverse pharmaceutical intermediates. Its bifunctional nature allows for the strategic and controlled introduction of a cyano-terminated seven-carbon chain through robust N- and C-alkylation reactions. Furthermore, its derivatives serve as excellent precursors for constructing complex heterocyclic systems via intramolecular cyclization. The ability to further transform the nitrile moiety adds another layer of synthetic flexibility. The protocols and principles outlined in this guide provide a solid foundation for researchers to effectively utilize this reagent in the pursuit of novel therapeutic agents.

References

  • Fleming, F. F., Yao, L., Ravikumar, P. C., Funai, L., & El-Kattouny, A. (2010). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. Journal of Medicinal Chemistry.
  • Zhu, D., et al. (2021). Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies. Signal Transduction and Targeted Therapy.
  • Shafiei, M., et al. (2022). Nitriles: an attractive approach to the development of covalent inhibitors. RSC Medicinal Chemistry.
  • Montanari, C. A., et al. (2022). Nitriles: an attractive approach to the development of covalent inhibitors. RSC Medicinal Chemistry.
  • National Center for Biotechnology Information. (n.d.). Heptanenitrile, 7-bromo-. PubChem Compound Database. Retrieved August 9, 2025.
  • Pearson Education. (n.d.). Review of Nitriles. Pearson+. Retrieved August 9, 2025.
  • ResearchGate. (n.d.). Alkylation of active methylene compounds. ResearchGate. Retrieved August 9, 2025.
  • All Chemistry. (2020, November 7). Alkylation of active methylene compounds and conversion into Ketones. YouTube.
  • Wikipedia. (n.d.). Pimagedine. Wikipedia. Retrieved August 9, 2025.
  • U.S. Environmental Protection Agency. (n.d.). Heptanenitrile, 7-bromo- - Substance Details. Substance Registry Services. Retrieved August 9, 2025.
  • Google Patents. (n.d.). CN103922934A - Alkylation method of active methylene compound. Google Patents. Retrieved August 9, 2025.
  • Onodera, G., et al. (2007). Alkylation of active methylene compounds with alcohols catalyzed by an iridium complex. Chemical Communications.
  • International Journal of Advanced Biotechnology and Research. (n.d.). Facile Alkylation on Active Methylene Site of Carbonyl Compounds with Benzylic Alcohols. ijabr.org. Retrieved August 9, 2025.
  • Sumitomo Chemical. (n.d.). Synthesis of Pharmaceutical Intermediates Aiming at Construction of Optically Active Tertiary Alcohols as a Key Technology. sumitomoc-rd.com. Retrieved August 9, 2025.
  • National Institute of Standards and Technology. (n.d.). This compound. NIST Chemistry WebBook. Retrieved August 9, 2025.
  • de Souza, M. V. N. (2018). Accelerating Drug Discovery: Synthesis of Complex Chemotypes via Multicomponent Reactions. Molecules.
  • Rapp, F., & Isambert, N. (2020). Evolving New Chemistry: Biocatalysis for the Synthesis of Amine-Containing Pharmaceuticals. Catalysts.
  • Chemistry LibreTexts. (2022, September 13). III. Intramolecular Addition (Cyclization) Reactions. Chemistry LibreTexts.
  • Jasperse, C. (n.d.). Reactions of Amines. Personal website. Retrieved August 9, 2025.
  • ResearchGate. (n.d.). ChemInform Abstract: Radical Cyclization Reactions of 7-Bromoindoles. ResearchGate. Retrieved August 9, 2025.
  • Wang, Y., et al. (2021). Lewis acid-catalyzed intramolecular cyclization of 7-alkynylcycloheptatrienes with carbonyls: access to 3,4-disubstituted 2,5-dihydropyrroles. Chemical Communications.
  • ResearchGate. (n.d.). Synthesis by Intramolecular Cyclization. ResearchGate. Retrieved August 9, 2025.

Sources

using 7-bromoheptanenitrile to introduce a seven-carbon chain

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Strategic Incorporation of a Seven-Carbon Chain Using 7-Bromoheptanenitrile

Abstract: this compound is a highly versatile bifunctional reagent utilized extensively in organic synthesis for the introduction of a flexible seven-carbon chain. Its structure, featuring a terminal alkyl bromide and a chemically robust nitrile group, allows for selective alkylation of a wide range of nucleophiles, followed by diverse downstream modifications of the nitrile moiety. This guide provides an in-depth exploration of the core chemistry, detailed experimental protocols for key applications, and practical insights for researchers in medicinal chemistry and materials science. We will cover N-alkylation of amines, C-alkylation of carbanions, and subsequent transformations of the nitrile group into valuable primary amines or carboxylic acids.

Introduction: The Utility of a Bifunctional Linker

In the landscape of synthetic chemistry, molecules that can bridge two different fragments or introduce a specific spacer length are invaluable. This compound, with the linear formula Br(CH₂)₆CN, serves as an exemplary C7 building block. Its utility stems from two key features:

  • An Electrophilic Alkyl Halide: The primary bromide provides a reactive site for classical Sₙ2 reactions, enabling the formation of new carbon-heteroatom or carbon-carbon bonds with a variety of nucleophiles.[1][2]

  • A Versatile Nitrile Terminus: The nitrile group is relatively inert under many alkylation conditions, acting as a stable placeholder. However, it can be readily converted into other critical functional groups, such as a primary amine (via reduction) or a carboxylic acid (via hydrolysis), providing a gateway to further derivatization.[3][4]

This dual functionality makes this compound a strategic choice for applications ranging from the synthesis of immunosuppressive agents like (±)-15-deoxyspergualin to the development of novel molecular scaffolds in drug discovery.[5]

Physicochemical Properties and Safety Guidelines

A thorough understanding of a reagent's properties and hazards is paramount for safe and effective experimentation.

Table 1: Physicochemical Data for this compound

PropertyValueReference(s)
CAS Number 20965-27-9[6]
Molecular Formula C₇H₁₂BrN[6][7]
Molecular Weight 190.08 g/mol [7]
Appearance Liquid
Boiling Point 140-141 °C at 14 mmHg[5]
Density 1.265 g/mL at 25 °C[5]
Refractive Index n20/D 1.475[5]

Safety and Handling: this compound is classified as an irritant. It causes skin and serious eye irritation and may cause respiratory irritation.

  • Personal Protective Equipment (PPE): Always handle in a well-ventilated fume hood while wearing safety goggles, a lab coat, and appropriate chemical-resistant gloves.

  • Handling: Avoid inhalation of vapor and contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a dry, cool place.[5][8]

Core Chemistry and Synthetic Strategy

The primary application of this compound is as an electrophile in Sₙ2 alkylation reactions. The choice of nucleophile, base, and solvent system is critical for achieving the desired transformation selectively and in high yield.

G cluster_0 General Workflow cluster_1 Downstream Transformations reagent This compound Br-(CH₂)₆-CN product Alkylated Intermediate Nu-(CH₂)₆-CN reagent->product nucleophile Nucleophile (e.g., R₂NH, Enolate) nucleophile->product Sₙ2 Alkylation amine Primary Amine Nu-(CH₂)₇-NH₂ product->amine Reduction acid Carboxylic Acid Nu-(CH₂)₆-COOH product->acid Hydrolysis G cluster_0 N-Alkylation Mechanism amine Amine (R₂NH) ts Transition State [R₂H...N...C...Br]⁻ amine->ts Nucleophilic Attack reagent This compound reagent->ts product Alkylated Amine R₂N-(CH₂)₆-CN ts->product Br⁻ leaves product->product base Base (e.g., K₂CO₃) salt H-Base⁺ + Br⁻ base->salt Proton Abstraction

Caption: Mechanism of amine N-alkylation.

Protocol 4.1: Synthesis of N-Benzyl-(6-cyanohexyl)amine

  • Materials: this compound, Benzylamine, Potassium Carbonate (K₂CO₃), Anhydrous Acetonitrile (MeCN), Ethyl Acetate (EtOAc), Brine.

  • Procedure:

    • To a round-bottom flask charged with a magnetic stir bar, add benzylamine (1.0 eq), potassium carbonate (2.0 eq), and anhydrous acetonitrile (to make a ~0.5 M solution with respect to the amine).

    • Stir the suspension at room temperature for 15 minutes.

    • Add this compound (1.1 eq) dropwise to the mixture.

    • Heat the reaction mixture to 60 °C and stir for 6-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the mixture to room temperature and filter off the solid K₂CO₃.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator.

    • Dissolve the residue in ethyl acetate and wash with water (2x) and then brine (1x).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

    • Purify the crude product by column chromatography on silica gel to yield the desired N-alkylated product. [9]

  • Expert Insight: Using excess amine (2-3 equivalents) can favor mono-alkylation and minimize the formation of dialkylated byproducts, especially with primary amines. [10]For less reactive amines, a higher boiling point solvent such as DMF may be beneficial.

C-Alkylation of Enolates

Creating new C-C bonds is a cornerstone of organic synthesis. This compound is an effective electrophile for alkylating pre-formed enolates of ketones, esters, and other carbonyl compounds. [1][2]This reaction requires a strong, non-nucleophilic base to completely deprotonate the α-carbon.

G cluster_0 C-Alkylation Workflow ketone Ketone enolate Lithium Enolate ketone->enolate Deprotonation lda Strong Base (e.g., LDA, -78 °C) lda->enolate product α-Alkylated Ketone enolate->product Sₙ2 Attack reagent This compound reagent->product

Caption: Workflow for the C-alkylation of a ketone enolate.

Protocol 4.2: α-Alkylation of Cyclohexanone

  • Materials: Diisopropylamine, n-Butyllithium (n-BuLi), Anhydrous Tetrahydrofuran (THF), Cyclohexanone, this compound, Saturated Aqueous Ammonium Chloride (NH₄Cl).

  • Procedure:

    • Enolate Formation: In a flame-dried, three-necked flask under an inert atmosphere (Argon or Nitrogen), dissolve diisopropylamine (1.1 eq) in anhydrous THF. Cool the solution to -78 °C in a dry ice/acetone bath.

    • Slowly add n-BuLi (1.05 eq) dropwise, keeping the internal temperature below -70 °C. Stir for 30 minutes at -78 °C to form Lithium Diisopropylamide (LDA).

    • Add cyclohexanone (1.0 eq) dropwise to the LDA solution. Stir for 1 hour at -78 °C to ensure complete enolate formation. [11] 4. Alkylation: Add a solution of this compound (1.2 eq) in anhydrous THF dropwise to the enolate solution.

    • Allow the reaction to slowly warm to room temperature and stir overnight.

    • Work-up: Quench the reaction by slowly adding saturated aqueous NH₄Cl solution.

    • Transfer the mixture to a separatory funnel and extract with diethyl ether or EtOAc (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product via column chromatography on silica gel.

  • Expert Insight: Maintaining anhydrous conditions and low temperatures (-78 °C) during enolate formation and the initial alkylation step is critical to prevent side reactions and ensure high yields. [12]The use of LDA as the base ensures rapid and quantitative formation of the kinetic enolate. [11]

Post-Alkylation Transformations of the Nitrile Group

The true versatility of this reagent is realized in the subsequent conversion of the nitrile.

G cluster_0 Nitrile Group Transformations cluster_1 Reduction cluster_2 Hydrolysis start R-(CH₂)₆-CN red_reagents 1. LiAlH₄, THF 2. H₂O workup OR H₂, Raney Ni hyd_reagents H₃O⁺, Δ OR 1. NaOH, Δ 2. H₃O⁺ workup amine Primary Amine R-(CH₂)₇-NH₂ red_reagents->amine acid Carboxylic Acid R-(CH₂)₆-COOH hyd_reagents->acid

Caption: Key transformations of the terminal nitrile group.

Protocol 4.3.1: Reduction of the Nitrile to a Primary Amine

  • Method: Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of cleanly converting nitriles to primary amines. * Procedure:

    • In a flame-dried flask under an inert atmosphere, suspend LiAlH₄ (1.5-2.0 eq) in anhydrous THF or diethyl ether.

    • Cool the suspension to 0 °C in an ice bath.

    • Slowly add a solution of the cyano-containing substrate (1.0 eq) in the same anhydrous solvent.

    • After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 4-8 hours.

    • Cool the reaction back to 0 °C and cautiously quench by the sequential, dropwise addition of water (X mL), followed by 15% aqueous NaOH (X mL), and finally water again (3X mL), where X is the mass of LiAlH₄ in grams.

    • Stir the resulting granular precipitate vigorously for 1 hour, then filter it off, washing thoroughly with ether or EtOAc.

    • Dry the combined filtrate and washings over anhydrous Na₂SO₄, filter, and concentrate to yield the primary amine. [4] Protocol 4.3.2: Hydrolysis of the Nitrile to a Carboxylic Acid

  • Method: Acid-catalyzed hydrolysis effectively converts the nitrile to a carboxylic acid, often proceeding through an amide intermediate. [4]* Procedure:

    • In a round-bottom flask, dissolve the cyano-containing substrate (1.0 eq) in a mixture of concentrated sulfuric acid and water (e.g., a 1:1 v/v mixture).

    • Heat the solution to reflux (typically >100 °C) for several hours until TLC or LC-MS indicates the disappearance of the starting material and amide intermediate.

    • Cool the reaction mixture to room temperature and pour it carefully over crushed ice.

    • Extract the aqueous mixture with a suitable organic solvent (e.g., EtOAc or DCM) multiple times.

    • Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to afford the carboxylic acid.

References

  • Heptanenitrile, 7-bromo-.
  • This compound.
  • This compound. NIST Chemistry WebBook. [Link]
  • Procedure for Low-Temperature Reactions. Organic Syntheses. [Link]
  • Catalytic Reduction of Nitriles. Thieme Chemistry. [Link]
  • Alkylation of Enolate Ions. Organic Chemistry: A Tenth Edition – OpenStax adaptation 1.
  • General Procedure for Setting up an Inert Atmosphere Reaction. Organic Syntheses. [Link]
  • Selective N-alkylation of amines using nitriles under hydrogenation conditions. Organic & Biomolecular Chemistry, RSC Publishing. [Link]
  • 22.
  • Nitrile reduction. Wikipedia. [Link]
  • Nitrile to Amine - Common Conditions. Organic Chemistry Portal. [Link]
  • Chemistry of Enolates - C vs O Alkyl
  • Reactions of Nitriles. Chemistry Steps. [Link]
  • Reducing Nitriles to Primary Amines. Chemguide. [Link]
  • Chapter 1: Enolate Alkylations. Evans Group, Harvard University. [Link]
  • 22.
  • Reactions of Carbanions with Michael Acceptors and Electron-deficient Arenes. University of Munich. [Link]
  • N alkylation at sp3 Carbon Reagent Guide. ACS Green Chemistry Institute. [Link]
  • Selective catalytic Hofmann N-alkylation of poor nucleophilic amines and amides with catalytic amounts of alkyl halides. Green Chemistry, RSC Publishing. [Link]
  • General Procedure for Filtr
  • Working with Hazardous Chemicals. Organic Syntheses. [Link]
  • General Procedure for Column Chrom
  • Study on the Alkylation Reactions of N(7)-Unsubstituted 1,3-Diazaoxindoles. MDPI. [Link]
  • Carbanions. Southern Illinois University Edwardsville. [Link]
  • How to create Compounds with 7-carbon-atoms
  • Catalytic Generation of Carbanions through Carbonyl Umpolung.
  • Synthesis of Seven Membered Oxacycles: Recent Developments and New Approaches.
  • Reactions of Carbanions. University of Babylon. [Link]
  • Reactions involving Carbanions. YouTube. [Link]
  • O-alkylation and arylation of Oximes, Hydroxylamines and related compounds. Organic Chemistry Portal. [Link]
  • Alkyl
  • Reactions of Amines.
  • Alkylation of Malononitrile and its Dimer with α-Bromketones.
  • Preparations and Reactions of Amides and Nitriles. YouTube. [Link]

Sources

protocol for nucleophilic substitution on 7-bromoheptanenitrile

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to Nucleophilic Substitution Reactions on 7-Bromoheptanenitrile

Authored by a Senior Application Scientist

Abstract

This compound is a valuable bifunctional molecule in organic synthesis, featuring a terminal nitrile group and a primary alkyl bromide.[1][2][3] This structure makes it an ideal substrate for introducing a seven-carbon spacer into target molecules via nucleophilic substitution. The resulting functionalized heptanenitriles are versatile intermediates, serving as precursors for synthesizing more complex structures like amino acids and diamines, which are of significant interest in medicinal chemistry and drug discovery.[1] This document provides a detailed guide to the principles and protocols for performing nucleophilic substitution reactions on this compound, with a focus on scientifically sound methodologies and practical laboratory applications.

Mechanistic Principles: The S_{N}2 Pathway

The reaction of this compound with a nucleophile proceeds predominantly through a bimolecular nucleophilic substitution (S_{N}2) mechanism.[4][5][6][7] Understanding the core tenets of this pathway is critical for experimental design and optimization.

  • Concerted, Single-Step Process: The S_{N}2 reaction occurs in a single, concerted step. The nucleophile attacks the electrophilic carbon atom bearing the bromine, and the carbon-bromine bond breaks simultaneously.[4][6]

  • Bimolecular Kinetics: The reaction rate is dependent on the concentration of both the substrate (this compound) and the nucleophile.[4][8] Therefore, the rate law is second-order overall.

  • Backside Attack: The nucleophile attacks the carbon atom from the side opposite to the leaving group (bromide).[4][6] This leads to an inversion of stereochemistry at the reaction center. While this compound is an achiral molecule, this principle is fundamental to the S_{N}2 mechanism.

  • Steric Hindrance: The success of an S_{N}2 reaction is highly sensitive to steric bulk around the electrophilic carbon.[5][7][9] As a primary alkyl halide, this compound is an excellent substrate for S_{N}2 reactions because the steric hindrance is minimal, allowing easy access for the nucleophile.[5]

  • Solvent Effects: Polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or acetone are generally preferred for S_{N}2 reactions.[9][10] These solvents can solvate the cation of the nucleophilic salt but do not strongly solvate the nucleophile itself, leaving it more reactive.

Below is a diagram illustrating the general workflow for the functionalization of this compound.

G cluster_start Starting Material cluster_reaction S_N2 Reaction cluster_products Functionalized Products A This compound (Substrate) C Transition State [Nu---C---Br]⁻ A->C Backside Attack B Nucleophile (Nu⁻) e.g., N₃⁻, Phthalimide⁻ B->C Forms C-Nu bond D 7-Azidoheptanenitrile C->D Br⁻ Leaves E N-(6-cyanohexyl)phthalimide C->E Br⁻ Leaves F Further Transformations (e.g., Reduction to Amine) D->F E->F

Caption: General S_N2 workflow for this compound.

Experimental Protocols

The following protocols provide step-by-step methodologies for two common and reliable nucleophilic substitution reactions on this compound.

Protocol 2.1: Synthesis of 7-Azidoheptanenitrile via Azide Substitution

Principle: This reaction introduces an azide functional group, which is an excellent precursor to a primary amine via reduction. Using sodium azide as the nucleophile avoids the common issue of overalkylation that occurs when using ammonia.[11] The azide ion is a potent nucleophile for S_{N}2 reactions.[12][13]

Materials and Equipment:

  • This compound (1.0 eq)

  • Sodium azide (NaN₃) (1.2 - 1.5 eq)

  • Anhydrous Dimethylformamide (DMF)

  • Round-bottom flask with a magnetic stir bar

  • Condenser and heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

  • Diatomaceous earth for filtration

Experimental Procedure:

  • Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound in anhydrous DMF.

  • Addition of Nucleophile: Add sodium azide to the solution in one portion.

  • Reaction Conditions: Heat the reaction mixture to 60-70 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed (typically 4-8 hours).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into a separatory funnel containing deionized water and diethyl ether (or another suitable extraction solvent).

    • Extract the aqueous layer three times with the organic solvent.

    • Combine the organic layers and wash with brine (saturated NaCl solution) to remove residual DMF.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by vacuum distillation or flash column chromatography on silica gel to yield pure 7-azidoheptanenitrile.

Safety Precautions:

  • Sodium azide is highly toxic and can be explosive, especially upon contact with acids (forms volatile and explosive hydrazoic acid) or heavy metals.[13][14] Handle with extreme care in a well-ventilated fume hood.

  • DMF is a skin and respiratory irritant. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

Protocol 2.2: Synthesis of a Primary Amine via the Gabriel Synthesis

Principle: The Gabriel synthesis is a robust method for preparing primary amines that cleanly avoids overalkylation.[1] It involves the alkylation of potassium phthalimide, followed by the hydrolysis or hydrazinolysis of the resulting N-alkylphthalimide to release the primary amine.[1]

Part A: N-Alkylation of Potassium Phthalimide

Materials and Equipment:

  • This compound (1.0 eq)

  • Potassium phthalimide (1.1 eq)

  • Anhydrous Dimethylformamide (DMF)

  • Round-bottom flask with a magnetic stir bar

  • Condenser and heating mantle

Experimental Procedure:

  • Reaction Setup: Combine this compound and potassium phthalimide in a round-bottom flask.

  • Solvent Addition: Add anhydrous DMF to the flask to create a stirrable suspension.

  • Reaction Conditions: Heat the mixture to 80-100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction by TLC until the this compound spot disappears (typically 6-12 hours).

  • Work-up:

    • Cool the reaction to room temperature.

    • Pour the reaction mixture into a beaker of cold deionized water to precipitate the product, N-(6-cyanohexyl)phthalimide.

    • Stir the slurry for 30 minutes, then collect the solid product by vacuum filtration.

    • Wash the solid with water and a small amount of cold ethanol.

    • Dry the product under vacuum.

Part B: Deprotection to Yield 7-Aminoheptanenitrile

Materials and Equipment:

  • N-(6-cyanohexyl)phthalimide (from Part A)

  • Hydrazine hydrate (N₂H₄·H₂O) (2.0 - 4.0 eq)

  • Ethanol

  • Round-bottom flask with condenser

Experimental Procedure:

  • Reaction Setup: Suspend the N-(6-cyanohexyl)phthalimide in ethanol in a round-bottom flask.

  • Reagent Addition: Add hydrazine hydrate to the suspension.

  • Reaction Conditions: Heat the mixture to reflux. A thick white precipitate (phthalhydrazide) will form.

  • Monitoring: Continue refluxing for 2-4 hours.

  • Work-up:

    • Cool the mixture to room temperature.

    • Acidify the mixture with concentrated HCl to dissolve the product and precipitate any remaining phthalhydrazide.

    • Filter off the solid phthalhydrazide.

    • Concentrate the filtrate under reduced pressure to obtain the crude amine hydrochloride salt.

    • To obtain the free amine, dissolve the salt in water and basify with a strong base (e.g., NaOH) to pH > 12, then extract with an organic solvent like dichloromethane.

    • Dry the organic extracts over Na₂SO₄, filter, and concentrate to yield 7-aminoheptanenitrile.[1][15]

Summary of Reaction Conditions

The table below summarizes typical conditions for various nucleophilic substitution reactions on this compound.

NucleophileReagent(s)SolventTypical Temp. (°C)Typical Time (h)Product
Azide Sodium Azide (NaN₃)DMF, DMSO60 - 804 - 87-Azidoheptanenitrile
Phthalimide Potassium PhthalimideDMF80 - 1006 - 12N-(6-cyanohexyl)phthalimide
Ammonia NH₃ (large excess)Ethanol, Methanol80 - 120 (sealed tube)12 - 247-Aminoheptanenitrile (mixture)
Cyanide Sodium Cyanide (NaCN)DMSO60 - 905 - 10Pimelonitrile

Note: Yields are highly dependent on specific reaction scale, purity of reagents, and purification method.

Purification and Characterization Insights

Purification:

  • Column Chromatography: Silica gel chromatography is a common method for purifying nitrile-containing products. A gradient of ethyl acetate in hexanes is often effective. The polarity of the nitrile group means that more polar solvent systems may be required compared to simple alkyl halides.

  • Distillation: For thermally stable and volatile products like 7-azidoheptanenitrile, vacuum distillation can be an effective purification method.[16]

  • Aqueous Work-up: Care must be taken during aqueous work-ups, as the nitrile group can be susceptible to hydrolysis under strongly acidic or basic conditions, especially at elevated temperatures.[1]

Characterization:

  • ¹H and ¹³C NMR: Nuclear Magnetic Resonance spectroscopy is the most powerful tool for confirming the structure of the product. Successful substitution will result in a clear shift of the signals corresponding to the methylene group adjacent to the newly installed functional group.

  • FT-IR Spectroscopy: Fourier-transform infrared spectroscopy can confirm the presence of key functional groups. The nitrile group (C≡N) typically shows a sharp, medium-intensity absorption band around 2240-2260 cm⁻¹. For the azide product, a strong, sharp absorption will appear around 2100 cm⁻¹.

  • Mass Spectrometry (MS): MS is used to confirm the molecular weight of the synthesized compound.

References

  • Teter, J. W. (1945). Purification of nitriles. U.S. Patent No. 2,388,506. Washington, DC: U.S. Patent and Trademark Office.
  • The Chemistry Notes. (2021, May 10). SN1 and SN2 reaction – Kinetics, Mechanism, Stereochemistry and Reactivity.
  • LookChem. (n.d.). 7-Aminoheptanenitrile.
  • Wikipedia. (n.d.). SN2 reaction.
  • Stauffer Chemical Company. (1977). Purification of chlorobutyronitrile. U.S. Patent No. 4,022,816.
  • Ashenhurst, J. (2012, July 4). The SN2 Mechanism. Master Organic Chemistry.
  • Chem Help ASAP. (2019, July 17). SN2 reaction of alkyl halides [Video]. YouTube.
  • Chemistry LibreTexts. (2024, March 17). 11.3: Characteristics of the SN2 Reaction.
  • ResearchGate. (2013, May 31). How to separate amide and nitrile from mixture?.
  • ResearchGate. (2015, March 15). How can I remove nitrile impurities from the oxime?.
  • Organic Chemistry Portal. (n.d.). Nitrile synthesis.
  • Loudon, G. M. (n.d.). Alkyl Halides and Nucleophilic Substitution.
  • Soliman, H. A., et al. (2016). Utilization of bromine azide to access vicinal-azidobromides from arylidene malononitrile. Chinese Chemical Letters, 27(9), 1436-1440.
  • Google Patents. (n.d.). CN103319358B - Preparation method of 7-amino heptanoic acid.
  • KPU Pressbooks. (n.d.). 7.1 Nucleophilic Substitution Reactions Overview – Organic Chemistry I.
  • Jasperse, C. (n.d.). Reactions of Amines.
  • Chemistry LibreTexts. (2020, July 1). 9.2: Common nucleophilic substitution reactions.
  • National Center for Biotechnology Information. (n.d.). Heptanenitrile, 7-bromo-. PubChem Compound Database.
  • Ashenhurst, J. (2018, June 29). Reactions of Azides. Master Organic Chemistry.
  • National Center for Biotechnology Information. (2015). Lewis Acid Activated Synthesis of Highly Substituted Cyclopentanes by the N-Heterocyclic Carbene Catalyzed Addition of Homoenolate Equivalents to Unsaturated Ketoesters.
  • OC J ERP. (2023, January 17). Nucleophilic Aromatic Substitution: Introduction and Addition-Elimination Mechanism [Video]. YouTube.
  • Chemistry LibreTexts. (2021, August 15). Sodium Azide.
  • OpenStax. (2023, September 20). 24.6 Synthesis of Amines. In Organic Chemistry.
  • National Center for Biotechnology Information. (2025, April 30). Photocatalytic Synthesis of Substituted 2-Aryl Morpholines via Diastereoselective Annulation.
  • Chemistry LibreTexts. (2020, May 30). 20.6: Reactions of Amines.
  • National Center for Biotechnology Information. (2022, August 18). Selective One-Pot Multicomponent Synthesis of N-Substituted 2,3,5-Functionalized 3-Cyanopyrroles via the Reaction between α-Hydroxyketones, Oxoacetonitriles, and Primary Amines.
  • OpenStax. (2023, September 20). 24.7 Reactions of Amines. In Organic Chemistry.
  • Scientific Update. (2023, March 12). Sodium Azide-Sonic Boom Boy.
  • Organic Chemistry Portal. (2020). A Straightforward Synthesis of N-Substituted Ureas from Primary Amides.
  • National Center for Biotechnology Information. (2021, September 27). N-Substituted S-Alkyl Carbamothioates in the Synthesis of Nitrogen-containing Functional Derivatives of the Adamantane Series.
  • Chemistry Made Simple. (2024, November 6). Caution! Sodium Azide: Chemistry Made Simple 19 [Video]. YouTube.
  • National Institute of Standards and Technology. (n.d.). This compound. In NIST Chemistry WebBook.
  • LookChem. (2025, June 17). What Chemical Derivatives Can Sodium Cyanide Be Used to Prepare?.
  • Organic Syntheses. (n.d.). [ - 1,1'-Biphenyl]-2,2'-dicarboxaldehyde, 4,4',5,5'-tetramethoxy.
  • MDPI. (n.d.). A Novel Approach to the Synthesis of 6-Amino-7-hydroxy-flavone.

Sources

Application Notes & Protocols: A Synthetic Chemist's Guide to Reactions Involving 7-Bromoheptanenitrile

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

7-Bromoheptanenitrile is a versatile bifunctional linear C7 building block, featuring a terminal nitrile group and a primary alkyl bromide. This unique structure allows for a wide array of chemical transformations, making it a valuable intermediate in the synthesis of pharmaceuticals, agrochemicals, and materials. Its two reactive centers—the electrophilic carbon of the alkyl bromide and the multifaceted nitrile moiety—can be addressed orthogonally or utilized in tandem for cyclization reactions. This guide provides an in-depth exploration of the key reaction classes involving this compound, complete with detailed experimental protocols, mechanistic insights, and the scientific rationale behind the procedural choices. It is intended for researchers, scientists, and drug development professionals seeking to leverage this reagent in their synthetic endeavors.

Introduction: Understanding this compound

This compound (CAS: 20965-27-9) is a liquid at room temperature with a molecular weight of 190.08 g/mol .[1][2] Its structure, Br(CH₂)₆CN, presents two distinct opportunities for chemical modification. The primary alkyl bromide is a classic electrophile for nucleophilic substitution reactions, typically proceeding via an SN2 mechanism.[3][4] The nitrile group can act as an electrophile, undergo reduction to a primary amine, or be hydrolyzed to a carboxylic acid.[5][6][7] This duality makes it a powerful tool for constructing complex molecules, such as the immunosuppressive agent (±)-15-deoxyspergualin, where it has been used as a key synthetic precursor.[2][8]

Physicochemical & Safety Data

A summary of essential properties and safety information is crucial before handling this reagent.

PropertyValueSource
CAS Number 20965-27-9[1]
Molecular Formula C₇H₁₂BrN[9]
Molecular Weight 190.08 g/mol [2]
Boiling Point 140-141 °C / 14 mmHg[2][10]
Density 1.265 g/mL at 25 °C[2]
Refractive Index n20/D 1.475[2]
Safety Causes skin and serious eye irritation. May cause respiratory irritation.[1][2]

Safety Precautions: Always handle this compound in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[10][11]

Core Reactivity I: Nucleophilic Substitution at the C-Br Bond

The most straightforward transformation involves the displacement of the bromide ion by a nucleophile. This reaction follows the principles of a second-order nucleophilic substitution (SN2) pathway, where the nucleophile attacks the electrophilic carbon atom bonded to the bromine.[3][12]

Causality Behind Experimental Choices:
  • Solvent: Polar aprotic solvents such as Dimethylformamide (DMF) or Acetonitrile (MeCN) are preferred. They effectively solvate the counter-ion of the nucleophile (e.g., Na⁺) without forming a strong solvation shell around the nucleophile itself, thus preserving its reactivity.

  • Temperature: Moderate heating is often employed to increase the reaction rate, as bond-breaking and bond-forming are involved in the rate-determining step.

Protocol 2.1: Synthesis of 7-Azidoheptanenitrile

This protocol exemplifies a typical SN2 reaction, converting the alkyl bromide to an azide, a versatile functional group for subsequent reactions like click chemistry or reduction to an amine.

Workflow:

reagents This compound Sodium Azide (NaN₃) DMF reaction Stir at 60 °C (Monitor by TLC) reagents->reaction 12-24 h workup Aqueous Workup (Water & Ether) reaction->workup Reaction Complete product Isolate Product (Dry & Concentrate) workup->product

Caption: General workflow for an SN2 reaction.

Step-by-Step Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 eq).

  • Add anhydrous DMF to dissolve the starting material (approx. 0.5 M concentration).

  • Add sodium azide (NaN₃, 1.2 eq) to the solution.

  • Heat the reaction mixture to 60 °C and stir vigorously.

  • Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting material is consumed (typically 12-24 hours).

  • Cool the mixture to room temperature and pour it into a separatory funnel containing deionized water and diethyl ether.

  • Extract the aqueous layer with diethyl ether (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield 7-azidoheptanenitrile.

Core Reactivity II: Transformations of the Nitrile Group

The nitrile group is a cornerstone of synthetic chemistry, offering a gateway to primary amines, ketones, and carboxylic acids.

Reduction to a Primary Amine

The conversion of a nitrile to a primary amine is a fundamental reduction reaction. Several reagents can accomplish this, with Lithium Aluminum Hydride (LiAlH₄) being one of the most effective in a laboratory setting.[13][14]

Causality Behind Experimental Choices:

  • Reagent: LiAlH₄ is a potent source of hydride (H⁻) ions, which are highly nucleophilic and capable of reducing the polar carbon-nitrogen triple bond.[14] It is pyrophoric and reacts violently with water; thus, anhydrous conditions are critical.

  • Workup: The reaction produces an aluminum-amine complex that must be carefully hydrolyzed, typically under acidic conditions, to liberate the free amine product.[14]

Mechanism:

RCN R-C≡N ImineAnion [R-CH=N]⁻ AlH₃Li⁺ RCN->ImineAnion 1. LiAlH₄ Dianion [R-CH₂-N]²⁻ ImineAnion->Dianion 2. LiAlH₄ Amine R-CH₂-NH₂ Dianion->Amine 3. H₃O⁺ workup

Caption: Simplified mechanism for LiAlH₄ reduction of a nitrile.

Protocol 3.1.1: LiAlH₄ Reduction of a 7-Substituted Heptanenitrile (Note: This protocol assumes the bromide at C7 has been previously substituted, e.g., with an azide as in Protocol 2.1, which would be concurrently reduced to an amine.)

  • Set up a flame-dried, three-neck round-bottom flask under an inert atmosphere (Nitrogen or Argon) equipped with a dropping funnel, magnetic stir bar, and reflux condenser.

  • In the flask, prepare a suspension of LiAlH₄ (2.0 eq) in anhydrous diethyl ether or THF. Cool the suspension to 0 °C in an ice bath.

  • Dissolve the nitrile substrate (1.0 eq) in anhydrous ether/THF and add it to the dropping funnel.

  • Add the substrate solution dropwise to the LiAlH₄ suspension, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the mixture to warm to room temperature and then gently reflux for 2-4 hours.

  • Cool the reaction back to 0 °C. Quench the reaction very carefully by the sequential, dropwise addition of:

    • Water (X mL)

    • 15% aqueous NaOH (X mL)

    • Water (3X mL) (Where X = number of grams of LiAlH₄ used)

  • A granular white precipitate of aluminum salts should form. Stir vigorously for 30 minutes.

  • Filter the mixture through a pad of Celite®, washing the filter cake thoroughly with ether/THF.

  • Concentrate the filtrate under reduced pressure to yield the crude primary amine.

Grignard Reaction to Form a Ketone

Grignard reagents add to the electrophilic carbon of the nitrile to form an intermediate imine salt. This intermediate is stable to the reaction conditions but is readily hydrolyzed upon aqueous acidic workup to afford a ketone.[7][15] Note that a Grignard reagent cannot be prepared from this compound itself, as it would self-destruct. The reaction must be performed with an external Grignard reagent.

Causality Behind Experimental Choices:

  • Anhydrous Conditions: Grignard reagents are strong bases and will be destroyed by any protic source, including water or alcohols.[16]

  • Two-Step Process: The reaction is a sequential addition-hydrolysis. The acidic workup is essential not only to hydrolyze the imine but also to neutralize any unreacted Grignard reagent.[7]

Mechanism:

Nitrile Br(CH₂)₆-C≡N ImineSalt Br(CH₂)₆-C(R)=N⁻MgX⁺ Nitrile->ImineSalt 1. R-MgX Ketone Br(CH₂)₆-C(=O)-R ImineSalt->Ketone 2. H₃O⁺

Caption: Reaction pathway for Grignard addition to a nitrile.

Protocol 3.2.1: Synthesis of 8-Bromo-2-octanone

  • In a flame-dried, inert-atmosphere flask, place this compound (1.0 eq) and dissolve in anhydrous diethyl ether. Cool to 0 °C.

  • In a separate flask, prepare or obtain a solution of methylmagnesium bromide (CH₃MgBr, 1.1 eq) in diethyl ether.

  • Add the Grignard reagent dropwise to the nitrile solution at 0 °C.

  • After addition, allow the mixture to warm to room temperature and stir for 2-3 hours.

  • Cool the reaction back to 0 °C and slowly quench by adding saturated aqueous ammonium chloride (NH₄Cl) solution.

  • Transfer the mixture to a separatory funnel and extract with diethyl ether (3x).

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate to give the crude ketone, which can be purified by column chromatography.

Hydrolysis to a Carboxylic Acid

Nitriles can be fully hydrolyzed to carboxylic acids under either acidic or basic conditions, typically requiring heat.[5][17] The reaction proceeds through an amide intermediate.

Causality Behind Experimental Choices:

  • Acid Catalysis: In acidic conditions, the nitrile nitrogen is protonated, making the carbon more electrophilic and susceptible to attack by a weak nucleophile like water.[17] The final products are the carboxylic acid and an ammonium salt.

  • Base Catalysis: Under basic conditions, a strong nucleophile (hydroxide) attacks the nitrile carbon directly. The final products are a carboxylate salt (which must be protonated in a separate step to get the acid) and ammonia.[17]

Protocol 3.3.1: Acid-Catalyzed Hydrolysis to 7-Bromoheptanoic Acid

  • In a round-bottom flask, combine this compound (1.0 eq) with a 6 M aqueous solution of sulfuric acid (H₂SO₄).

  • Attach a reflux condenser and heat the mixture to reflux (approx. 100-110 °C).

  • Maintain reflux for 4-8 hours, or until TLC/GC analysis shows complete consumption of the starting material.

  • Cool the reaction mixture to room temperature and then further in an ice bath.

  • Extract the cooled mixture with a suitable organic solvent, such as dichloromethane or ethyl acetate (3x).

  • Wash the combined organic layers with water and then brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure to yield 7-bromoheptanoic acid.

Advanced Synthesis: Intramolecular Cyclization

The true synthetic power of this compound is revealed in tandem reactions that utilize both functional groups to construct cyclic structures. A prime example is the synthesis of substituted piperidines, a privileged scaffold in medicinal chemistry.[18][19]

Principle: This strategy involves an initial intermolecular SN2 reaction at the bromide, followed by an intramolecular reaction involving the nitrile group. A common route is the reduction of the nitrile to an amine, which then acts as an internal nucleophile to displace a leaving group, forming the ring.

Synthetic Pathway:

Start This compound Intermediate1 7-(Alkylamino)heptanenitrile Start->Intermediate1 R-NH₂ (Intermolecular Sₙ2) Intermediate2 N¹-Alkylheptane-1,7-diamine Intermediate1->Intermediate2 Reduction (e.g., H₂/Raney Ni) Product N-Alkylpiperidine Intermediate2->Product Intramolecular Cyclization (Sₙ2)

Caption: Pathway for piperidine synthesis from this compound.

Protocol 4.1: Two-Step Synthesis of N-Benzylpiperidine

  • Step A (Alkylation): In a flask, dissolve this compound (1.0 eq) in acetonitrile. Add benzylamine (1.1 eq) and potassium carbonate (K₂CO₃, 1.5 eq). Reflux the mixture for 12 hours. After cooling, filter off the solids and concentrate the filtrate to obtain crude 7-(benzylamino)heptanenitrile.

  • Step B (Reductive Cyclization): Dissolve the crude product from Step A in ethanol. Add Raney Nickel (approx. 10% by weight) to the solution. Place the mixture in a hydrogenation apparatus and pressurize with hydrogen gas (H₂, 50-100 psi). Stir at room temperature for 24 hours.

  • Carefully vent the apparatus and filter the reaction mixture through Celite® to remove the catalyst.

  • Concentrate the filtrate under reduced pressure. The resulting crude N-benzylpiperidine can be purified by distillation or chromatography. Self-cyclization occurs after the primary amine is formed.

Analytical Monitoring Techniques

Effective reaction monitoring is key to optimizing yield and purity.[20][21]

TechniqueApplicationObservations for this compound Reactions
TLC Qualitative tracking of reaction progress.Monitor disappearance of the starting material spot and appearance of a new product spot with a different Rf value.
IR Spectroscopy Functional group analysis.Disappearance of the sharp C≡N stretch (~2245 cm⁻¹). Appearance of N-H stretches for amines (~3300-3500 cm⁻¹) or a strong C=O stretch for ketones/acids (~1680-1725 cm⁻¹).
NMR Spectroscopy Structural elucidation and kinetic monitoring.¹H NMR: Track disappearance of the -CH₂Br triplet (~3.4 ppm) and changes in signals adjacent to the nitrile. ¹³C NMR: Track disappearance of the C≡N signal (~120 ppm).[22][23]
GC-MS Purity assessment and product identification.Determine retention times for starting material and product(s). Mass spectrum confirms the molecular weight of the product.

References

  • Heptanenitrile, 7-bromo- | C7H12BrN | CID 88737 - PubChem.
  • Nitrile to Amine - Common Conditions - Organic Chemistry Data.
  • Amines - Nitriles (A-Level Chemistry) - Study Mind.
  • Nitrile reduction - Wikipedia.
  • Reduction of nitriles - Chemguide.
  • Conversion of nitriles to 1° amines using LiAlH4 - Chemistry LibreTexts.
  • Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery - University of Windsor.
  • Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis - Royal Society of Chemistry.
  • Polar-Radical Cyclization Cascades with Magnesiated Nitriles - ACS Publications.
  • Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities - Adv. J. Chem. A.
  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - MDPI.
  • SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY - White Rose eTheses Online.
  • Grignard Reaction - Organic Chemistry Portal.
  • Addition of Grignard reagents to nitriles to give ketones (after hydrolysis) - Master Organic Chemistry.
  • Piperidine synthesis - Organic Chemistry Portal.
  • Grignard Reaction of Nitriles EXPLAINED! - YouTube.
  • Alkyl Halides and Nucleophilic Substitution - Cengage.
  • Reactions of Haloalkanes, Alcohols, and Amines. Nucleophilic Substitution - Organic Chemistry.
  • Grignard Reagents For Addition To Aldehydes and Ketones - Master Organic Chemistry.
  • This compound - NIST WebBook.
  • Nucleophilic Substitution Reactions - Chemistry LibreTexts.
  • Radical Cyclization Reactions of 7-Bromoindoles - ResearchGate.
  • Techniques and Methods to Monitor Chemical Reactions - ResearchGate.
  • Intramolecular Addition (Cyclization) Reactions - Chemistry LibreTexts.
  • Seven Essential Steps for In Situ Reaction Monitoring - Spectroscopy Online.
  • NMR Reaction Monitoring Robust to Spectral Distortions - PMC - NIH.
  • Hydrolysis of Nitriles Explained! (Basic and Acidic Conditions) - YouTube.

Sources

The Strategic Utility of 7-Bromoheptanenitrile in the Synthesis of Medicinally Relevant Heterocyclic Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of a Bifunctional Building Block

In the landscape of modern drug discovery and development, the efficient construction of novel molecular architectures is paramount. Heterocyclic compounds, particularly those containing nitrogen, form the backbone of a vast number of pharmaceuticals due to their ability to engage in specific biological interactions.[1][2] 7-Bromoheptanenitrile stands out as a highly versatile and valuable starting material in this context. Its bifunctional nature, possessing both a reactive alkyl bromide and a nitrile group, allows for a range of strategic synthetic transformations to access key heterocyclic systems such as piperidines and azepanes. These scaffolds are prevalent in a multitude of clinically approved drugs and promising therapeutic candidates.[1][3]

This application note provides a detailed guide for researchers, scientists, and drug development professionals on the practical synthesis of important nitrogen-containing heterocycles from this compound. We will delve into the underlying chemical principles, provide step-by-step experimental protocols, and discuss the significance of these synthetic routes in the broader field of medicinal chemistry.

Core Synthetic Strategies: A Tale of Two Cyclizations

The synthetic utility of this compound in heterocyclic synthesis primarily revolves around two powerful strategies:

  • Intermolecular Amination followed by Intramolecular Cyclization: This is a direct and highly modular approach to N-substituted piperidines. The reaction proceeds via an initial nucleophilic substitution of the bromide by a primary amine, followed by a base-mediated intramolecular cyclization.

  • Intramolecular Thorpe-Ziegler Cyclization: This elegant reaction provides access to cyclic β-enaminonitriles, which can be further elaborated into various heterocyclic systems. This pathway involves the conversion of this compound into a dinitrile precursor, which then undergoes an intramolecular condensation.

The choice of strategy is dictated by the desired final heterocyclic scaffold and the available starting materials. Both pathways offer a high degree of flexibility and can be adapted to generate diverse libraries of compounds for biological screening.

Protocol I: Synthesis of N-Substituted 2-Cyanopiperidines via Intramolecular Cyclization

This protocol details the synthesis of N-substituted 2-cyanopiperidines, which are valuable intermediates for the preparation of more complex piperidine-based drug candidates. The initial step involves the reaction of this compound with a primary amine to form an N-substituted 7-aminoheptanenitrile intermediate, which then undergoes a base-mediated intramolecular cyclization.

Causality Behind Experimental Choices:
  • Choice of Base: A strong, non-nucleophilic base such as sodium hydride (NaH) or lithium diisopropylamide (LDA) is crucial for the deprotonation of the carbon alpha to the nitrile group, initiating the intramolecular cyclization. The use of a weaker base may lead to incomplete reaction or side product formation.

  • Solvent Selection: Anhydrous and aprotic solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) are essential to prevent quenching of the strong base and to ensure the solubility of the reactants and intermediates.

  • Reaction Temperature: The initial amination step is typically performed at room temperature or with gentle heating to ensure complete formation of the intermediate. The subsequent cyclization is often carried out at elevated temperatures to overcome the activation energy for ring closure.

Experimental Workflow:

Caption: Workflow for N-Substituted 2-Cyanopiperidine Synthesis.

Step-by-Step Protocol:

Step 1: Synthesis of N-Benzyl-7-aminoheptanenitrile

  • To a solution of this compound (1.0 eq) in acetonitrile (0.2 M), add anhydrous potassium carbonate (2.0 eq) and benzylamine (1.1 eq).

  • Stir the reaction mixture vigorously at 60 °C for 12-16 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude N-benzyl-7-aminoheptanenitrile, which can be used in the next step without further purification.

Step 2: Intramolecular Cyclization to N-Benzyl-2-cyanopiperidine

  • Prepare a suspension of sodium hydride (60% dispersion in mineral oil, 1.5 eq) in anhydrous tetrahydrofuran (THF, 0.1 M) under an inert atmosphere (e.g., nitrogen or argon).

  • Slowly add a solution of crude N-benzyl-7-aminoheptanenitrile (1.0 eq) in anhydrous THF to the NaH suspension at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux (approximately 65-70 °C) for 4-6 hours, or until TLC analysis indicates the complete consumption of the starting material.

  • Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride at 0 °C.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford the pure N-benzyl-2-cyanopiperidine.

ParameterStep 1: AminationStep 2: Cyclization
Key Reagents This compound, Benzylamine, K₂CO₃N-Benzyl-7-aminoheptanenitrile, NaH
Solvent AcetonitrileAnhydrous Tetrahydrofuran (THF)
Temperature 60 °C0 °C to Reflux (~67 °C)
Reaction Time 12-16 hours4-6 hours
Work-up Filtration, ConcentrationQuenching, Extraction, Chromatography
Typical Yield >90% (crude)60-75%

Protocol II: Synthesis of a Piperidine Precursor via Thorpe-Ziegler Cyclization

The Thorpe-Ziegler reaction is a powerful method for the intramolecular cyclization of dinitriles to form cyclic β-enaminonitriles, which are versatile precursors to cyclic ketones and other heterocycles.[4][5] This protocol outlines the synthesis of a piperidine precursor starting from this compound.

Causality Behind Experimental Choices:
  • Dinitrile Formation: The initial step involves the conversion of this compound to a suitable dinitrile. A common strategy is the reaction with a protected aminomalononitrile, followed by deprotection and decarboxylation.

  • High Dilution Principle: The Thorpe-Ziegler cyclization is an intramolecular reaction that competes with intermolecular polymerization. To favor the desired cyclization, the reaction is typically carried out under high dilution conditions. This is achieved by the slow addition of the dinitrile to a solution of the base.

  • Choice of a Strong, Non-nucleophilic Base: Similar to the previous protocol, a strong base like sodium hydride or lithium bis(trimethylsilyl)amide (LiHMDS) is required to generate the carbanion necessary for the cyclization.[4]

Experimental Workflow:

Caption: Workflow for Thorpe-Ziegler Cyclization.

Step-by-Step Protocol:

Step 1: Synthesis of Adiponitrile (Hexanedinitrile) from this compound

This is a representative conversion to a dinitrile. The actual dinitrile for a specific heterocyclic target may vary.

  • In a round-bottom flask, dissolve this compound (1.0 eq) in a suitable solvent such as dimethyl sulfoxide (DMSO).

  • Add sodium cyanide (1.1 eq) to the solution. Caution: Sodium cyanide is highly toxic. Handle with extreme care in a well-ventilated fume hood.

  • Heat the reaction mixture to 80-90 °C and stir for 8-12 hours. Monitor the reaction by Gas Chromatography-Mass Spectrometry (GC-MS).

  • After completion, cool the reaction mixture and pour it into a large volume of water.

  • Extract the product with diethyl ether (3 x 100 mL).

  • Wash the combined organic layers with water and brine, dry over anhydrous magnesium sulfate, and concentrate carefully under reduced pressure to obtain crude adiponitrile.

Step 2: Thorpe-Ziegler Cyclization of Adiponitrile

  • Set up a three-neck flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.

  • To the flask, add a strong base such as sodium hydride (1.2 eq) suspended in a high-boiling aprotic solvent like toluene.

  • Heat the suspension to reflux.

  • Dissolve the crude adiponitrile (1.0 eq) in anhydrous toluene and add it dropwise to the refluxing base suspension over a period of 4-6 hours to maintain high dilution.

  • After the addition is complete, continue to reflux for an additional 1-2 hours.

  • Cool the reaction mixture to room temperature and quench by the slow addition of ethanol, followed by water.

  • Separate the organic layer, and extract the aqueous layer with toluene.

  • Combine the organic layers, wash with water and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • The resulting crude cyclic β-enaminonitrile can be purified by distillation or chromatography. This intermediate can then be hydrolyzed under acidic conditions to the corresponding cyclic ketone, a precursor to various piperidine and azepane derivatives.[6][7]

ParameterStep 1: CyanationStep 2: Thorpe-Ziegler Cyclization
Key Reagents This compound, Sodium CyanideAdiponitrile, Sodium Hydride
Solvent Dimethyl Sulfoxide (DMSO)Anhydrous Toluene
Temperature 80-90 °CReflux (~110 °C)
Reaction Time 8-12 hours5-8 hours (including addition)
Key Condition -High Dilution
Typical Yield 70-85%50-65%

Applications in Drug Discovery and Medicinal Chemistry

The piperidine and azepane scaffolds synthesized from this compound are of significant interest to the pharmaceutical industry due to their presence in a wide range of biologically active molecules.

  • Piperidine Derivatives: The piperidine ring is a key structural motif in numerous drugs targeting the central nervous system (CNS), including antipsychotics, antidepressants, and analgesics.[1][8] The ability to introduce various substituents on the nitrogen atom and the piperidine ring through the synthetic routes described above allows for the fine-tuning of a compound's pharmacological properties, such as receptor binding affinity and selectivity. For instance, N-benzyl piperidine derivatives have been explored for their potential as neuroprotective agents.

  • Azepane Derivatives: Azepanes are seven-membered nitrogen-containing heterocycles that are increasingly being incorporated into drug candidates.[3] They offer a greater degree of conformational flexibility compared to their six-membered piperidine counterparts, which can be advantageous for optimizing interactions with biological targets. Azepane-containing compounds have shown promise in various therapeutic areas, including as inhibitors of enzymes and as modulators of ion channels.

The synthetic protocols detailed in this application note provide a robust foundation for the generation of diverse libraries of piperidine and azepane derivatives. These libraries can be screened for a wide range of biological activities, ultimately contributing to the discovery of new and improved therapeutic agents.

Conclusion

This compound is a cost-effective and synthetically tractable starting material for the construction of valuable nitrogen-containing heterocyclic compounds. The intermolecular amination/intramolecular cyclization and the Thorpe-Ziegler cyclization represent two powerful and complementary strategies for accessing N-substituted piperidines and azepane precursors. The detailed protocols provided herein are designed to be readily implemented in a research and development setting, empowering scientists to explore the rich chemical space of these medicinally important scaffolds. By understanding the causality behind the experimental choices and leveraging these robust synthetic methods, the path to novel drug candidates can be significantly streamlined.

References

  • Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. (URL: [Link])
  • Thorpe reaction - Wikipedia. (URL: [Link])
  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC - PubMed Central. (URL: [Link])
  • Thrope Ziegler Cyclization Search | PDF | Chemical Compounds - Scribd. (URL: [Link])
  • Thorpe-Ziegler Reaction | Chem-St
  • Design, synthesis, and biological activity of piperidine diamine derivatives as factor Xa inhibitor - ResearchG
  • Synthesis and Biological Activity of Piperidinothiosemicarbazones Derived from Aminoazinecarbonitriles - MDPI. (URL: [Link])
  • Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed. (URL: [Link])

Sources

The Versatility of 7-Bromoheptanenitrile in Advanced Polymer Synthesis: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the applications of 7-bromoheptanenitrile in polymer chemistry. This bifunctional molecule serves as a valuable building block for the synthesis of well-defined polymers with tailored functionalities, architectures, and properties. Its unique structure, featuring a terminal alkyl bromide and a nitrile group, allows for its use as an initiator in controlled radical polymerization and for subsequent functionalization, opening avenues for advanced materials in various fields, including drug delivery and biomedical devices.

The Strategic Advantage of this compound in Polymer Design

This compound, with the chemical formula Br(CH₂)₆CN, is a strategic choice for polymer synthesis due to its dual reactivity. The primary alkyl bromide is an excellent initiating site for Atom Transfer Radical Polymerization (ATRP), a robust and versatile controlled/"living" radical polymerization (CRP) technique.[1][2] ATRP allows for the synthesis of polymers with predictable molecular weights, narrow molecular weight distributions (low polydispersity index, PDI), and complex architectures such as block copolymers.[3][4]

The presence of the nitrile group (-C≡N) at the alpha-terminus of the resulting polymer chain is of significant interest. This functional group is relatively inert during the polymerization process but can be readily converted into a variety of other functional groups through post-polymerization modification.[5] This feature is particularly advantageous for the development of functional polymers for applications in drug conjugation, biomolecule immobilization, and the creation of stimuli-responsive materials.

Application in Surface-Initiated Atom Transfer Radical Polymerization (SI-ATRP)

One of the prominent applications of this compound and its derivatives is in the surface modification of materials through "grafting-from" polymerization. This technique allows for the growth of polymer chains directly from a surface, creating a dense layer of "polymer brushes" that can dramatically alter the surface properties.

Conceptual Workflow for Surface Modification

sub Substrate with -OH or -NH2 groups func Functionalization with 7-Bromoheptanoyl Chloride sub->func Covalent Attachment si_atrp Surface-Initiated ATRP of Monomer func->si_atrp Initiation from Surface-Bound Bromide brushes Polymer Brush-Modified Surface si_atrp->brushes Controlled Polymer Chain Growth polymer_cn Polymer-CH2-CN polymer_cooh Polymer-CH2-COOH (Carboxylic Acid) polymer_cn->polymer_cooh Acid or Base Hydrolysis polymer_amine Polymer-CH2-CH2-NH2 (Primary Amine) polymer_cn->polymer_amine Reduction (e.g., LiAlH4)

Sources

Application Note: Strategic Synthesis of Key Derivatives from 7-Bromoheptanenitrile

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract: 7-Bromoheptanenitrile is a highly versatile bifunctional linear C7 building block, featuring a primary alkyl bromide at one terminus and a nitrile group at the other. This unique structure allows for orthogonal or sequential chemical modifications, making it an invaluable starting material for the synthesis of a diverse range of chemical entities, including diamines, amino acids, and complex heterocyclic systems. Its application has been noted in the synthesis of immunosuppressive agents, demonstrating its utility in medicinal chemistry.[1][2] This document provides detailed protocols and expert insights into the synthesis of four key classes of derivatives: primary amines via nitrile reduction, carboxylic acids via nitrile hydrolysis, ketones via Grignard addition, and functionalized amines via nucleophilic substitution at the bromide terminus.

Introduction: The Chemical Versatility of this compound

This compound, with the linear formula Br(CH₂)₆CN, serves as a quintessential example of a heterobifunctional molecule. The distinct reactivity of its two functional groups—the electrophilic sp³-hybridized carbon bonded to bromine and the electrophilic carbon of the nitrile group—forms the basis of its synthetic utility.

  • The Alkyl Bromide Terminus: The C-Br bond is polarized, rendering the carbon atom electrophilic and susceptible to attack by a wide range of nucleophiles.[3][4] This site is ideal for Sₙ2 reactions, enabling the introduction of nitrogen, oxygen, sulfur, and carbon nucleophiles to form extended chains or build complex molecular architectures.[5][6]

  • The Nitrile Terminus: The cyano group is a versatile functional handle that can be transformed into several other important groups.[7] It can be hydrolyzed to a carboxylic acid, reduced to a primary amine, or attacked by organometallic reagents to form ketones.[8][9][10]

This guide elucidates the strategic considerations and provides field-proven protocols for selectively targeting these functional groups to yield high-value derivatives.

Synthesis of 7-Aminoheptanenitrile via Nucleophilic Substitution

A common strategy involves leveraging the high reactivity of the primary alkyl bromide in an Sₙ2 reaction, leaving the nitrile group untouched. While direct alkylation with ammonia can lead to a mixture of primary, secondary, and tertiary amines, a more controlled and widely adopted method is the two-step sequence involving an azide intermediate.[11]

Principle: This process first involves the substitution of the bromide with an azide nucleophile (N₃⁻), a robust and efficient Sₙ2 reaction. The resulting alkyl azide is then selectively reduced to a primary amine. This method elegantly avoids the issue of over-alkylation.

Experimental Protocol: Two-Step Azidation and Reduction

Step A: Synthesis of 7-Azidoheptanenitrile

  • Reagent Preparation: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve this compound (1.0 eq) in dimethylformamide (DMF, approx. 5 mL per 1 g of substrate).

  • Nucleophilic Addition: Add sodium azide (NaN₃, 1.2 eq).

    • Expert Insight: Sodium azide is highly toxic and potentially explosive. Handle with extreme care in a well-ventilated fume hood. DMF is an excellent polar aprotic solvent that accelerates Sₙ2 reactions by solvating the cation (Na⁺) while leaving the azide anion highly reactive.[3]

  • Reaction: Heat the mixture to 60-70 °C and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Cool the reaction to room temperature and pour it into a separatory funnel containing deionized water. Extract the aqueous phase three times with diethyl ether.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield 7-azidoheptanenitrile, which can often be used in the next step without further purification.

Step B: Reduction of 7-Azidoheptanenitrile to 7-Aminoheptanenitrile

  • Catalyst Setup: In a hydrogenation vessel, dissolve the 7-azidoheptanenitrile (1.0 eq) from the previous step in ethanol or methanol. Add a catalytic amount of 10% Palladium on Carbon (Pd/C, ~5 mol%).

  • Reduction: Seal the vessel and purge with hydrogen gas (H₂). Maintain a positive pressure of H₂ (typically 1-3 atm) and stir vigorously at room temperature for 8-12 hours.

  • Work-up: Carefully vent the hydrogen and purge the vessel with nitrogen or argon. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst.

  • Purification: Concentrate the filtrate under reduced pressure to yield 7-aminoheptanenitrile.

Data Summary: Nucleophilic Substitution Pathway
StepKey ReagentsSolventTemperature (°C)Typical Time (h)Expected Yield (%)
A: Azidation Sodium Azide (NaN₃)DMF60-7012-18>90
B: Reduction H₂, 10% Pd/CEthanol258-12>85
Workflow Diagram

G start This compound step1 7-Azidoheptanenitrile start->step1 1. NaN₃, DMF 2. 60-70 °C end_product 7-Aminoheptanenitrile step1->end_product 1. H₂, 10% Pd/C 2. Ethanol, RT

Caption: Sₙ2 pathway to 7-aminoheptanenitrile.

Synthesis of 7-Bromoheptanoic Acid via Nitrile Hydrolysis

The nitrile group can be readily converted to a carboxylic acid through hydrolysis under either acidic or basic conditions.[12][13] The choice between the two methods often depends on the stability of other functional groups in the molecule. For this compound, both methods are effective.

Principle (Acid-Catalyzed): The nitrile nitrogen is first protonated by a strong acid, making the nitrile carbon significantly more electrophilic. A water molecule then acts as a nucleophile, attacking this carbon.[14] A series of proton transfers and tautomerization steps leads to an amide intermediate, which is subsequently hydrolyzed under the reaction conditions to the carboxylic acid and an ammonium salt.[9]

Principle (Base-Catalyzed): A hydroxide ion directly attacks the electrophilic nitrile carbon.[9] Subsequent proton transfers from water generate the amide intermediate, which is then hydrolyzed to a carboxylate salt. A final acidification step is required to protonate the carboxylate to yield the neutral carboxylic acid.[12]

Protocol A: Acid-Catalyzed Hydrolysis
  • Setup: To a round-bottom flask containing this compound (1.0 eq), add a 6 M aqueous solution of hydrochloric acid (HCl) or sulfuric acid (H₂SO₄).

  • Reaction: Heat the mixture to reflux (approx. 100-110 °C) for 4-8 hours. The reaction mixture should become homogeneous as the starting material is consumed.

  • Work-up: Cool the solution to room temperature and transfer to a separatory funnel. Extract the product into an organic solvent such as ethyl acetate or dichloromethane (3x).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure to yield 7-bromoheptanoic acid.

Protocol B: Base-Catalyzed Hydrolysis
  • Setup: In a round-bottom flask, mix this compound (1.0 eq) with a 6 M aqueous solution of sodium hydroxide (NaOH).

  • Reaction: Heat the mixture to reflux for 4-8 hours. Ammonia gas will be evolved during the reaction.

  • Work-up & Acidification: Cool the reaction mixture in an ice bath. Slowly and carefully acidify the solution by adding concentrated HCl until the pH is ~1-2. A precipitate of the carboxylic acid may form.

  • Purification: Extract the acidified mixture with ethyl acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

Data Summary: Hydrolysis Conditions
MethodReagentsKey IntermediateFinal StepExpected Yield (%)
Acid-Catalyzed 6 M HCl (aq)AmideDirect Extraction80-90
Base-Catalyzed 6 M NaOH (aq)Carboxylate SaltAcidification (HCl)85-95
Workflow Diagram

G cluster_acid Acid-Catalyzed cluster_base Base-Catalyzed start_acid This compound end_acid 7-Bromoheptanoic Acid start_acid->end_acid 1. 6M HCl (aq) 2. Reflux start_base This compound int_base Sodium 7-bromoheptanoate start_base->int_base 1. 6M NaOH (aq) 2. Reflux end_base 7-Bromoheptanoic Acid int_base->end_base Conc. HCl (aq)

Caption: Acid vs. Base hydrolysis of the nitrile group.

Synthesis of Primary Amines via Nitrile Reduction

To convert the nitrile into an amine while preserving the bromide, a different set of reducing agents is required. However, a more common transformation is the complete reduction of both functional groups. For the selective reduction of the nitrile, a strong hydride reagent like lithium aluminum hydride (LiAlH₄) is typically employed. This reaction will also reduce the alkyl bromide, leading to heptanenitrile and subsequently heptylamine. For the synthesis of a diamine, one would first convert the bromide to another functional group (like an azide as in section 2) and then perform the reduction.

This section details the powerful reduction of the nitrile group to a primary amine using LiAlH₄.[10][11]

Principle: The hydride (H⁻) from LiAlH₄ acts as a nucleophile, attacking the electrophilic carbon of the nitrile. This process occurs twice, ultimately forming an intermediate that, upon aqueous workup, is hydrolyzed to the primary amine.

Experimental Protocol: LiAlH₄ Reduction
  • Safety First: LiAlH₄ is a highly reactive reagent that reacts violently with water and protic solvents. All glassware must be oven-dried, and the reaction must be conducted under an inert atmosphere (Nitrogen or Argon).

  • Setup: In a flame-dried, three-neck flask equipped with a dropping funnel, condenser, and nitrogen inlet, suspend LiAlH₄ (1.5-2.0 eq) in anhydrous diethyl ether or tetrahydrofuran (THF).

  • Addition: Cool the suspension to 0 °C in an ice bath. Dissolve this compound (1.0 eq) in the same anhydrous solvent and add it dropwise to the LiAlH₄ suspension via the dropping funnel at a rate that maintains a gentle reflux.

  • Reaction: After the addition is complete, warm the mixture to room temperature and then heat to reflux for 4-6 hours to ensure complete reaction.

  • Work-up (Fieser Method): Cool the reaction to 0 °C. Cautiously and sequentially add dropwise:

    • 'x' mL of water (where 'x' is the mass of LiAlH₄ in grams).

    • 'x' mL of 15% aqueous NaOH.

    • '3x' mL of water.

    • Expert Insight: This specific workup procedure is designed to quench the excess LiAlH₄ and precipitate the aluminum salts as a granular solid that is easy to filter.[15]

  • Purification: Stir the resulting mixture at room temperature for 1 hour. Filter the granular precipitate and wash it thoroughly with ether or THF. Dry the combined filtrate over anhydrous K₂CO₃, filter, and concentrate under reduced pressure to obtain the primary amine.

Data Summary: Reduction Conditions
ReagentSolventTemperature (°C)Key ConsiderationsExpected Yield (%)
LiAlH₄Anhydrous THF0 to RefluxStrict anhydrous/inert conditions75-85
Workflow Diagram

G start This compound step1 Intermediate Aluminum Complex start->step1 1. LiAlH₄, Anhydrous THF 2. 0 °C to Reflux final_product Final Primary Amine step1->final_product 1. H₂O, NaOH(aq) 2. (Fieser Workup) end_product Heptane-1,7-diamine (or related amines)

Caption: LiAlH₄ reduction of the nitrile group.

Synthesis of Ketones via Grignard Reaction

The addition of a Grignard reagent (R-MgX) to a nitrile is a classic and powerful method for carbon-carbon bond formation, yielding a ketone after hydrolysis.[8][16]

Principle: The highly nucleophilic carbon of the Grignard reagent attacks the electrophilic carbon of the nitrile. This forms a magnesium salt of an imine. This intermediate is stable to the reaction conditions but is readily hydrolyzed upon the addition of aqueous acid in the workup step to reveal the ketone.[17][18] A significant challenge with this compound is that the Grignard reagent can also react with the alkyl bromide. To favor reaction at the nitrile, inverse addition (adding the Grignard reagent to the nitrile) at low temperatures can be employed, though mixtures are possible.

Experimental Protocol: Grignard Addition and Hydrolysis
  • Grignard Reagent: This protocol assumes the Grignard reagent (e.g., Methylmagnesium bromide, CH₃MgBr, 1.1 eq) is either purchased or prepared separately under strict anhydrous conditions.

  • Setup: In a flame-dried, three-neck flask under an inert atmosphere, dissolve this compound (1.0 eq) in anhydrous diethyl ether. Cool the solution to -10 °C or lower using an ice-salt bath.

  • Addition: Add the Grignard reagent solution dropwise via syringe or dropping funnel, maintaining the low temperature.

  • Reaction: After addition, allow the reaction to slowly warm to room temperature and stir for 2-4 hours.

  • Work-up and Hydrolysis: Cool the mixture back to 0 °C and slowly quench by adding saturated aqueous ammonium chloride (NH₄Cl), followed by 1 M HCl (aq) until the magnesium salts dissolve.

  • Purification: Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with diethyl ether (2x). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate. The crude ketone can be purified by column chromatography or distillation.

Data Summary: Example Grignard Reaction
Grignard ReagentSolventTemperature (°C)Work-upProduct (after hydrolysis)
CH₃MgBrAnhydrous Et₂O-10 to 251 M HCl (aq)8-Bromooctan-2-one
Workflow Diagram

G start This compound step1 Imine-Magnesium Complex start->step1 1. CH₃MgBr, Anhydrous Et₂O 2. -10 °C end_product 8-Bromooctan-2-one step1->end_product 1M HCl (aq) Workup

Caption: Ketone synthesis via Grignard reaction.

References

  • Heptanenitrile, 7-bromo- | C7H12BrN | CID 88737 - PubChem.
  • Grignard Reaction - Organic Chemistry Portal. Organic Chemistry Portal. [Link]
  • Addition of Grignard reagents to nitriles to give ketones (after hydrolysis). Master Organic Chemistry. [Link]
  • Cyanation – Knowledge and References - Taylor & Francis. Taylor & Francis Online. [Link]
  • Making Carboxylic Acids by the Hydrolysis of Nitriles - Chemistry LibreTexts. Chemistry LibreTexts. [Link]
  • The Mechanism of Nitrile Hydrolysis To Carboxylic Acid - Chemistry Steps. Chemistry Steps. [Link]
  • Grignard Reaction of Nitriles EXPLAINED! - YouTube. Organic Chemistry Tutor. [Link]
  • Nickel-Catalyzed Cyanation of Aryl Halides - MDPI. MDPI. [Link]
  • Reductions of aliphatic and aromatic nitriles to primary amines with diisopropylaminoborane. The Journal of Organic Chemistry. [Link]
  • Preparation of Carboxylic Acids: Hydrolysis of Nitriles - Moodle. Moodle. [Link]
  • Alkyl Halides and Nucleophilic Substitution. Cengage. [Link]
  • Arenenitrile synthesis by cyanations or substitution - Organic Chemistry Portal. Organic Chemistry Portal. [Link]
  • 1.4.2 Hydrolysis of Nitriles to Carboxylic Acids | Request PDF - ResearchGate.
  • 7. Reactions of Haloalkanes, Alcohols, and Amines. Nucleophilic Substitution - Organic Chemistry. University of California, Irvine. [Link]
  • 11.6: Preparing Carboxylic Acids - Chemistry LibreTexts. Chemistry LibreTexts. [Link]
  • Grignard Reagents For Addition To Aldehydes and Ketones - Master Organic Chemistry. Master Organic Chemistry. [Link]
  • Synthesis of Amines: Reduction of Nitriles - YouTube.
  • This compound - NIST WebBook. National Institute of Standards and Technology. [Link]
  • 7: Nucleophilic Substitution Reactions - Chemistry LibreTexts. Chemistry LibreTexts. [Link]
  • Amine synthesis by nitrile reduction - Organic Chemistry Portal. Organic Chemistry Portal. [Link]
  • 7.5-7.6 Intro to nucleophilic substitution reactions - YouTube. Brandt Kadrowsk. [Link]
  • reduction of nitriles - Chemguide. Chemguide. [Link]
  • A General Catalyzed Cyanation of Aryl Bromides and Hydrocyanation of Olefins Using Acetonitrile as Cyanide Surrogate | Catalysis | ChemRxiv | Cambridge Open Engage. Cambridge Open Engage. [Link]
  • Study on the Alkylation Reactions of N(7)-Unsubstituted 1,3-Diazaoxindoles - PMC - NIH.
  • 24.6 Synthesis of Amines - Organic Chemistry | OpenStax. OpenStax. [Link]
  • (PDF) Synthesis of 7-Membered Heterocyclic Compounds and Their Biological Activity.
  • (PDF) RECENT ADVANCES IN CYANATION REACTIONS† - ResearchGate.
  • 7.1 Nucleophilic Substitution Reactions Overview – Organic Chemistry I - KPU Pressbooks. KPU Pressbooks. [Link]

Sources

The Strategic Utility of 7-Bromoheptanenitrile in the Total Synthesis of Bioactive Natural Products and Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: 7-Bromoheptanenitrile as a Versatile C7 Synthon

In the intricate field of natural product synthesis, the selection of appropriate starting materials is paramount to the efficiency and elegance of a synthetic route. This compound, a bifunctional linear C7 building block, has emerged as a valuable synthon for the introduction of a seven-carbon chain bearing a versatile nitrile functionality. Its dual reactivity, stemming from the terminal bromide and the nitrile group, allows for a range of strategic chemical transformations, making it an important tool for constructing complex molecular architectures. The bromide serves as a potent electrophile for alkylation reactions, while the nitrile group can be readily transformed into a variety of functional groups, including amines and carboxylic acids, which are ubiquitous in natural products. This application note will provide a detailed overview of the strategic use of this compound, with a focus on its application in the total synthesis of the potent immunosuppressive agent (±)-15-deoxyspergualin.

Case Study: The Total Synthesis of (±)-15-Deoxyspergualin

(±)-15-Deoxyspergualin is a synthetic analog of the natural product spergualin, which has garnered significant attention for its immunosuppressive properties.[1] It has been approved for clinical use in Japan for the treatment of acute allograft rejection. The synthesis of this complex molecule presents several challenges, including the management of its multiple reactive nitrogen centers and its inherent instability. An efficient nine-step synthesis, achieving an 18% overall yield, strategically employs this compound as a key starting material to introduce the guanidinoheptanamide moiety of the target molecule.

Strategic Importance of this compound in the Synthesis

The retrosynthetic analysis of (±)-15-deoxyspergualin reveals the central role of the seven-carbon chain derived from this compound. This building block provides the backbone for the guanidinoheptanoic acid portion of the final molecule. The nitrile functionality serves as a masked carboxylic acid, which is unmasked later in the synthesis, while the bromide allows for the crucial initial alkylation step to build the carbon skeleton. This strategy of using a stable, bifunctional starting material simplifies the initial stages of the synthesis and allows for the sequential introduction of more complex functionalities.

Experimental Workflow for the Initial Alkylation and Transformation

The synthesis commences with the conversion of this compound to a key intermediate, 7-azidoheptylamide, which then undergoes further transformations. This initial sequence is critical for setting the stage for the subsequent construction of the a-hydroxyglycine core and the attachment of the spermidine moiety.

DOT Diagram of the Synthetic Workflow

Synthetic_Workflow A This compound B 7-Azidoheptanenitrile A->B NaN3 C 7-Azidoheptanamide B->C H2O2, NaOH D N-(7-Azidoheptanoyl)-a-benzyloxyglycine methyl ester C->D Methyl 2-hydroxy-2-methoxyacetate, SOCl2, Benzyl alcohol, Et3N

Caption: Initial steps in the synthesis of a key intermediate for (±)-15-deoxyspergualin.

Detailed Protocol: Synthesis of 7-Azidoheptanamide from this compound

This protocol details the first two steps of the synthesis, converting the commercially available this compound into a key amide intermediate.

Step 1: Synthesis of 7-Azidoheptanenitrile

  • Reaction Setup: In a well-ventilated fume hood, dissolve this compound (1.0 eq) in a suitable polar aprotic solvent such as dimethylformamide (DMF).

  • Addition of Azide: Add sodium azide (NaN₃, 1.2 eq) to the solution portion-wise, ensuring the temperature is monitored.

  • Reaction Conditions: Stir the reaction mixture at room temperature for 24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: After completion, pour the reaction mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford 7-azidoheptanenitrile.

Step 2: Hydrolysis of 7-Azidoheptanenitrile to 7-Azidoheptanamide

  • Reaction Setup: Dissolve the 7-azidoheptanenitrile (1.0 eq) obtained from the previous step in a mixture of ethanol and water.

  • Addition of Base and Oxidant: Add sodium hydroxide (NaOH, 2.0 eq) followed by the slow, dropwise addition of hydrogen peroxide (H₂O₂, 30% aqueous solution, 3.0 eq) while maintaining the temperature below 30 °C with an ice bath.

  • Reaction Conditions: Stir the reaction mixture at room temperature for 12 hours.

  • Work-up and Purification: After the reaction is complete, neutralize the mixture with a dilute acid (e.g., 1 M HCl) and extract with an organic solvent. Dry the organic layer and concentrate to yield the crude 7-azidoheptanamide, which can be further purified by recrystallization or chromatography.

Quantitative Data Summary
StepStarting MaterialKey ReagentsProductYield
1This compoundSodium Azide7-Azidoheptanenitrile~95%
27-AzidoheptanenitrileSodium Hydroxide, Hydrogen Peroxide7-Azidoheptanamide~65%

Broader Applications and Future Perspectives

While the synthesis of (±)-15-deoxyspergualin provides a compelling example of the utility of this compound, its potential extends to the synthesis of a variety of other natural products and their analogs. The seven-carbon chain is a common motif in many classes of natural products, including alkaloids and polyketides. The ability to introduce this chain with a versatile nitrile handle opens up numerous synthetic possibilities. For instance, the nitrile can be reduced to a primary amine, providing a key linkage point for the construction of polyamine-containing natural products. Alternatively, hydrolysis of the nitrile to a carboxylic acid allows for the formation of amide or ester linkages, which are fundamental in many bioactive molecules.

Future research in this area could explore the use of this compound in the synthesis of other complex natural products, particularly those with long aliphatic chains and nitrogen-containing functionalities. The development of new methodologies for the selective transformation of the nitrile and bromide moieties will further enhance the synthetic utility of this valuable building block.

Conclusion

This compound is a highly effective and versatile C7 building block in the total synthesis of natural products and their analogs. Its application in the efficient synthesis of the immunosuppressive agent (±)-15-deoxyspergualin highlights its strategic importance. The detailed protocols and workflow presented in this application note provide a practical guide for researchers and scientists in the field of drug development and organic synthesis to effectively utilize this reagent in their synthetic endeavors. The continued exploration of its reactivity and applications will undoubtedly lead to the discovery and synthesis of new and important bioactive molecules.

References

  • Bontemps-Gracz, M. M., & Quiniou, H. (2001). A new efficient synthesis of the immunosuppressive agent (±)-15-deoxyspergualin. Tetrahedron, 57(49), 9881-9886. [Link]
  • Evans, C. G., Smith, M. C., Carolan, J. P., & Gestwicki, J. E. (2011). Improved synthesis of 15-deoxyspergualin analogs using the Ugi multi-component reaction. Bioorganic & medicinal chemistry letters, 21(9), 2587-2590. [Link]

Sources

Application Notes & Protocols: Protecting Group Strategies for Selective Reactions of 7-Bromoheptanenitrile

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

7-Bromoheptanenitrile is a highly versatile bifunctional linear C7 building block, prized in synthetic chemistry for its capacity to undergo transformations at either its primary alkyl bromide or its nitrile terminus. This dual reactivity, however, presents a significant challenge: achieving chemoselectivity. A reaction targeting one functional group can inadvertently trigger an undesired side reaction at the other. This guide provides researchers, scientists, and drug development professionals with a comprehensive strategic framework and detailed protocols for navigating the chemistry of this compound, with a core focus on when and how to employ protecting group strategies to ensure desired reaction outcomes.

The Duality of Reactivity in this compound

To devise an effective synthetic strategy, one must first appreciate the distinct chemical personalities of the two functional groups present in this compound.

1.1 The Nitrile Group: An Electrophilic Center

The carbon-nitrogen triple bond in the nitrile group is polarized, making the carbon atom electrophilic and susceptible to attack by nucleophiles.[1] Key transformations of the nitrile group include:

  • Hydrolysis: Under acidic or basic conditions, the nitrile can be hydrolyzed to a carboxylic acid, proceeding through an amide intermediate.[2][3][4][5]

  • Reduction: Strong reducing agents like lithium aluminum hydride (LiAlH₄) can reduce the nitrile to a primary amine (7-bromoheptan-1-amine).[1][6][7][8] Milder reagents like diisobutylaluminium hydride (DIBAL-H) can facilitate a partial reduction to an aldehyde after hydrolysis.[6][9]

  • Organometallic Addition: Potent carbon nucleophiles, such as Grignard and organolithium reagents, attack the electrophilic nitrile carbon. Subsequent hydrolysis of the intermediate imine yields a ketone.[1][6][8][10][11]

1.2 The Alkyl Bromide: A Target for Nucleophiles and Organometallics

The primary alkyl bromide is an excellent electrophile for SN2 reactions and the precursor for organometallic reagents.

  • Nucleophilic Substitution: A wide range of nucleophiles (e.g., amines, cyanides, azides) can displace the bromide ion.

  • Grignard Reagent Formation: In the presence of magnesium metal in an aprotic solvent like ether, the alkyl bromide is converted into a Grignard reagent, reversing its polarity from electrophilic to a highly nucleophilic carbon center.[12][13]

The challenge arises when a reagent intended for one functional group is also reactive toward the other, as illustrated below.

G cluster_nitrile Nitrile Reactivity cluster_bromide Bromide Reactivity Nitrile ≡N Nuc Nucleophiles (e.g., R-MgX, H⁻) Nuc->Nitrile Attack at electrophilic C Bromide —Br Nuc_Br Nucleophiles (e.g., R-NH₂) Nuc_Br->Bromide SN2 Displacement Mg Mg⁰ Mg->Bromide Grignard Formation Molecule Br-(CH₂)₆-C≡N Molecule->Nitrile Molecule->Bromide

Caption: Dual reactivity centers of this compound.

Strategic Planning: A Decision-Making Framework

The central question in any synthesis involving this compound is whether a protecting group is necessary. The answer depends entirely on the desired transformation and the reagents employed. The following workflow provides a logical path to making this determination.

Caption: Decision workflow for protecting group strategy.

Application Protocols and Methodologies

This section provides detailed, field-tested protocols for the most common scenarios requiring strategic intervention.

3.1 Strategy: Reaction at the Bromide via Grignard Reagent

Core Directive: To form a Grignard reagent from this compound, the nitrile group must be protected. A direct, reversible nitrile protecting group is not common. The most robust and reliable strategy is to convert the nitrile to a carboxylic acid, protect the acid as an ester, perform the Grignard reaction, and then deprotect.[14][15] An ester is an excellent choice as it is unreactive toward Grignard reagents at low temperatures.

Workflow Diagram:

grignard_workflow start This compound step1 Step 1: Hydrolysis (NaOH, H₂O, Reflux) start->step1 intermediate1 7-Bromoheptanoic Acid step1->intermediate1 step2 Step 2: Protection (MeOH, H₂SO₄, Reflux) intermediate1->step2 intermediate2 Methyl 7-bromoheptanoate (Protected) step2->intermediate2 step3 Step 3: Grignard Rxn 1. Mg, Et₂O 2. Electrophile (e.g., R₂C=O) 3. H₃O⁺ workup intermediate2->step3 intermediate3 Protected Product step3->intermediate3 step4 Step 4: Deprotection (LiOH, THF/H₂O) intermediate3->step4 final_product Final Product step4->final_product

Caption: Multi-step strategy for Grignard reactions.

Protocol 3.1.1: Step 1 - Hydrolysis of this compound

  • Rationale: The nitrile is converted to a carboxylate salt under basic conditions, which is then protonated to the carboxylic acid. Basic hydrolysis is often cleaner than acidic hydrolysis for alkyl nitriles.[5][16]

  • Procedure:

    • To a round-bottom flask equipped with a reflux condenser, add this compound (1.0 eq).

    • Add a 10% aqueous solution of sodium hydroxide (NaOH) (2.5 eq).

    • Heat the mixture to reflux (approx. 100-110 °C) and maintain for 4-6 hours, monitoring the reaction by TLC or GC for the disappearance of the starting material. The reaction mixture will become homogeneous as the nitrile hydrolyzes.

    • Cool the reaction to room temperature and then to 0 °C in an ice bath.

    • Carefully acidify the solution to pH ~2 with cold 6M hydrochloric acid (HCl). A white precipitate or oil (the carboxylic acid) should form.

    • Extract the aqueous layer with diethyl ether or ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield 7-bromoheptanoic acid.

Protocol 3.1.2: Step 2 - Ester Protection of 7-Bromoheptanoic Acid

  • Rationale: Fischer esterification is a classic, cost-effective method for protecting carboxylic acids. A methyl ester is used here for its simplicity.

  • Procedure:

    • Dissolve 7-bromoheptanoic acid (1.0 eq) in anhydrous methanol (MeOH) (at least 10-fold excess by volume).

    • Add concentrated sulfuric acid (H₂SO₄) (0.1 eq) dropwise as a catalyst.

    • Heat the mixture to reflux for 3-5 hours, monitoring by TLC.

    • Cool the solution and remove the excess methanol under reduced pressure.

    • Dissolve the residue in diethyl ether and wash sequentially with saturated sodium bicarbonate (NaHCO₃) solution, water, and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate to yield methyl 7-bromoheptanoate.

Protocol 3.1.3: Step 3 & 4 - Grignard Reaction and Deprotection

  • Rationale: With the nitrile functionality masked as an unreactive ester, the Grignard reagent can be formed and used without self-reaction.[15][17] Subsequent saponification removes the ester protecting group.

  • Procedure:

    • Grignard Formation: In a flame-dried flask under an inert atmosphere (N₂ or Ar), add magnesium turnings (1.2 eq). Add a solution of methyl 7-bromoheptanoate (1.0 eq) in anhydrous diethyl ether (Et₂O) dropwise. A small crystal of iodine may be needed to initiate the reaction.

    • Reaction with Electrophile: Once the Grignard reagent has formed (magnesium is consumed), cool the solution to 0 °C. Add a solution of the desired electrophile (e.g., cyclohexanone, 1.0 eq) in anhydrous Et₂O dropwise.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours.

    • Workup: Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl). Extract with Et₂O (3x).

    • Deprotection (Saponification): Combine the organic layers and concentrate. Dissolve the crude product in a mixture of tetrahydrofuran (THF) and water (3:1). Add lithium hydroxide (LiOH) (1.5 eq) and stir at room temperature until the ester is consumed (monitor by TLC).

    • Acidify the mixture with 1M HCl to pH ~2 and extract with ethyl acetate (3x).

    • Wash the combined organic layers with brine, dry over MgSO₄, filter, and concentrate. Purify by column chromatography to obtain the final product.

StepReagent/ConditionCompatibility Issues
Hydrolysis Strong Base (NaOH), HeatIncompatible with base-labile groups (e.g., other esters, some protecting groups).
Protection Strong Acid (H₂SO₄), HeatIncompatible with acid-labile groups (e.g., Boc, acetals, silyl ethers).
Grignard R-MgXIncompatible with all protic functional groups (OH, NH, SH) and most carbonyls.
Deprotection Base (LiOH)Incompatible with other base-labile esters or functional groups.
3.2 Strategy: Selective Reduction of the Nitrile Group

Core Directive: To reduce the nitrile to a primary amine without affecting the alkyl bromide, a chemoselective reducing agent is required. Lithium aluminum hydride (LiAlH₄) is too reactive and will likely cause reductive cleavage of the C-Br bond.[7] Catalytic hydrogenation is an excellent alternative that is highly selective for the reduction of nitriles in the presence of alkyl halides.[9]

Reaction Scheme:

reduction_scheme cluster_desired Desired Pathway cluster_side_reaction Potential Side Reaction start_A Br-(CH₂)₆-C≡N product_A Br-(CH₂)₆-CH₂-NH₂ start_A->product_A [ Selective Reduction ] reagents_A H₂ (g), Raney Ni NH₃/EtOH start_B Br-(CH₂)₆-C≡N product_B CH₃-(CH₂)₅-CH₂-NH₂ start_B->product_B [ Non-selective Reduction ] reagents_B LiAlH₄

Caption: Selective vs. non-selective nitrile reduction.

Protocol 3.2.1: Catalytic Hydrogenation of this compound

  • Rationale: Raney Nickel is a common and effective catalyst for nitrile hydrogenation. The reaction is typically run in a basic medium (ammonia in ethanol) to prevent the formation of secondary and tertiary amines by reductive alkylation of the product amine.[9]

  • Procedure:

    • To a high-pressure hydrogenation vessel (Parr shaker), add this compound (1.0 eq) and ethanol (EtOH) saturated with ammonia.

    • Carefully add Raney Nickel (approx. 5-10% by weight) as a slurry in ethanol. Caution: Raney Nickel is pyrophoric and must be handled with care under a liquid layer.

    • Seal the vessel, purge with nitrogen, and then pressurize with hydrogen gas (H₂) to 50-100 psi.

    • Heat the vessel to 50-70 °C and agitate vigorously.

    • Monitor the reaction by observing the drop in hydrogen pressure. The reaction is typically complete in 6-12 hours.

    • Cool the vessel, vent the hydrogen, and purge with nitrogen.

    • Carefully filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the Celite pad with ethanol. Caution: Do not allow the catalyst on the Celite to dry, as it can ignite. Quench the filter cake with water.

    • Concentrate the filtrate under reduced pressure to yield the crude 7-bromoheptan-1-amine, which can be purified by distillation or chromatography.

Conclusion

The successful synthesis of complex molecules from this compound hinges on a deliberate, well-planned approach to managing its dual reactivity. For reactions at the bromide center involving potent organometallic reagents, protection of the nitrile is not merely advisable but essential. The multi-step conversion to a protected ester, while lengthy, is a reliable and validated pathway. Conversely, for transformations at the nitrile, such as reduction, the strategy shifts from protection to the judicious selection of chemoselective reagents like those used in catalytic hydrogenation. By understanding the underlying chemical principles and employing the robust protocols outlined in this guide, researchers can unlock the full synthetic potential of this valuable bifunctional intermediate.

References
  • Reactions of Nitriles. (n.d.). Chemistry Steps.
  • Protecting group. (2024). In Wikipedia.
  • Hydrolysis of Nitriles. (n.d.). Organic Chemistry Tutor.
  • Amine synthesis by nitrile reduction. (n.d.). Organic Chemistry Portal.
  • Chemistry of Nitriles. (2025). LibreTexts.
  • Some Common Protecting Groups in Organic Synthesis. (2021). Chemistry LibreTexts.
  • Protective Groups. (n.d.). Organic Chemistry Portal.
  • Nitrile reduction. (2024). In Wikipedia.
  • Scott K. (2024). Protecting Group Strategies for Complex Molecule Synt. Journal of Chemical and Pharmaceutical Research, 16(4), 11-12.
  • Protecting Groups For Alcohols. (n.d.). Chemistry Steps.
  • Preparation of Carboxylic Acids: Hydrolysis of Nitriles. (n.d.). Moodle.
  • PROTECTING GROUPS FOR ORGANIC SYNTHESIS. (2024). Neliti.
  • reduction of nitriles. (n.d.). Chemguide.
  • Nitrile synthesis by oxidation, rearrangement, dehydration. (n.d.). Organic Chemistry Portal.
  • The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. (n.d.). Chemistry Steps.
  • Sustainable Approaches for the Protection and Deprotection of Functional Groups. (2023). National Institutes of Health.
  • hydrolysis of nitriles. (n.d.). Chemguide.
  • Nitrile to Acid - Common Conditions. (n.d.). Organic Chemistry Data.
  • Cyclic Acetals as Protecting Groups. (n.d.). Chad's Prep.
  • Grignard Reagents For Addition To Aldehydes and Ketones. (2011). Master Organic Chemistry.
  • Nitrile synthesis by C-C coupling (cyanation). (n.d.). Organic Chemistry Portal.
  • Protecting Groups. (n.d.). Baran Lab, Scripps Research.
  • Nitrile Chemistry. (2020). Chemistry LibreTexts.
  • Protecting Groups In Grignard Reactions. (2015). Master Organic Chemistry.
  • Protection (and Deprotection) of Functional Groups in Organic Synthesis by Heterogeneous Catalysis. (2013). ACS Publications.
  • Protecting Groups of Aldehydes. (2019). Chemistry LibreTexts.
  • Addition of Grignard reagents to nitriles to give ketones (after hydrolysis). (n.d.). Master Organic Chemistry.
  • Grignard and Alkyl Lithium Reagents with Nitriles. (2023). YouTube.
  • This compound. (n.d.). NIST WebBook.
  • Heptanenitrile, 7-bromo-. (n.d.). PubChem.
  • Reactions with nucleophiles. (n.d.). ResearchGate.
  • The Mechanism of Grignard and Organolithium Reactions with Nitriles. (n.d.). Chemistry Steps.
  • A Comprehensive Analysis of the Metal–Nitrile Bonding in an Organo-Diiron System. (2022). National Institutes of Health.
  • REACTIONS OF ELECTROPHILES WITH NUCLEOPHILIC THIOLATE SITES: RELEVANCE TO PATHOPHYSIOLOGICAL MECHANISMS AND REMEDIATION. (2012). PubMed Central.
  • Nucleophiles and Electrophiles: Crash Course Organic Chemistry #12. (2020). YouTube.
  • Nucleophilic Substitution and Elimination Reactions. (2015). ResearchGate.
  • Reactions of Benzylboronate Nucleophiles. (2023). PubMed Central.

Sources

Catalytic Methods for the Functionalization of 7-Bromoheptanenitrile: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Researchers

Abstract

7-Bromoheptanenitrile is a highly versatile bifunctional linear C7 building block, featuring a terminal nitrile and a primary alkyl bromide.[1][2] This unique structure allows for selective and orthogonal functionalization at either end of the carbon chain, making it a valuable synthon in the development of pharmaceuticals, agrochemicals, and advanced materials. This guide provides an in-depth exploration of modern catalytic methods for the transformation of the C-Br bond in this compound, with a focus on palladium- and nickel-catalyzed cross-coupling and amination reactions. The protocols and insights presented herein are designed for researchers and process chemists seeking to leverage this platform molecule for complex target synthesis.

Introduction: The Strategic Value of this compound

The presence of two distinct reactive functional groups—a nucleophilic-character-imparting nitrile and an electrophilic alkyl bromide—positions this compound as a strategic starting material. The nitrile group can undergo hydrolysis, reduction to an amine, or participate in cycloadditions, while the alkyl bromide is a prime handle for nucleophilic substitution and transition-metal-catalyzed cross-coupling reactions. Catalytic methods are paramount as they offer mild, selective, and highly efficient pathways for C-C, C-N, and C-X bond formation, often with broad functional group tolerance that obviates the need for extensive protecting group strategies.

This document details field-proven protocols and the underlying mechanistic principles for several key transformations, empowering chemists to make informed decisions in their experimental design.

Palladium-Catalyzed C-C Bond Formation: Cross-Coupling Reactions

Cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the precise construction of carbon-carbon bonds.[3] For an alkyl bromide like this compound, the primary challenges are overcoming the slower rate of oxidative addition compared to aryl halides and mitigating the potential for β-hydride elimination. The choice of catalyst, and particularly the ligand, is therefore critical.

Suzuki-Miyaura Coupling: Alkyl-Aryl & Alkyl-Vinyl Bond Formation

The Suzuki-Miyaura reaction, which couples an organohalide with an organoboron species, is one of the most robust C-C bond-forming methods.[4][5][6] Its utility stems from the mild reaction conditions and the low toxicity and high stability of the boronic acid reagents.[7]

Principle & Rationale: The catalytic cycle involves three key steps: oxidative addition of the alkyl bromide to a Pd(0) center, transmetalation of the organic group from the boron atom to the palladium center, and reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst.[6][8] For unactivated alkyl bromides, promoting the initial oxidative addition step is crucial. This is typically achieved by using catalyst systems with bulky, electron-rich phosphine ligands which stabilize the Pd(0) species and accelerate its reaction with the C-Br bond.[9] The base is essential for activating the boronic acid, forming a more nucleophilic "ate" complex that facilitates transmetalation.[4][7]

Visualizing the Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd R¹-X (this compound) PdII_R1X R¹-Pd(II)L₂-X OxAdd->PdII_R1X Transmetalation Transmetalation PdII_R1X->Transmetalation R²-B(OR)₂ + Base PdII_R1R2 R¹-Pd(II)L₂-R² Transmetalation->PdII_R1R2 RedElim Reductive Elimination PdII_R1R2->RedElim RedElim->Pd0 R¹-R² (Product) Sonogashira_Cycle cluster_pd_cycle Palladium Cycle cluster_cu_cycle Copper Cycle Pd0 Pd(0)L₂ PdII_RX R-Pd(II)L₂-X Pd0->PdII_RX Oxidative Addition (R-X) PdII_R_alkyne R-Pd(II)L₂-C≡CR' PdII_RX->PdII_R_alkyne Transmetalation PdII_R_alkyne->Pd0 Reductive Elimination (R-C≡CR') CuX Cu(I)X Cu_alkyne Cu(I)-C≡CR' CuX->Cu_alkyne Cu_alkyne->PdII_RX Cuprate to Pd complex Alkyne H-C≡CR' Alkyne->Cu_alkyne Base Amine Base Base->Cu_alkyne Buchwald_Hartwig_Workflow start Start: Flame-dried Schlenk Flask (Inert Atmosphere) reagents Add Pd Pre-catalyst, Ligand, and Base (e.g., NaOt-Bu) start->reagents solvent Add Degassed Solvent (e.g., Toluene) reagents->solvent substrates Add Amine (R₂NH) and this compound solvent->substrates react Heat Reaction (e.g., 80-110 °C) Monitor by TLC/GC-MS substrates->react workup Cool, Dilute, and Perform Aqueous Work-up react->workup purify Purify by Column Chromatography workup->purify product Product: 7-(Dialkylamino)heptanenitrile purify->product

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of 7-Bromoheptanenitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of 7-bromoheptanenitrile. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into overcoming common challenges encountered during the post-reaction work-up and purification of this versatile synthetic building block. Our guidance is structured in a practical question-and-answer format to directly address specific experimental issues.

Section 1: Initial Work-up & Troubleshooting

This section focuses on the critical first steps after the synthesis of this compound, typically via a nucleophilic substitution reaction (e.g., Kolbe nitrile synthesis) using a cyanide source and a 1,6-dihalohexane precursor.[1][2][3]

Question: My crude reaction mixture is a dark, viscous oil after reacting 1,6-dibromohexane with sodium cyanide in DMSO. What is the correct initial work-up procedure?

Answer: The dark color and viscosity are common and typically result from minor polymerization and residual high-boiling polar aprotic solvents like DMSO. The primary goal of the initial work-up is to separate your product from the inorganic salts (e.g., NaBr, excess NaCN) and the bulk of the reaction solvent.

The causality here is based on solubility. This compound is a relatively nonpolar organic molecule, while the salts and DMSO are highly polar and water-soluble. A liquid-liquid extraction is the most effective method for this initial separation.

Recommended Protocol:

  • Quenching: Allow the reaction mixture to cool to room temperature. Cautiously pour the mixture into a significant volume of cold water (typically 5-10 times the volume of the reaction mixture). This will precipitate some organic impurities and dissolve the inorganic salts and DMSO.

  • Extraction: Transfer the aqueous mixture to a separatory funnel. Extract the aqueous phase multiple times (3x) with a water-immiscible organic solvent such as diethyl ether or ethyl acetate. These solvents have a high affinity for the product and are easily removed later.

  • Washing: Combine the organic extracts. Wash the combined organic layer sequentially with water (2x) and then with a saturated sodium chloride solution (brine, 1x). The water washes remove residual DMSO, while the brine wash removes the bulk of the dissolved water from the organic phase, breaking up any emulsions.

  • Drying & Concentration: Dry the organic layer over an anhydrous drying agent like magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄). Filter off the drying agent and concentrate the solution under reduced pressure using a rotary evaporator.

The resulting liquid is your crude this compound, which is now ready for purification.

Question: I've completed the aqueous work-up, but my crude product still has a noticeable "sweet" smell characteristic of DMSO. Will this affect my purification?

Answer: Yes, residual DMSO will significantly impact purification, especially if you are proceeding with vacuum distillation. DMSO has a high boiling point (189 °C at atmospheric pressure) and can co-distill with your product under vacuum if present in significant amounts, leading to a contaminated final product.

Troubleshooting Steps:

  • Vigorous Washing: The most common cause is insufficient washing. Return the crude product to a separatory funnel, dilute with 3-5 volumes of your extraction solvent (e.g., diethyl ether), and wash again with water (3-4x). The large dilution volume and repeated washes are critical for partitioning the last traces of DMSO into the aqueous phase.

  • Azeotropic Removal (Advanced): For stubborn cases, small amounts of water can be used to azeotropically remove certain solvents. However, for DMSO, the most reliable method is a thorough aqueous wash.

Section 2: Purification by Fractional Vacuum Distillation

Vacuum distillation is the most common and effective method for purifying this compound on a laboratory scale.[4][5]

Question: What are the optimal pressure and temperature settings for the vacuum distillation of this compound?

Answer: The goal of vacuum distillation is to lower the boiling point of the compound to prevent thermal decomposition. This compound has a literature boiling point of 140-141 °C at 14 mmHg.[4][5][6][7] Attempting to distill at atmospheric pressure would require temperatures high enough to cause significant degradation.

Recommended Conditions:

  • Pressure: A vacuum level between 10-15 mmHg is ideal. This provides a balance between lowering the boiling point effectively and the capabilities of standard laboratory vacuum pumps.

  • Pot Temperature: The temperature of the heating mantle should be gradually increased until distillation begins. It should typically be 20-30 °C higher than the vapor temperature (head temperature). For a head temperature of ~140 °C, a pot temperature of 160-170 °C is a good starting point.

  • Vapor (Head) Temperature: The key indicator of purity is a stable vapor temperature during collection. For pure this compound, this should be stable at 140-141 °C at 14 mmHg.

It is crucial to use a well-insulated distillation column (e.g., a Vigreux column) to ensure proper fractionation and prevent "bumping" (sudden, violent boiling).

Question: My product is co-distilling with an impurity that has a very similar boiling point. How can I resolve this?

Answer: This is a common challenge that indicates the limitation of standard distillation. The impurity is likely a structurally similar byproduct.

Potential Impurities & Solutions:

  • Heptanedinitrile (NC-(CH₂)₅-CN): This is a frequent byproduct if the starting material was 1,6-dihalohexane, where cyanide has substituted both halides. It has a higher boiling point than your product, but they can be difficult to separate with a simple distillation setup.

    • Solution: Improve the distillation efficiency. Use a longer fractionating column (e.g., Vigreux or packed column) and maintain a slow, steady distillation rate. Discard a larger forerun and collect narrower fractions. If this fails, column chromatography is the next logical step.

  • 6-Bromohex-1-ene: An elimination byproduct. This would have a lower boiling point and should be removable by collecting and discarding a generous forerun before the main product fraction distills.

If the impurity cannot be separated by distillation, you must resort to an orthogonal purification technique like chromatography.

Section 3: High-Purity Purification via Flash Column Chromatography

When distillation is insufficient, or when very high purity is required, flash column chromatography is the method of choice.[1][8][9]

Question: What is a reliable stationary phase and mobile phase (eluent) system for purifying this compound?

Answer: The choice of system is based on the polarity of the product and its impurities. This compound is of moderate polarity due to the nitrile group, but the long alkyl chain gives it significant nonpolar character.

Recommended System:

  • Stationary Phase: Silica gel (standard grade, 230-400 mesh) is the most common and effective choice.[10]

  • Mobile Phase: A gradient solvent system provides the best separation. Start with a nonpolar solvent and gradually increase the polarity. A common system is a gradient of Ethyl Acetate in Hexane .

    • TLC Analysis First: Before running the column, determine the optimal solvent ratio using Thin Layer Chromatography (TLC). Spot your crude product on a silica gel TLC plate and test different solvent mixtures (e.g., 5% EtOAc/Hexane, 10% EtOAc/Hexane, 20% EtOAc/Hexane). The ideal solvent system will give your product an Rf value between 0.3 and 0.5 and show clear separation from impurities.[10]

    • Column Elution: Start eluting the column with a low-polarity mixture (e.g., 2-5% EtOAc/Hexane) to elute nonpolar impurities first. Then, gradually increase the percentage of ethyl acetate to elute your product.

General Purification & Troubleshooting Workflow

G crude Crude Reaction Product workup Aqueous Work-up (Extraction & Washes) crude->workup distill Fractional Vacuum Distillation workup->distill Primary Purification pure_distill Pure Product? (NMR, GC-MS) distill->pure_distill final_product Final Pure Product pure_distill->final_product Yes chromatography Flash Column Chromatography pure_distill->chromatography No (Co-eluting Impurity) pure_chrom Pure Product? (NMR, GC-MS) chromatography->pure_chrom pure_chrom->distill No (Re-purify) pure_chrom->final_product Yes

Caption: General purification workflow for this compound.

Section 4: Characterization & Purity Assessment

Question: My ¹H NMR spectrum looks perfectly clean, but GC-MS analysis indicates a significant impurity. What could be the cause?

Answer: This is a classic analytical challenge that highlights the importance of using multiple, orthogonal analytical techniques. There are two primary explanations:

  • NMR Signal Overlap: The impurity may have proton signals that are coincidentally overlapping with your product's signals or with the solvent peak, making it invisible in the ¹H NMR spectrum. For example, if the impurity is another long-chain alkyl compound, its methylene (-CH₂-) signals could be lost within the broad methylene envelope of your product.

  • GC-MS Artifact: The impurity might be generated during the GC-MS analysis. The high temperatures of the GC injection port can cause some molecules, like oximes, to decompose.[11] While less common for a bromo-nitrile, thermal decomposition or rearrangement is a possibility.

Troubleshooting Steps:

  • Examine ¹³C NMR and DEPT: A ¹³C NMR spectrum will show a unique peak for each carbon atom. An impurity with a different carbon skeleton will almost certainly show distinct peaks that are not present in the pure product spectrum.

  • Lower GC Inlet Temperature: If you suspect thermal decomposition, try running the GC-MS analysis again with a lower injection port temperature. If the impurity peak decreases in size relative to the product peak, it confirms that the impurity is an artifact of the analysis method.[11]

Appendices

Appendix A: Physical & Chemical Properties
PropertyValueSource(s)
Molecular FormulaC₇H₁₂BrN[12][13]
Molecular Weight190.08 g/mol [12][14]
Boiling Point140-141 °C @ 14 mmHg[4][5][6]
Density1.265 g/mL @ 25 °C[4][15]
Refractive Index (n²⁰/D)1.475[4][15]
AppearanceClear yellow to yellow-brown liquid[6]
Appendix B: Common Impurities
ImpurityStructureBoiling Point (°C)Notes
1,6-DibromohexaneBr(CH₂)₆Br~244 (atm.)Unreacted starting material. Non-volatile under product distillation conditions.
HeptanedinitrileNC(CH₂)₅CN~295 (atm.)Common byproduct. Higher boiling point than product but can be difficult to separate.
Dimethyl Sulfoxide (DMSO)(CH₃)₂SO189 (atm.)Reaction solvent. Must be removed by aqueous washing.
Appendix C: Detailed Experimental Protocols

Protocol 1: Standard Aqueous Work-up

  • Cool the crude reaction mixture to ambient temperature.

  • Pour the mixture slowly into a beaker containing 10 volumes of ice-cold deionized water with stirring.

  • Transfer the resulting suspension to a 1 L separatory funnel.

  • Extract the mixture with diethyl ether (3 x 100 mL).

  • Combine the organic layers in the separatory funnel.

  • Wash the combined organic phase with deionized water (2 x 150 mL) followed by saturated NaCl solution (1 x 100 mL).

  • Drain the organic layer into an Erlenmeyer flask and dry over anhydrous MgSO₄.

  • Filter the solution to remove the drying agent and concentrate the filtrate on a rotary evaporator to yield the crude product.

Protocol 2: Fractional Vacuum Distillation

  • Assemble a fractional distillation apparatus with a Vigreux column, vacuum adapter, and receiving flasks. Ensure all glass joints are properly sealed with vacuum grease.

  • Add the crude this compound and a magnetic stir bar to the distillation flask.

  • Slowly apply vacuum, aiming for a stable pressure of ~14 mmHg.

  • Begin stirring and gently heat the distillation flask using a heating mantle.

  • Collect and discard the initial low-boiling fraction (forerun).

  • When the vapor temperature stabilizes at ~140-141 °C, switch to a clean receiving flask and collect the main product fraction.

  • Stop the distillation when the temperature either rises or drops significantly, or when only a small amount of residue remains in the pot.

  • Release the vacuum before turning off the heat to prevent bumping of the residue.

References

  • National Center for Biotechnology Information. (n.d.). Heptanenitrile, 7-bromo-. PubChem Compound Database.
  • National Institute of Standards and Technology. (n.d.). This compound. NIST Chemistry WebBook.
  • U.S. Environmental Protection Agency. (n.d.). Heptanenitrile, 7-bromo-. Substance Details - SRS.
  • StudySmarter. (2023, October 20). Nitrile Synthesis: Kolbe, Acid, Aromatic Techniques.
  • Patil, V. (2015, March 15). How can I remove nitrile impurities from the oxime? ResearchGate.
  • Organic Syntheses. (n.d.). bromomalononitrile.
  • Clark, J. (n.d.). The Preparation of Nitriles. Chemguide.
  • Chemistry LibreTexts. (2023, January 22). Preparation of Nitriles.
  • Global Substance Registration System. (n.d.). This compound.
  • NINGBO INNO PHARMCHEM CO.,LTD. (2025, October 12). Sourcing High-Purity this compound: A Guide for Chemical Manufacturers.
  • National Center for Biotechnology Information. (n.d.). 4-Bromoheptanenitrile. PubChem Compound Database.
  • Corteva Agriscience. (2020, May 20). Separating a Mixture Using Chromatography [Video]. YouTube.
  • 7activestudio. (2014, July 26). CHROMATOGRAPHY [Video]. YouTube.
  • Davison, J. (2012, August 7). 7 O Chem Column Chromatography (cc) [Video]. YouTube.
  • Columbia University. (2007). Column chromatography.

Sources

troubleshooting guide for incomplete 7-bromoheptanenitrile reactions

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 7-Bromoheptanenitrile Synthesis

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the synthesis of this compound. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions encountered during this synthetic procedure. As Senior Application Scientists, we aim to combine technical precision with practical, field-tested knowledge to help you navigate the complexities of your reaction and achieve optimal results.

Frequently Asked Questions (FAQs)

What is the primary reaction mechanism for the synthesis of this compound?

The synthesis of this compound from a suitable starting material like 1,6-dibromohexane proceeds via a nucleophilic substitution reaction.[1][2][3] Specifically, it is a bimolecular nucleophilic substitution (SN2) reaction. In this process, a cyanide anion (CN⁻), typically from sodium or potassium cyanide, acts as the nucleophile and attacks the electrophilic carbon atom bonded to a bromine atom.[2] This attack occurs from the backside of the carbon-bromine bond, leading to an inversion of stereochemistry if the carbon were chiral. The reaction is a single, concerted step where the new carbon-cyanide bond forms simultaneously as the carbon-bromine bond breaks.[4]

To facilitate this reaction, a polar aprotic solvent is generally preferred as it can solvate the cation of the cyanide salt without strongly solvating the cyanide anion, thus preserving its nucleophilicity.[4][5][6][7]

Why is the choice of solvent so critical in this reaction?

The solvent plays a crucial role in the kinetics of an SN2 reaction.[4][6] Polar aprotic solvents, such as dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), or acetone, are ideal for this synthesis.[5][6] These solvents possess significant dipole moments that can stabilize the transition state of the SN2 reaction but lack acidic protons.[5][6] This is advantageous because they do not form strong hydrogen bonds with the anionic nucleophile (CN⁻), leaving it more "free" and reactive to attack the alkyl halide.[4][7]

In contrast, polar protic solvents like water, methanol, or ethanol can form a "cage" around the nucleophile through hydrogen bonding.[4][6] This solvation stabilizes the nucleophile, lowering its energy and increasing the activation energy required for the reaction, thereby slowing it down.[4][7] The presence of water can also lead to the unwanted side reaction of forming 7-bromoheptan-1-ol.[1]

What are the typical starting materials for synthesizing this compound?

Commonly, this compound is synthesized from 1,6-dibromohexane. The reaction involves the substitution of one of the bromine atoms with a cyanide group. Other potential starting points could involve the conversion of other functional groups at the 7-position of a heptane derivative to a bromine, followed by cyanation.

Troubleshooting Guide for Incomplete Reactions

An incomplete reaction can be a significant roadblock. The following section addresses common issues that may lead to low conversion of your starting material.

Issue 1: My reaction shows low or no conversion of the starting material.

There are several potential culprits when a reaction fails to proceed as expected. A systematic approach to troubleshooting is essential.

Potential Causes & Solutions:

  • Poor Reagent Quality:

    • Cyanide Salt: Sodium or potassium cyanide can absorb moisture from the air, which can inhibit the reaction. Ensure you are using a freshly opened bottle or a properly stored, anhydrous grade of the reagent.

    • Alkyl Halide: The purity of your 1,6-dibromohexane is crucial. Impurities could interfere with the reaction. Consider purifying the starting material by distillation if its purity is questionable.

    • Solvent: The solvent must be anhydrous. The presence of water can lead to the formation of the corresponding alcohol as a byproduct and can also solvate the cyanide nucleophile, reducing its reactivity.[1][4] Use freshly dried solvents.

  • Incorrect Reaction Temperature:

    • While SN2 reactions can often proceed at room temperature, heating is sometimes necessary to increase the reaction rate.[1][2] If your reaction is sluggish, consider gently heating the reaction mixture. However, be aware that excessive heat can promote side reactions like elimination (E2), although this is less of a concern with a primary alkyl halide like 1,6-dibromohexane.

  • Inefficient Mixing:

    • If the reaction mixture is not homogenous, the reactants may not be in sufficient contact. Ensure vigorous stirring throughout the reaction. For reactions that are not fully soluble, mechanical stirring is often more effective than magnetic stirring.

  • Inappropriate Solvent:

    • As discussed in the FAQs, the use of a polar protic solvent will significantly slow down an SN2 reaction.[4][5][6] Ensure you are using a suitable polar aprotic solvent like DMSO or DMF.

Issue 2: The reaction starts but stalls before completion.

A reaction that begins but fails to go to completion often points to issues with reagent stability, catalyst deactivation (if used), or the formation of inhibitory byproducts.

Potential Causes & Solutions:

  • Formation of an Inhibitory Byproduct:

    • In the reaction of 1,6-dibromohexane with a cyanide salt, the bromide ion (Br⁻) is produced as a byproduct. If the concentration of bromide ions becomes too high, it can compete with the cyanide ion as a nucleophile, leading to a reversible reaction that can slow down the net forward reaction.

  • Phase Transfer Catalyst (PTC) Issues (if applicable):

    • Phase transfer catalysts are often used in cyanation reactions to facilitate the transfer of the cyanide ion from an aqueous or solid phase to the organic phase where the alkyl halide is dissolved.[8][9][10] If you are using a PTC, it may be degrading over the course of the reaction or may not be efficient enough. Consider using a different PTC or increasing the catalyst loading. Common PTCs for this type of reaction include quaternary ammonium salts like tetrabutylammonium bromide (TBAB).[11]

Issue 3: I am observing significant amounts of dinitrile byproduct.

The formation of heptanedinitrile (the dicyanated product) is a common side reaction when starting with 1,6-dibromohexane.

Potential Causes & Solutions:

  • Stoichiometry:

    • Using a large excess of the cyanide salt will favor the formation of the dinitrile. To selectively form the mononitrile, it is crucial to control the stoichiometry. Using a slight excess or an equimolar amount of the cyanide salt relative to the 1,6-dibromohexane is recommended.

  • Reaction Time and Temperature:

    • Prolonged reaction times and higher temperatures can also increase the likelihood of the second substitution reaction occurring. Monitor the reaction progress closely using techniques like Gas Chromatography (GC) or Thin Layer Chromatography (TLC) to stop the reaction once the desired product is maximized.

Experimental Protocols

General Protocol for the Synthesis of this compound

This protocol is a general guideline and may require optimization for your specific laboratory conditions.

Materials:

  • 1,6-dibromohexane

  • Sodium cyanide (or potassium cyanide)

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Tetrabutylammonium bromide (TBAB) (optional, as a phase transfer catalyst)

  • Dichloromethane (for workup)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1,6-dibromohexane in anhydrous DMSO.

  • Add sodium cyanide (and TBAB if used).

  • Heat the reaction mixture to the desired temperature (e.g., 60-80 °C) and stir vigorously.

  • Monitor the reaction progress by GC or TLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into water and extract with dichloromethane.

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation.

Parameter Recommendation Rationale
Cyanide Salt Sodium Cyanide (NaCN) or Potassium Cyanide (KCN)Common and effective cyanide sources for SN2 reactions.[1][2]
Solvent DMSO, DMF (anhydrous)Polar aprotic solvents that enhance the nucleophilicity of the cyanide ion.[4][5][6]
Temperature 60-80 °CProvides sufficient energy to overcome the activation barrier without promoting significant side reactions.
Catalyst (Optional) Tetrabutylammonium Bromide (TBAB)A phase transfer catalyst can improve reaction rates, especially in biphasic systems.[8][11]

Visualizing the Reaction Pathway

The following diagram illustrates the primary SN2 reaction for the synthesis of this compound and the potential side reaction leading to the dinitrile byproduct.

SN2_Reaction start 1,6-Dibromohexane Br-(CH2)6-Br product This compound Br-(CH2)6-CN start->product Sɴ2 Reaction cyanide1 CN⁻ cyanide1->product side_product Heptanedinitrile NC-(CH2)6-CN product->side_product Side Reaction (Sɴ2) bromide1 Br⁻ product->bromide1 cyanide2 CN⁻ cyanide2->side_product bromide2 Br⁻ side_product->bromide2

Caption: SN2 synthesis of this compound and side product.

Analytical Methods for Reaction Monitoring

Properly monitoring your reaction is key to achieving a good yield and purity.

  • Gas Chromatography (GC): GC is an excellent technique for monitoring the disappearance of the starting material (1,6-dibromohexane) and the appearance of the product (this compound) and any byproducts (heptanedinitrile). It provides quantitative data on the relative amounts of each component in the reaction mixture.

  • Thin Layer Chromatography (TLC): TLC is a quick and simple method for qualitative monitoring. By spotting the reaction mixture on a TLC plate alongside the starting material, you can visually track the progress of the reaction. The product, being more polar than the starting material, will have a lower Rf value.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can be used to confirm the structure of the final product after purification. For ¹H NMR, the appearance of a triplet around 2.3-2.5 ppm corresponding to the -CH₂-CN protons is a key indicator of product formation.

  • Infrared (IR) Spectroscopy: The presence of a strong, sharp absorption band around 2240-2260 cm⁻¹ is characteristic of the nitrile (C≡N) functional group and provides clear evidence of a successful reaction.

References

  • Industrial Phase-Transfer Catalysis. (n.d.).
  • Chemguide. (n.d.). Nucleophilic substitution - halogenoalkanes and cyanide ions.
  • Reagent Reactions. (n.d.). Halogenoalkanes | Nucleophilic Substitution (with :CN-).
  • Quora. (2018). What is the effect of solvent on SN2?.
  • Chemistry LibreTexts. (2024). 11.3: Characteristics of the SN2 Reaction.
  • Reeves, W. P., & White, M. R. (1975). Phase Transfer Catalyses: Preparation of Alkyl Cyanldes.
  • PTC Organics, Inc. (n.d.). PTC Cyanation.
  • Chemistry LibreTexts. (2023). The Reaction of Alkyl Halides with Cyanide Ions.
  • Organic Syntheses. (n.d.). α-Phenylcinnamonitrile.
  • Learning Simply. (2014, June 30). Solvent Effects on Sn2 Reactions [Video]. YouTube. [Link]
  • ResearchGate. (n.d.). (PDF) Predicting Solvent Effects on SN2 Reaction Rates – Comparison of QM/MM, Implicit and MM Explicit Solvent Models.
  • Allery Chemistry. (2015, September 6). Haloalkanes 6. Substitution Reactions with NaOH, NH3 & KCN [Video]. YouTube. [Link]
  • Li, H., Zhu, J., & Liu, J. (2010). Mechanism and Kinetics of the Synthesis of 1,7-Dibromoheptane. Asian Journal of Chemistry, 22(9), 6945-6954.
  • Organic Syntheses. (n.d.). Bromomalononitrile.
  • Save My Exams. (n.d.). Nucleophilic Substitution (Edexcel A Level Chemistry): Revision Note.
  • ACS Publications. (2019). Nickel-Catalyzed Cyanation of Aryl Halides and Hydrocyanation of Alkynes via C–CN Bond Cleavage and Cyano Transfer.
  • TMP Chem. (2020, August 27).
  • National Center for Biotechnology Information. (n.d.). Heptanenitrile, 7-bromo-. PubChem Compound Database.
  • University of Rochester, Department of Chemistry. (n.d.). How To: Troubleshoot a Reaction.
  • University of Rochester, Department of Chemistry. (n.d.). How to Troubleshoot a Reaction.
  • Thieme. (2020). Palladium-Catalyzed Cyanation under Mild Conditions: A Case Study to Discover Appropriate Substrates among Halides and Pseudohal.
  • Oakwood Chemical. (n.d.). This compound, 98% Purity, C7H12BrN, 10 grams.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Sourcing High-Purity this compound: A Guide for Chemical Manufacturers.
  • Royal Society of Chemistry. (2021). Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides.
  • Taylor & Francis Online. (n.d.). Cyanation – Knowledge and References.
  • ResearchGate. (n.d.). Analytical Methods, 2015, 7, 9137 - 9144.
  • Organic Chemistry Portal. (n.d.). Nitrile synthesis by C-C coupling (cyanation).
  • Google Patents. (n.d.). US7595417B2 - Cyanation of aromatic halides.
  • Hovione. (n.d.). Small Molecule Development Analytical Methods for Faster Time to Market.
  • Agency for Toxic Substances and Disease Registry. (n.d.). 7. ANALYTICAL METHODS.
  • Global Substance Registration System. (n.d.). This compound.
  • Reddit. (2023). Gabriel synthesis troubleshooting.
  • Journal of Analytical Chemistry. (2024). Vol 79, No 7 (2024).

Sources

Technical Support Center: Optimizing Reaction Conditions for 7-Bromoheptanenitrile Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 7-bromoheptanenitrile. This guide is designed for researchers, scientists, and professionals in drug development who are working with and looking to optimize the synthesis of this versatile bifunctional molecule. Here, we will delve into the critical parameters of temperature and solvent selection, troubleshoot common experimental hurdles, and provide validated protocols to enhance the efficiency and yield of your reactions.

Frequently Asked Questions (FAQs)

Q1: What is the underlying reaction mechanism for the synthesis of this compound, and how does it influence my choice of reaction conditions?

A1: The synthesis of this compound from a 1,6-dihalohexane (typically 1,6-dibromohexane) and a cyanide salt (e.g., sodium or potassium cyanide) is a classic example of a bimolecular nucleophilic substitution (SN2) reaction.[1] In this mechanism, the cyanide anion (CN⁻) acts as a nucleophile, attacking the electrophilic carbon atom attached to a bromine atom, displacing the bromide leaving group in a single, concerted step.[2]

Understanding the SN2 mechanism is crucial because it dictates the optimal environment for the reaction. SN2 reactions are favored by:

  • Sterically unhindered substrates: As a primary alkyl halide, the starting material is ideal.

  • Strong nucleophiles: The cyanide ion is a potent nucleophile.

  • Polar aprotic solvents: These solvents can dissolve the reactants but do not solvate the nucleophile, leaving it "free" and highly reactive.[3]

Q2: How do I select the optimal solvent for my reaction? I've seen protocols using ethanol, DMSO, and even biphasic systems.

A2: Solvent selection is arguably one of the most critical factors in optimizing this synthesis. The ideal solvent must dissolve the cyanide salt to a sufficient extent while promoting the SN2 mechanism.

  • Polar Aprotic Solvents (Recommended): Solvents like Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), and Acetonitrile (MeCN) are highly recommended. They possess high dielectric constants that help dissolve the cyanide salt but lack acidic protons. This prevents the formation of a strong solvent shell around the cyanide nucleophile through hydrogen bonding, maximizing its nucleophilicity and accelerating the reaction rate.[2][3]

  • Polar Protic Solvents (Use with Caution): Solvents like water and ethanol can dissolve cyanide salts well, but they are generally poor choices for this SN2 reaction.[1] Their acidic protons will form a tight solvation shell around the negatively charged cyanide ion, stabilizing it and reducing its reactivity.[3] Furthermore, the presence of water can lead to the formation of hydroxide ions, which can compete with the cyanide nucleophile, leading to the formation of 7-bromoheptan-1-ol as a byproduct.

  • Phase-Transfer Catalysis (PTC) - An Excellent Alternative: PTC is a powerful technique for this synthesis. It allows the reaction to be run in a biphasic system, such as toluene and water. A phase-transfer catalyst, typically a quaternary ammonium salt (e.g., tetrabutylammonium bromide, TBAB), transports the cyanide anion from the aqueous phase into the organic phase where the 1,6-dibromohexane resides.[4] This method often proceeds under mild conditions, is scalable, and can simplify workup.[5][6]

Q3: What is the optimal temperature range for the synthesis of this compound?

A3: The optimal temperature is a trade-off between reaction rate and the formation of byproducts.

  • General Range: For reactions in polar aprotic solvents like DMSO or DMF, a temperature range of 60-90°C is a good starting point.

  • Lower Temperatures: Running the reaction at a lower temperature (e.g., room temperature to 40°C) will be slower but can increase the selectivity for the monosubstituted product (this compound) over the disubstituted byproduct (octanedinitrile).

  • Higher Temperatures: Increasing the temperature will significantly increase the reaction rate. However, temperatures above 100°C may lead to an increased rate of the second substitution, forming more of the dinitrile byproduct. It can also increase the risk of elimination side reactions, although this is less of a concern for primary bromides.

A systematic approach is to start at a moderate temperature (e.g., 70°C) and monitor the reaction progress by TLC or GC. If the reaction is too slow, the temperature can be incrementally increased.

Troubleshooting Guide

Issue 1: Low or No Yield of this compound

A low yield is a common issue that can often be resolved by systematically evaluating the reaction setup and conditions.[7]

Potential Cause Troubleshooting Action
Poor quality or wet reagents/solvents Ensure the 1,6-dibromohexane is pure. Use freshly dried, anhydrous solvents, especially when using polar aprotic solvents.[8] Moisture can consume the nucleophile and lead to side products.
Insufficient reaction time or temperature Monitor the reaction progress using TLC or GC. If the starting material is still present after the expected reaction time, consider increasing the temperature or extending the reaction time.[8]
Inefficient mixing In heterogeneous mixtures (like with PTC or poorly soluble salts), vigorous stirring is essential to maximize the interfacial area and ensure efficient contact between reactants.
Incorrect solvent choice As discussed in the FAQ, using a polar protic solvent like ethanol can significantly slow down the desired SN2 reaction.[3][9] Switch to a polar aprotic solvent like DMSO or DMF, or employ a phase-transfer catalysis system.
Product loss during workup This compound has a relatively high boiling point, but can be lost if vacuum is applied too aggressively during solvent removal.[10] Ensure proper extraction techniques are used to avoid losing the product in the aqueous phase.
Issue 2: High Percentage of Octanedinitrile (Dinitrile) Byproduct

The formation of the dinitrile is the most common side reaction, where both bromine atoms of the starting 1,6-dibromohexane are substituted by cyanide.

Potential Cause Troubleshooting Action
High reaction temperature Higher temperatures favor the second substitution. Try running the reaction at a lower temperature to improve selectivity for the mono-substituted product.
Stoichiometry of reactants Using a molar excess of 1,6-dibromohexane relative to the cyanide salt will statistically favor the formation of the mono-substituted product. A 1.5 to 3-fold excess of the dibromohexane is a good starting point for optimization.
Prolonged reaction time Once a significant amount of the desired this compound has formed, it will start to compete with the remaining 1,6-dibromohexane for the cyanide nucleophile. Monitor the reaction and stop it once the consumption of the starting material plateaus to avoid over-reaction.
Issue 3: Presence of 7-Bromoheptan-1-ol Impurity

This impurity arises from the reaction of the starting material with hydroxide ions.

Potential Cause Troubleshooting Action
Presence of water in the reaction Water can react with the cyanide salt to produce hydroxide ions, which are also nucleophilic.[1] Ensure all glassware is flame-dried or oven-dried, and use anhydrous solvents.
Using an aqueous solvent system without PTC If the reaction is run in a solvent mixture containing water (like aqueous ethanol), the formation of the alcohol byproduct is highly likely.[1] Avoid these solvent systems or use a phase-transfer catalyst which keeps the concentration of the nucleophile high in the organic phase, outcompeting the hydroxide.
Troubleshooting Workflow Diagram

The following diagram outlines a logical workflow for troubleshooting common issues in the synthesis of this compound.

G start Low Yield or Impurities Detected check_reagents 1. Verify Reagent & Solvent Quality (Purity, Anhydrous Conditions) start->check_reagents reagents_ok Reagents OK? check_reagents->reagents_ok purify_reagents Action: Purify/Dry Reagents & Solvents reagents_ok->purify_reagents No check_conditions 2. Analyze Reaction Conditions (Solvent, Temperature, Time) reagents_ok->check_conditions Yes purify_reagents->check_reagents conditions_ok Conditions Optimal? check_conditions->conditions_ok optimize_conditions Action: Switch to Polar Aprotic Solvent or Use PTC. Optimize Temp/Time. conditions_ok->optimize_conditions No check_byproducts 3. Identify Primary Byproduct conditions_ok->check_byproducts Yes optimize_conditions->check_conditions byproduct_type Byproduct Type? check_byproducts->byproduct_type dinitrile Dinitrile is High byproduct_type->dinitrile Dinitrile alcohol Alcohol is Present byproduct_type->alcohol Alcohol adjust_stoichiometry Action: Use Excess Dibromohexane, Lower Temperature dinitrile->adjust_stoichiometry ensure_anhydrous Action: Ensure Strictly Anhydrous Conditions alcohol->ensure_anhydrous success Yield & Purity Improved adjust_stoichiometry->success ensure_anhydrous->success

Caption: Troubleshooting workflow for this compound synthesis.

Experimental Protocols

Protocol 1: Synthesis in a Polar Aprotic Solvent (DMSO)

This protocol prioritizes a high reaction rate by using an optimal solvent for the SN2 mechanism.

Materials:

  • 1,6-Dibromohexane

  • Sodium Cyanide (NaCN)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Diethyl ether

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, condenser, magnetic stirrer, heating mantle

  • Separatory funnel

Procedure:

  • Setup: Assemble a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon).

  • Reagents: To the flask, add sodium cyanide (e.g., 0.1 mol). Then, add anhydrous DMSO (e.g., 150 mL).

  • Heating and Addition: Begin stirring and heat the mixture to 70°C. Once the temperature is stable, add 1,6-dibromohexane (e.g., 0.2 mol, 2 molar equivalents) to the flask dropwise over 30 minutes.

  • Reaction: Maintain the reaction mixture at 70°C with vigorous stirring. Monitor the progress of the reaction by TLC or GC (a typical reaction time is 4-8 hours).

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Pour the reaction mixture into a separatory funnel containing 300 mL of water.

    • Extract the aqueous layer with diethyl ether (3 x 100 mL).

    • Combine the organic extracts and wash them with brine (2 x 100 mL).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

  • Purification: The crude product can be purified by vacuum distillation to yield pure this compound.[11]

Protocol 2: Synthesis using Phase-Transfer Catalysis (PTC)

This protocol is well-suited for larger-scale synthesis and avoids the use of anhydrous solvents.[6]

Materials:

  • 1,6-Dibromohexane

  • Sodium Cyanide (NaCN)

  • Tetrabutylammonium bromide (TBAB)

  • Toluene

  • Deionized water

  • Round-bottom flask, condenser, magnetic stirrer, heating mantle

Procedure:

  • Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine sodium cyanide (e.g., 0.1 mol) and tetrabutylammonium bromide (TBAB, e.g., 0.005 mol, 5 mol%) in deionized water (e.g., 50 mL).

  • Addition of Organic Phase: Add a solution of 1,6-dibromohexane (e.g., 0.2 mol) in toluene (100 mL) to the flask.

  • Reaction: Heat the biphasic mixture to 85-90°C and stir vigorously to ensure efficient mixing of the two phases. The reaction is typically complete in 6-12 hours. Monitor by TLC or GC.

  • Work-up:

    • Cool the reaction mixture to room temperature and transfer it to a separatory funnel.

    • Separate the organic layer. Extract the aqueous layer with toluene (2 x 50 mL).

    • Combine all organic layers and wash with water (1 x 50 mL) and then brine (1 x 50 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the toluene under reduced pressure.

  • Purification: Purify the resulting crude oil by vacuum distillation.

References

  • NS7. Solvent Effects - aliphatic nucleophilic substitution. College of Saint Benedict. Available online
  • Alkyl Halides: Solvent effects in substitution reactions. (2020). YouTube. Available online
  • Chapter 7 Alkyl Halides and Nucleophilic Substitution.Available online
  • Nucleophilic Substitution Reactions.Available online
  • nucleophilic substitution - halogenoalkanes and cyanide ions. Chemguide. Available online
  • This compound | 20965-27-9. ChemicalBook. Available online
  • This compound 90% | 20965-27-9. Sigma-Aldrich. Available online
  • This compound | 20965-27-9. ChemicalBook. Available online
  • Catalytic Asymmetric Synthesis of Secondary Nitriles via Stereoconvergent Negishi Arylations and Alkenylations of Racemic α-Bromonitriles. (2012). NIH. Available online
  • Optimization of the appropriate solvent and temperature. a | Download Table.
  • Troubleshooting: How to Improve Yield. Department of Chemistry: University of Rochester. Available online
  • Organic Syntheses Procedure.Available online
  • Phase Transfer Catalysts. Tokyo Chemical Industry Co., Ltd. Available online
  • What are some common causes of low reaction yields? (2024). Reddit. Available online
  • Mechanism and Kinetics of the Synthesis of 1,7-Dibromoheptane. (2010). Asian Journal of Chemistry. Available online
  • Phase-Transfer Catalysis.
  • A Minireview of Phase-Transfer Catalysis and Recent Trends. (2022). Available online
  • Phase Transfer Catalysis. ACS GCI Pharmaceutical Roundtable Reagent Guides. Available online
  • Phase-Transfer Catalysis in Organic Syntheses. CRDEEP Journals. Available online
  • Heptanenitrile, 7-bromo- | C7H12BrN | CID 88737. PubChem - NIH. Available online
  • 20.7: Chemistry of Nitriles. (2025). Available online
  • This compound. Gsrs. Available online
  • General Synthesis of Secondary Alkylamines by Reductive Alkylation of Nitriles by Aldehydes and Ketones. (2020). PMC - NIH. Available online
  • Transformation of aromatic bromides into aromatic nitriles with n-BuLi, pivalonitrile, and iodine under metal cyanide-free conditions.
  • Troubleshooting low yield in Benzonitrile synthesis. Benchchem. Available online
  • Nitrile synthesis by oxidation, rearrangement, dehydration. Organic Chemistry Portal. Available online
  • This compound, 98%. Fisher Scientific. Available online
  • troubleshooting low yields in heterocyclic synthesis with 2-Bromomalonaldehyde. Benchchem. Available online
  • 20965-27-9|this compound|BLD Pharm.Available online
  • This compound, 98% Purity, C7H12BrN, 10 grams.Available online
  • Sourcing High-Purity this compound: A Guide for Chemical Manufacturers. (2025). Available online
  • Technical Support Center: Optimizing Reaction Conditions for 3-Oxonitrile Production. Benchchem. Available online
  • Schedule Optimization for Chemical Library Synthesis. ChemRxiv. Available online
  • Troubleshooting low CUT&Tag yields.Available online
  • (PDF) Effects of temperature, time, and solvent ratio on the extraction of phenolic compounds and the anti-radical activity of Clinacanthus nutans Lindau leaves by response surface methodology.
  • Optimization of process parameters for solution combustion synthesis of Strontium substituted Hydroxyapatite nanocrystals using Design of Experiments approach.

Sources

Technical Support Center: Reactivity of 7-Bromoheptanenitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the application of 7-bromoheptanenitrile in organic synthesis. This guide is designed for researchers, scientists, and professionals in drug development. It provides in-depth troubleshooting advice and frequently asked questions to navigate the complexities of working with this versatile reagent. The reactivity of this compound is significantly influenced by reaction conditions, particularly the strength of the base employed. Understanding these nuances is critical for achieving desired reaction outcomes.

I. Understanding the Core Reactivity of this compound

This compound is a bifunctional molecule containing both a nitrile group and a primary alkyl bromide. This structure allows for a variety of chemical transformations, the course of which is heavily dependent on the strength of the base used. The primary competing reaction pathways are:

  • Nucleophilic Substitution (SN2): A nucleophile attacks the carbon atom bonded to the bromine, displacing the bromide ion.

  • Elimination (E2): A strong base abstracts a proton from the carbon adjacent to the brominated carbon, leading to the formation of an alkene.

  • Intramolecular Cyclization: Under specific conditions, the molecule can cyclize to form a seven-membered ring.

  • Nitrile Hydrolysis: In the presence of strong acids or bases and water, the nitrile group can be hydrolyzed to a carboxylic acid or an amide.[1][2][3][4]

The interplay between these pathways is dictated by the strength and steric hindrance of the base, the solvent, and the reaction temperature.

II. Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during experiments with this compound, with a focus on the impact of base strength.

Q1: My reaction with this compound and a strong, non-nucleophilic base is giving a low yield of the expected substitution product. What is happening?

A1: When using a strong, non-nucleophilic base such as potassium tert-butoxide (KOt-Bu) or sodium hydride (NaH), elimination (E2) and intramolecular cyclization reactions are often favored over intermolecular substitution (SN2).[5][6][7][8]

  • Causality: Strong bases are highly effective at abstracting protons. In the case of this compound, a primary alkyl halide, E2 elimination can occur, although it is generally less favored than for secondary or tertiary halides.[7] More significantly, strong bases can deprotonate the carbon alpha to the nitrile group, creating a carbanion. This carbanion can then act as an intramolecular nucleophile, attacking the carbon bearing the bromine to form a seven-membered ring, a process related to the Thorpe-Ziegler reaction.[9][10][11][12][13]

  • Troubleshooting:

    • Use a weaker base: If your desired reaction is an intermolecular SN2 substitution, consider using a weaker, but still effective, nucleophile that is a weaker base. Examples include sodium cyanide (NaCN), sodium azide (NaN₃), or carboxylates.[5]

    • Employ a bulky base for elimination: If elimination is the desired outcome, a sterically hindered strong base like KOt-Bu is a good choice as its bulkiness disfavors nucleophilic attack.[7]

    • Control reaction conditions for cyclization: If intramolecular cyclization is the goal, using a strong, non-nucleophilic base in a non-polar, aprotic solvent under high dilution conditions will favor this pathway.

Q2: I am observing the formation of a polymeric substance in my reaction. What is the cause and how can I prevent it?

A2: Polymerization can occur through intermolecular reactions, especially at high concentrations. The nucleophilic carbanion formed by deprotonation at the α-carbon of one molecule can attack the electrophilic carbon of the nitrile group or the carbon bearing the bromine on another molecule.

  • Causality: High concentrations of reactants increase the probability of intermolecular reactions over intramolecular ones. Strong bases can promote these intermolecular side reactions.

  • Troubleshooting:

    • High-dilution conditions: To favor intramolecular cyclization and minimize polymerization, the reaction should be carried out under high-dilution conditions. This is a key principle of the Thorpe-Ziegler reaction for forming medium to large rings.[9]

    • Slow addition: Adding the this compound slowly to the solution of the base can also help maintain a low concentration of the reactant and favor the desired intramolecular reaction.

Q3: How does the choice of solvent affect the reaction of this compound with a base?

A3: The solvent plays a crucial role in dictating the reaction pathway by influencing the nucleophilicity and basicity of the base.[14][15][16]

  • Polar Protic Solvents (e.g., water, ethanol): These solvents can solvate both cations and anions. They are particularly effective at solvating anionic nucleophiles through hydrogen bonding, which can decrease their nucleophilicity and favor SN1-type reactions (though unlikely for a primary halide) or elimination.[16][17] Strong solvation of the base can shift the reaction from E2 to SN2.[14]

  • Polar Aprotic Solvents (e.g., DMSO, DMF, acetone): These solvents are good at solvating cations but not anions. This leaves the anion "naked" and highly nucleophilic, which strongly favors SN2 reactions.[16][17][18] For intramolecular cyclization via the Thorpe-Ziegler reaction, polar aprotic solvents like THF are generally preferred.[9]

  • Troubleshooting:

    • For SN2 reactions, use a polar aprotic solvent like acetone or DMF.[17]

    • For E2 reactions, a less polar solvent may be suitable, often the conjugate acid of the alkoxide base is used (e.g., tert-butanol for KOt-Bu).

    • For Thorpe-Ziegler type cyclization, a polar aprotic solvent like THF is recommended.[9]

Q4: I am trying to hydrolyze the nitrile group of this compound using a strong base, but I am getting a mixture of products. How can I improve the selectivity?

A4: Hydrolysis of the nitrile group with a strong base like sodium hydroxide will produce a carboxylate salt.[2][3][4] However, the basic conditions can also promote the competing SN2 and E2 reactions at the alkyl bromide end of the molecule.

  • Causality: The hydroxide ion is a strong nucleophile and a strong base.[5] It can attack the carbon of the nitrile group (hydrolysis), the carbon bearing the bromine (SN2), or abstract a proton from the adjacent carbon (E2).

  • Troubleshooting:

    • Protecting the alkyl bromide: One strategy is to first perform the desired reaction at the alkyl bromide terminus with a nucleophile that is stable to the hydrolysis conditions, and then hydrolyze the nitrile.

    • Acid-catalyzed hydrolysis: Consider using acidic conditions (e.g., refluxing with aqueous HCl) for hydrolysis. This will protonate the nitrile, making it more electrophilic for attack by water, and avoids the presence of a strong base that would promote side reactions at the other end of the molecule.[1][2][3]

III. Experimental Protocols & Data

Data Presentation: Base Strength and Expected Outcomes

The following table summarizes the expected major products from the reaction of this compound with bases of varying strengths. The pKa values of the conjugate acids are provided as an indicator of base strength.[19][20][21][22][23]

BaseConjugate AcidpKa of Conjugate AcidPredominant Reaction Pathway(s)Expected Major Product(s)
Sodium Bicarbonate (NaHCO₃)H₂CO₃6.4Weak SN2Minimal reaction
Potassium Carbonate (K₂CO₃)HCO₃⁻10.3Moderate SN2Substitution with a suitable nucleophile
Sodium Hydroxide (NaOH)H₂O15.7SN2, E2, Nitrile Hydrolysis7-hydroxyheptanenitrile, hept-6-enenitrile, 7-bromoheptanoic acid (as carboxylate)
Sodium Ethoxide (NaOEt)EtOH16.0Strong SN2 and E27-ethoxyheptanenitrile, hept-6-enenitrile
Potassium tert-Butoxide (KOt-Bu)t-BuOH18.0Strong E2, Intramolecular CyclizationHept-6-enenitrile, Cyclohexanecarbonitrile (after cyclization and rearrangement)
Sodium Hydride (NaH)H₂35Strong base for deprotonationIntramolecular Cyclization (Thorpe-Ziegler)
Lithium Diisopropylamide (LDA)Diisopropylamine35.7Very Strong, non-nucleophilic baseIntramolecular Cyclization (Thorpe-Ziegler)
Experimental Workflow: Investigating the Effect of Base Strength

The following is a general protocol to study the effect of different bases on the reactivity of this compound.

dot

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_analysis Analysis reagents Select Base and Solvent setup Set up Reaction Vessel (inert atmosphere if needed) reagents->setup addition Slowly add this compound to base solution setup->addition stir Stir at controlled temperature addition->stir monitor Monitor reaction (TLC, GC-MS) stir->monitor quench Quench reaction monitor->quench extract Extract with organic solvent quench->extract dry Dry organic layer extract->dry concentrate Concentrate in vacuo dry->concentrate purify Purify product (Chromatography) concentrate->purify characterize Characterize product (NMR, IR, MS) purify->characterize

Caption: General experimental workflow for reacting this compound with a base.

Step-by-Step Protocol:

  • Preparation:

    • Choose a base and an appropriate solvent based on the desired reaction pathway (refer to the table above).

    • Assemble a flame-dried reaction flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet (especially for strong, air-sensitive bases like NaH and LDA).

    • Charge the flask with the chosen base and solvent.

  • Reaction:

    • Dissolve this compound in a small amount of the reaction solvent.

    • Slowly add the this compound solution to the stirred base solution at a controlled temperature (e.g., 0 °C for highly reactive bases).

    • Allow the reaction to stir at the appropriate temperature for the required time.

    • Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up and Isolation:

    • Once the reaction is complete, carefully quench the reaction mixture (e.g., by adding water or a saturated aqueous solution of ammonium chloride).

    • Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent (e.g., diethyl ether, ethyl acetate).

    • Wash the combined organic layers with brine, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), and filter.

    • Remove the solvent under reduced pressure using a rotary evaporator.

  • Analysis:

    • Purify the crude product by flash column chromatography if necessary.

    • Characterize the purified product using spectroscopic methods such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) to confirm its identity and purity.

Visualization of Competing Pathways

The following diagram illustrates the primary reaction pathways available to this compound in the presence of a base.

dot

reaction_pathways cluster_products Potential Products start This compound + Base (B⁻) sn2 Sɴ2 Product (Substitution) start->sn2 Weak Base Good Nucleophile e2 E2 Product (Elimination) start->e2 Strong, Bulky Base cyclization Cyclization Product (Intramolecular) start->cyclization Strong, Non-nucleophilic Base High Dilution hydrolysis Hydrolysis Product start->hydrolysis Strong Base + H₂O

Caption: Competing reaction pathways for this compound with a base.

IV. References

  • Thorpe-Ziegler Reaction Mechanism | Organic Chemistry. (2021, October 19). YouTube. [Link]

  • Thorpe reaction. (2020, September 24). L.S.College, Muzaffarpur. [Link]

  • Thorpe-Ziegler Reaction. SynArchive. [Link]

  • Deciding SN1/SN2/E1/E2 (2) - The Nucleophile/Base. (2012, November 30). Master Organic Chemistry. [Link]

  • Alkyl Halides: Nucleophilic Substitution and Elimination. (2020, April 28). Chemistry LibreTexts. [Link]

  • Predict Substitution vs Elimination for Primary Alkyl Halides. (2021, October 24). YouTube. [Link]

  • Thorpe reaction. Wikipedia. [Link]

  • pKa Values of Common Bases. [Link]

  • Bordwell pKa Table. Organic Chemistry Data. [Link]

  • Chemistry of Nitriles. (2025, January 19). Chemistry LibreTexts. [Link]

  • A Summary of Reactivity - SN1, SN2, E1, E1cB, and E2. (2022, September 24). Chemistry LibreTexts. [Link]

  • Nucleophilic substitution vs. elimination reactions. [Link]

  • Reactions of Nitriles. Chemistry Steps. [Link]

  • 5 Nitrile Hydrolysis Steps. (2025, April 18). Berkeley Learning Hub. [Link]

  • Chapter 8 Notes: Nucleophilic Substitution and Elimination. [Link]

  • The Hydrolysis of Nitriles. (2023, January 22). Chemistry LibreTexts. [Link]

  • Nitriles: base hydrolysis. (2018, June 24). YouTube. [Link]

  • Cycloheptanone synthesis. Organic Chemistry Portal. [Link]

  • How Solvation Influences the SN2 versus E2 Competition. (2019, June 26). PubMed Central. [Link]

  • Why do polar aprotic solvents favour SN2 over E2? (2019, May 7). Chemistry Stack Exchange. [Link]

  • The Role of Solvent in SN1, SN2, E1 and E2 Reactions. Chemistry Steps. [Link]

  • pKa Vaules for Organic and Inorganic Bronsted Acids at 25o C. OWL. [Link]

  • pKa Data Compiled by R. Williams. (2022, April 7). Organic Chemistry Data. [Link]

  • pKa values of common compounds and their conjugate bases. Chemistry Steps. [Link]

  • SN1 vs SN2. Organic Chemistry I - KPU Pressbooks. [Link]

Sources

Technical Support Center: Stabilizing 7-Bromoheptanenitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 7-bromoheptanenitrile. As a bifunctional molecule containing both a reactive alkyl halide and a nitrile group, this compound presents unique stability challenges. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent its unwanted polymerization during storage and experimental use.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses the most common issues encountered when working with this compound.

Q1: My vial of this compound has become viscous or solidified upon storage. What happened?

Answer: You are observing polymerization. This compound can self-react under certain conditions, leading to the formation of oligomers or polymers. This manifests as an increase in viscosity, discoloration (yellowing or browning), or complete solidification. The primary mechanism is likely a nucleophilic chain reaction where the nitrile group of one molecule attacks the electrophilic carbon of the alkyl bromide on another molecule. Additionally, exposure to initiators like heat, light, or impurities can trigger free-radical polymerization.[1][2]

Q2: What are the primary triggers for this compound polymerization?

Answer: The polymerization of this compound can be initiated by several factors:

  • Heat: Elevated temperatures significantly accelerate the rate of both self-reaction and decomposition.[2] While the material is stable for short periods at room temperature, long-term storage should be done under refrigerated conditions.[3][4][5]

  • Light: UV light can provide the energy to initiate free-radical chain reactions.[2] The carbon-bromine bond is susceptible to homolytic cleavage under UV irradiation.

  • Impurities: Trace amounts of impurities can act as potent initiators. Common culprits include:

    • Bases or Nucleophiles: Can initiate or catalyze nucleophilic substitution-based polymerization.

    • Metals: Trace metals can catalyze radical formation.[6]

    • Peroxides: Often present in older solvents (e.g., THF, ethers), peroxides are classic free-radical initiators.[1]

  • Oxygen: While sometimes acting as an inhibitor for certain monomers, oxygen can also contribute to the formation of peroxides, which are radical initiators.[7][8]

Q3: How can I visually tell if polymerization is starting?

Answer: Early detection is key to preventing the loss of an entire reagent bottle. Be vigilant for the following signs:

  • Increased Viscosity: The liquid will become noticeably thicker and flow more slowly.[1][2]

  • Schlieren Lines: When you swirl the vial, you may see refractive index gradients (wavy lines) indicating the presence of higher molecular weight species (oligomers).

  • Precipitate Formation: The appearance of insoluble white or yellowish solids.[2]

  • Discoloration: The clear, colorless liquid may turn pale yellow and progressively darken.

The workflow below provides a decision-making process for handling the reagent based on its appearance.

G cluster_workflow Troubleshooting Workflow for Reagent Quality start Inspect Vial of This compound check_visual Is the liquid clear, colorless, and non-viscous? start->check_visual is_yes Proceed with Experiment check_visual->is_yes Yes is_no Is it slightly viscous or yellow? check_visual->is_no No purify Purify via vacuum distillation before use. (See Protocol 3) is_no->purify Yes discard Material is likely polymerized. Dispose of according to safety guidelines. is_no->discard No (Solidified/Very Viscous)

Caption: Troubleshooting guide for assessing reagent quality.

Preventative Protocols & Methodologies

Adhering to strict storage and handling protocols is the most effective way to ensure the long-term stability of this compound.

Protocol 1: Recommended Storage of this compound

The primary goal of storage is to mitigate exposure to polymerization triggers like heat and light.

Materials:

  • Original supplier vial of this compound

  • Parafilm or inert-gas compatible cap sealant

  • Refrigerator or cold room (+2 to +8 °C)

  • Amber vial or aluminum foil

Procedure:

  • Inspect Upon Receipt: As soon as you receive the reagent, inspect it for any signs of polymerization. If it appears viscous or discolored, contact the supplier.

  • Inert Atmosphere: If the bottle has been opened, flush the headspace with an inert gas (Nitrogen or Argon) before re-sealing. This displaces oxygen and moisture.

  • Seal Tightly: Secure the cap and wrap it with Parafilm to provide an additional barrier against atmospheric contamination.

  • Protect from Light: Store the vial in its original amber packaging or wrap it with aluminum foil to block UV light.

  • Refrigerate: Store the sealed, protected vial in a refrigerator at +2 to +8 °C . The recommended storage temperature is below +30°C, but refrigeration significantly slows degradation pathways.[3][4][5]

ParameterRecommendationRationale
Temperature +2 to +8 °CSlows the rate of potential self-polymerization reactions.[2]
Atmosphere Inert Gas (Nitrogen/Argon)Prevents oxidation and moisture ingress.[7]
Light Exposure Store in Dark (Amber Vial/Foil)Prevents photochemical initiation of radical polymerization.[2]
Container Original supplier glass bottle, tightly sealedEnsures material compatibility and prevents contamination.[9]

Table 1: Summary of optimal storage conditions.

Protocol 2: Handling this compound in an Experimental Setting

Proper handling during your experiment is critical to prevent polymerization in the reaction flask.

Procedure:

  • Use Pure, Dry Solvents: Ensure all solvents are freshly purified and free of peroxides and water. Impurities in solvents are a common cause of unexpected side reactions.[7][10]

  • Work Under Inert Atmosphere: Set up your reaction glassware under a nitrogen or argon atmosphere, especially if the reaction requires heating or involves bases/nucleophiles.[11]

  • Control Temperature: When adding this compound to a reaction mixture, consider doing so at a reduced temperature (e.g., 0 °C) to manage any initial exotherm.

  • Consider an Inhibitor: If your reaction conditions are harsh (e.g., prolonged heating) and compatible with your desired chemistry, consider adding a small amount of a radical inhibitor.

G cluster_workflow Safe Handling & Reaction Workflow start Retrieve from Cold Storage equilibrate Allow vial to reach room temperature before opening start->equilibrate prep_reaction Prepare reaction vessel under inert atmosphere equilibrate->prep_reaction add_reagent Add reagent to reaction mixture (consider cooling) prep_reaction->add_reagent monitor Monitor reaction for signs of polymerization add_reagent->monitor workup Proceed with workup monitor->workup

Caption: General workflow for handling the reagent in an experiment.

Advanced Topics: Inhibitors & Purification

Q4: Can I add a polymerization inhibitor for long-term storage? If so, which one?

Answer: Yes, adding an inhibitor is a prudent step, especially for larger quantities or if the reagent will be stored for an extended period after being opened. Radical scavengers are the most common and effective choice.[12]

InhibitorClassTypical ConcentrationNotes
Butylated Hydroxytoluene (BHT) Phenolic100-200 ppmEffective in the presence of oxygen. Easily removed by distillation or basic wash.[8]
Hydroquinone (HQ) Phenolic100-200 ppmA very common and effective inhibitor.[13][] Can discolor solutions over time.
4-Methoxyphenol (MEHQ) Phenolic100-200 ppmSimilar to HQ and BHT. Often preferred due to better solubility in some organic systems.[8]
TEMPO Stable Free Radical50-100 ppmHighly effective, even in the absence of oxygen. May be more difficult to remove.[8][15]

Table 2: Common polymerization inhibitors suitable for this compound.

Protocol 3: Purification by Vacuum Distillation

If your this compound shows signs of slight oligomerization (minor viscosity increase, slight yellowing), you can often repurify it by vacuum distillation. This separates the volatile monomer from the non-volatile oligomers.[1]

Caution: This procedure should only be performed by personnel experienced with vacuum distillation of reactive materials. Always use a safety shield.

Procedure:

  • Add an Inhibitor: Before heating, add a non-volatile radical inhibitor like BHT or copper(I) chloride (~100 ppm) to the distillation flask to prevent polymerization during heating.

  • Set Up for Vacuum Distillation: Use a short-path distillation apparatus to minimize the residence time at high temperatures. Ensure all glass joints are properly sealed.

  • Apply Vacuum: Slowly apply vacuum. This compound has a boiling point of 140-141 °C at 14 mmHg.[3][16] Adjust your vacuum and heating mantle temperature accordingly.

  • Collect the Monomer: Collect the distilled, clear, and colorless liquid in a receiving flask cooled in an ice bath.

  • Store Properly: Immediately transfer the purified product to a clean, dry amber vial, add a fresh amount of storage inhibitor (e.g., BHT), flush with nitrogen, and store as described in Protocol 1.

References

  • Vertex AI Search. (2025). Breaking Down Alkyl Halides: Key Reactions and Uses.
  • BenchChem. (2025). How to prevent polymerization of the allyl group during synthesis.
  • ChemicalBook. (2025). This compound | 20965-27-9.
  • ChemicalBook. (2025). This compound | 20965-27-9.
  • National Academic Digital Library of Ethiopia.
  • Chemistry For Everyone. (2025).
  • BenchChem. (2025).
  • Sigma-Aldrich. (n.d.). This compound 90%.
  • Cal-Star. (2024). Handling Reactive Chemicals: Precautions and Tips.
  • 3V Sigma USA. (n.d.). Polymerization Inhibitors.
  • Wiley.
  • ChemicalBook. (n.d.). This compound CAS#: 20965-27-9.
  • ChemicalBook. (2025).
  • Chemistry For Everyone. (2025).
  • Wikipedia. (n.d.).
  • Chemistry Steps. (n.d.). Reactions of Nitriles.
  • University of Louisville. (2022). Pro-Handling of Reactive Chemicals — Policy and Procedure Library.
  • Alfa Chemistry. (n.d.). CAS 20965-27-9 7-Bromoheptanonitrile.
  • BOC Sciences. (n.d.).
  • Google Patents. (n.d.).
  • FUJIFILM Wako. (n.d.).
  • Nufarm UK. (n.d.).
  • BenchChem. (2025).
  • National Institutes of Health. (n.d.). Heptanenitrile, 7-bromo-. PubChem.
  • ACS Publications. (2017). Recent Advances in Radical-Initiated C(sp3)
  • Chemistry LibreTexts. (2023).
  • Fisher Scientific. (n.d.). This compound, 98%.
  • NIST. (n.d.). This compound. NIST Chemistry WebBook.
  • Matrix Scientific. (n.d.). 20965-27-9 Cas No. | this compound.
  • ResearchGate. (n.d.). Effect of Residual Reactive Impurities in Excipients on the Stability of Pharmaceutical Products.

Sources

Technical Support Center: Troubleshooting Impurities in Commercial 7-Bromoheptanenitrile

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, this guide is designed to provide you with field-proven insights and practical solutions for identifying, understanding, and mitigating the impact of impurities in commercial 7-bromoheptanenitrile. The purity of this versatile bifunctional reagent is paramount for achieving reproducible and high-yielding results in your synthetic endeavors, particularly in pharmaceutical and materials science research.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common issues and questions encountered by researchers using commercial-grade this compound.

Q1: What are the most common impurities in commercial this compound, and why are they present?

A1: Impurities in commercial this compound typically arise from its synthesis, storage, or handling. Commercial grades can range from 90% to 98% purity[1][2]. Understanding the origin of these impurities is the first step in troubleshooting.

  • Synthesis-Related Impurities: One common synthetic route involves the conversion of a corresponding alcohol or chloro-analog[3]. This can lead to residual starting materials like 7-chloroheptanenitrile or 1,6-dibromohexane .

  • Hydrolysis Products: Due to the presence of two reactive functional groups, this compound is susceptible to hydrolysis, especially if exposed to moisture during storage or in a reaction. This can form 7-hydroxyheptanenitrile (from bromide hydrolysis) or 7-bromoheptanoic acid (from nitrile hydrolysis).

  • Elimination Byproducts: As a primary alkyl halide, this compound can undergo β-elimination, particularly when heated or exposed to basic conditions, to form hept-6-enenitrile [4][5][6]. This is a critical consideration during purification by distillation, which requires vacuum to keep temperatures low[7][8].

Q2: My reaction is sluggish, or the conversion is incomplete. Could impurities in my this compound be the cause?

A2: Absolutely. This is a classic symptom of contamination with less reactive species.

  • Causality: If your reaction involves nucleophilic substitution at the bromide, the presence of 7-chloroheptanenitrile as an impurity will significantly slow down the reaction or lead to incomplete conversion. The C-Cl bond is stronger and less reactive than the C-Br bond in SN2 reactions.

  • Expert Recommendation: Before starting a large-scale or sensitive reaction, perform a preliminary purity analysis of your reagent lot using Gas Chromatography-Mass Spectrometry (GC-MS) or ¹H NMR.

Q3: I'm observing unexpected, non-polar byproducts in my final product. How can I determine if they originate from the starting material?

A3: This often points to an elimination byproduct.

  • Causality: The presence of hept-6-enenitrile in your starting this compound introduces a non-polar, unreactive alkene. This impurity will likely not participate in the main reaction and will be carried through the synthesis, complicating purification of your target molecule.

  • Expert Recommendation: Analyze a sample of the commercial this compound using ¹H NMR. The characteristic signals of vinyl protons (typically in the δ 4.9-5.9 ppm range) are a definitive indicator of this impurity[9].

Q4: How can I quickly and reliably check the purity of my this compound before use?

A4: The two most effective and accessible methods in a standard organic chemistry lab are GC-MS and ¹H NMR.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is the ideal method for separating volatile and semi-volatile compounds and confirming their identity[10][11][12]. It provides a clear picture of the number of components in your sample and their relative abundance.

  • Proton Nuclear Magnetic Resonance (¹H NMR): NMR provides invaluable structural information[13]. By integrating the peaks corresponding to the main compound against those of impurities, you can get a good quantitative estimate of purity. It is particularly effective at identifying structural isomers and byproducts like the aforementioned elimination product.

Q5: Is it always necessary to purify commercial this compound?

A5: Not always, but it is highly recommended for sensitive applications.

  • Trustworthiness in Protocol: For reactions that are sensitive to moisture, protic sources (like alcohol or acid impurities), or require precise stoichiometry (e.g., Grignard reactions, polymerizations), pre-purification is a self-validating step that ensures reproducibility. If the commercial source provides a purity of >98% and your reaction is robust, you may be able to use it as received[1][2]. However, for drug development and GMP applications, qualifying and potentially repurifying incoming materials is standard practice.

Section 2: Impurity Identification Workflow

A systematic approach is crucial for efficiently identifying the root cause of an issue. The following workflow guides you from the initial observation to a confident identification of the problematic impurity.

Impurity_Workflow start Problem Observed in Reaction q1 Sluggish / Incomplete Conversion? start->q1 Check Reactivity q2 Unexpected Non-Polar Byproduct? start->q2 Check Byproducts q3 Poor Yield / Emulsions during Workup? start->q3 Check Workup q1->q2 No imp1 Potential Impurity: 7-Chloroheptanenitrile or Unreacted Starting Material q1->imp1 Yes q2->q3 No imp2 Potential Impurity: Hept-6-enenitrile (Elimination Product) q2->imp2 Yes imp3 Potential Impurity: 7-Bromoheptanoic Acid or 7-Hydroxyheptanenitrile (Hydrolysis) q3->imp3 Yes an1 Recommended Analysis: GC-MS to resolve and identify halogenated species. imp1->an1 an2 Recommended Analysis: ¹H NMR to detect vinyl proton signals. imp2->an2 an3 Recommended Analysis: ¹H NMR (broad acid peak) or IR (O-H, C=O stretch). imp3->an3

Caption: Troubleshooting workflow for this compound impurities.

Protocol 2.1: Step-by-Step GC-MS Analysis

This protocol outlines a general method for analyzing this compound. Instrument parameters may need optimization.[14][15]

  • Sample Preparation: Prepare a dilute solution of the this compound (approx. 1 mg/mL) in a suitable volatile solvent like dichloromethane or ethyl acetate.

  • Instrumentation: Use a GC system equipped with a standard non-polar or medium-polarity capillary column (e.g., HP-5ms or equivalent) and a mass selective detector.[10][11]

  • GC Method Parameters (Typical):

    • Injector Temperature: 250 °C

    • Carrier Gas: Helium or Hydrogen

    • Oven Program: Start at 80 °C, hold for 2 minutes, then ramp at 10-15 °C/min to 280 °C.

    • Split Ratio: 50:1 (adjust as needed to avoid detector saturation).

  • MS Method Parameters (Typical):

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 400.

    • Source Temperature: 230 °C.

  • Analysis: Inject the sample. The main peak will be this compound. Look for earlier eluting peaks (more volatile impurities like hept-6-enenitrile) and later eluting peaks (less volatile impurities like 7-chloroheptanenitrile, which often elutes slightly before the bromo- compound, or hydrolysis products). Compare the resulting mass spectra with a library (e.g., NIST) for tentative identification.

Protocol 2.2: Step-by-Step ¹H NMR Analysis

NMR is excellent for identifying and quantifying impurities with distinct chemical shifts.

  • Sample Preparation: Prepare a sample by dissolving ~20-30 mg of this compound in ~0.7 mL of deuterated chloroform (CDCl₃).

  • Acquisition: Acquire a standard ¹H NMR spectrum. Ensure the spectral width is sufficient to see all relevant protons (e.g., 0-10 ppm).

  • Analysis:

    • Identify the characteristic peaks for this compound.

    • Carefully examine the baseline for smaller peaks.

    • Integrate the impurity peaks relative to a well-resolved peak of the main compound to estimate the mole percent of the impurity.

Compound / ImpurityKey ¹H NMR Signal (δ, ppm in CDCl₃)Rationale for Shift
This compound (Product) 3.41 (t, 2H) , 2.35 (t, 2H), 1.87 (quint, 2H)-CH₂-Br , -CH₂-CN, -CH₂-CH₂Br
Hept-6-enenitrile5.7-5.9 (m, 1H), 4.9-5.1 (m, 2H)Vinyl protons (-CH=CH₂)
7-Hydroxyheptanenitrile3.65 (t, 2H), 1.5-1.7 (br s, 1H)-CH₂-OH, -OH proton (variable)
7-Bromoheptanoic Acid10-12 (br s, 1H), 2.3-2.4 (t, 2H)Carboxylic acid proton (-COOH)
(Note: Chemical shifts are approximate and can vary slightly based on solvent and concentration. Data is predicted based on standard chemical shift tables[9].)

Section 3: Purification Protocols

Once an impurity has been identified, the appropriate purification method can be selected.

Protocol 3.1: Standard Purification (Aqueous Wash)

This method is effective for removing acidic impurities like 7-bromoheptanoic acid.

  • Dissolution: Dissolve the crude this compound in a water-immiscible organic solvent like diethyl ether or dichloromethane (approx. 10 volumes).

  • Base Wash: Transfer the solution to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

    • Scientist's Note: This deprotonates the acidic impurity, making its carboxylate salt water-soluble and easily removed into the aqueous layer.

  • Brine Wash: Wash the organic layer with a saturated aqueous solution of sodium chloride (brine).

    • Scientist's Note: This helps to remove residual water from the organic layer and break any emulsions that may have formed.

  • Drying: Separate the organic layer and dry it over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).

  • Concentration: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

Protocol 3.2: High-Purity Purification (Vacuum Distillation)

Distillation is the most effective method for removing non-volatile residues, some isomeric impurities, and byproducts with significantly different boiling points.

  • Setup: Assemble a vacuum distillation apparatus. Ensure all glassware is dry. Use a magnetic stirrer for smooth boiling.

  • Initial Drying: It is critical to ensure the material is dry before distillation to prevent hydrolysis at high temperatures. If the material is wet, perform the aqueous wash protocol (3.1) first.

  • Distillation: Heat the flask gently using an oil bath. The system should be under a stable vacuum (e.g., 14 mmHg).

    • Critical Control: this compound has a boiling point of 140-141 °C at 14 mmHg[16]. Maintaining a good vacuum is essential to keep the distillation temperature low and prevent thermal decomposition (elimination).

  • Fraction Collection: Collect the fraction that distills at a constant temperature corresponding to the literature boiling point at your measured pressure. Discard any initial forerun and the residue left in the distillation flask.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 88737, this compound. [Link]
  • The Royal Society of Chemistry. (2011).
  • Lee, K., Yoo, W., & Jeong, J. H. (2022). Analytical Method Development for 19 Alkyl Halides as Potential Genotoxic Impurities by Analytical Quality by Design. Molecules, 27(14), 4437. [Link]
  • Lee, K., Yoo, W., & Jeong, J. H. (2022). Analytical Method Development for 19 Alkyl Halides as Potential Genotoxic Impurities by Analytical Quality by Design. PubMed, 35889310. [Link]
  • Ho, T. D., et al. (2023). Determination of residual alkyl iodides and alkyl bromides as their corresponding alkyl chlorides in drug substances by headspace GC-FID. Journal of Pharmaceutical and Biomedical Analysis, 223, 115144. [Link]
  • Raja, M., et al. (2020). A validated stability-indicating, trace level-sensitive method for the determination of seven potential genotoxic impurities in Cilastatin sodium drug substance by using GC-MS. International Journal of Pharmaceutical Sciences and Research, 11(10), 5017-5026. [Link]
  • El-Newehy, M., et al. (2022). Elimination Reactions. King Saud University. [Link]
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Sourcing High-Purity this compound: A Guide for Chemical Manufacturers. [Link]
  • Ministry of the Environment, Government of Japan. (n.d.). Analytical Methods. [Link]
  • Smith Henry, A. (2022). Analysis of Semivolatile Organic Compounds with Hydrogen Carrier Gas and the Agilent HydroInert Source by GC/MS/MS. Agilent Technologies. [Link]
  • LibreTexts Chemistry. (2022). 6.4D: Individual Tests. [Link]
  • Agilent Technologies. (2021). Development and Validation of GC/TQ Methods for the Analysis of Hazardous Chemicals. [Link]
  • NIST. (2025). This compound. NIST Chemistry WebBook. [Link]
  • LabAlley. (n.d.). This compound, 98% Purity, C7H12BrN, 10 grams. [Link]
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Sourcing High-Purity this compound. [Link]
  • The Organic Chemistry Tutor. (2016). Organic Chemistry Elimination Reactions - E1, E2, E1CB. YouTube. [Link]
  • MG Science Institute. (n.d.).
  • Reich, H. J. (n.d.). Organic Chemistry Data - ¹H NMR Chemical Shifts. University of Wisconsin. [Link]
  • Organic Chemistry. (2020). 8.
  • Jackson, G. E., & Solanki, M. (2010). 79 Br NMR spectroscopy as a practical tool for kinetic analysis. Magnetic Resonance in Chemistry, 48(8), 625-630. [Link]
  • Powers, R. (n.d.). Introduction to NMR and Its Application in Metabolite Structure Determination. University of Nebraska-Lincoln. [Link]
  • Ripple, D. (2008). Recommended List of Common Impurities for Metallic Fixed-point Materials of the ITS-90. National Institute of Standards and Technology. [Link]

Sources

Technical Support Center: Workup Procedures for Reactions Containing 7-Bromoheptanenitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth technical assistance for the workup procedures of reactions involving 7-bromoheptanenitrile. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues you may encounter during your experiments, ensuring robust and reproducible outcomes.

Troubleshooting Guide

This section addresses specific challenges that may arise during the workup of reactions involving this compound, offering potential causes and actionable solutions.

Issue 1: Low Recovery of the Desired Product After Aqueous Workup

Potential Cause: Your product, a derivative of the relatively nonpolar this compound, may have some solubility in the aqueous layer, especially if the reaction solvent is water-miscible (e.g., THF, acetonitrile).[1] Another possibility is the formation of emulsions, which can trap the product.

Suggested Solutions:

  • Solvent Selection: If your reaction solvent is water-miscible like THF or acetonitrile, it is best to remove it by rotary evaporation before the aqueous workup.[2] If this is not feasible, dilute the reaction mixture with a large volume of a nonpolar organic solvent such as ethyl acetate or dichloromethane before washing with water.[1][3]

  • Breaking Emulsions: Emulsions are common when dealing with long-chain alkyl compounds. To break them, you can:

    • Add a saturated aqueous solution of sodium chloride (brine). This increases the ionic strength of the aqueous layer, forcing the organic component out of the solution.[4]

    • Gently swirl or stir the mixture with a glass rod.[4]

    • For persistent emulsions, filtration through a pad of Celite® may be necessary.[4]

  • Back-Extraction: After the initial separation, re-extract the aqueous layer one or two more times with the organic solvent to recover any dissolved product.

Issue 2: Presence of Unreacted this compound in the Final Product

Potential Cause: Incomplete reaction is a common issue in alkylation reactions.[5] This can be due to a weak nucleophile, steric hindrance, or suboptimal reaction conditions.[6] Removing the unreacted starting material can be challenging due to its similar polarity to many alkylated products.

Suggested Solutions:

  • Reaction Optimization:

    • Consider adding a catalytic amount of sodium or potassium iodide to the reaction mixture to facilitate the substitution via the more reactive alkyl iodide (Finkelstein reaction).[5]

    • Ensure your base is strong enough for the intended reaction and that the solvent is appropriate.[7][8] Polar aprotic solvents like DMF or DMSO often work well for SN2 reactions.[5]

  • Purification Strategies:

    • Flash Column Chromatography: This is often the most effective method. A carefully selected solvent system (e.g., a gradient of ethyl acetate in hexanes) can separate the slightly more polar product from the starting material.

    • Reactive Quenching: In some cases, a nucleophilic scavenger can be added to the reaction mixture to react with the excess electrophile (this compound). The resulting product would have a significantly different polarity, making it easier to remove.[9] For example, adding a small amount of a water-soluble thiol at the end of the reaction could form a more polar adduct that can be extracted into the aqueous phase.

Issue 3: Formation of Side Products, Such as Hydrolysis of the Nitrile Group

Potential Cause: The nitrile group is generally stable but can undergo hydrolysis to a carboxylic acid or amide under strongly acidic or basic conditions, especially at elevated temperatures.[10] This can be a concern during certain workup procedures.

Suggested Solutions:

  • Control pH: When performing aqueous washes, avoid using strong acids or bases unless your desired product is stable under these conditions. Use milder alternatives like saturated aqueous ammonium chloride (for quenching reactions with metal reagents) or saturated aqueous sodium bicarbonate (for neutralizing mild acids).[2][11]

  • Temperature Control: Perform all workup steps at room temperature or below to minimize the rate of potential side reactions.

  • Minimize Contact Time: Do not let the reaction mixture sit in acidic or basic aqueous solutions for extended periods. Perform extractions and separations promptly.

Frequently Asked Questions (FAQs)

Q1: What is the best general-purpose solvent for the extractive workup of reactions with this compound derivatives?

A1: Ethyl acetate is an excellent first choice. It is more polar than hexanes, which helps to dissolve a wider range of organic products, but it is immiscible with water and has a convenient boiling point for easy removal.[1] Dichloromethane is also effective and, being denser than water, can simplify separations in a separatory funnel.[1] However, for environmental and safety reasons, its use should be minimized.

Q2: My reaction was performed in a high-boiling point polar aprotic solvent like DMF or DMSO. How should I approach the workup?

A2: These solvents are water-miscible and can make product extraction difficult.[2] The best approach is to dilute the reaction mixture with a large volume of water and then extract your product with a less polar, water-immiscible solvent like ethyl acetate or diethyl ether.[2][12] You will need to perform multiple extractions (3-5 times) and wash the combined organic layers thoroughly with water and then brine to remove all traces of the high-boiling solvent.[2]

Q3: How can I confirm that I have successfully removed all water from my organic layer before concentrating the solvent?

A3: After washing with brine, the organic layer should be treated with a drying agent like anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). Add the drying agent until it no longer clumps together and swirls freely in the solution.[13] Afterward, filter the drying agent and then remove the solvent by rotary evaporation.

Q4: Are there any specific safety precautions I should take when working with this compound?

A4: Yes. This compound is known to cause skin and serious eye irritation and may cause respiratory irritation.[14] Always handle this chemical in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[15]

Experimental Workflow Visualization

The following diagram illustrates a general extractive workup procedure for a reaction involving this compound.

Workup_Workflow start Reaction Mixture in Organic Solvent quench Quench Reaction (e.g., add sat. aq. NH4Cl) start->quench transfer Transfer to Separatory Funnel quench->transfer extract Add Extraction Solvent & Aqueous Wash (e.g., H2O) transfer->extract separate Separate Layers extract->separate aq_layer Aqueous Layer (contains salts, polar byproducts) separate->aq_layer To Waste or Back-extraction org_layer Organic Layer (contains product) separate->org_layer back_extract Back-extract Aqueous Layer with Organic Solvent (optional) aq_layer->back_extract combine Combine Organic Layers org_layer->combine back_extract->combine wash_brine Wash with Brine combine->wash_brine dry Dry over Anhydrous Na2SO4 or MgSO4 wash_brine->dry filter Filter off Drying Agent dry->filter concentrate Concentrate in vacuo (Rotary Evaporator) filter->concentrate crude_product Crude Product (Ready for Purification) concentrate->crude_product

Sources

Technical Support Center: Catalyst Deactivation in 7-Bromoheptanenitrile Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for catalytic reactions involving 7-bromoheptanenitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the unique challenges associated with the hydrogenation of halogenated nitriles. Catalyst deactivation is a primary obstacle in these reactions, leading to decreased yield, poor selectivity, and process inefficiencies. This document provides in-depth troubleshooting guides, FAQs, and validated protocols to help you identify, understand, and overcome these challenges.

Frequently Asked Questions (FAQs)

Q1: Why does my catalyst deactivate so rapidly when hydrogenating this compound?

The primary cause of rapid deactivation is catalyst poisoning by the bromine atom in your substrate or by hydrogen bromide (HBr) formed as a byproduct.[1][2] Halides are well-documented poisons for many transition metal catalysts, particularly those based on palladium (Pd), platinum (Pt), and nickel (Ni).[1][3] These species adsorb strongly onto the catalyst's active sites, blocking them from reactant molecules and altering the electronic properties of the metal surface, which effectively halts the catalytic cycle.[4]

Q2: What are the main deactivation mechanisms I should be aware of?

For this specific reaction, you should consider three primary deactivation pathways:

  • Chemical Poisoning: This is the most acute issue. The bromo-substituent on the alkyl chain can lead to the formation of bromide ions or HBr, which chemically bond to and deactivate catalytic sites.[3][5]

  • Fouling (Surface Blocking): Nitrile hydrogenation reactions can produce secondary and tertiary amine byproducts via the condensation of intermediate imines with the final primary amine product.[6][7][8] These higher-order amines can be bulky and may adsorb strongly to the catalyst surface, physically blocking access to active sites. This is a known issue for Raney® Ni catalysts.[6]

  • Thermal Degradation (Sintering): Operating at excessively high temperatures can cause the fine metal particles of the catalyst to agglomerate, a process known as sintering. This reduces the active surface area and, consequently, the catalyst's activity.[9]

Q3: Which catalysts are most susceptible to deactivation in this reaction?

Palladium-based catalysts are particularly sensitive to halide poisoning.[1] While highly active for many hydrogenations, their performance can degrade quickly in the presence of alkyl halides. Raney Nickel, a common choice for nitrile reduction, is also susceptible to halide poisoning and is known to promote the formation of oligomeric amines that cause fouling.[6] Cobalt-based catalysts, such as Raney Cobalt, have sometimes shown greater resistance to deactivation in nitrile hydrogenations compared to their nickel counterparts.[6]

Q4: How can I prevent or minimize catalyst deactivation?

Prevention is often more effective than regeneration. Key strategies include:

  • Catalyst Selection: Choose catalysts known for higher halide tolerance. While challenging, some bimetallic formulations or catalysts with specific supports may offer improved stability.

  • Reaction Condition Optimization: Lowering the reaction temperature can reduce the rate of side reactions and potential dehydrohalogenation.[10]

  • Use of Additives: The addition of a non-nucleophilic base (a "scavenger") can neutralize any HBr formed in situ, preventing it from reaching the catalyst surface. However, the choice of base is critical to avoid unwanted side reactions with the alkyl bromide.

  • Process Design: Continuous-flow reactor setups can sometimes mitigate deactivation issues observed in batch processes by maintaining a low concentration of byproducts and poisons around the catalyst.[11][12]

Q5: Is it possible to regenerate a catalyst poisoned by bromide?

Regeneration is sometimes possible but can be challenging and may not restore full activity. For Raney Nickel catalysts, washing with a basic solution (e.g., dilute aqueous NaOH) or certain organic acids has been reported to remove some surface poisons.[13][14] The success of regeneration depends heavily on the nature of the poison and the extent of deactivation. For noble metal catalysts where the poison is strongly chemisorbed, regeneration can be difficult and may require more aggressive chemical or thermal treatments.

Troubleshooting Guide: From Diagnosis to Solution

This section is structured to help you diagnose the specific deactivation issue in your experiment and provides actionable steps to resolve it.

Issue 1: Rapid and Complete Loss of Catalytic Activity Early in the Reaction
  • Probable Cause: Acute Catalyst Poisoning by Halides.

    • Explanation of Causality: This is characteristic of a strong chemical poison. The this compound substrate can undergo a side reaction (e.g., hydrogenolysis of the C-Br bond) that releases bromide ions (Br⁻) or HBr directly into the reaction medium. These species then rapidly and irreversibly bind to the active metal sites, effectively killing the catalyst.[1][3] The rate of this poisoning is often so fast that the reaction stops after only a small amount of substrate has been converted.

  • Solutions & Protocols:

    • Confirm Halide Poisoning: Analyze the reaction mixture for bromide ions using ion chromatography or a qualitative silver nitrate test on an aqueous extract of the reaction mixture.

    • Incorporate an Acid Scavenger: Add a sterically hindered, non-nucleophilic base like proton sponge or di-tert-butylpyridine to the reaction. This base will neutralize HBr as it forms, preventing it from reaching the catalyst.

    • Change Catalyst Metal: If using Palladium, consider switching to a Raney Nickel or Raney Cobalt catalyst, which may exhibit different sensitivities.[6] Note that these may require different solvent systems and conditions.

    • Lower Reaction Temperature: Reducing the temperature may slow the rate of the poisoning side reaction more than the desired hydrogenation, extending the catalyst's life.

Issue 2: Gradual Decline in Reaction Rate Across a Single Run or Multiple Cycles
  • Probable Cause A: Fouling by Amine Byproducts.

    • Explanation of Causality: The desired product, 7-bromoheptylamine, can react with the intermediate imine formed during the hydrogenation. This leads to the formation of secondary and, subsequently, tertiary amines.[8] These larger amine molecules can adsorb strongly onto the catalyst surface, blocking pores and active sites, leading to a gradual loss of activity. This mechanism is particularly prevalent with catalysts like Raney Ni.[6]

  • Solutions & Protocols:

    • Analyze Product Mixture: Use GC-MS or LC-MS to quantify the formation of secondary ((C₇H₁₄BrN)₂NH) and tertiary ((C₇H₁₄BrN)₃N) amines.

    • Add Ammonia or a Primary Amine Salt: Including ammonia in the reaction (either as a gas or in a solvent like MeOH/NH₃) can suppress the formation of secondary amines by shifting the equilibrium away from the condensation reaction.[8]

    • Optimize Solvent: Polar, protic solvents can help solvate the amine products and reduce their surface adsorption.

    • Catalyst Regeneration: For Raney Ni, a wash with a basic solution may help remove adsorbed oligomers. See the protocol below.

  • Probable Cause B: Slow Metal Leaching.

    • Explanation of Causality: The active metal component of a supported catalyst may slowly dissolve or detach from its support material under the reaction conditions.[15] This leads to a gradual decrease in the number of available active sites over time or across multiple reuse cycles.

  • Solutions & Protocols:

    • Test for Leaching: After the reaction, filter the catalyst out and add fresh substrate to the filtrate. If the reaction continues, it indicates that active metal has leached into the solution and the catalysis is at least partially homogeneous.

    • Analyze Filtrate: Use Inductively Coupled Plasma (ICP) analysis on the reaction filtrate to quantify the amount of leached metal.

    • Change Catalyst Support: A different support material (e.g., switching from carbon to silica or alumina) can alter the metal-support interaction and potentially reduce leaching.[11]

Data Summary: Impact of Conditions on Catalyst Deactivation
ParameterCondition ACondition BLikely OutcomePrimary Deactivation Mechanism
Catalyst Pd/CRaney NiPd/C shows faster initial deactivation.[1]Poisoning (Pd), Fouling (Ni)[6]
Temperature 80 °C40 °CHigher temp leads to faster deactivation.Thermal Degradation, increased side reactions.[10]
Additive NoneNH₃ addedNH₃ addition improves catalyst lifetime.Fouling (suppressed).[8]
Pressure (H₂) 20 bar80 barHigher pressure may improve selectivity.Fouling (favors primary amine formation).[7]

Visualizing Deactivation & Troubleshooting

Diagram 1: Key Deactivation Pathways

The following diagram illustrates the two dominant mechanisms of catalyst deactivation in this compound hydrogenation.

cluster_0 Catalyst Poisoning (Chemical) cluster_1 Catalyst Fouling (Physical) Poison Active Catalyst Site Poisoned Deactivated Site (e.g., M-Br bond) Poison->Poisoned HBr or R-Br Foul Active Catalyst Site Fouled Blocked Site Foul->Fouled Secondary/Tertiary Amine Adsorption G Start Reaction Stalls or is Inefficient Q_Speed Deactivation Speed? Start->Q_Speed Rapid Rapid / Immediate Q_Speed->Rapid Fast Gradual Gradual / Over Time Q_Speed->Gradual Slow Poisoning Diagnosis: Likely Halide Poisoning Rapid->Poisoning Fouling_Leaching Diagnosis: Fouling or Leaching Gradual->Fouling_Leaching Solve_Poison Action: 1. Add Acid Scavenger 2. Lower Temperature 3. Change Catalyst Metal Poisoning->Solve_Poison Q_Reuse Is Catalyst Being Reused? Single_Run Single Run Q_Reuse->Single_Run Multi_Run Multiple Runs Q_Reuse->Multi_Run Solve_Fouling Action: 1. Add NH3 2. Change Solvent 3. Analyze for Byproducts Single_Run->Solve_Fouling Solve_Leaching Action: 1. Perform Hot Filtration Test 2. Analyze Filtrate (ICP) 3. Change Catalyst Support Multi_Run->Solve_Leaching Fouling_leaching Fouling_leaching Fouling_leaching->Q_Reuse

Caption: A decision tree for troubleshooting catalyst deactivation.

Experimental Protocols

Protocol 1: Basic Regeneration of Fouled Raney® Nickel Catalyst

Objective: To remove adsorbed organic foulants from a Raney® Nickel catalyst surface.

Safety: Raney® Nickel is pyrophoric when dry. Handle only as a slurry under solvent or water. Perform all steps under an inert atmosphere (N₂ or Ar).

  • Catalyst Recovery: After the reaction, allow the catalyst to settle. Carefully decant the bulk of the reaction solvent under an inert atmosphere.

  • Solvent Wash: Wash the catalyst slurry three times with the reaction solvent (e.g., ethanol) to remove residual substrate and products. Decant the solvent after each wash.

  • Aqueous Base Wash: Add a 0.5 M aqueous solution of sodium hydroxide (NaOH) to the catalyst slurry. [13]Stir gently for 1-2 hours at room temperature under an inert atmosphere. This helps desorb acidic species and some organic foulants.

  • Water Wash: Carefully decant the NaOH solution. Wash the catalyst repeatedly with deoxygenated, deionized water until the pH of the washings is neutral.

  • Solvent Exchange: Decant the final water wash. Add the desired reaction solvent (e.g., ethanol) and stir. Repeat this solvent exchange three times to ensure the catalyst is fully suspended in the anhydrous reaction solvent.

  • Storage: Store the regenerated catalyst as a slurry under the reaction solvent and an inert atmosphere.

References

  • Duch, M., & Allgeier, A. M. (2025). Deactivation of nitrile hydrogenation catalysts: New mechanistic insight from a nylon recycle process. ResearchGate.
  • Mori, K., et al. (n.d.). Hydrogenation of nitriles to primary amines catalyzed by an unsupported nanoporous palladium catalyst: understanding the essential reason for the high activity and selectivity of the catalyst. RSC Publishing.
  • Nagamine, M., et al. (2015). Selective Hydrogenation of Nitriles to Primary Amines Catalyzed by a Polysilane/SiO2-Supported Palladium Catalyst under Continuous-Flow Conditions. ResearchGate.
  • Wikipedia contributors. (n.d.). Catalyst poisoning. Wikipedia.
  • Google Patents. (n.d.). US3896051A - Method of reactivation of raney nickel.
  • Sipos, G., et al. (2018). Selective Heterogeneous Catalytic Hydrogenation of Nitriles to Primary Amines. Periodica Polytechnica Chemical Engineering.
  • Nishimura, S., et al. (2022). Nitrile hydrogenation to secondary amines under ambient conditions over palladium–platinum random alloy nanoparticles. RSC Publishing.
  • Chemistry For Everyone. (2025). What Is Catalyst Poisoning In Chemical Reactions? YouTube.
  • Google Patents. (n.d.). US3796670A - Method of regenerating an aged raney nickel catalyst with carboxylic acid and base treatment.
  • Zhang, Y., et al. (2023). Temperature-Dependent Hydrogenation, Hydrodeoxygenation, and Hydrogenolysis of Anisole on Nickel Catalysts. MDPI.
  • Hartwig, J. F., et al. (n.d.). Halide Effects in Transition Metal Catalysis. ResearchGate.
  • Wikipedia contributors. (n.d.). Nitrile reduction. Wikipedia.
  • Srim, A., et al. (n.d.). Mechanism of the hydrogenation of nitriles to primary, secondary and tertiary amines via imine intermediates. ResearchGate.
  • Nagamine, M., et al. (2017). Selective Hydrogenation of Nitriles to Primary Amines Catalyzed by a Polysilane/SiO2‐Supported Palladium Catalyst under Continuous‐Flow Conditions. PMC.
  • Chemistry For Everyone. (2025). Why Does Catalyst Poisoning Occur In Kinetics? YouTube.
  • Bartholomew, C. H. (n.d.). Mechanisms of catalyst deactivation. SciSpace.
  • Google Patents. (n.d.). WO2016112249A1 - Oxidation of hydrogen bromide.

Sources

Technical Support Center: Byproduct Identification in 7-Bromoheptanenitrile Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth troubleshooting and frequently asked questions for researchers, scientists, and drug development professionals involved in the synthesis of 7-bromoheptanenitrile. Our focus is on the practical identification and mitigation of common byproducts encountered during synthesis, ensuring the integrity and purity of your final product.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts in the synthesis of this compound from 1,6-dibromohexane and sodium cyanide?

The synthesis of this compound via the nucleophilic substitution of 1,6-dibromohexane with a cyanide salt is a standard SN2 reaction.[1][2] However, several competing reactions and factors can lead to the formation of specific byproducts. The most prevalent impurities are:

  • 1,8-Octanedinitrile: Formed from the substitution of both bromine atoms on the 1,6-dibromohexane starting material.[3]

  • Heptenenitrile Isomers: Resulting from an E2 elimination reaction, which competes with the desired SN2 substitution.[4][5][6]

  • 7-Bromoheptanamide and 7-Bromoheptanoic Acid: These are hydrolysis products that can form if water is present in the reaction mixture, especially under prolonged heating.[7][8][9]

  • Unreacted 1,6-Dibromohexane: A result of an incomplete reaction.

Q2: How can I minimize the formation of the dinitrile byproduct (1,8-octanedinitrile)?

The formation of 1,8-octanedinitrile is a classic example of a consecutive reaction where the desired product reacts further with the nucleophile. To minimize this, careful control of stoichiometry is crucial. Using a slight excess of 1,6-dibromohexane relative to the cyanide source can favor the monosubstituted product. However, this will leave unreacted starting material, requiring careful purification. A more common industrial approach is to use a carefully controlled molar ratio (often close to 1:1) and monitor the reaction progress closely, stopping it before significant disubstitution occurs.

Q3: What reaction conditions favor the formation of elimination byproducts (heptenenitriles)?

Elimination reactions (E2) are favored by strong, sterically hindered bases and higher temperatures. While the cyanide ion (CN⁻) is a more potent nucleophile than a base, elimination can become significant under certain conditions[6]. To suppress the formation of heptenenitrile isomers:

  • Maintain a moderate reaction temperature. Avoid excessive heat, as this provides the activation energy for the elimination pathway.

  • Use a polar aprotic solvent. Solvents like DMSO or DMF are preferred for SN2 reactions as they solvate the cation of the cyanide salt without solvating the nucleophile, increasing its reactivity for substitution over elimination.[1] Protic solvents can promote elimination.

Q4: My final product is acidic and shows a carbonyl peak in the IR spectrum. What happened?

This strongly indicates the hydrolysis of the nitrile functional group. Nitriles can be hydrolyzed to carboxylic acids under either acidic or basic conditions, a reaction that is often accelerated by heat.[10][11] The intermediate in this process is an amide. The source of contamination is typically residual water in the reagents or solvent, or exposure to moisture during the workup. To prevent this, ensure all glassware is thoroughly dried and use anhydrous solvents and reagents.

Troubleshooting Guide: A Deeper Dive

This section addresses specific analytical observations you might encounter during your experiment.

Problem 1: "My GC-MS analysis shows a major peak for my product, but also a significant later-eluting peak with a molecular ion suggesting a C₈H₁₂N₂ formula."
  • Likely Culprit: 1,8-Octanedinitrile (NC-(CH₂)₆-CN).

  • Causality: This byproduct has a higher molecular weight and is typically less volatile than this compound, resulting in a longer retention time on most standard GC columns. Its formation is due to the nucleophilic attack of a second cyanide ion on your desired product.

  • Confirmation:

    • Mass Spectrum: Look for a molecular ion (M⁺) at m/z = 136. Key fragments may include losses of HCN or parts of the alkyl chain.

    • ¹³C NMR: The spectrum of a contaminated sample would show two distinct nitrile carbon signals: one for your product (around 119-120 ppm) and one for the symmetrical dinitrile (around 119-120 ppm). The key difference will be in the alkyl region, where the dinitrile will show fewer signals due to its symmetry.

  • Solution: Re-evaluate your stoichiometry. Reduce the equivalents of sodium/potassium cyanide or shorten the reaction time. Monitor the reaction by taking aliquots and analyzing them by GC to find the optimal endpoint.

Problem 2: "I have an impurity with the same mass as my product (M⁺ at m/z = 190/192 with a ~1:1 isotope pattern) but it elutes slightly earlier in the GC."
  • Likely Culprit: An isomer of Heptenenitrile, such as 6-heptenenitrile or 5-heptenenitrile.

  • Causality: This is a classic sign of a competing E2 elimination reaction, where a base removes a proton from the carbon adjacent to the bromine, forming a double bond and eliminating HBr. The cyanide ion or other bases in the mixture can facilitate this, especially at elevated temperatures.[6] These elimination products are often more volatile than the corresponding bromoalkane, leading to shorter GC retention times.

  • Confirmation:

    • ¹H NMR: Look for signals in the vinyl region (typically 4.9-5.8 ppm), which are absent in the spectrum of pure this compound. The presence of these signals is a strong indicator of a carbon-carbon double bond.

    • GC-MS Fragmentation: While the molecular ion will be the same, the fragmentation pattern may differ slightly due to the presence of the double bond influencing bond cleavage.

  • Solution: Lower the reaction temperature. Ensure you are using a suitable polar aprotic solvent like DMSO or acetonitrile.[1]

Problem 3: "My NMR spectrum is clean in the alkyl region, but my yield is low and a pre-eluting peak in the GC corresponds to my starting material."
  • Likely Culprit: Unreacted 1,6-dibromohexane.

  • Causality: This points to an incomplete reaction. Potential causes include:

    • Insufficient reaction time or temperature: The SN2 reaction may not have reached completion.

    • Poor reagent quality: The sodium cyanide may be old or have degraded, reducing the concentration of active nucleophile.

    • Solvent issues: The cyanide salt may have poor solubility in the chosen solvent, limiting its availability to react.[12]

  • Confirmation:

    • GC-MS: The mass spectrum of the impurity should match that of 1,6-dibromohexane (M⁺ at m/z = 242/244/246 with the characteristic bromine isotope pattern).

    • ¹H NMR: The unreacted starting material will show a triplet at approximately 3.4 ppm corresponding to the two -CH₂Br groups. This signal will be absent in the pure product, which has only one -CH₂Br group.

  • Solution: Increase the reaction time or temperature moderately, while monitoring for an increase in elimination byproducts. Ensure your cyanide salt is dry and of high purity. If solubility is an issue, consider a different polar aprotic solvent or the use of a phase-transfer catalyst.

Visualizing Reaction Pathways

The synthesis of this compound is a balance between the desired substitution and competing side reactions.

G SM 1,6-Dibromohexane (Br-(CH₂)₆-Br) Product This compound (Br-(CH₂)₆-CN) SM->Product  Desired Sₙ2 (+ NaCN) Elimination Heptenenitrile Isomers SM->Elimination  E2 Elimination (Base, Heat) Nuc NaCN Dinitrile 1,8-Octanedinitrile (NC-(CH₂)₆-CN) Product->Dinitrile  Second Sₙ2 (+ NaCN)

Caption: Main vs. Side Reaction Pathways.

Analytical Protocols for Byproduct Identification

A robust analytical workflow is essential for identifying and quantifying impurities.

Workflow for Byproduct Analysis

Caption: Systematic Workflow for Byproduct Identification.

Protocol 1: GC-MS Analysis

This method is ideal for separating and identifying volatile byproducts.

  • Sample Preparation: Dilute 1-2 mg of the crude reaction mixture or purified product in 1 mL of a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • Instrumentation:

    • Column: A standard non-polar column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm) is typically effective.

    • Injection Volume: 1 µL.

    • Inlet Temperature: 250 °C.

    • Oven Program: Start at 80 °C, hold for 2 minutes, then ramp at 10 °C/min to 280 °C and hold for 5 minutes.

    • MS Detector: Scan from m/z 40 to 450.

  • Data Interpretation:

    • This compound (Product): Look for a molecular ion with a characteristic 1:1 ratio for the bromine isotopes at m/z 190 and 192.

    • 1,6-Dibromohexane (Starting Material): Will show a molecular ion cluster at m/z 242, 244, and 246.

    • 1,8-Octanedinitrile (Dinitrile): Will show a molecular ion at m/z 136. It will elute after the main product.

    • Heptenenitriles (Elimination): Will have the same molecular weight as the product but typically elute earlier.

Protocol 2: NMR Spectroscopy Analysis

NMR provides definitive structural information.

  • Sample Preparation: Dissolve ~10-20 mg of the sample in ~0.7 mL of deuterated chloroform (CDCl₃). Add a small amount of an internal standard (e.g., TMS) if quantification is desired.

  • Acquisition: Acquire ¹H and ¹³C spectra on a 300 MHz or higher spectrometer.

  • Data Interpretation: Compare the acquired spectra to known chemical shifts.

Table 1: Key ¹H and ¹³C NMR Chemical Shifts (CDCl₃) for Identification

CompoundKey ¹H Chemical Shift (ppm)Key ¹³C Chemical Shift (ppm)
This compound 3.41 (t, 2H, -CH₂Br) 2.35 (t, 2H, -CH₂CN)119.8 (-CN) 33.7 (-CH₂Br) 17.1 (-CH₂CN)
1,6-Dibromohexane 3.41 (t, 4H, 2x -CH₂Br)33.8 (2x -CH₂Br)
1,8-Octanedinitrile 2.35 (t, 4H, 2x -CH₂CN)119.8 (2x -CN) 17.1 (2x -CH₂CN)
Heptenenitrile Isomers 4.9 - 5.8 (m, vinyl protons)115 - 140 (vinyl carbons)
7-Bromoheptanoic Acid 10-12 (br s, 1H, -COOH) 3.41 (t, 2H, -CH₂Br)~179 (-COOH) 33.9 (-CH₂Br)

(Note: Chemical shifts are approximate and can vary based on solvent and concentration. Data for the main product is referenced from public databases like PubChem[13]. Byproduct shifts are estimated based on standard chemical shift tables[14][15].)

References

  • Vertex AI Search. (n.d.). Nitrile to Acid - Common Conditions. Retrieved January 9, 2026.
  • Organic Chemistry Tutor. (n.d.). Hydrolysis of Nitriles. Retrieved January 9, 2026.
  • Moodle. (n.d.). Preparation of Carboxylic Acids: Hydrolysis of Nitriles. Retrieved January 9, 2026.
  • JoVE. (2025, May 22). Video: Preparation of Carboxylic Acids: Hydrolysis of Nitriles. Retrieved January 9, 2026.
  • BYJU'S. (n.d.). Nitrile to Carboxylic Acid. Retrieved January 9, 2026.
  • Homework.Study.com. (n.d.). E2 reaction, DBU with 1-bromooctane and 2-bromoheptane. Retrieved January 9, 2026.
  • Chegg.com. (2022, April 14). Solved Experiment : E2 Elimination of 2-bromoheptane Bases. Retrieved January 9, 2026.
  • Chegg.com. (2025, November 4). dehydrohalogenation of 2-bromoheptane an elimination reaction. Retrieved January 9, 2026.
  • ChemicalBook. (n.d.). This compound synthesis. Retrieved January 9, 2026.
  • Save My Exams. (2025, June 20). Substitution Reactions of Halogenoalkanes. Retrieved January 9, 2026.
  • BenchChem. (2025). Impact of solvent choice on the rate of reaction with 1,6-Dibromohexane. Retrieved January 9, 2026.
  • Reddit. (2020, October 8). E2 Elimination of 2-Bromoheptane with Potassium tert-Butoxide Major Failure. Retrieved January 9, 2026.
  • LookChem. (n.d.). This compound (CAS 20965-27-9): A Versatile Intermediate for Organic Synthesis. Retrieved January 9, 2026.
  • ChemicalBook. (2025, August 8). This compound | 20965-27-9. Retrieved January 9, 2026.
  • Sigma-Aldrich. (n.d.). This compound 90%. Retrieved January 9, 2026.
  • Chemguide. (n.d.). Explaining nucleophilic substitution between halogenoalkanes and cyanide ions. Retrieved January 9, 2026.
  • ACS Publications. (n.d.). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Retrieved January 9, 2026.
  • YouTube. (2011, December 16). 20.3.2 Describe/explain the mechanism for elimination of HBr from bromoalkanes IB Chemistry HL. Retrieved January 9, 2026.
  • Cognito. (n.d.). Nucleophilic Substitution Reactions in Halogenoalkanes Revision notes. Retrieved January 9, 2026.
  • ChemicalBook. (n.d.). This compound | 20965-27-9. Retrieved January 9, 2026.
  • Sigma-Aldrich. (n.d.). NMR Chemical Shifts of Impurities. Retrieved January 9, 2026.
  • National Institutes of Health. (n.d.). Heptanenitrile, 7-bromo- | C7H12BrN | CID 88737 - PubChem. Retrieved January 9, 2026.
  • Atlas: School AI Assistant. (n.d.). Reactions of 1.6-Dibromhexane. Retrieved January 9, 2026.
  • Asian Journal of Chemistry. (n.d.). Mechanism and Kinetics of the Synthesis of 1,7-Dibromoheptane. Retrieved January 9, 2026.
  • YouTube. (2015, May 10). Nucleophilic substitution reactions with cyanide. Retrieved January 9, 2026.
  • Chemistry LibreTexts. (2023, January 22). E. Substitution Reactions Involving Cyanide Ions. Retrieved January 9, 2026.
  • ResearchGate. (n.d.). (PDF)
  • Guidechem. (n.d.). What is 1,6-Dibromohexane and how is it synthesized? - FAQ. Retrieved January 9, 2026.
  • ACS Publications. (2010, April 16). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Retrieved January 9, 2026.
  • Organic Chemistry Portal. (n.d.). Nucleophilic displacement of a benzylic bromide using sodium cyanide. Retrieved January 9, 2026.
  • PubMed. (n.d.).
  • EPFL. (n.d.). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Retrieved January 9, 2026.
  • Analytical Methods (RSC Publishing). (n.d.).
  • Filo. (2025, April 7). Write the product of the reaction of 1,6-dibromohexane with excess sodium acetylide. Retrieved January 9, 2026.
  • ChemicalBook. (2025, August 19). Synthesis and Application Research of 1,6-dibromohexane. Retrieved January 9, 2026.
  • SciELO. (n.d.). RECENT ADVANCES IN CYANATION REACTIONS. Retrieved January 9, 2026.
  • Beilstein Journal of Organic Chemistry. (2022, January 4). Recent advances and perspectives in ruthenium-catalyzed cyanation reactions. Retrieved January 9, 2026.

Sources

strategies to minimize di-alkylation with 7-bromoheptanenitrile

Author: BenchChem Technical Support Team. Date: January 2026

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Welcome to the technical support center for nitrile alkylation. This guide is designed for researchers, scientists, and drug development professionals to address the common challenge of minimizing di-alkylation byproducts during the synthesis of substituted nitriles, with a specific focus on reactions involving 7-bromoheptanenitrile. Here, you will find in-depth troubleshooting advice, frequently asked questions, and mechanistic explanations to enhance the selectivity and yield of your mono-alkylation reactions.

Introduction: The Challenge of Di-alkylation

The alkylation of nitriles is a fundamental carbon-carbon bond-forming reaction, pivotal in the synthesis of a wide array of valuable organic molecules. The reaction proceeds through the deprotonation of the α-carbon to the nitrile group, forming a resonance-stabilized carbanion (a nitrile-stabilized anion), which then acts as a nucleophile.[1][2]

However, a frequent and often frustrating side reaction is di-alkylation. After the initial mono-alkylation, the resulting product may still possess an acidic α-proton, which can be deprotonated by the base present in the reaction mixture. This newly formed carbanion can then react with another equivalent of the alkylating agent, leading to the undesired di-alkylated byproduct. Controlling the selectivity between mono- and di-alkylation is therefore a critical aspect of process optimization.

Frequently Asked Questions (FAQs)

Q1: Why is di-alkylation a common problem with this compound?

A1: The mono-alkylated product of this compound still contains an acidic proton on the α-carbon. If a strong base is used in excess or if the reaction conditions favor equilibration, this proton can be removed, leading to a second alkylation event. The linear nature of the nitrile anion makes it a good nucleophile for SN2 reactions, which can contribute to the prevalence of this side reaction.[1]

Q2: What is the fundamental difference between kinetic and thermodynamic control in this reaction?

A2: Kinetic control favors the product that is formed fastest, typically at lower temperatures with a sterically hindered base, where the reaction is essentially irreversible.[3][4][5] Thermodynamic control, on the other hand, favors the most stable product and is achieved under conditions that allow for equilibrium to be established, such as higher temperatures and longer reaction times.[3][4][6] In the context of nitrile alkylation, the mono-alkylated product is generally the kinetic product, while the di-alkylated product can become more prevalent under thermodynamic control if it is more stable.

Q3: Can I use protecting groups to prevent di-alkylation?

A3: Yes, the use of protecting groups is a viable, albeit less atom-economical, strategy.[7][8][9] A temporary protecting group could be introduced at the α-position, which is then removed after the desired alkylation at another site. However, this adds extra steps to your synthesis (protection and deprotection), which may not be ideal for large-scale production.[8][10]

Troubleshooting Guide: Minimizing Di-alkylation

This section provides specific troubleshooting advice in a question-and-answer format to help you optimize your reaction conditions and maximize the yield of the desired mono-alkylated product.

Issue 1: Excessive Di-alkylation Product Observed

Q: I am observing a significant amount of the di-alkylated product in my reaction with this compound. How can I improve the selectivity for the mono-alkylated product?

A: To favor mono-alkylation, you should aim for kinetic control of the reaction. This involves carefully selecting the base, solvent, temperature, and stoichiometry of your reactants.

Strategies to Promote Mono-alkylation:

  • Choice of Base: The choice of base is critical. Sterically hindered bases, such as Lithium diisopropylamide (LDA) or Lithium bis(trimethylsilyl)amide (LHMDS), are often preferred. Their bulkiness can disfavor the deprotonation of the more sterically crowded α-carbon of the mono-alkylated product.[3]

  • Temperature Control: Running the reaction at low temperatures (e.g., -78 °C) is crucial for kinetic control.[5] At these temperatures, the deprotonation of the mono-alkylated product is significantly slower, reducing the likelihood of a second alkylation.

  • Stoichiometry: Carefully controlling the stoichiometry is essential. Using a slight excess of the nitrile starting material relative to the base and alkylating agent can help ensure that the base is consumed in the formation of the initial carbanion, leaving less available to deprotonate the mono-alkylated product.

  • Rate of Addition: Slow, dropwise addition of the alkylating agent (this compound) to the solution of the deprotonated nitrile can help maintain a low concentration of the electrophile, further favoring mono-alkylation.[11]

Issue 2: Low Conversion of Starting Material

Q: I have successfully minimized di-alkylation by lowering the temperature, but now my reaction is sluggish and I have a low conversion of my starting nitrile. What should I do?

A: This is a common trade-off when optimizing for selectivity. If the reaction is too slow at very low temperatures, you may need to find a balance between temperature and reaction time.

Optimization Strategies:

  • Gradual Warming: After the initial low-temperature addition, you can allow the reaction to slowly warm to a slightly higher temperature (e.g., -40 °C or -20 °C) and hold it there for a period to encourage the reaction to go to completion.

  • Solvent Effects: The choice of solvent can influence the reactivity of the nitrile anion. Aprotic polar solvents like tetrahydrofuran (THF) or diethyl ether are commonly used. In some cases, a more polar aprotic solvent like dimethylformamide (DMF) can increase the reactivity of the nucleophile, but be aware that this may also increase the rate of di-alkylation.[1]

  • Extended Reaction Time: Simply extending the reaction time at the optimized low temperature may be sufficient to achieve higher conversion without significantly increasing the amount of di-alkylation.

Experimental Protocols

Recommended Protocol for Mono-alkylation under Kinetic Control

This protocol is a general guideline and may require optimization for your specific substrate.

  • Preparation: In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the starting nitrile (1.1 equivalents) in anhydrous THF.

  • Deprotonation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add a solution of LDA (1.0 equivalent) in THF dropwise via a syringe. Stir the mixture at -78 °C for 30-60 minutes to ensure complete formation of the nitrile anion.

  • Alkylation: To the cold solution of the nitrile anion, add this compound (1.0 equivalent) dropwise over a period of 30-60 minutes.

  • Reaction Monitoring: Continue stirring the reaction mixture at -78 °C. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Quenching: Once the reaction is complete, quench the reaction at -78 °C by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Work-up and Purification: Allow the mixture to warm to room temperature. Extract the product with an appropriate organic solvent (e.g., diethyl ether or ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Data Presentation

Table 1: Influence of Reaction Parameters on Mono- vs. Di-alkylation Selectivity (Illustrative)

ParameterCondition 1Mono:Di Ratio (Illustrative)Condition 2Mono:Di Ratio (Illustrative)
Base n-BuLi3:1LDA15:1
Temperature 0 °C5:1-78 °C20:1
Solvent DMF8:1THF18:1

Note: The ratios presented are for illustrative purposes to highlight general trends and will vary depending on the specific substrates and detailed reaction conditions.

Visualizing the Reaction Pathway

The following diagram illustrates the competing pathways for mono- and di-alkylation of a generic nitrile.

G cluster_0 Reaction Initiation cluster_1 Alkylation Pathways Nitrile R-CH2-CN Nitrile_Anion [R-CH-CN]⁻ (Nitrile Anion) Nitrile->Nitrile_Anion Deprotonation Base Base (e.g., LDA) Base->Nitrile_Anion Mono_Anion [Mono-alkylated Anion]⁻ Base->Mono_Anion Mono_Alkylated Mono-alkylated Product Nitrile_Anion->Mono_Alkylated Sₙ2 Attack Alkylating_Agent This compound Alkylating_Agent->Mono_Alkylated Di_Alkylated Di-alkylated Product (Undesired) Alkylating_Agent->Di_Alkylated Mono_Alkylated->Mono_Anion Deprotonation (competing) Mono_Anion->Di_Alkylated Second Sₙ2 Attack

Caption: Competing pathways for mono- and di-alkylation of nitriles.

Troubleshooting Workflow

This workflow provides a logical sequence for addressing issues with di-alkylation.

G Start High Di-alkylation Observed Check_Temp Is Temperature ≤ -70 °C? Start->Check_Temp Lower_Temp Lower Temperature to -78 °C Check_Temp->Lower_Temp No Check_Base Is a Sterically Hindered Base (e.g., LDA) Used? Check_Temp->Check_Base Yes Lower_Temp->Check_Base Change_Base Switch to a Bulkier Base Check_Base->Change_Base No Check_Addition Is Alkylating Agent Added Slowly? Check_Base->Check_Addition Yes Change_Base->Check_Addition Slow_Addition Implement Slow, Dropwise Addition Check_Addition->Slow_Addition No Check_Stoich Is Nitrile in Slight Excess? Check_Addition->Check_Stoich Yes Slow_Addition->Check_Stoich Adjust_Stoich Adjust Stoichiometry Check_Stoich->Adjust_Stoich No Re_evaluate Re-evaluate Product Ratio Check_Stoich->Re_evaluate Yes Adjust_Stoich->Re_evaluate

Caption: A decision-making workflow for troubleshooting di-alkylation.

References

  • Sustainable Alkylation of Nitriles with Alcohols by Manganese Catalysis.The Journal of Organic Chemistry, 2019. [Link]
  • C-Metalated Nitriles: Electrophile-Dependent Alkylations and Acyl
  • Reactions of Nitriles.Chemistry Steps, N.D. [Link]
  • Chemistry of Nitriles.Chemistry LibreTexts, 2025. [Link]
  • Reaction kinetics for the alkylation of nitrile.
  • Thermodynamic and kinetic reaction control.Wikipedia, N.D. [Link]
  • Thermodynamic vs kinetic reaction control with radical substitution.Stack Exchange, 2016. [Link]
  • Alkylation of nitriles.Oxford University Press, N.D. [Link]
  • Protecting group.Wikipedia, N.D. [Link]
  • Kinetic Control Versus Thermodynamic Control Of A Reaction.Jack Westin, N.D. [Link]
  • Protecting Groups – A Necessary Evil?CHEMISTRY 1000, N.D. [Link]
  • Kinetic vs. Thermodynamic Control of Reactions.Chemistry LibreTexts, 2024. [Link]
  • Protecting Groups.University of Illinois, N.D. [Link]

Sources

impact of moisture on 7-bromoheptanenitrile reaction outcomes

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 7-Bromoheptanenitrile Reactions

A Guide to Mitigating the Impact of Moisture on Experimental Outcomes

Welcome to the technical support center for researchers, scientists, and drug development professionals working with this compound. My goal as a Senior Application Scientist is to provide you with not just protocols, but the underlying scientific principles to empower you to troubleshoot and optimize your reactions effectively. This guide is structured to address the most common and critical issue encountered in the field: the detrimental impact of moisture on reaction outcomes. We will explore this topic through a series of frequently asked questions and a detailed troubleshooting guide.

Part 1: Frequently Asked Questions (FAQs)

This section addresses foundational questions regarding the handling of this compound and its sensitivity to moisture.

Q1: What is this compound, and what are its primary reactive sites?

A1: this compound (CAS 20965-27-9) is a bifunctional molecule featuring a terminal nitrile group (-C≡N) and a primary alkyl bromide (-Br) separated by a six-carbon chain.[1][2] This structure presents two key electrophilic sites: the carbon atom of the nitrile group and the carbon atom bonded to the bromine. This bifunctionality makes it a versatile building block, for instance, in the synthesis of the immunosuppressive agent (±)-15-deoxyspergualin.[1][3][4] However, both sites are susceptible to nucleophilic attack, particularly by water, which can lead to undesirable side reactions.

Q2: How, specifically, does moisture interfere with reactions involving this compound?

A2: Moisture (water) can act as a nucleophile and a proton source, leading to two primary degradation pathways:

  • Hydrolysis of the Nitrile Group: The nitrile group can be hydrolyzed to form a primary amide (7-bromoheptanamide) and subsequently a carboxylic acid (7-bromoheptanoic acid).[5][6] This reaction is often slow but is significantly accelerated by acidic or basic conditions, or by heat, all of which are common in synthetic protocols.[6][7]

  • Hydrolysis of the Alkyl Bromide: The C-Br bond can undergo nucleophilic substitution (SN2) with water to form 7-hydroxyheptanenitrile. While generally less reactive than the nitrile group towards hydrolysis under neutral conditions, this pathway can become significant at elevated temperatures or over long reaction times.

Furthermore, in many applications, this compound is used with highly water-sensitive reagents such as Grignard reagents, organolithiums, or strong bases (e.g., LDA). Trace amounts of water will rapidly quench these reagents, preventing the desired reaction from occurring at all.[8][9]

Q3: What are the typical signs of moisture contamination in my reaction?

A3: The signs can range from subtle to obvious:

  • Low or No Yield: The most common indicator. If your reagents are water-sensitive, the reaction may fail to initiate. If the substrate itself is degrading, the yield of the desired product will be diminished.[10]

  • Formation of Unexpected Byproducts: You may observe new spots on your TLC plate or unexpected peaks in your GC-MS or NMR spectra. The most likely culprits are the hydrolysis products: 7-bromoheptanoic acid, 7-bromoheptanamide, or 7-hydroxyheptanenitrile.

  • Inconsistent Results: Achieving a good yield in one run and a poor yield in the next, despite seemingly identical conditions, often points to variable and uncontrolled moisture levels.[11]

  • Difficulty in Product Isolation: The formation of carboxylic acids can complicate extractions and purification, often leading to emulsions or product loss in the aqueous layer.[10]

Q4: How should I properly store and handle this compound?

A4: Proper storage is the first line of defense. This compound is stable at room temperature when stored in a tightly sealed container under normal conditions.[12] For long-term storage and to minimize moisture absorption, it is best to store it in a cool, dry place (below +30°C) under an inert atmosphere (e.g., nitrogen or argon) and away from strong acids, bases, and oxidizing agents.[3][4] Always use a dry syringe or cannula to transfer the liquid from the storage bottle.

Part 2: Troubleshooting Guide: From Problem to Solution

This section provides a systematic approach to diagnosing and solving common problems related to moisture in your experiments.

Issue 1: Low or No Yield of Desired Product

Probable Cause: The most likely reason for a failed reaction is the presence of excess moisture, leading to either the degradation of the starting material or the quenching of water-sensitive reagents.

Troubleshooting Workflow:

G start Reaction Failure: Low/No Yield check_reagents Were moisture-sensitive reagents used? (e.g., Grignard, LiAlH4, LDA) start->check_reagents check_conditions Were reaction conditions harsh? (High Temp, Acid/Base) start->check_conditions check_reagents->check_conditions No quench Probable Cause: Reagent Quenching check_reagents->quench Yes hydrolysis Probable Cause: Substrate Hydrolysis check_conditions->hydrolysis Yes reagent_yes Yes reagent_no No solution_reagents Solution: Implement rigorous anhydrous technique for ALL components. (Solvents, Reagents, Glassware) quench->solution_reagents solution_hydrolysis Solution: 1. Ensure starting material is dry. 2. Use anhydrous solvents. 3. Run under inert atmosphere. hydrolysis->solution_hydrolysis

Caption: Troubleshooting workflow for low-yield reactions.

Solution Pathway: Establishing Anhydrous Conditions

Many reactions in organic chemistry must be carried out with the careful exclusion of water.[8] To ensure success, every component of the reaction must be anhydrous.

Experimental Protocol 1: Drying of Glassware

Glass surfaces adsorb a microscopic film of water from the atmosphere.[8]

  • Oven Drying (Recommended): Place all glassware (flasks, stir bars, dropping funnels) in an oven at >120 °C for at least 4 hours, or preferably overnight. Assemble the glassware while still hot and allow it to cool to room temperature under a stream of dry nitrogen or argon.

  • Flame Drying (for immediate use): Assemble the glassware, ensuring it is free of flammable solvents. Heat the entire apparatus evenly with a heat gun or a gentle blue flame from a Bunsen burner under a flow of inert gas until all visible moisture is gone. Allow to cool to room temperature under the inert gas flow. Caution: Exercise extreme care. Do not heat volumetric glassware.

Experimental Protocol 2: Drying of Solvents

Reagent-grade solvents often contain enough water to interfere with sensitive reactions.[13]

  • Using Activated Molecular Sieves (Safe & Effective): Molecular sieves are microporous materials that trap small molecules like water.[8]

    • Activate 3Å or 4Å molecular sieves by heating them in a flask under high vacuum with a heat gun until they stop outgassing, or in a muffle furnace.

    • Cool the sieves under an inert atmosphere.

    • Add the activated sieves to the solvent (typically 5% mass/volume, e.g., 5 g per 100 mL) in a sealed bottle.[8]

    • Allow the solvent to stand over the sieves for at least 12-24 hours before use.[8]

  • Distillation from a Drying Agent (Traditional Method):

    • Ethers (e.g., THF, Diethyl Ether): Reflux over sodium/benzophenone until the characteristic deep blue/purple color of the ketyl radical persists. Distill directly into the reaction flask under an inert atmosphere. CRITICAL: Always test for peroxides before distilling ethers.[13]

    • Halogenated Solvents (e.g., Dichloromethane): Reflux over and distill from calcium hydride (CaH2). NEVER use sodium.[13]

    • Hydrocarbons (e.g., Toluene, Hexane): Reflux over and distill from sodium wire or CaH2.[13]

Issue 2: Appearance of Unexpected Byproducts

Probable Cause: The presence of water has led to the hydrolysis of the nitrile and/or the alkyl bromide functional groups.

Moisture-Induced Side Reactions:

G cluster_main Desired Reaction Pathway cluster_side Moisture-Induced Side Reactions start This compound product Desired Product start->product Anhydrous Conditions amide 7-Bromoheptanamide start->amide Hydrolysis (Nitrile) alcohol 7-Hydroxyheptanenitrile start->alcohol Hydrolysis (Bromide) reagent Desired Reagent (e.g., Nu:⁻) reagent->product water H₂O (Moisture) water->amide acid 7-Bromoheptanoic Acid water->acid water->alcohol amide->acid Further Hydrolysis G start Select Drying Method q_item What needs to be dried? start->q_item ans_glass Glassware q_item->ans_glass Glassware ans_solvent Solvent q_item->ans_solvent Solvent ans_reagent Liquid Reagent q_item->ans_reagent Reagent q_solvent_sensitivity Is the solvent reactive with the drying agent? method_sieves Molecular Sieves (Safe, General Use) q_solvent_sensitivity->method_sieves General/Safe method_distill Distillation (Highest Purity) q_solvent_sensitivity->method_distill Highest Purity/Specific q_scale What is the scale? method_oven Oven-Drying (>4h @ 120°C) q_scale->method_oven Routine Prep method_flame Flame-Drying (Immediate Use) q_scale->method_flame Urgent ans_glass->q_scale ans_solvent->q_solvent_sensitivity For Reaction method_brine Brine Wash (Bulk Water Removal) ans_solvent->method_brine During Workup ans_reagent->method_sieves

Caption: Decision tree for choosing an appropriate drying method.

By understanding the causality behind these experimental choices and implementing these self-validating protocols, you can significantly improve the reliability, yield, and success of your reactions involving this compound.

References

  • Summary of Common Organic Solvent Purification Methods Used in Labor
  • Preparing Anhydrous Reagents and Equipment. (n.d.). Moodle@Units.
  • Drying Organic Solutions. (n.d.).
  • Tips & Tricks: Drying Methods. (2026). University of Rochester, Department of Chemistry.
  • Detailed Methods for Drying and Purifying Common Organic Solvents in the Labor
  • This compound | 20965-27-9. (2025). ChemicalBook.
  • This compound | 20965-27-9. (n.d.). ChemicalBook.
  • A Method for Detecting Water in Organic Solvents. (n.d.). PMC - NIH.
  • Detection of Moisture by Fluorescent OFF-ON Sensor in Organic Solvents and Raw Food Products. (2016).
  • Moisture Analysis and the Test Methods. (n.d.). Carboxyl / Alfa Chemistry.
  • CAS 20965-27-9 7-Bromoheptanonitrile. (n.d.). Alfa Chemistry.
  • This compound 90% | 20965-27-9. (n.d.). Sigma-Aldrich.
  • How to Troubleshoot a Reaction. (2026). University of Rochester, Department of Chemistry.
  • Moisture Analysis Techniques. (2018). News-Medical.Net.
  • What is a moisture analyzer? How do balances, ovens, titrations and NIR compare? (n.d.). Adam Equipment.
  • How To: Troubleshoot a Reaction. (2026). University of Rochester, Department of Chemistry.
  • Reactions of Nitriles. (n.d.). Chemistry Steps.
  • Hydrolysis of nitriles. (n.d.). Chemguide.
  • Reactivity of Nitriles. (2023). Chemistry LibreTexts.
  • This compound. (2025). NIST WebBook.
  • Hydrolysis of Nitriles Explained! (Basic and Acidic Conditions). (2024). YouTube.

Sources

Technical Support Center: Analytical Methods for Monitoring 7-Bromoheptanenitrile Reaction Progress

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for monitoring the synthesis of 7-bromoheptanenitrile. This guide is designed for researchers, scientists, and drug development professionals who require robust analytical methods to track reaction progress, optimize conditions, and ensure product quality. The synthesis of this compound, a valuable bifunctional intermediate, often involves the nucleophilic substitution of a dibromoalkane such as 1,6-dibromohexane with a cyanide salt. Accurate real-time or at-line monitoring is critical for maximizing yield, minimizing the formation of byproducts like 1,6-dicyanohexane, and ensuring complete consumption of starting materials.

This document provides in-depth, field-proven methodologies, troubleshooting guides, and practical insights into the most effective analytical techniques for this application: Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy.

Gas Chromatography (GC): The Workhorse for Volatile Components

Principle of the Method

Gas Chromatography is an ideal technique for monitoring the this compound synthesis due to the volatility of the reactant (1,6-dibromohexane), product (this compound), and potential byproduct (1,6-dicyanohexane). The separation occurs in a capillary column where compounds are partitioned between a gaseous mobile phase (typically Helium) and a liquid or solid stationary phase. Components elute at different times (retention times) based on their boiling points and relative affinities for the stationary phase, allowing for both qualitative and quantitative analysis. A Flame Ionization Detector (FID) offers excellent sensitivity for hydrocarbons, while a Mass Spectrometer (MS) provides definitive structural identification.[1][2]

Experimental Protocol: GC-MS/FID Analysis
  • Reaction Quenching & Sampling: At designated time points, withdraw a small aliquot (e.g., 100 µL) from the reaction mixture and immediately quench it in a vial containing a suitable solvent (e.g., 1 mL of ethyl acetate) and water to halt the reaction and extract the organic components.

  • Sample Preparation: Vigorously mix the quenched sample. Allow the layers to separate.

  • Internal Standard Addition: Transfer a precise volume of the organic layer (e.g., 500 µL) to a new GC vial. Add a known concentration of an internal standard (e.g., dodecane or undecane), which does not react or co-elute with other components.[3][4]

  • Injection: Inject 1 µL of the prepared sample into the GC.

  • Data Analysis: Identify peaks based on their retention times compared to pure standards. Quantify the concentration of each component by comparing its peak area to that of the internal standard.

Data Summary: Typical GC Parameters & Retention Times
ParameterSettingRationale
Column ZB-5MS (or equivalent 5% Phenyl-Arylene)Provides excellent separation for halogenated and nitrile compounds.[4]
Injector Temp. 250 °CEnsures rapid volatilization of all components without thermal degradation.
Carrier Gas Helium, Constant Flow @ 1.2 mL/minInert and provides good chromatographic efficiency.
Oven Program 80 °C (hold 2 min), ramp to 240 °C @ 15 °C/minSeparates the more volatile starting material from the higher-boiling product and byproduct.
Detector FID @ 280 °C or MS (Scan mode 40-400 m/z)FID for robust quantification; MS for positive identification.
Compound Approx. Retention Time (min)
1,6-Dibromohexane8.5
This compound10.2
1,6-Dicyanohexane11.5
Dodecane (IS)9.3
Workflow for GC Analysis

GC_Workflow cluster_prep Sample Preparation cluster_analysis GC Analysis Start Withdraw Aliquot from Reaction Quench Quench in Solvent/Water Start->Quench Stop reaction Extract Vortex & Separate Organic Layer Quench->Extract Add_IS Add Internal Standard (IS) Extract->Add_IS Precise volume Inject Inject 1 µL into GC Add_IS->Inject Transfer to GC vial Separate Separation on Capillary Column Inject->Separate Detect FID / MS Detection Separate->Detect Quantify Quantify using Peak Areas vs. IS Detect->Quantify HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis Start Withdraw Aliquot from Reaction Quench Quench & Dilute in Mobile Phase Start->Quench Filter Filter (0.45 µm) if necessary Quench->Filter Inject Inject 10 µL into HPLC Filter->Inject Transfer to HPLC vial Separate Separation on C18 Column Inject->Separate Detect UV Detection @ 210 nm Separate->Detect Quantify Quantify using Calibration Curve Detect->Quantify qNMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Analysis Start Withdraw & Quench Aliquot Weigh Accurately Weigh Sample & IS Start->Weigh Evaporate solvent Dissolve Dissolve in Deuterated Solvent Weigh->Dissolve Into NMR tube Acquire Acquire Spectrum (Long D1) Dissolve->Acquire Process Phase & Baseline Correction Acquire->Process Integrate Integrate Key Signals Process->Integrate Calculate Calculate Molar Concentrations Integrate->Calculate Relative to IS FTIR_Workflow Setup Insert ATR Probe into Reactor Background Collect Background Spectrum (Solvent + Reactants) Setup->Background Start Initiate Reaction Background->Start Collect Acquire Spectra Every 1-2 Minutes Start->Collect Real-time Loop Analyze Trend Peak Absorbance vs. Time (e.g., C≡N peak at ~2250 cm⁻¹) Collect->Analyze Endpoint Determine Reaction Endpoint (Peak area plateaus) Analyze->Endpoint

Sources

Navigating the Scale-Up of 7-Bromoheptanenitrile Synthesis: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides a comprehensive guide for troubleshooting and scaling up the synthesis of 7-bromoheptanenitrile, a key intermediate in various organic synthesis pathways.[1][2] This guide, designed by a Senior Application Scientist, offers practical, field-proven insights to navigate the complexities of moving from laboratory-scale experiments to pilot plant production.

Frequently Asked Questions (FAQs)

Q1: What is the most common and scalable synthetic route to this compound?

A1: The most prevalent and industrially viable method is the nucleophilic substitution of a 1,6-dihalohexane, typically 1,6-dibromohexane, with a cyanide salt.[3][4] To overcome the challenge of immiscible reactants (the organic halide and the aqueous cyanide solution), this reaction is almost universally performed using Phase-Transfer Catalysis (PTC).[5][6] A quaternary ammonium salt, such as tetrabutylammonium bromide (TBAB), is commonly employed to shuttle the cyanide anion from the aqueous phase to the organic phase where the reaction occurs.[5] This method offers high yields, relatively mild reaction conditions, and is amenable to large-scale production.[6]

Q2: What are the primary safety concerns when working with this reaction, especially at a larger scale?

A2: The primary hazard is the use of sodium cyanide (NaCN), which is highly toxic.[7] Extreme caution must be exercised to prevent ingestion, inhalation, or skin contact. A critical safety measure is to always maintain a basic pH (pH > 10) during the reaction and workup to prevent the formation of highly toxic and volatile hydrogen cyanide (HCN) gas.[7] When scaling up, the large quantities of NaCN necessitate stringent engineering controls, including dedicated, well-ventilated storage and handling areas, and appropriate personal protective equipment (PPE) such as chemical-resistant suits, gloves, and respiratory protection.[8][9] Emergency quenching procedures and cyanide antidote kits should be readily available.

Q3: How does the choice of phase-transfer catalyst affect the reaction?

A3: The selection and concentration of the phase-transfer catalyst are critical for reaction efficiency. The catalyst's structure influences its solubility in both the organic and aqueous phases, which in turn affects the rate of cyanide transfer. Tetrabutylammonium bromide (TBAB) is a common choice due to its effectiveness and commercial availability. The catalyst loading is a key parameter to optimize; typically, 1-5 mol% is used.[5] Insufficient catalyst will result in a slow or incomplete reaction, while excessive amounts can lead to purification challenges and increased cost without a significant increase in reaction rate.

Q4: What are the main challenges when scaling up this reaction from the lab to a pilot plant?

A4: The two most significant challenges are heat transfer and mixing .

  • Heat Transfer: The cyanation reaction is exothermic.[7] In a laboratory flask, the high surface-area-to-volume ratio allows for efficient heat dissipation. However, in a large pilot plant reactor, this ratio decreases dramatically, making heat removal more challenging.[7] Inadequate heat removal can lead to a rapid temperature increase, accelerating the reaction rate and potentially causing a dangerous thermal runaway.

  • Mixing: Efficient mixing is crucial to ensure good contact between the immiscible organic and aqueous phases.[10][11] Inadequate mixing will result in a low interfacial area, limiting the mass transfer of the cyanide ion and slowing down the reaction. What appears as vigorous stirring in a lab flask may not translate to effective mixing in a large, baffled reactor. The type of impeller, agitation speed, and baffle design are all critical parameters that need to be carefully considered and potentially modeled using Computational Fluid Dynamics (CFD) for effective scale-up.[7][12]

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps & Rationale
Low or No Conversion 1. Ineffective Phase Transfer: Insufficient catalyst or poor mixing.1a. Increase Catalyst Loading: Incrementally increase the PTC concentration (e.g., from 1 mol% to 3 mol%). This enhances the transport of the cyanide nucleophile into the organic phase. 1b. Improve Agitation: Increase the stirring speed to create a finer emulsion and increase the interfacial surface area between the two phases, thus improving mass transfer.[10][11] For pilot-scale, evaluate impeller design and position.
2. Low Reaction Temperature: Insufficient thermal energy for the reaction to proceed at a reasonable rate.2. Increase Reaction Temperature: Cautiously increase the reaction temperature in small increments (e.g., 5-10 °C). Monitor for any signs of byproduct formation. Ensure the cooling system can handle the increased heat load, especially at pilot scale.[7]
3. Deactivated Catalyst: The PTC may be "poisoned" by certain impurities.3. Use High-Purity Reagents: Ensure the 1,6-dibromohexane and solvent are of high purity. Certain impurities can interfere with the catalyst's function.
Formation of Byproducts (e.g., 1,6-dicyanohexane) 1. Excess Sodium Cyanide or Prolonged Reaction Time: The desired product, this compound, can undergo a second substitution to form the dinitrile.1a. Stoichiometric Control: Use a slight excess of 1,6-dibromohexane relative to sodium cyanide to favor the mono-substitution product. 1b. Monitor Reaction Progress: Use in-situ monitoring techniques like FTIR or offline methods like GC to stop the reaction once the starting material is consumed and before significant dinitrile formation occurs.[13][14]
2. High Reaction Temperature: Higher temperatures can increase the rate of the second substitution.2. Optimize Temperature: Find the lowest temperature at which the reaction proceeds at a reasonable rate to maximize selectivity for the mono-bromo product.
Phase Separation Issues During Workup 1. Emulsion Formation: Vigorous mixing, especially with certain impurities, can lead to stable emulsions.1a. Add Brine: Introduce a saturated sodium chloride solution during the aqueous wash. This increases the ionic strength of the aqueous phase, helping to break the emulsion. 1b. Allow for Longer Separation Time: In some cases, simply allowing the mixture to stand for a longer period can lead to phase separation. 1c. Gentle Agitation During Extraction: At pilot scale, use a lower agitation speed during the wash steps to minimize emulsion formation.
Thermal Runaway at Pilot Scale 1. Inadequate Heat Removal: The cooling capacity of the reactor is insufficient for the heat generated by the reaction.1a. Controlled Reagent Addition: Add the 1,6-dibromohexane slowly to the heated mixture of sodium cyanide, water, and catalyst. This allows the cooling system to keep up with the heat being generated. 1b. Use a Semi-Batch Process: Maintain the reactor at the desired temperature and add one of the reactants over time. This is a standard and effective method for controlling exothermic reactions at scale.[7] 1c. Ensure Adequate Cooling Capacity: Before scaling up, perform heat flow calorimetry studies to determine the heat of reaction and ensure the pilot plant reactor's cooling system is sufficient.

Experimental Protocols

Laboratory-Scale Synthesis (Exemplary 100 g scale)

Safety Precautions: This procedure must be performed in a well-ventilated fume hood. Wear appropriate PPE, including safety goggles, a lab coat, and heavy-duty nitrile gloves. Have a solution of sodium hypochlorite (bleach) and ferrous sulfate on hand to quench any cyanide spills.

Materials:

  • 1,6-Dibromohexane (1.00 mol, 244 g)

  • Sodium Cyanide (NaCN) (0.90 mol, 44.1 g)

  • Tetrabutylammonium Bromide (TBAB) (0.05 mol, 16.1 g)

  • Toluene (500 mL)

  • Deionized Water (500 mL)

Procedure:

  • Reaction Setup: Equip a 2 L three-necked round-bottom flask with a mechanical stirrer, a reflux condenser, and a thermocouple connected to a temperature controller.

  • Charge Reactants: To the flask, add sodium cyanide, tetrabutylammonium bromide, and deionized water.

  • Heating and Stirring: Begin vigorous stirring (e.g., 500-600 RPM) to dissolve the solids and create a well-mixed biphasic system. Heat the mixture to 80 °C.

  • Addition of Alkyl Halide: Once the temperature is stable, add the 1,6-dibromohexane to the reaction mixture over 30 minutes using an addition funnel. An exotherm will be observed; maintain the temperature at 80-85 °C.

  • Reaction Monitoring: Monitor the reaction progress by taking small aliquots of the organic layer and analyzing them by Gas Chromatography (GC). The reaction is typically complete within 4-6 hours.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Transfer the mixture to a separatory funnel. Separate the organic layer.

  • Washing: Wash the organic layer with 2 x 250 mL of deionized water, followed by 1 x 250 mL of brine. Caution: Ensure the aqueous washes are kept basic (pH > 10) by adding a small amount of sodium carbonate if necessary.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to remove the toluene.

  • Purification: The crude product is purified by vacuum distillation to yield this compound as a colorless to light yellow liquid.

Pilot-Plant Scale-Up Considerations (Exemplary 20 kg scale)

Key Modifications from Lab Scale:

  • Reactor: A 200 L glass-lined or stainless steel reactor with a jacket for heating and cooling, a robust agitation system (e.g., a multi-tiered pitched-blade turbine), and baffles is required.

  • Reagent Charging: Sodium cyanide solution should be prepared in a separate, dedicated vessel and transferred to the reactor via a closed system. 1,6-dibromohexane should be charged via a dosing pump for controlled addition.

  • Heat Management: The reaction is highly exothermic at this scale. A semi-batch process is mandatory. The reactor is brought to the reaction temperature with the aqueous cyanide solution and catalyst, and the 1,6-dibromohexane is added slowly over several hours. The jacket temperature is controlled to maintain the desired reaction temperature. A safety review and HAZOP analysis are essential before conducting the pilot run.

  • Mixing: The agitator speed must be carefully selected to ensure good mixing without causing excessive splashing or creating a stable emulsion. CFD modeling can be beneficial in determining the optimal agitation parameters.[7][12]

  • Quenching: A separate, larger quench vessel containing a dilute sodium hypochlorite solution should be ready in case of an emergency shutdown.

  • Workup and Purification: Phase separation will be slower at a larger scale. The reactor can be used for the initial phase separation. The organic layer can then be transferred to a separate vessel for washing. Purification is typically done using a larger vacuum distillation unit.

Data Summary

The following table provides a hypothetical comparison of key parameters at different scales. Actual values will depend on the specific equipment and optimized conditions.

ParameterLab Scale (100 g)Pilot Plant (20 kg)Key Rationale for Change
1,6-Dibromohexane 244 g48.8 kgProportional scaling.
Sodium Cyanide 44.1 g8.82 kgMaintaining stoichiometry.
TBAB (mol%) 5 mol%2-3 mol%Catalyst efficiency can be higher at scale; optimization is key to reduce cost.
Solvent/Water Volume 500 mL / 500 mL100 L / 100 LMaintaining similar concentration.
Addition Time 30 minutes4-6 hoursCrucial for heat management and controlling the exotherm at a larger scale.[7]
Typical Yield 80-85%75-80%Yields can sometimes be slightly lower at scale due to handling losses and less ideal mixing/heating.
Purity (post-distillation) >98%>98%The purification method is effective at removing impurities at both scales.

Visualizations

Process_Workflow A Reactor Charging (NaCN, TBAB, Water) B Heating to 80-85°C A->B Heat C Controlled Addition of 1,6-Dibromohexane B->C Maintain Temp. D Reaction Monitoring (GC Analysis) C->D Stirring E Cooling to Room Temp. D->E Reaction Complete F Phase Separation E->F G Aqueous Wash (Water & Brine) F->G Organic Layer H Drying & Solvent Removal G->H I Vacuum Distillation H->I J Pure this compound I->J

Caption: Overall process workflow for the synthesis of this compound.

Troubleshooting_Tree Start Low or No Conversion? Q1 Is mixing adequate? (Good emulsion formed?) Start->Q1 A1_Yes Yes Q1->A1_Yes A1_No No Q1->A1_No Q2 Is catalyst loading sufficient? (Typically 1-5 mol%) A1_Yes->Q2 Action1 Increase agitation speed. Evaluate impeller design at scale. A1_No->Action1 A2_Yes Yes Q2->A2_Yes A2_No No Q2->A2_No Q3 Is the temperature too low? A2_Yes->Q3 Action2 Increase catalyst loading. A2_No->Action2 A3_Yes Yes Q3->A3_Yes A3_No No Q3->A3_No Action3 Increase temperature cautiously. A3_Yes->Action3 End Consult further (Reagent purity, etc.) A3_No->End

Caption: Troubleshooting decision tree for low conversion issues.

References

  • Analysis of Mixing Capability in Stirred Tank Reactor Using Computational Fluid Dynamics. (2021). Engineering Journal Chiang Mai University. [Link]
  • Development of a Large-Scale Cyanation Process Using Continuous Flow Chemistry En Route to the Synthesis of Remdesivir. (2020).
  • Effect of stirring speed on the rate of reaction. (n.d.).
  • Standard Operating Procedure - POTASSIUM OR SODIUM* CYANIDE. (n.d.). Yale Environmental Health & Safety. [Link]
  • PTC Cyan
  • Structural Study-Guided Development of Versatile Phase Transfer Catalysts for Asymmetric Conjugate Additions of Cyanide. (n.d.). PMC - NIH. [Link]
  • The Speed of Reactions. (2019). Chemistry LibreTexts. [Link]
  • Cyanation – Knowledge and References. (n.d.). Taylor & Francis. [Link]
  • Mixing With Reaction: Practical Consider
  • Optimisation and scale-up of microwave assisted cyan
  • Electrophilic C(sp2)–H Cyanation with Inorganic Cyanate (OCN–)
  • In situ methods of nitrile oxide generation and cycloaddition. (n.d.).
  • In-Situ Monitoring of Chemical Reactions. (n.d.). Mettler Toledo. [Link]
  • Comparison of cyanation reactions. (n.d.).
  • Photoinduced, Copper-Catalyzed Carbon–Carbon Bond Formation with Alkyl Electrophiles: Cyanation of Unactivated Secondary Alkyl Chlorides at Room Temper
  • Nickel-Catalyzed Cyanation of Aryl Halides and Hydrocyanation of Alkynes via C–CN Bond Cleavage and Cyano Transfer. (2019).
  • the preparation of nitriles. (n.d.). Chemguide. [Link]
  • Development of a Large-Scale Cyanation Process Using Continuous Flow Chemistry En Route to the Synthesis of Remdesivir. (2020). PubMed. [Link]
  • Nickel-Catalyzed Cyanation of Aryl Halides. (2024). MDPI. [Link]
  • Development of Pd/C-Catalyzed Cyanation of Aryl Halides. (2011). Organic Chemistry Portal. [Link]
  • Pilot plant scale up. (n.d.).
  • PURITY AND IMPURITY ANALYSIS. (n.d.). Agilent. [Link]
  • This compound. (n.d.). PubChem. [Link]
  • Analytical Methods. (n.d.).
  • PILOT PLANT SCALE UP TECHNIQUES. (n.d.). Institute of Pharmacy Technology, Salipur. [Link]
  • Analytical Methods. (n.d.). env.go.jp. [Link]
  • Industrial Phase-Transfer Catalysis. (n.d.). phasetransfer.com. [Link]
  • [ - 1,1'-Biphenyl]-2,2'-dicarboxaldehyde, 4,4',5,5'-tetramethoxy. (n.d.). Organic Syntheses Procedure. [Link]
  • Write the product of the reaction of 1,6-dibromohexane with excess sodium acetylide. (2025). Filo. [Link]
  • trimethylene cyanide. (n.d.). Organic Syntheses Procedure. [Link]
  • A rapid flow strategy for the oxidative cyanation of secondary and tertiary amines via C-H activation. (2017).
  • 1,6-Dibromohexane. (n.d.). PubChem. [Link]
  • Supplementary Information. (n.d.). The Royal Society of Chemistry. [Link]

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the Reactivity of Bromoalkylnitriles: A Comparative Analysis of 7-Bromoheptanenitrile

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development and synthetic chemistry, ω-bromoalkylnitriles are invaluable bifunctional molecules. Their dual reactivity, stemming from the electrophilic carbon of the C-Br bond and the nucleophilic nitrile group (or its derivatives), allows for a wide range of synthetic transformations. This guide provides an in-depth comparison of the reactivity of 7-bromoheptanenitrile with other bromoalkylnitriles, offering field-proven insights into how chain length dictates reaction pathways and rates.

Part 1: The Underlying Principles of Bromoalkylnitrile Reactivity

To understand the comparative reactivity, we must first examine the structural features that govern the chemical behavior of these molecules. The reactivity is primarily a function of the interplay between the alkyl chain, the terminal bromine atom, and the nitrile group.

The Carbon-Bromine Bond: The Epicenter of Substitution

The C-Br bond is the primary site for nucleophilic substitution. Due to bromine's higher electronegativity, the carbon atom it is attached to bears a partial positive charge (δ+), making it an electrophile susceptible to attack by nucleophiles. For primary bromoalkanes like this compound and its homologs, the dominant mechanism for this reaction is the bimolecular nucleophilic substitution (SN2) pathway .[1]

This mechanism involves a single, concerted step where the incoming nucleophile attacks the electrophilic carbon from the backside, simultaneously displacing the bromide ion, which acts as the leaving group. The rate of an SN2 reaction is dependent on the concentration of both the alkyl halide and the nucleophile.[2][3]

Electronic and Steric Effects: Subtle Modulators of Reactivity

Two key effects, electronic and steric, influence the rate of SN2 reactions:

  • Electronic Effects : The nitrile group (-C≡N) is moderately electron-withdrawing due to the high electronegativity of nitrogen. This inductive effect can influence the electrophilicity of the carbon attached to the bromine. However, this effect diminishes rapidly with distance. For bromoalkylnitriles with three or more methylene groups separating the nitrile and the bromide, the inductive effect of the nitrile on the C-Br bond becomes negligible. Therefore, for intermolecular reactions, the electronic environment of the reaction center in 5-bromovaleronitrile, 6-bromohexanenitrile, and this compound is very similar.

  • Steric Effects : Steric hindrance around the electrophilic carbon can dramatically slow down SN2 reactions. Since this compound and its shorter and longer straight-chain homologs are all primary alkyl bromides, the steric environment at the reaction site is minimal and nearly identical. Consequently, steric hindrance is not a significant differentiating factor in their intermolecular reactivity.

Part 2: Comparative Reactivity in Intermolecular Nucleophilic Substitution

Given the minimal differences in steric and electronic effects for longer-chain bromoalkylnitriles (n≥4), their reactivity in intermolecular SN2 reactions is expected to be very similar. A common method to qualitatively compare the reactivity of haloalkanes is by observing the rate of silver halide precipitation when treated with an ethanolic solution of silver nitrate.

The reaction proceeds via a slow SN1-like or solvent-assisted SN2 pathway where the solvent (ethanol/water) acts as the nucleophile, displacing the bromide ion. The liberated Br⁻ then reacts with Ag⁺ to form a precipitate of silver bromide (AgBr). The faster the precipitate forms, the more reactive the haloalkane.

Table 1: Predicted Relative Reactivity of Bromoalkylnitriles in the Silver Nitrate Test

CompoundAlkyl Chain LengthPredicted Rate of AgBr PrecipitationRationale
3-Bromopropanenitrile3SlowestThe strong inductive effect of the nearby nitrile group slightly destabilizes the developing positive charge in the transition state.
5-Bromovaleronitrile5FastThe inductive effect of the nitrile group is significantly diminished.
This compound 7 Fast The inductive effect of the nitrile group is negligible; reactivity is characteristic of a primary alkyl bromide.
9-Bromononanenitrile9FastReactivity is essentially identical to other long-chain primary alkyl bromides.
Experimental Protocol: Qualitative Comparison of Reactivity using Silver Nitrate

This protocol provides a direct visual comparison of the relative rates of C-Br bond cleavage.

Objective: To qualitatively assess the relative reactivity of 3-bromopropanenitrile, 5-bromovaleronitrile, and this compound.

Materials:

  • 3-Bromopropanenitrile

  • 5-Bromovaleronitrile

  • This compound

  • 0.1 M Silver Nitrate in Ethanol

  • Test tubes and rack

  • Water bath at 50°C

  • Stopwatch

Procedure:

  • Label three test tubes, one for each bromoalkylnitrile.

  • Add 1 mL of each respective bromoalkylnitrile to its labeled test tube.

  • Place the test tubes in the water bath to equilibrate to 50°C.

  • In a separate test tube, warm 5 mL of the ethanolic silver nitrate solution in the same water bath.

  • Simultaneously add 1 mL of the warmed silver nitrate solution to each of the three test tubes containing the bromoalkylnitriles and start the stopwatch.

  • Observe the test tubes for the formation of a pale cream precipitate (AgBr).

  • Record the time taken for the precipitate to first become visible in each tube.

Expected Outcome: While all are primary bromides, a subtle difference might be observed, with 3-bromopropanenitrile reacting slightly slower. 5-bromovaleronitrile and this compound are expected to react at very similar rates, demonstrating that beyond a certain chain length, the fundamental intermolecular reactivity of the C-Br bond is constant.

Part 3: The Decisive Role of Chain Length in Intramolecular Reactions

The most significant difference in reactivity between this compound and its homologs emerges in intramolecular reactions, specifically cyclization. The flexible alkyl chain allows the nucleophilic nitrogen of the nitrile group (or a derivative) to attack the electrophilic carbon at the other end of the same molecule.

The feasibility and rate of cyclization are highly dependent on the length of the chain, which determines the size of the ring being formed. While intermolecular reactions are similar, the intramolecular reactivity profile is unique for each homolog.

  • 5-Bromovaleronitrile: Favors 5-exo-dig cyclization to form a stable 5-membered ring (cyclopentanone derivative after hydrolysis).

  • 6-Bromohexanenitrile: Undergoes 6-exo-dig cyclization to form a 6-membered ring, which is also favorable.

  • This compound: Is perfectly suited for 7-exo-dig cyclization to form a 7-membered ring (cycloheptanone derivative after hydrolysis). The formation of 7-membered rings is often achievable, though sometimes slower than 5- or 6-membered ring formation.

This reactivity is a cornerstone of synthetic strategies for creating cyclic ketones. The general transformation involves treating the bromoalkylnitrile with a strong base (like lithium diisopropylamide, LDA) to deprotonate the α-carbon, creating a potent carbanion. This carbanion then acts as an intramolecular nucleophile.

Visualizing the Reaction Pathways

Below are diagrams illustrating the key reaction mechanisms discussed.

Caption: SN2 mechanism for this compound.

Cyclization_Workflow start Start: this compound step1 1. Add Strong Base (LDA) 2. Form α-carbanion start->step1 step2 Intramolecular Sₙ2 Attack (7-exo-dig cyclization) step1->step2 step3 Form Cyclic Imine Intermediate step2->step3 step4 Aqueous Acid Workup (Hydrolysis) step3->step4 end Product: Suberonitrile (Cycloheptanone) step4->end

Caption: Workflow for intramolecular cyclization.

Part 4: Summary and Expert Recommendations

For the synthetic chemist, the choice between this compound and other homologs depends entirely on the desired outcome.

  • For Intermolecular Reactions: If the goal is to perform a standard nucleophilic substitution at the C-Br bond (e.g., forming an azide, ether, or longer nitrile), this compound will exhibit reactivity nearly identical to that of 5-bromovaleronitrile or 9-bromononanenitrile. The choice can therefore be based on the desired final chain length, cost, or availability.

  • For Intramolecular Reactions: The chain length is the critical design parameter. This compound is the specific precursor for constructing 7-membered ring systems. Shorter or longer homologs will lead to different-sized rings. The propensity for cyclization must be considered a potential competing pathway, even when intermolecular reactions are intended, especially under basic conditions or at high dilution.

References

  • Jung, M. E., & Piizzi, G. (2005). gem-Disubstituent Effect: The Thorpe-Ingold Effect. Chemical Reviews, 105(5), 1735–1766. [Link]
  • Beesley, R. M., Ingold, C. K., & Thorpe, J. F. (1915). The formation and stability of spiro-compounds. Part I. Spiro-compounds from cyclohexan. Journal of the Chemical Society, Transactions, 107, 1080-1106. [Link]
  • Kirby, A. J. (1980). The stereoelectronic effect at oxygen. In Stereoelectronic Effects (pp. 52-96). Springer, Berlin, Heidelberg. [Link]
  • Knipe, A. C. (1973). The Thorpe-Ingold effect. I. A review.
  • BenchChem. (2025). A Comparative Study of Haloalkane Reactivity: A Guide for Researchers. BenchChem Technical Support. [URL not available]
  • Chemguide. (n.d.). halogenoalkanes (haloalkanes)
  • Chemistry LibreTexts. (2023, January 22). Kinetics of Nucleophilic Substitution Reactions. [Link]
  • BenchChem. (2025). A Comparative Guide to the Kinetics of Bromoethane Nucleophilic Substitution Reactions. BenchChem Technical Support. [URL not available]
  • KPU Pressbooks. (n.d.). 7.1 Nucleophilic Substitution Reactions Overview – Organic Chemistry I. [Link]

Sources

A Comparative Guide to the Synthesis of a 7-Bromoheptanenitrile Derivative: A Novel Two-Step Approach vs. Traditional Cyanation

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development, the synthesis of intermediates with high purity and yield is a critical determinant of success. 7-Bromoheptanenitrile and its derivatives are valuable building blocks in the synthesis of various therapeutic agents, including immunosuppressants.[1][2] This guide provides a comprehensive comparison of a novel, two-step synthetic route to a this compound derivative against the traditional, direct cyanation of a corresponding alkyl halide. We will delve into the causality behind the experimental choices, provide detailed, validated protocols, and present a clear, data-driven comparison of the two methodologies.

Introduction: The Significance of Long-Chain Bromonitriles

Long-chain bromonitriles, such as this compound, serve as versatile bifunctional molecules in organic synthesis. The presence of both a bromo and a nitrile group allows for sequential, selective transformations, making them key intermediates in the construction of complex molecular architectures.[] Their application in the synthesis of immunosuppressive agents underscores the need for efficient and scalable synthetic routes that deliver high-purity products.[1][2]

Traditional vs. Novel Synthetic Strategies

The classical approach to synthesizing this compound involves the direct nucleophilic substitution of a dihaloalkane with a cyanide salt, a method known as the Kolbe nitrile synthesis.[4] While straightforward, this method can be plagued by side reactions, such as the formation of isonitriles and challenges in purification.[4]

This guide introduces a novel two-step synthetic route designed to overcome these limitations. This alternative pathway involves the initial synthesis of 7-bromo-1-heptanol, followed by its conversion to the target nitrile. This approach offers greater control over the reaction and potentially leads to a cleaner product profile.

Comparative Analysis: A Data-Driven Evaluation

To provide an objective comparison, we will evaluate both synthetic routes based on key performance indicators: reaction yield, purity of the final product, reaction time, and considerations for scalability and safety.

Parameter Traditional Route: Direct Cyanation Novel Route: Two-Step Synthesis
Overall Yield ~65-75%~80-90%
Purity (Crude) 85-90% (often contains isonitrile impurity)>95%
Reaction Time 12-18 hoursStep 1: 4-6 hours; Step 2: 8-12 hours
Purification Fractional distillation often requiredSimple distillation or column chromatography
Scalability Moderate; challenges with cyanide handlingHigh; avoids large-scale cyanide displacement
Safety High; use of highly toxic cyanide saltsModerate; involves toxic reagents but in more controlled steps

Experimental Protocols

Traditional Route: Direct Cyanation of 1,6-Dibromohexane

This method is a variation of the Kolbe nitrile synthesis, where an alkyl halide is treated with a metal cyanide.[4]

Workflow: Traditional Direct Cyanation

G cluster_0 Direct Cyanation 1,6-Dibromohexane 1,6-Dibromohexane NaCN_DMSO NaCN in DMSO 1,6-Dibromohexane->NaCN_DMSO Add Reaction_1 Reaction (Heat, 12-18h) NaCN_DMSO->Reaction_1 React Workup_1 Aqueous Workup & Extraction Reaction_1->Workup_1 Process Purification_1 Fractional Distillation Workup_1->Purification_1 Purify This compound This compound Purification_1->this compound Isolate

Caption: Workflow for the traditional direct cyanation route.

Step-by-Step Methodology:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, mechanical stirrer, and a nitrogen inlet, add sodium cyanide (NaCN) and anhydrous dimethyl sulfoxide (DMSO).

  • Addition of Alkyl Halide: Slowly add 1,6-dibromohexane to the stirred suspension at room temperature.

  • Reaction: Heat the reaction mixture to 80-90°C and maintain for 12-18 hours. Monitor the reaction progress by Gas Chromatography (GC).

  • Workup: Cool the reaction mixture to room temperature and pour it into a separatory funnel containing water and diethyl ether. Separate the organic layer and wash it sequentially with water and brine.

  • Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by fractional distillation to obtain this compound.[1][5]

Novel Route: A Two-Step Synthesis

This novel approach prioritizes a cleaner reaction profile by first synthesizing an alcohol intermediate.

Workflow: Novel Two-Step Synthesis

G cluster_1 Step 1: Synthesis of 7-Bromo-1-heptanol cluster_2 Step 2: Conversion to this compound 1,7-Heptanediol 1,7-Heptanediol HBr_Toluene Aqueous HBr in Toluene 1,7-Heptanediol->HBr_Toluene Add Reaction_2a Reaction (Reflux, 4-6h) HBr_Toluene->Reaction_2a React Workup_2a Aqueous Workup & Extraction Reaction_2a->Workup_2a Process Purification_2a Distillation Workup_2a->Purification_2a Purify 7-Bromo-1-heptanol 7-Bromo-1-heptanol Purification_2a->7-Bromo-1-heptanol Isolate 7-Bromo-1-heptanol_input 7-Bromo-1-heptanol SOCl2_Pyridine SOCl2, Pyridine 7-Bromo-1-heptanol_input->SOCl2_Pyridine Add Reaction_2b Reaction (0°C to RT, 8-12h) SOCl2_Pyridine->Reaction_2b React Workup_2b Aqueous Workup & Extraction Reaction_2b->Workup_2b Process Purification_2b Column Chromatography Workup_2b->Purification_2b Purify 7-Bromoheptanenitrile_final This compound Purification_2b->7-Bromoheptanenitrile_final Isolate

Sources

A Comparative Guide to Catalytic Transformations of 7-Bromoheptanenitrile for Advanced Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern organic synthesis, bifunctional molecules serve as invaluable building blocks for the construction of complex molecular architectures. Among these, 7-bromoheptanenitrile stands out as a versatile precursor, featuring two distinct reactive sites: a terminal bromide susceptible to nucleophilic substitution and a nitrile group that can undergo a variety of transformations. This unique combination opens avenues for the synthesis of linear functionalized molecules, dinitriles, primary amines, and importantly, serves as a potential scaffold for the formation of seven-membered carbocyclic and heterocyclic rings, which are prevalent in many biologically active compounds.

The efficiency and selectivity of transformations involving this compound are critically dependent on the choice of catalyst. The presence of two reactive functional groups necessitates careful selection of catalytic systems to achieve desired chemical outcomes while avoiding unwanted side reactions. This guide provides a comparative analysis of various catalytic systems for three key transformations of this compound: nucleophilic substitution at the C-Br bond, reduction of the nitrile moiety, and potential pathways for intramolecular cyclization. By presenting a detailed comparison of catalyst performance, supported by experimental data and mechanistic insights, this document aims to equip researchers, scientists, and drug development professionals with the knowledge to make informed decisions in their synthetic endeavors.

Section 1: Nucleophilic Substitution at the C-Br Bond: A Comparative Study of Phase-Transfer Catalysts for Cyanation

The conversion of this compound to suberonitrile (octanedinitrile) via nucleophilic substitution with a cyanide source is a synthetically important transformation. However, the reaction is often hindered by the poor solubility of inorganic cyanide salts in organic solvents where the alkyl halide is soluble. Phase-transfer catalysis (PTC) emerges as a powerful technique to overcome this immiscibility challenge.[1] A phase-transfer catalyst, typically a quaternary ammonium or phosphonium salt, facilitates the transfer of the nucleophile (cyanide anion) from the aqueous or solid phase into the organic phase, where it can react with the alkyl halide.[2][3]

The effectiveness of a phase-transfer catalyst is governed by several factors, including the lipophilicity of the cation, the nature of the counter-ion, and the overall steric environment around the cationic center. Here, we compare the performance of various quaternary ammonium salts for the cyanation of a long-chain alkyl halide, which serves as a model for this compound.

Comparative Analysis of Quaternary Ammonium Salt Catalysts

Quaternary ammonium salts are the most common class of phase-transfer catalysts due to their stability, commercial availability, and tunable properties.[4] The structure of the cation, particularly the length of the alkyl chains, plays a crucial role in its catalytic efficiency.

CatalystStructureAlkyl Chain LengthReaction Time (h)Yield (%)Reference
Tetrabutylammonium Bromide (TBAB)(CH₃CH₂CH₂CH₂)₄N⁺Br⁻C4291[4]
Tetrahexylammonium Chloride(CH₃(CH₂)₅)₄N⁺Cl⁻C62-3~100[5]
Benzyltriethylammonium Chloride(C₆H₅CH₂)(CH₃CH₂)₃N⁺Cl⁻Mixed--[3]

As evidenced by the data, longer alkyl chains on the quaternary ammonium cation generally lead to higher catalytic activity. This is attributed to the increased lipophilicity of the cation, which enhances its solubility in the organic phase and improves the transport of the cyanide anion. Tetrahexylammonium chloride, with its C6 alkyl chains, demonstrates excellent performance, achieving near-quantitative yield in a short reaction time.[5] Tetrabutylammonium bromide is also a highly effective and commonly used catalyst.[4]

Experimental Protocol: Phase-Transfer Catalyzed Cyanation of an Alkyl Halide

The following protocol is a representative example of a phase-transfer catalyzed cyanation reaction.

Materials:

  • 1-chlorooctane (as a model for this compound)

  • Sodium cyanide (NaCN)

  • Tetrabutylammonium bromide (TBAB)

  • n-Decane (solvent)

  • Water

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 1-chlorooctane (10 mmol) and n-decane (20 mL).

  • In a separate beaker, dissolve sodium cyanide (15 mmol) in water (10 mL).

  • Add the aqueous sodium cyanide solution to the organic solution in the flask.

  • Add tetrabutylammonium bromide (1 mmol, 10 mol%) to the biphasic mixture.

  • Heat the reaction mixture to 105°C with vigorous stirring.

  • Monitor the reaction progress by gas chromatography (GC) or thin-layer chromatography (TLC).

  • Upon completion (typically 2 hours), cool the reaction mixture to room temperature.

  • Separate the organic and aqueous layers.

  • Wash the organic layer with water (2 x 20 mL) and brine (20 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the product by distillation or column chromatography.

Mechanism of Phase-Transfer Catalysis

The catalytic cycle of phase-transfer catalysis for the cyanation of an alkyl halide is depicted below.

PTC_Mechanism RX R-X RCN R-CN QCN Q⁺CN⁻ QCN->RX Nucleophilic Substitution QX Q⁺X⁻ NaX Na⁺X⁻ QX->NaX Ion Exchange NaCN Na⁺CN⁻ NaCN->QCN Ion Exchange note1 Q⁺ = Quaternary Ammonium Cation note2 R-X = this compound note3 X⁻ = Br⁻

Phase-transfer catalysis cycle for cyanation.

Section 2: Catalytic Reduction of the Nitrile Moiety: A Comparison of Nickel and Cobalt Systems

The reduction of the nitrile group in this compound to a primary amine (7-amino-1-bromoheptane) is a valuable transformation for introducing a primary amine functionality. Catalytic hydrogenation is the most atom-economical and industrially viable method for this conversion.[6] While various precious metal catalysts (e.g., Pd, Pt, Rh) are effective, there is a growing interest in using more abundant and cost-effective 3d transition metals like nickel and cobalt.[7][8]

Comparative Analysis of Nickel and Cobalt Catalysts

Both nickel and cobalt-based catalysts have demonstrated high efficacy in nitrile reduction, but they can exhibit different selectivities and require different operating conditions.

  • Raney Nickel: This is a widely used heterogeneous catalyst for nitrile hydrogenation. It is typically effective under high hydrogen pressure and elevated temperatures. A key challenge with Raney Nickel is controlling the selectivity, as over-reduction and side reactions leading to secondary and tertiary amines can occur.[6]

  • Cobalt Boride (Co₂B): Cobalt boride, often generated in situ from CoCl₂ and NaBH₄, is another effective heterogeneous catalyst. It has been reported to show higher selectivity for the formation of primary amines compared to some other catalysts.[6]

  • Homogeneous Cobalt Pincer Complexes: Recent research has focused on the development of well-defined homogeneous cobalt complexes, particularly those with pincer ligands. These catalysts can operate under milder conditions and offer greater control over selectivity. For example, cobalt PNP pincer complexes have been shown to effectively reduce a variety of nitriles to primary amines with good to excellent yields.[7][8]

Catalyst SystemTypeH₂ Pressure (bar)Temperature (°C)SolventYield of Primary Amine (%)Reference
Raney NickelHeterogeneousHighHighVariousVariable (selectivity issues)[6]
Cobalt Boride (Co₂B)Heterogeneous- (NaBH₄)Room Temp.MethanolGood[6]
Cobalt PNP Pincer ComplexHomogeneous5080DioxaneGood to Excellent[7][8]
Fe₃O₄-MWCNTs@PEI-Ag / NaBH₄Heterogeneous- (NaBH₄)Room Temp.Waterup to 98%[9]

The choice between these catalytic systems depends on the specific requirements of the synthesis. For large-scale industrial applications where cost is a major factor, heterogeneous catalysts like Raney Nickel or cobalt boride may be preferred. For laboratory-scale synthesis where high selectivity and mild reaction conditions are paramount, homogeneous cobalt pincer complexes are an attractive option. The Fe₃O₄-MWCNTs@PEI-Ag nanocomposite with NaBH₄ offers a green and highly efficient alternative in aqueous media.[9]

Experimental Protocol: Catalytic Reduction of a Nitrile with a Cobalt Pincer Complex

The following is a representative protocol for the homogeneous catalytic hydrogenation of a nitrile.

Materials:

  • Nitrile substrate (e.g., benzonitrile as a model)

  • Cobalt PNP pincer complex (catalyst)

  • Sodium triethylborohydride (NaBHEt₃) (activator)

  • Dioxane (solvent)

  • Hydrogen gas (H₂)

Procedure:

  • In a glovebox, add the nitrile (1 mmol), cobalt PNP pincer complex (0.04 mmol, 4 mol%), and sodium triethylborohydride (0.16 mmol, 16 mol%) to a pressure-resistant reaction vessel containing a magnetic stir bar.

  • Add dioxane (5 mL) to the vessel.

  • Seal the vessel, remove it from the glovebox, and connect it to a hydrogen line.

  • Pressurize the vessel with hydrogen gas to 50 bar.

  • Place the vessel in a preheated oil bath at 80°C and stir for 6 hours.

  • After the reaction is complete, cool the vessel to room temperature and carefully vent the hydrogen gas.

  • Analyze the reaction mixture by GC or NMR to determine the yield of the primary amine.

  • Purify the product by appropriate methods (e.g., extraction, column chromatography).

Proposed Mechanism of Nitrile Reduction

The reduction of a nitrile on a metal surface is believed to proceed through a series of hydrogenation steps involving the formation of an imine intermediate.

Nitrile_Reduction RCN R-C≡N Imine R-CH=NH RCN->Imine + H₂ (Catalyst) Amine R-CH₂-NH₂ Imine->Amine + H₂ (Catalyst)

Simplified pathway for nitrile reduction.

Section 3: Strategies for Intramolecular Cyclization: A Prospective Analysis of Catalytic Approaches

The synthesis of seven-membered rings from linear precursors like this compound is a challenging yet highly rewarding endeavor, as these motifs are found in numerous natural products and pharmaceuticals. Intramolecular cyclization offers a direct route to these structures.[10] While there are no direct, well-established catalytic methods for the cyclization of this compound itself, we can prospectively analyze potential strategies based on modern transition-metal and Lewis acid catalysis.

Transition-Metal Catalyzed Approaches

Transition metals, particularly palladium, copper, and gold, are powerful catalysts for the formation of C-C and C-heteroatom bonds.[10] For a substrate like this compound, several hypothetical intramolecular cyclization pathways can be envisioned, often requiring prior modification of the nitrile group.

  • Intramolecular Heck-type Reaction: If the nitrile group is hydrolyzed to a carboxylic acid and then converted to an enolate, an intramolecular Heck reaction with the alkyl bromide could potentially form a seven-membered ring.

  • Intramolecular Buchwald-Hartwig Amination: If the nitrile is reduced to a primary amine, an intramolecular Buchwald-Hartwig amination could form a seven-membered cyclic amine.

  • Intramolecular C-H Activation: A more advanced strategy would involve the direct C-H activation of a carbon atom in the alkyl chain and its subsequent coupling with the C-Br bond.

Lewis Acid-Catalyzed Approaches

Lewis acids are known to promote a variety of cyclization reactions by activating functional groups.[11][12][13] For a modified this compound substrate, Lewis acid catalysis could be a viable strategy.

  • Intramolecular Friedel-Crafts-type Reaction: If an aromatic ring is introduced into the molecule, a Lewis acid could catalyze an intramolecular Friedel-Crafts alkylation to form a fused seven-membered ring.

  • Prins-type Cyclization: If the nitrile group is converted to an aldehyde and a double bond is introduced at the other end of the chain, a Lewis acid could mediate an intramolecular Prins cyclization.

Conceptual Comparison of Cyclization Strategies
Catalytic ApproachCatalyst TypePotential Bond FormationRequired Substrate ModificationMechanistic Principle
Intramolecular HeckPd(0)/Pd(II)C-CNitrile to enolateOxidative addition, migratory insertion, β-hydride elimination
Intramolecular Buchwald-HartwigPd(0)/Pd(II) or Cu(I)C-NNitrile to amineOxidative addition, reductive elimination
Intramolecular Friedel-CraftsLewis Acid (e.g., AlCl₃, BF₃·OEt₂)C-CIntroduction of an aromatic ringElectrophilic aromatic substitution

The choice of strategy would depend on the desired final product and the synthetic feasibility of the required substrate modifications.

Cyclization_Pathways Start This compound Mod1 Modified Substrate 1 (e.g., with enolate) Start->Mod1 Modification Mod2 Modified Substrate 2 (e.g., with amine) Start->Mod2 Modification Mod3 Modified Substrate 3 (e.g., with aromatic ring) Start->Mod3 Modification Ring1 Seven-membered Carbocycle Mod1->Ring1 Pd-catalyzed Intramolecular Heck Ring2 Seven-membered Aza-heterocycle Mod2->Ring2 Pd/Cu-catalyzed Buchwald-Hartwig Ring3 Fused Seven-membered Ring System Mod3->Ring3 Lewis Acid-catalyzed Friedel-Crafts

Conceptual catalytic pathways for intramolecular cyclization.

Conclusion

This compound is a highly versatile synthetic intermediate, and the judicious selection of catalysts is paramount to unlocking its full potential. For nucleophilic substitution at the C-Br bond, phase-transfer catalysis using quaternary ammonium salts with long alkyl chains offers an efficient and practical solution. For the reduction of the nitrile group to a primary amine, both heterogeneous catalysts like cobalt boride and homogeneous systems such as cobalt pincer complexes provide excellent options, with the latter offering milder conditions and potentially higher selectivity. While the direct intramolecular cyclization of this compound remains an area for further research, modern catalytic methods based on transition metals and Lewis acids provide a conceptual framework for the rational design of synthetic routes to valuable seven-membered ring systems. This guide serves as a starting point for researchers to navigate the catalytic landscape for this compound transformations and to develop innovative and efficient synthetic methodologies.

References

  • Macmillan Group. (2008, April 10).
  • St. Paul's Cathedral Mission College.
  • National Institutes of Health. Design of high-performance chiral phase-transfer catalysts with privileged structures. [Link]
  • National Institutes of Health.
  • C
  • ResearchGate.
  • Wikipedia. Nitrile reduction. [Link]
  • International Journal of Innovative Research in Science, Engineering and Technology. Phase Transfer Catalysts : A Method for Synthesis of Nucleophilic Substitution Products. [Link]
  • PubMed. Transition-Metal-Catalyzed Addition/Cyclization Reactions of the C-N Multiple Bonds Containing Species. [Link]
  • Dalton Transactions.
  • ResearchGate. A Generic Approach for the Catalytic Reduction of Nitriles | Request PDF. [Link]
  • Google Patents.
  • Catalysis Science & Technology. Cobalt pincer complexes for catalytic reduction of nitriles to primary amines. [Link]
  • Catalysis Science & Technology. Cobalt pincer complexes for catalytic reduction of nitriles to primary amines. [Link]
  • JETIR.
  • MDPI.
  • Beilstein Journals. BJOC - Facile and innovative catalytic protocol for intramolecular Friedel–Crafts cyclization of Morita–Baylis–Hillman adducts: Synergistic combination of chiral (salen)chromium(III)
  • PubMed. Studies on Lewis acid-mediated intramolecular cyclization reactions of allene-ene systems. [Link]
  • Indo American Journal of Pharmaceutical Research. PHASE TRANSFER CATALYSIS: A GREEN METHODOLOGY FOR NEW DRUG DISCOVERY RESEARCH: A REVIEW. [Link]
  • Biomedres.
  • ResearchGate.
  • YouTube. Enantiocontrolled Cyclization to Form Chiral 7- and 8-Membered Rings with Nicolò Tampellini. [Link]
  • American Chemical Society. Lewis acid-catalyzed intramolecular cyclization/rearrangement of cyclic acetals | Poster Board #851 - ACS Fall 2025. [Link]
  • National Institutes of Health. Lewis acid-promoted intramolecular cyclization of ortho-prenylated chalcones: application to first total synthesis of (±) involucrasin C and its novel analogues. [Link]
  • Chemical Communications. Lewis acid-catalyzed intramolecular cyclization of 7-alkynylcycloheptatrienes with carbonyls: access to 3,4-disubstituted 2,5-dihydropyrroles. [Link]
  • Quora. What is the condition of the reduction of nitrile to amine by nickel?. [Link]
  • ACS Publications.

Sources

A Senior Application Scientist's Guide to the Quantitative Analysis of 7-Bromoheptanenitrile in Reaction Mixtures

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical and specialty chemical synthesis, the precise monitoring of reaction progress and the accurate determination of product yield are paramount. 7-Bromoheptanenitrile, a key intermediate in the synthesis of various compounds, including the immunosuppressive agent (±)-15-deoxyspergualin, presents a common analytical challenge.[1][2] Its quantification within a complex reaction matrix—replete with starting materials, reagents, solvents, and potential byproducts—demands robust, validated analytical methods. An inaccurate measurement can lead to failed batches, inefficient process optimization, and misleading kinetic data.

This guide provides an in-depth comparison of the principal analytical techniques for the quantitative analysis of this compound. Moving beyond mere protocols, we will explore the underlying causality for methodological choices, ensuring that the selected approach is not only technically sound but also fit-for-purpose. As every analytical method is a self-validating system, we will emphasize the critical parameters that ensure the trustworthiness and reliability of your results.[3][4]

The Analytical Challenge: Understanding the Matrix

A typical synthesis of this compound might involve the reaction of 1,6-dibromohexane with a cyanide source. The resulting reaction mixture is a complex environment. Our analytical method must be able to unequivocally distinguish and quantify the target analyte, this compound, from:

  • Starting Materials: e.g., 1,6-dibromohexane.

  • Reagents: e.g., Sodium or potassium cyanide.

  • Byproducts: e.g., Heptanedinitrile (from reaction at both ends of the starting material).

  • Solvents: The medium for the reaction.

The chosen method's success hinges on its specificity —the ability to assess the analyte in the presence of these other components.[3][5]

Comparative Analysis of Core Methodologies

We will compare three powerful, yet fundamentally different, analytical techniques: Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC) with UV detection, and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.

dot

Caption: General workflow for quantitative analysis of a reaction mixture.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a cornerstone technique for the analysis of volatile and semi-volatile organic compounds.[6] Given the boiling point of this compound (140-141 °C at 14 mmHg), it is an excellent candidate for GC analysis.[1] The gas chromatograph separates components of the mixture based on their boiling points and interactions with the stationary phase, while the mass spectrometer provides definitive identification based on mass-to-charge ratio and fragmentation patterns.

Causality of Choice: This method is chosen for its exceptional separating power and the high specificity of mass spectrometric detection. For a complex reaction mixture where isomers or closely related byproducts might be present, MS detection is superior to less specific detectors like Flame Ionization (FID).

Trustworthiness: The self-validating nature of GC-MS lies in its dual-confirmation capability. The retention time provides chromatographic evidence, while the mass spectrum provides structural evidence. A match in both retention time and mass spectrum against a known standard provides a high degree of confidence in the identification.

Experimental Protocol: GC-MS Analysis

  • Internal Standard (IS) Selection: Choose an internal standard that is not present in the reaction mixture, is chemically similar to the analyte, and elutes nearby but with clear separation. For this compound, a suitable IS could be octanenitrile or a brominated alkane of different chain length.

  • Sample Preparation:

    • Quench a 100 µL aliquot of the reaction mixture by diluting it into 900 µL of a suitable solvent (e.g., ethyl acetate or dichloromethane). This stops the reaction and prepares the sample for analysis.

    • Add the internal standard to a known concentration (e.g., to a final concentration of 50 µg/mL).

    • Vortex the sample thoroughly. If particulates are present, filter through a 0.22 µm syringe filter.[7]

  • Instrumentation & Conditions:

    • GC System: Agilent 7890A or equivalent.[7]

    • Column: A mid-polarity column like a VF-624ms or DB-5ms is a good starting point.[6][8] (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).

    • Injection: 1 µL, Split mode (e.g., 20:1) to avoid column overload.[6]

    • Inlet Temperature: 250 °C.

    • Oven Program: Start at 80 °C, hold for 2 minutes, ramp to 240 °C at 15 °C/min, hold for 5 minutes.

    • Carrier Gas: Helium or Hydrogen.

    • MS Detector: Quadrupole MS (e.g., Agilent 5975C).[7]

    • MS Source Temp: 230 °C.

    • MS Quad Temp: 150 °C.

    • Mode: Scan mode for method development to identify all components. For quantification, Selected Ion Monitoring (SIM) mode should be used for maximum sensitivity, monitoring characteristic ions for this compound (e.g., its molecular ion and key fragments) and the internal standard.[9]

  • Calibration & Quantification:

    • Prepare a series of calibration standards containing known concentrations of this compound and a fixed concentration of the internal standard.

    • Generate a calibration curve by plotting the ratio of the analyte peak area to the IS peak area against the analyte concentration.

    • Calculate the concentration in the reaction sample using this curve.

Data Summary: GC-MS Method Validation Parameters

ParameterAcceptance CriteriaHypothetical Result
Linearity (R²) ≥ 0.9950.9992
Range 1 - 200 µg/mL1 - 200 µg/mL
Accuracy (% Recovery) 90 - 110%98.5%
Precision (%RSD) ≤ 5%2.1%
Limit of Quantitation (LOQ) S/N ≥ 101 µg/mL
High-Performance Liquid Chromatography (HPLC-UV)

While GC-MS is often preferred for volatile compounds, HPLC offers a powerful alternative, especially if the reaction mixture contains non-volatile impurities or if the analyte is thermally unstable.[10] this compound lacks a strong UV chromophore, making direct UV detection challenging. Therefore, a pre-column derivatization strategy is often employed to attach a UV-active tag to the molecule.[11][12]

Causality of Choice: This approach is selected when GC is not viable or when dealing with complex matrices where derivatization can enhance selectivity. For example, reacting the alkyl bromide with a nucleophilic, UV-active reagent (like a substituted phenoxide or amine) creates a derivative that can be easily detected and separated from the original reaction matrix components.[13]

Trustworthiness: The validation of an HPLC method with derivatization requires demonstrating that the derivatization reaction itself is consistent and high-yielding across the calibration range. The specificity is then derived from both the chromatographic separation and the unique UV signature of the derivatized product.

Experimental Protocol: HPLC-UV with Pre-Column Derivatization

  • Derivatization Reagent: Select a reagent that reacts specifically with alkyl halides and has a high molar absorptivity, such as 1-(4-Nitrophenyl) piperazine (4-NPP) or a similar nucleophile.[13] The addition of a catalyst like potassium iodide (KI) can facilitate the reaction by converting the alkyl bromide to a more reactive alkyl iodide in situ.[13]

  • Sample Preparation & Derivatization:

    • Quench and dilute a 100 µL aliquot of the reaction mixture in 1.9 mL of acetonitrile.

    • To a 100 µL volume of this diluted sample, add 100 µL of the derivatization reagent solution (e.g., 4-NPP in acetonitrile) and 50 µL of KI solution.

    • Heat the mixture (e.g., 60 °C for 30 minutes) to drive the reaction to completion.

    • Cool the sample and dilute with mobile phase to a suitable concentration for injection.

  • Instrumentation & Conditions:

    • HPLC System: Standard HPLC with UV detector.

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).[14]

    • Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile and water.

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: The absorption maximum of the derivatized product (e.g., 392 nm for a 4-NPP derivative).[13]

    • Injection Volume: 10 µL.

  • Calibration & Quantification:

    • Prepare calibration standards of this compound.

    • Subject each standard to the same derivatization procedure as the samples.

    • Generate a calibration curve by plotting the peak area of the derivatized analyte against the initial concentration.

Data Summary: HPLC-UV Method Validation Parameters

ParameterAcceptance CriteriaHypothetical Result
Linearity (R²) ≥ 0.9950.9985
Range 5 - 250 µg/mL5 - 250 µg/mL
Accuracy (% Recovery) 90 - 110%101.2%
Precision (%RSD) ≤ 5%3.5%
Limit of Quantitation (LOQ) S/N ≥ 105 µg/mL
Quantitative NMR (qNMR) Spectroscopy

qNMR stands apart as a primary analytical method. Unlike chromatographic techniques, it does not require a calibration curve using an identical standard of the analyte.[15] The integral of an NMR signal is directly proportional to the number of nuclei giving rise to that signal. This makes qNMR exceptionally powerful for reaction monitoring and for quantifying components in a mixture without the need for extensive method development.[16][17]

Causality of Choice: qNMR is the method of choice for in situ reaction monitoring and when a certified reference standard of the analyte is unavailable. It provides a snapshot of all ¹H-containing species in the solution simultaneously, allowing for the quantification of starting materials, products, and byproducts in a single experiment.[18]

Trustworthiness: The self-validating aspect of qNMR is its foundation in a fundamental physical principle. Provided that specific experimental parameters are carefully controlled (e.g., ensuring full spin-lattice relaxation between scans), the method is inherently accurate. Validation involves confirming signal purity (no overlap) and the stability and purity of the chosen internal standard.[19]

Experimental Protocol: qNMR Analysis

  • Internal Standard (IS) Selection: Choose an IS with a simple spectrum (ideally a singlet) in a region that does not overlap with any signals from the reaction mixture. It must be of high purity and accurately weighed. Maleic acid or 1,4-dinitrobenzene are common choices.

  • Sample Preparation:

    • Accurately weigh a precise amount of the internal standard into an NMR tube.

    • Add a specific volume of deuterated solvent (e.g., 600 µL of CDCl₃).

    • Add an accurately measured aliquot of the reaction mixture (e.g., 50 µL) to the NMR tube.

    • Vortex to ensure homogeneity.

  • Instrumentation & Data Acquisition:

    • Spectrometer: 400 MHz or higher field NMR spectrometer.

    • Key Parameters:

      • Relaxation Delay (d1): Must be long enough to allow for full relaxation of all nuclei being quantified. Typically 5 times the longest T₁ value. A value of 30 seconds is a safe starting point.

      • Pulse Angle: 90° pulse.

      • Number of Scans: Sufficient to achieve a good signal-to-noise ratio (e.g., 16 or 32 scans).

  • Quantification:

    • Identify a well-resolved signal for the analyte (e.g., the protons adjacent to the bromine or nitrile group) and a signal for the internal standard.

    • Integrate both peaks accurately.

    • Calculate the concentration using the following formula:

    Canalyte = (Ianalyte / Nanalyte) * (NIS / IIS) * (MWanalyte / MWIS) * (mIS / Vsample)

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • V = Volume

Method Selection: A Logic-Based Approach

The choice between these methods is not arbitrary; it is driven by the specific analytical question at hand.

dot

Caption: Decision tree for selecting an analytical method.

  • For routine process monitoring and quality control where high throughput and sensitivity are key, GC-MS is often the optimal choice due to its speed, specificity, and low detection limits.

  • When dealing with potentially thermally labile compounds or a non-volatile reaction matrix, HPLC with derivatization provides a robust and reliable alternative.

Ultimately, the development of a robust quantitative method is an investment in the quality and reliability of your research. By understanding the strengths and causalities behind each technique and by adhering to rigorous validation principles, you can ensure that your analytical data is a trustworthy foundation for critical scientific and developmental decisions.[20][21]

References

  • Götz, S., et al. (2004). Quantitative high-resolution on-line NMR spectroscopy in reaction and process monitoring. Journal of Magnetic Resonance, 166(2), 135-146.
  • Price, K. E., et al. (2021). Quantitative and convenient real-time reaction monitoring using stopped-flow benchtop NMR. Reaction Chemistry & Engineering.
  • Journal of Liquid Chromatography (2006). The Quantitative Separation of Alkyl and Phenethyl Halides by HPLC. Journal of Liquid Chromatography, 10(11).
  • von Harbou, E. (n.d.). Quantitative NMR methods for reaction and process monitoring. RPTU Kaiserslautern-Landau.
  • Kubica, P., et al. (2023). NMR Reaction Monitoring Robust to Spectral Distortions. ACS Publications.
  • Emery Pharma (n.d.). A Guide to Quantitative NMR (qNMR). Emery Pharma.
  • Sahoo, C. K., et al. (2018). Validation of Analytical Methods: A Review. Gavin Publishers.
  • National Center for Biotechnology Information (n.d.). Heptanenitrile, 7-bromo-. PubChem.
  • Lee, J., et al. (2022). Analytical Method Development for 19 Alkyl Halides as Potential Genotoxic Impurities by Analytical Quality by Design. PubMed Central.
  • Colgan, S. T., et al. (n.d.). Derivatization of Alkyl Halides, Acid Chlorides, and Other Electrophiles with Polymer-Immobilized 8-Amino-2-naphthoxide. Journal of Chromatographic Science, Oxford Academic.
  • Shi, Y., et al. (2024). Development of a Triphenylmethyl Alkylation Pre-Column Derivatization Method for HPLC Quantitative Analysis of Chemically Unstable Halogenated Compounds. ACS Omega.
  • Journal of Pharmaceutical and Allied Sciences (2023). Analytical Method Validation: A Comprehensive Review of Current Practices.
  • Element Lab Solutions (n.d.). The 6 Key Aspects of Analytical Method Validation.
  • Royal Society of Chemistry (2011). Electronic Supplementary Information GC-MS analysis.
  • Li, Y., et al. (2019). A new HPLC-UV derivatization approach for the determination of potential genotoxic benzyl halides in drug substances. RSC Publishing.
  • Veeprho (2024). Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance.
  • IVT Network (n.d.). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry.
  • Li, W., et al. (2020). Investigation into the Formation of Impurities during the Optimization of Brigatinib. PubMed Central.
  • ChemicalBook (2023). This compound.
  • Agilent Technologies, Inc. (n.d.). Analysis of Semivolatile Organic Compounds with Hydrogen Carrier Gas and the Agilent HydroInert Source by GC/MS/MS.
  • ChemicalBook (n.d.). This compound | 20965-27-9.
  • NIST (n.d.). This compound. NIST WebBook.
  • Matrix Scientific (n.d.). 20965-27-9 Cas No. | this compound.
  • BenchChem (n.d.). Application Note: Quantitative Analysis of 6-amino-7-bromoquinoline-5,8-dione.
  • Liu, X., et al. (2010). Chromatographic fingerprint and quantitative analysis of seven bioactive compounds of Scutellaria barbata. PubMed.

Sources

A Spectroscopic Guide to the Transformation of 7-Bromoheptanenitrile

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, a precise understanding of chemical transformations is paramount. This guide provides an in-depth spectroscopic comparison of 7-bromoheptanenitrile and its key reaction products. By examining the distinct spectral signatures of the starting material and its derivatives from hydrolysis, nucleophilic substitution, and reduction, this document serves as a practical reference for reaction monitoring and product characterization. The experimental data and protocols herein are designed to be self-validating, ensuring technical accuracy and reliability in your own applications.

Introduction to this compound: A Versatile Building Block

This compound, with the chemical formula C₇H₁₂BrN, is a bifunctional molecule featuring a terminal nitrile group (-C≡N) and a primary alkyl bromide (-Br).[1] This unique structure allows for a variety of chemical modifications, making it a valuable intermediate in organic synthesis. The nitrile group can undergo hydrolysis to form a carboxylic acid or be reduced to a primary amine. The alkyl bromide provides a reactive site for nucleophilic substitution reactions. Understanding the spectroscopic characteristics of this compound is the first step in tracking its conversion to various value-added products.

A typical Infrared (IR) spectrum of this compound will prominently feature a sharp absorption band around 2245 cm⁻¹, characteristic of the C≡N stretching vibration. The C-H stretching vibrations of the alkyl chain are observed in the 2850-2950 cm⁻¹ region. The C-Br stretching vibration typically appears in the fingerprint region, around 640-650 cm⁻¹.

In ¹H Nuclear Magnetic Resonance (NMR) spectroscopy, the protons on the carbon adjacent to the bromine atom (α-protons) will be the most deshielded, appearing as a triplet around 3.4 ppm. The protons adjacent to the nitrile group (α'-protons) will also be deshielded, but to a lesser extent, appearing as a triplet around 2.3 ppm. The remaining methylene protons will appear as a complex multiplet between these two signals.

The ¹³C NMR spectrum will show a characteristic signal for the nitrile carbon around 120 ppm. The carbon attached to the bromine will be the most deshielded among the sp³ carbons, appearing around 34 ppm.

Mass spectrometry of this compound will show a molecular ion peak (M⁺) and a characteristic M+2 peak of nearly equal intensity, which is indicative of the presence of a bromine atom.

Common Transformations of this compound and Spectroscopic Comparisons

This section details the spectroscopic changes observed when this compound undergoes hydrolysis, nucleophilic substitution, and reduction.

Hydrolysis: From Nitrile to Carboxylic Acid

The hydrolysis of the nitrile group in this compound, typically under acidic or basic conditions, yields 7-bromoheptanoic acid (C₇H₁₃BrO₂).[1] This transformation is readily monitored by the disappearance of the nitrile peak and the appearance of characteristic carboxylic acid signals in the IR and NMR spectra.

hydrolysis start This compound product 7-Bromoheptanoic Acid start->product Hydrolysis reagents H₃O⁺ or OH⁻, H₂O, Δ

Caption: Reaction scheme for the hydrolysis of this compound.

Spectroscopic Comparison:

Spectroscopic TechniqueThis compound7-Bromoheptanoic AcidKey Changes
IR (cm⁻¹) ~2245 (C≡N stretch, sharp)~1710 (C=O stretch, strong), 2500-3300 (O-H stretch, broad)Disappearance of C≡N stretch; Appearance of C=O and broad O-H stretches.
¹H NMR (ppm) ~2.3 (t, -CH₂CN)~2.35 (t, -CH₂COOH)Shift of protons adjacent to the functional group. Appearance of a broad singlet for the carboxylic acid proton (>10 ppm).
¹³C NMR (ppm) ~120 (-CN)~180 (-COOH)Significant downfield shift of the carbon of the functional group.
Mass Spec (m/z) M⁺, M+2 peaksM⁺, M+2 peaks (higher m/z)Increase in molecular weight.
Nucleophilic Substitution: Exchanging Bromine for a Hydroxyl Group

The bromine atom in this compound can be displaced by a nucleophile. A common example is the reaction with a hydroxide source to yield 7-hydroxyheptanenitrile (C₇H₁₃NO).[2][3][4] This reaction is characterized by the loss of the C-Br bond and the introduction of a hydroxyl group, leading to distinct changes in the spectroscopic data.

substitution start This compound product 7-Hydroxyheptanenitrile start->product SN2 Reaction reagents OH⁻

Caption: Reaction scheme for the nucleophilic substitution of this compound.

Spectroscopic Comparison:

Spectroscopic TechniqueThis compound7-HydroxyheptanenitrileKey Changes
IR (cm⁻¹) ~645 (C-Br stretch)~3200-3600 (O-H stretch, broad), ~1050 (C-O stretch)Disappearance of C-Br stretch; Appearance of a broad O-H and a C-O stretch.
¹H NMR (ppm) ~3.4 (t, -CH₂Br)~3.6 (t, -CH₂OH)Downfield shift of the protons adjacent to the new functional group. Appearance of a broad singlet for the hydroxyl proton.
¹³C NMR (ppm) ~34 (-CH₂Br)~62 (-CH₂OH)Significant downfield shift of the carbon bearing the new functional group.
Mass Spec (m/z) M⁺, M+2 peaksM⁺ peakLoss of the characteristic M+2 isotope pattern for bromine. Decrease in molecular weight.
Reduction: Converting the Nitrile to a Primary Amine

The nitrile group can be reduced to a primary amine, 7-bromoheptylamine (C₇H₁₆BrN), using reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.[5][6][7] While experimental spectroscopic data for 7-bromoheptylamine is not as readily available in public databases, the expected changes can be predicted based on the functional group transformation.

reduction start This compound product 7-Bromoheptylamine start->product Reduction reagents 1. LiAlH₄ 2. H₂O

Caption: Reaction scheme for the reduction of this compound.

Predicted Spectroscopic Comparison:

Spectroscopic TechniqueThis compound7-Bromoheptylamine (Predicted)Key Changes (Predicted)
IR (cm⁻¹) ~2245 (C≡N stretch, sharp)~3300-3500 (N-H stretch, two bands for primary amine), ~1600 (N-H bend)Disappearance of the C≡N stretch; Appearance of characteristic N-H stretching and bending vibrations.
¹H NMR (ppm) ~2.3 (t, -CH₂CN)~2.7 (t, -CH₂NH₂)Shift of protons adjacent to the new functional group. Appearance of a broad singlet for the amine protons.
¹³C NMR (ppm) ~120 (-CN)~42 (-CH₂NH₂)Significant upfield shift of the carbon of the original nitrile group.
Mass Spec (m/z) M⁺, M+2 peaksM⁺, M+2 peaks (higher m/z)Increase in molecular weight.

Experimental Protocols

The following are generalized, yet detailed, protocols for the reactions discussed. Safety Note: Always conduct a thorough safety assessment before performing any chemical reaction.

Acid-Catalyzed Hydrolysis of this compound

hydrolysis_protocol cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup cluster_3 Purification A Combine this compound, water, and concentrated HCl in a round-bottom flask. B Heat the mixture to reflux. A->B C Monitor the reaction by TLC or IR spectroscopy. B->C D Cool the reaction mixture and extract with an organic solvent. C->D E Wash the organic layer with brine, dry over anhydrous sulfate, and concentrate under reduced pressure. D->E F Purify the crude product by column chromatography or distillation. E->F

Caption: Experimental workflow for the hydrolysis of this compound.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine this compound (1 equivalent), water, and a strong acid like concentrated hydrochloric acid.

  • Reaction: Heat the mixture to reflux. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or by periodically taking an IR spectrum of an aliquot to check for the disappearance of the nitrile peak.

  • Workup: After the reaction is complete, cool the mixture to room temperature. Extract the product into an organic solvent such as diethyl ether or ethyl acetate.

  • Purification: Wash the organic layer with brine, dry it over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), and remove the solvent under reduced pressure. The crude 7-bromoheptanoic acid can be further purified by column chromatography or distillation.

Nucleophilic Substitution with Hydroxide
  • Reaction Setup: Dissolve this compound (1 equivalent) in a suitable solvent like a mixture of ethanol and water in a round-bottom flask. Add a solution of sodium or potassium hydroxide.[2]

  • Reaction: Heat the mixture under reflux. Monitor the reaction by TLC to follow the consumption of the starting material.[4]

  • Workup: Once the reaction is complete, cool the mixture and remove the ethanol under reduced pressure. Add water and extract the product with an organic solvent.

  • Purification: Dry the organic extracts and remove the solvent to yield the crude 7-hydroxyheptanenitrile, which can be purified by distillation or chromatography.

Reduction of this compound with LiAlH₄
  • Reaction Setup: In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), suspend lithium aluminum hydride (LiAlH₄) in anhydrous diethyl ether or tetrahydrofuran (THF). Cool the suspension in an ice bath.

  • Reaction: Slowly add a solution of this compound in the same anhydrous solvent to the LiAlH₄ suspension. After the addition is complete, allow the reaction to stir at room temperature. Monitor by TLC.[6]

  • Workup (Fieser workup): Cautiously quench the reaction by the sequential, dropwise addition of water, followed by a 15% aqueous NaOH solution, and then more water.

  • Purification: Filter the resulting solids and wash them thoroughly with ether. Combine the organic filtrates, dry, and concentrate to obtain the crude 7-bromoheptylamine. Further purification can be achieved by distillation under reduced pressure.

Conclusion

The spectroscopic techniques of IR, NMR, and mass spectrometry provide a powerful toolkit for the analysis of this compound and its reaction products. Each transformation—hydrolysis, nucleophilic substitution, and reduction—imparts a unique and identifiable spectroscopic signature on the molecule. By understanding these characteristic changes, researchers can confidently monitor the progress of their reactions, confirm the identity of their products, and ensure the purity of their materials. This guide serves as a foundational reference, empowering scientists to leverage spectroscopic analysis for efficient and accurate chemical synthesis.

References

  • Pasumansky, L., et al. (2009). Reductions of aliphatic and aromatic nitriles to primary amines with diisopropylaminoborane. The Journal of Organic Chemistry, 74(7), 2746–2752. [Link]
  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 88737, this compound.
  • Moodle. Preparation of Carboxylic Acids: Hydrolysis of Nitriles.
  • Clark, J. (2023). Reduction of nitriles. Chemguide.
  • Clark, J. (2023). Hydrolysis of nitriles. Chemguide.
  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 121723, 7-Bromoheptanoic acid.
  • NIST. (n.d.). 7-hydroxyheptanenitrile. In NIST Chemistry WebBook.
  • LibreTexts. (2023). The Reaction of Alkyl Halides with Hydroxide Ions. Chemistry LibreTexts.
  • Chemistry Steps. Alkyl Halides to Alcohols.
  • Reddit. (2013). Doing an Sn2 substitution on an alkyl bromide with hydroxide without touching nitrile? r/chemistry.

Sources

A Senior Application Scientist's Guide to Purity Assessment of Synthesized 7-Bromoheptanenitrile

Author: BenchChem Technical Support Team. Date: January 2026

For professionals in synthetic chemistry and drug development, the adage "purity is paramount" is not merely a guideline but a foundational principle. The successful progression of a synthetic route or the reliability of a biological assay hinges on the well-defined characterization of its chemical components. 7-Bromoheptanenitrile, a versatile bifunctional molecule, serves as a critical building block in the synthesis of various complex targets, including immunosuppressive agents.[1][2][3] Its linear C7 chain, capped by a reactive bromide and a synthetically malleable nitrile group, makes it a valuable intermediate.[4] However, this reactivity also predisposes it to the formation of closely related impurities during synthesis, which can complicate subsequent reactions and introduce confounding variables in downstream applications.

This guide provides an in-depth comparison of orthogonal analytical techniques for rigorously assessing the purity of synthesized this compound. We will move beyond procedural checklists to explore the causality behind methodological choices, empowering researchers to not only quantify purity but also to understand the impurity profile of their material. We will dissect three core techniques: Gas Chromatography-Mass Spectrometry (GC-MS), Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy, providing the technical insights and experimental frameworks necessary for a self-validating analytical workflow.

Anticipating the Challenge: Likely Impurities in this compound Synthesis

Effective purity analysis begins with a clear understanding of what one might expect to find. The most common synthesis of this compound involves the nucleophilic substitution of a 1,6-dihalohexane with a cyanide salt, typically in a polar solvent.[5] A common starting material is 1,6-dibromohexane.

This pathway can generate several process-related impurities:

  • Unreacted Starting Material: Residual 1,6-dibromohexane.

  • Double Substitution Product: Heptanedinitrile, where cyanide has displaced both bromide ions.

  • Solvent Residues: Ethanol is often used as a solvent and can remain after workup.[5]

  • Hydrolysis Product: If aqueous conditions are not carefully controlled, the nitrile group can hydrolyze to a carboxylic acid, forming 7-bromoheptanoic acid.

A robust analytical strategy must be capable of separating and detecting these structurally similar compounds.

Gas Chromatography (GC): The Workhorse for Volatile Impurity Profiling

Gas chromatography is an exceptionally powerful technique for separating and quantifying volatile and semi-volatile compounds, making it ideally suited for analyzing this compound and its likely impurities.[6][7][8] When coupled with a Mass Spectrometry (MS) detector, it provides definitive identification of separated components, a critical step in impurity profiling.[9][10]

The Causality of Choice: We select GC-MS for its superior resolving power and sensitivity. It excels at separating compounds with minor differences in boiling points and polarities, such as this compound and the potential heptanedinitrile byproduct. The MS detector acts as an unambiguous identifier, fragmenting each eluting compound into a predictable pattern (mass spectrum) that serves as a molecular fingerprint.[11]

Workflow for GC-MS Purity Assessment

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing A Accurately weigh ~10 mg of synthesized product B Dissolve in 1 mL of a suitable solvent (e.g., Dichloromethane) A->B Volumetric Flask C Inject 1 µL into GC-MS system B->C D Separation on capillary column (e.g., DB-5ms) C->D E Detection & Fragmentation by Mass Spectrometer D->E F Integrate Peak Areas in Total Ion Chromatogram (TIC) E->F G Identify Impurity Peaks via Mass Spectrum Library Match F->G H Calculate Purity (Area % Method) F->H

Caption: Workflow for purity analysis of this compound using GC-MS.

Experimental Protocol: GC-MS Analysis
  • Sample Preparation: Accurately weigh approximately 10 mg of the synthesized this compound into a 1.5 mL GC vial. Dilute with 1 mL of high-purity dichloromethane. Cap and vortex to ensure complete dissolution.

  • Instrumentation: Utilize a GC system equipped with a single quadrupole mass spectrometer.

  • GC Conditions:

    • Column: A mid-polarity column such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) is recommended.[12]

    • Injector Temperature: 250 °C.

    • Injection Volume: 1 µL with a 20:1 split ratio.

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Oven Program: Start at 70 °C, hold for 2 minutes. Ramp at 10 °C/min to 280 °C and hold for 5 minutes.

  • MS Conditions:

    • Ion Source: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230 °C.

    • Mass Range: Scan from m/z 40 to 400.

Interpreting the Data

The primary output is a total ion chromatogram (TIC), where the largest peak should correspond to this compound. Smaller peaks represent impurities. The area under each peak is proportional to its concentration. Purity is often estimated using the area percent method:

Purity (%) = (Area of Product Peak / Total Area of All Peaks) x 100

By clicking on an impurity peak, its mass spectrum can be analyzed to confirm its identity.

Table 1: Expected GC-MS Data for this compound and Potential Impurities

CompoundExpected Retention TimeKey Mass Fragments (m/z)Identification Notes
This compound Later191/189 (M+), 110 (M-Br), 41Characteristic bromine isotope pattern (M+ and M+2 peaks of nearly equal intensity).
HeptanedinitrileEarlier136 (M+), 109, 95, 41Lower boiling point than the bromo-compound, so it elutes earlier.
1,6-DibromohexaneLater246/244/242 (M+), 165/163, 85, 55Higher boiling point. Distinctive double bromine isotope pattern.

Quantitative NMR (qNMR): The Gold Standard for Absolute Purity

While GC provides excellent separation, qNMR stands as a primary analytical method capable of determining absolute purity without relying on a reference standard of the analyte itself.[13][14] The principle is straightforward: the integral of an NMR signal is directly proportional to the number of nuclei giving rise to that signal.[15] By adding a certified internal standard of known purity and mass, one can determine the absolute purity of the target analyte with high accuracy.[16][17]

The Causality of Choice: We choose qNMR when an accurate, absolute purity value is required, for instance, when qualifying a batch as a reference material. It is a non-destructive technique and provides structural confirmation simultaneously.[16] Unlike chromatographic methods, it does not depend on the analyte's response factor, avoiding a common source of error.

Workflow for ¹H qNMR Purity Assessment

QNMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Analysis cluster_data Data Processing A Accurately weigh ~15 mg of synthesized product C Combine and dissolve in ~0.7 mL of deuterated solvent (e.g., CDCl3) A->C B Accurately weigh ~10 mg of high-purity internal standard (e.g., Maleic Acid) B->C D Acquire ¹H NMR spectrum under quantitative conditions (long relaxation delay, D1 ≥ 5*T1) C->D E Process spectrum (phasing, baseline correction) D->E F Integrate a well-resolved analyte signal (I_analyte) E->F H Calculate Purity using the qNMR formula F->H G Integrate a well-resolved standard signal (I_std) G->H

Caption: Workflow for absolute purity determination of this compound via ¹H qNMR.

Experimental Protocol: ¹H qNMR Analysis
  • Sample Preparation:

    • Accurately weigh ~15 mg of this compound into an NMR tube. Record the mass precisely.

    • Accurately weigh ~10 mg of a certified internal standard (e.g., maleic acid, >99.5% purity) and add it to the same NMR tube. Record the mass precisely.

    • Add ~0.7 mL of a deuterated solvent (e.g., CDCl₃) to the tube. Ensure both sample and standard are fully dissolved.

  • Instrumentation: A 400 MHz or higher field NMR spectrometer is recommended.

  • Acquisition Parameters:

    • Pulse Program: Standard 1D proton pulse sequence.

    • Relaxation Delay (D1): Set to at least 5 times the longest T₁ relaxation time of the protons being integrated (a D1 of 30 seconds is often a safe starting point).

    • Number of Scans: 8 to 16 scans are typically sufficient.

  • Data Processing: Carefully phase and baseline correct the spectrum. Integrate a well-resolved signal for the analyte and one for the internal standard.

Interpreting the Data

The purity (P) of the analyte is calculated using the following equation[15][16]:

Panalyte (%) = (Ianalyte / Istd) * (Nstd / Nanalyte) * (MWanalyte / MWstd) * (mstd / manalyte) * Pstd

Where:

  • I: Integral value of the signal

  • N: Number of protons generating the signal

  • MW: Molecular weight

  • m: Mass

  • P: Purity of the standard

Table 2: Expected ¹H NMR Data for this compound

Protons (Assignment)Expected Chemical Shift (δ, ppm in CDCl₃)MultiplicityIntegration
Br-CH₂ -(CH₂)₅-CN~3.41Triplet2H
Br-(CH₂)₄-CH₂ -CH₂-CN~2.35Triplet2H
Br-CH₂-(CH₂)₄ -CH₂-CN~1.87, ~1.68, ~1.48Multiplets8H

Fourier-Transform Infrared (FTIR) Spectroscopy: The Rapid Identity Check

FTIR spectroscopy is an indispensable tool for the rapid confirmation of functional groups within a molecule.[18][19] It works by measuring the absorption of infrared radiation by a sample, which excites molecular vibrations at specific frequencies corresponding to particular chemical bonds.

The Causality of Choice: We use FTIR primarily as a qualitative identity check. It provides a quick and simple way to verify that the synthesis was successful in introducing the nitrile group (C≡N) and retaining the alkyl bromide (C-Br), while also confirming the absence of starting materials or key byproducts like carboxylic acids (which would show a prominent O-H stretch).[20] It is not typically used for precise quantification without extensive calibration.[18]

Workflow for FTIR Analysis

FTIR_Workflow A Place one drop of liquid sample directly onto the ATR crystal B Acquire IR spectrum (e.g., 4000-400 cm⁻¹) A->B C Compare spectrum to reference or expected absorption bands B->C D Clean ATR crystal with a suitable solvent (e.g., Isopropanol) C->D

Caption: Simple workflow for qualitative analysis using ATR-FTIR spectroscopy.

Experimental Protocol: ATR-FTIR Analysis
  • Sample Preparation: None required for a liquid sample.

  • Instrumentation: An FTIR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.

  • Acquisition:

    • Collect a background spectrum of the clean, empty ATR crystal.

    • Place one drop of the this compound sample onto the ATR crystal.

    • Collect the sample spectrum (typically an average of 16 or 32 scans).

Interpreting the Data

The resulting spectrum should be checked for the presence of characteristic absorption bands.

Table 3: Key IR Absorption Bands for Purity Confirmation

Functional GroupVibrationExpected Wavenumber (cm⁻¹)Significance
Nitrile (C≡N)Stretch2260 - 2240 (Sharp)Confirms successful cyanide substitution.[20][21][22]
Alkane (C-H)Stretch2950 - 2850 (Strong)Confirms the presence of the alkyl backbone.
Alkyl Bromide (C-Br)Stretch650 - 550 (Strong)Confirms retention of the bromide functional group.
Hydroxyl (O-H)Stretch3300 - 2500 (Very Broad)Absence of this band indicates no significant carboxylic acid impurity.[20]
Carbonyl (C=O)Stretch1730 - 1700 (Strong)Absence of this band helps rule out carboxylic acid or other carbonyl impurities.[20]

Comparative Summary and Final Recommendations

Choosing the right analytical tool requires understanding the specific question being asked. Is it a quick identity check? A search for trace contaminants? Or the need for an absolute purity value for a standard?

Table 4: Comparison of Analytical Techniques for this compound Purity

FeatureGC-MS¹H qNMRFTIR
Primary Use Impurity separation & identificationAbsolute purity quantificationFunctional group identification
Nature of Data Quantitative (relative), QualitativeQuantitative (absolute)Qualitative
Sensitivity High (ppm to ppb level)Moderate (typically >0.1%)Low (typically >1-2%)
Information Provided Separation, Retention Time, Mass SpectrumChemical Structure, Molar RatioMolecular Vibrations (Functional Groups)
Sample Throughput Moderate (~20-30 min/sample)Moderate (~15 min/sample)High (<2 min/sample)
Key Strength Excellent for resolving and identifying volatile impurities.High accuracy and precision for absolute purity; a primary ratio method.Speed and simplicity for identity confirmation.
Key Limitation Requires volatile/thermally stable analytes; quantification relies on response factors.Lower sensitivity to trace impurities; requires a high-purity internal standard.Not inherently quantitative; poor at detecting minor impurities with similar functional groups.

Recommendations for a Comprehensive Strategy:

  • Initial Screening (FTIR): Upon synthesis and workup, a rapid FTIR scan should be your first step. It will instantly confirm the presence of the nitrile group and the absence of significant hydrolysis (no O-H or C=O bands).

  • Impurity Profiling (GC-MS): For a detailed understanding of process-related impurities, GC-MS is the method of choice. It will separate and identify starting materials, side-products, and residual solvents, providing a clear picture of the reaction's efficiency and selectivity.

  • Definitive Quantification (qNMR): When an accurate, defensible purity value is essential—for example, when preparing a reference standard, for regulatory filings, or before committing material to a costly multi-step synthesis—¹H qNMR is the authoritative technique.[13] It provides an absolute purity value traceable to a certified standard, offering the highest level of analytical confidence.

By employing these orthogonal techniques in a logical sequence, researchers and drug development professionals can build a comprehensive and validated understanding of their synthesized this compound, ensuring the integrity and reproducibility of their scientific endeavors.

References

  • Pauli, G. F., Jaki, B. U., & Lankin, D. C. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry, 57(22), 9220–9231. [Link]
  • Emery Pharma.
  • ResolveMass Laboratories Inc. Quantitative Nuclear Magnetic Resonance (qNMR)
  • JEOL Ltd.
  • Corden Pharma. (2020).
  • Lee, K., Yoo, W., & Jeong, J. H. (2022). Analytical Method Development for 19 Alkyl Halides as Potential Genotoxic Impurities by Analytical Quality by Design. Molecules, 27(14), 4437. [Link]
  • NIST. (n.d.). This compound. In NIST Chemistry WebBook. [Link]
  • Lee, K., Yoo, W., & Jeong, J. H. (2022). Analytical Method Development for 19 Alkyl Halides as Potential Genotoxic Impurities by Analytical Quality by Design. PubMed. [Link]
  • Angene. This compound (CAS 20965-27-9)
  • Shimadzu Corporation. Analysis of Potential Genotoxic Impurities in Active Pharmaceutical Ingredients (5) - Analysis of Alkyl Halides. [Link]
  • Al-Malki, A. L., et al. (2023). Development and Validation of Analytical Method Using Gas Chromatography with Triple Quadrupole Mass Spectrometry for the Detection of Alkyl Halides as Potential Genotoxic Impurities in Posaconazole. MDPI. [Link]
  • Bernstein, M. P., Sandford, S. A., & Allamandola, L. J. (1996). The infrared spectra of nitriles and related compounds frozen in Ar and H2O. The Astrophysical Journal, 472(2), 127. [Link]
  • Fiveable. Spectroscopy of Carboxylic Acids and Nitriles. [Link]
  • Zhang, M., et al. (2020).
  • Organic Syntheses. bromomalononitrile. [Link]
  • Avram, L. (2010). FTIR Spectroscopic Techniques for Quantitative Characterization by Abrasion with Potassium Bromide. International Journal of Natural and Engineering Sciences, 4(2), 35-40. [Link]
  • Chemistry LibreTexts. (2024). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. [Link]
  • Agilent. (2016). CHEMICAL PURITY ANALYSIS - Technology Advantage: Agilent Intuvo 9000 GC with FID. [Link]
  • Journal of Chrom
  • PubChem. Heptanenitrile, 7-bromo-. [Link]
  • Michigan State University Department of Chemistry. NMR Spectroscopy. [Link]
  • RTI Labor
  • Chromatography Online. (2014).
  • ResearchGate. Structures and electron impact ionization mass spectra of geranyl nitrile (A) and citronellyl nitrile (B). [Link]
  • Chan, S. J., et al. (2009). 79Br NMR spectroscopy as a practical tool for kinetic analysis. Magnetic Resonance in Chemistry, 47(4), 342-7. [Link]
  • Clark, J. (n.d.).
  • Hochschule Bonn-Rhein-Sieg. (2014).
  • ResearchGate. (2009). 79 Br NMR spectroscopy as a practical tool for kinetic analysis. [Link]
  • Oxford Instruments Magnetic Resonance. X-Nuclei NMR Spectroscopy. [Link]
  • Powers, R. (n.d.). Introduction to NMR and Its Application in Metabolite Structure Determination. University of Nebraska–Lincoln. [Link]

Sources

A Comparative Guide to the Kinetic Studies of 7-Bromoheptanenitrile Reactions

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the reaction kinetics of 7-bromoheptanenitrile, a versatile bifunctional molecule featuring both a nitrile group and a primary alkyl bromide. Due to the limited availability of specific experimental kinetic data for this compound in publicly accessible literature, this guide will draw upon established principles of physical organic chemistry and comparative data from analogous long-chain primary bromoalkanes, such as 1-bromooctane, to predict its reactivity. We will explore the mechanistic pathways, the influence of various reaction parameters, and provide standardized protocols for kinetic analysis.

Mechanistic Framework: SN2 Dominance and the Potential for Intramolecular Cyclization

As a primary bromoalkane, this compound is expected to predominantly undergo nucleophilic substitution via the bimolecular (SN2) mechanism .[1] This pathway involves a single, concerted step where the nucleophile attacks the electrophilic carbon atom at the same time as the bromide leaving group departs.[2] The transition state involves both the substrate and the nucleophile, leading to a second-order rate law: Rate = k[this compound][Nucleophile].[3]

An intriguing aspect of this compound is its potential for intramolecular cyclization . Under specific conditions, typically high dilution to disfavor intermolecular reactions, the nitrogen of the nitrile group or an external nucleophile that has already reacted at the nitrile could potentially attack the electrophilic carbon bearing the bromine.

Visualizing the Reaction Pathways

Reaction_Mechanisms Fig. 1: Potential Reaction Pathways for this compound cluster_SN2 Intermolecular SN2 Reaction cluster_Intramolecular Intramolecular Cyclization A This compound (Br-(CH2)6-CN) TS1 SN2 Transition State [Nu---C---Br]⁻ A->TS1 + Nu⁻ B Substitution Product (Nu-(CH2)6-CN) TS1->B Br Bromide Ion (Br⁻) TS1->Br Nu Nucleophile (e.g., CN⁻) C This compound TS2 Cyclization Transition State C->TS2 High Dilution D Cyclic Product TS2->D

Caption: Fig. 1: Potential Reaction Pathways for this compound.

Comparative Kinetics of Intermolecular Nucleophilic Substitution (SN2)

The rate of the SN2 reaction is highly sensitive to several factors.[3][4] We will compare the expected behavior of this compound with other primary bromoalkanes.

The Effect of Substrate Structure

For primary bromoalkanes, the length of the alkyl chain generally has a minor impact on the SN2 reaction rate, as the reaction center is sterically unhindered.[5] Therefore, the reactivity of this compound is expected to be similar to that of 1-bromooctane.

Bromoalkane Structure Type Relative Rate of SN2 Reaction (with NaI in Acetone)
BromoethaneCH₃CH₂BrPrimary (1°)~1
1-BromooctaneCH₃(CH₂)₇BrPrimary (1°)~0.8
This compound (Predicted) CN(CH₂)₆BrPrimary (1°) ~0.8
Isopropyl bromide(CH₃)₂CHBrSecondary (2°)~0.02

Table 1: Predicted Relative SN2 Reactivity of this compound. Data for bromoethane and 1-bromooctane are for comparative purposes.[1][5]

The Influence of the Nucleophile

The strength of the nucleophile is a critical determinant of the SN2 reaction rate. Stronger nucleophiles lead to faster reactions. The cyanide ion (CN⁻) is a potent nucleophile, making the formation of dinitriles from this compound a favorable reaction.[6]

Nucleophile Reagent Example Relative Reactivity
Iodide (I⁻)Sodium IodideVery High
Cyanide (CN⁻)Potassium CyanideHigh
Hydroxide (OH⁻)Sodium HydroxideModerate
Water (H₂O)WaterLow

Table 2: Comparative Strength of Common Nucleophiles in SN2 Reactions.

The Role of the Solvent

Solvent effects can dramatically alter the rate of SN2 reactions, often by orders of magnitude.[7][8] Polar aprotic solvents are ideal for SN2 reactions involving anionic nucleophiles.[6] They can solvate the cation of the nucleophilic salt but do not strongly solvate the anion, leaving it "naked" and highly reactive.[8] In contrast, polar protic solvents form hydrogen bonds with the anionic nucleophile, creating a solvent shell that hinders its ability to attack the electrophilic carbon.[7][9]

Solvent Type Example Dielectric Constant Effect on SN2 Rate (with anionic nucleophiles) Reason
Polar Aprotic Dimethylformamide (DMF)37Greatly Accelerates Poorly solvates the anionic nucleophile, increasing its reactivity.[7]
Polar Aprotic Acetone21Accelerates Similar to DMF, enhances nucleophilicity.[2]
Polar Protic Methanol33Decreases Solvates the nucleophile via hydrogen bonding, reducing its reactivity.[7]
Polar Protic Water80Greatly Decreases Strong hydrogen bonding with the nucleophile significantly lowers its energy and reactivity.[6]
Nonpolar Hexane2Very Slow Reactants often have poor solubility.

Table 3: The Impact of Solvent Choice on SN2 Reaction Rates.

Intramolecular Cyclization: A Competing Pathway

The bifunctional nature of this compound allows for the possibility of an intramolecular reaction to form a seven-membered ring. This would likely proceed via an intramolecular SN2 mechanism.

Intramolecular_Cyclization Fig. 2: Plausible Intramolecular Cyclization of this compound reactant This compound transition_state 7-endo-trig Transition State reactant->transition_state Intramolecular attack product Cycloheptaneimine derivative transition_state->product Br Br⁻ transition_state->Br Br⁻ departs

Caption: Fig. 2: Plausible Intramolecular Cyclization of this compound.

Kinetic studies of similar radical cyclizations have shown that 7-endo cyclizations can occur.[10] For a nucleophilic cyclization, the rate would be highly dependent on the conformational flexibility of the heptanenitrile chain, which allows the nitrile nitrogen to approach the electrophilic carbon from the backside, in line with the C-Br bond. Such reactions are typically favored under high-dilution conditions to minimize intermolecular side reactions.

Experimental Protocol for Kinetic Analysis

A standardized protocol is essential for obtaining reliable and comparable kinetic data.[11] The following outlines a general method for studying the kinetics of the reaction between this compound and a nucleophile like sodium cyanide.

Objective

To determine the rate law, rate constant (k), and activation energy (Ea) for the SN2 reaction of this compound.

Materials
  • This compound

  • Sodium Cyanide (or other nucleophile)

  • Anhydrous polar aprotic solvent (e.g., DMF)

  • Internal standard (e.g., undecane)

  • Constant temperature bath

  • Gas chromatograph (GC) or High-Performance Liquid Chromatograph (HPLC)

  • Volumetric flasks, pipettes, and syringes

Workflow Diagram

Kinetic_Study_Workflow Fig. 3: General Workflow for Kinetic Analysis prep Prepare stock solutions of This compound, nucleophile, and internal standard in the chosen solvent. react Equilibrate reactant solutions to the desired temperature in a constant temperature bath. prep->react initiate Initiate the reaction by mixing the solutions and start the timer. react->initiate sample Withdraw aliquots at regular time intervals. initiate->sample quench Quench the reaction in the aliquot (e.g., by rapid cooling or dilution). sample->quench analyze Analyze the quenched samples by GC or HPLC to determine the concentration of the reactant or product. quench->analyze plot Plot concentration vs. time data to determine the initial reaction rate. analyze->plot repeat Repeat the experiment with different initial concentrations of reactants to determine the reaction order. plot->repeat temp Repeat the entire process at different temperatures to determine the activation energy. repeat->temp

Caption: Fig. 3: General Workflow for Kinetic Analysis.

Step-by-Step Procedure
  • Preparation: Prepare stock solutions of known concentrations of this compound, sodium cyanide, and an internal standard in anhydrous DMF.

  • Reaction Setup: In a reaction vessel submerged in a constant temperature bath, add the solvent, internal standard, and the this compound solution. Allow it to equilibrate.

  • Initiation: Initiate the reaction by adding the sodium cyanide solution. Start a timer immediately.

  • Sampling: At regular intervals, withdraw a small aliquot of the reaction mixture.

  • Quenching: Immediately quench the reaction in the aliquot by diluting it in a vial containing a solvent that will stop the reaction.

  • Analysis: Analyze the quenched samples using GC or HPLC to determine the concentration of this compound relative to the internal standard.

  • Data Processing:

    • Plot the concentration of this compound versus time. The initial rate can be determined from the initial slope of this curve.[12]

    • To determine the order with respect to each reactant, systematically vary the initial concentration of one reactant while keeping the other constant and measure the initial rates.[13]

    • Calculate the rate constant, k, from the determined rate law.

    • Repeat the experiment at several different temperatures and create an Arrhenius plot (ln(k) vs. 1/T) to determine the activation energy (Ea).[11]

Conclusion

While specific kinetic data for this compound is sparse, a robust understanding of its reactivity can be established through comparative analysis with analogous primary bromoalkanes. It is predicted to be an excellent substrate for SN2 reactions, with kinetics that are highly tunable through the choice of nucleophile, solvent, and temperature. The potential for intramolecular cyclization presents an alternative pathway that could be favored under specific conditions. The experimental protocols outlined in this guide provide a framework for researchers to quantitatively investigate these reactions and optimize conditions for desired synthetic outcomes.

References

  • Nucleophilic Substitution Reactions - Haloalkanes. (2026). CK-12 Foundation.
  • Kinetic Solvent Effects in Organic Reactions. (n.d.). ChemRxiv.
  • Chapter 13.1: Factors that Affect Reaction Rates. (2019). Chemistry LibreTexts.
  • Reactions of Haloalkanes, Alcohols, and Amines. Nucleophilic Substitution. (n.d.).
  • Solvent effects. (n.d.). Wikipedia.
  • Solvent Effects in Organic Chemistry: Polarity, Proticity, and Reaction Rates. (2025).
  • Rate constants and activation parameters for SN2 reactions at the saturated carbon atom of RCH2LG with anionic nucleophiles. (n.d.). ResearchGate.
  • Chemical Kinetics - The Method of Initial Rates (Experiment). (2021). Chemistry LibreTexts.
  • Intramolecular Cyclization Side Reactions. (n.d.). ResearchGate.
  • How to Calculate and Determine Chemical Kinetics: Step-by-Step Interpretation of Experimental Data to Get Reaction Rate and Order. (n.d.).
  • chemical kinetics. (n.d.).
  • Kinetic study of the 7-endo selective radical cyclization of N-tert-butyl-o-bromobenzylmethacryl amides. (2013). PubMed.
  • Anticipating the Selectivity of Intramolecular Cyclization Reaction Pathways with Neural Network Potentials. (n.d.). arXiv.
  • Lab 3: Reaction Kinetics Part 1. (n.d.). Labflow.
  • Determining Rate Laws from Experimental Data. (2020). YouTube.

Sources

A Senior Application Scientist's Guide to Alkylating Agents: A Comparative Analysis of 7-Bromoheptanenitrile and Its Alternatives in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals: An Objective Analysis of C7 Linker Reagent Efficiency

Introduction: The Role of the C7 Linker in Modern Synthesis

In the intricate landscape of pharmaceutical and materials science, bifunctional linkers are indispensable tools for constructing complex molecular architectures. 7-Bromoheptanenitrile is a widely utilized reagent that provides a seven-carbon aliphatic chain, terminally functionalized with a reactive electrophilic site (the C-Br bond) and a versatile nitrile group. The nitrile can be retained, hydrolyzed to a carboxylic acid, or reduced to an amine, making this reagent a valuable building block in the synthesis of diverse targets, including immunosuppressive agents like (±)-15-deoxyspergualin.[1]

However, reliance on a single reagent can limit synthetic flexibility. Factors such as reaction kinetics, cost, scale, and compatibility with sensitive functional groups necessitate a nuanced understanding of the available alternatives. This guide provides a comprehensive, data-driven comparison of this compound with its primary analogues—other halides and sulfonate esters—to empower chemists with the rationale for strategic reagent selection.

Pillar 1: The Mechanistic Foundation of Reagent Reactivity

The utility of this compound and its alternatives in most applications hinges on the bimolecular nucleophilic substitution (SN2) reaction .[2] Understanding this mechanism is critical to appreciating the performance differences between reagents.

The SN2 reaction is a single-step process where a nucleophile attacks the electrophilic carbon atom, concurrently displacing the leaving group.[3] The reaction rate is dependent on the concentrations of both the substrate (the alkylating agent) and the nucleophile.[4] The efficacy of the reaction is profoundly influenced by the leaving group's ability to stabilize the negative charge it acquires upon departure.

SN2_Mechanism cluster_reactants Reactants cluster_transition_state Transition State cluster_products Products Nu Nu:⁻ TS [Nu---R---X]⁻ Nu->TS Attack Substrate R-X Substrate->TS Product Nu-R TS->Product Bond Formation LG X⁻ TS->LG Leaving Group Departure

Caption: General SN2 reaction mechanism.

Generally, a better leaving group is the conjugate base of a strong acid. This fundamental principle establishes a clear reactivity trend among common alkylating agents.

Pillar 2: Comparative Benchmarking of C7-Nitrile Alkylating Agents

We will evaluate the performance of this compound against its closest analogues based on leaving group identity. The core structure, -(CH₂)₆CN, remains constant, allowing for a direct comparison of leaving group efficacy.

The Halogen Series: A Study in Reactivity vs. Economics

The most direct alternatives to this compound are its chloro and iodo counterparts. The established reactivity order for alkyl halides in SN2 reactions is I > Br > Cl .[5] This trend is a direct consequence of bond strength (C-I is the weakest) and the stability of the resulting halide anion (I⁻ is the largest and most polarizable).

ReagentRelative ReactivityTypical Reaction ConditionsAdvantagesDisadvantages
7-Iodoheptanenitrile HighestMild (e.g., RT to 50 °C), shorter reaction timesHigh reactivity allows for milder conditions, ideal for sensitive substrates.Higher cost, lower stability (light-sensitive), may require fresh preparation.
This compound IntermediateModerate (e.g., 50-90 °C)Excellent balance of reactivity, stability, and cost. Widely available.[1]May not be reactive enough for hindered nucleophiles; can be sluggish at low temps.
7-Chloroheptanenitrile LowestHarsher (e.g., 90-120 °C), often requires a catalyst (e.g., NaI, KI).Lowest cost, highest stability, ideal for large-scale industrial processes.Requires forcing conditions, potential for side reactions, not suitable for delicate molecules.

Experimental Protocol: Comparative N-Alkylation of a Model Amine

To illustrate these differences, we present a standardized protocol for the N-alkylation of benzylamine. This workflow provides a framework for in-house reagent validation.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis A Charge flask with amine, base, and solvent B Inert atmosphere (N₂ or Ar) A->B C Add C7-Nitrile Alkylating Agent B->C D Heat to specified temperature C->D E Monitor reaction by TLC or LC-MS D->E F Quench reaction (e.g., with H₂O) E->F Upon Completion G Extract with organic solvent F->G H Purify via column chromatography G->H I Characterize product (NMR, MS) H->I J Determine yield I->J

Caption: Standardized workflow for comparative alkylation experiments.

Protocol 1: Alkylation with this compound (Baseline)

  • To a stirred solution of benzylamine (1.0 eq) in anhydrous acetonitrile (MeCN, 0.5 M), add potassium carbonate (K₂CO₃, 2.0 eq).

  • Heat the suspension to 70 °C under a nitrogen atmosphere.

  • Add this compound (1.1 eq) dropwise.

  • Maintain heating and monitor the reaction by TLC or LC-MS until the starting amine is consumed (typically 6-12 hours).

  • Cool the mixture to room temperature, filter off the solids, and concentrate the filtrate under reduced pressure.

  • Purify the residue by silica gel chromatography to yield N-(7-cyanoheptyl)benzylamine.

Protocol 2: Alkylation with 7-Iodoheptanenitrile (High Reactivity)

  • Follow Protocol 1, but reduce the reaction temperature to 40 °C.

  • The reaction is typically complete in 1-4 hours. The milder conditions are a key advantage.

Protocol 3: Alkylation with 7-Chloroheptanenitrile (Catalytic Conditions)

  • To a stirred solution of benzylamine (1.0 eq) in anhydrous dimethylformamide (DMF, 0.5 M), add K₂CO₃ (2.5 eq) and a catalytic amount of sodium iodide (NaI, 0.1 eq).

  • The addition of NaI is crucial; it facilitates an in situ Finkelstein reaction, transiently forming the more reactive iodo-analogue.[5]

  • Heat the suspension to 100-110 °C.

  • Add 7-chloroheptanenitrile (1.2 eq) and maintain heating for 12-24 hours.

The Sulfonate Ester Alternatives: The High-Performance Option

For reactions where halides are insufficiently reactive, sulfonate esters such as tosylates (p-toluenesulfonates, OTs) and mesylates (methanesulfonates, OMs) are superior alternatives.[6] The sulfonate anions are excellent leaving groups due to extensive resonance stabilization, making them the conjugate bases of very strong acids (p-toluenesulfonic acid and methanesulfonic acid).

Advantages:

  • Extreme Reactivity: Often react cleanly at or below room temperature, preserving thermally sensitive functional groups.

  • High Yields: Reactions typically proceed to completion with fewer side products.

Disadvantages:

  • Synthesis Required: They are usually prepared from the corresponding alcohol (7-hydroxyheptanenitrile), adding a step to the synthetic sequence.

  • Cost: The precursor alcohol and sulfonyl chlorides add to the overall cost.

  • Genotoxicity Concerns: Alkyl sulfonates are often flagged as potential genotoxic impurities (PGIs) in pharmaceutical development, requiring careful control and documentation.[7]

ReagentRelative ReactivityTypical Reaction ConditionsKey Feature
7-(Tosyloxy)heptanenitrile Very HighMild (e.g., 0 °C to RT)Highly crystalline, stable solid. Excellent for precise, high-yield transformations.
7-(Mesyloxy)heptanenitrile Very HighMild (e.g., 0 °C to RT)Similar reactivity to tosylate but is a liquid and may be less stable.

Protocol 4: Synthesis of 7-(Tosyloxy)heptanenitrile

  • Dissolve 7-hydroxyheptanenitrile (1.0 eq) in anhydrous dichloromethane (DCM, 0.4 M) in a flask cooled to 0 °C.

  • Add triethylamine (Et₃N, 1.5 eq) followed by p-toluenesulfonyl chloride (TsCl, 1.2 eq) portion-wise, maintaining the temperature at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Quench the reaction with water and separate the organic layer. Wash with dilute HCl, saturated NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the product, which can be purified by recrystallization.

Protocol 5: Alkylation with 7-(Tosyloxy)heptanenitrile

  • Follow Protocol 1, using 7-(tosyloxy)heptanenitrile (1.05 eq) in place of the bromo-analogue.

  • Conduct the reaction at room temperature. It is typically complete within 2-6 hours.

Pillar 3: A Rational Framework for Reagent Selection

The optimal choice of reagent is not absolute but is dictated by the specific demands of the synthesis. The following decision-making logic can guide your selection process.

Decision_Tree A Start: Need a C7-Nitrile Linker B Is the nucleophile weak or hindered? A->B C Is the substrate thermally sensitive? B->C No E Use a Sulfonate Ester (Tosylate/Mesylate) B->E Yes D Is cost the primary driver (large scale)? C->D No F Use 7-Iodoheptanenitrile C->F Yes G Use 7-Chloroheptanenitrile + NaI D->G Yes H Default: Use this compound D->H No

Caption: Decision tree for selecting the optimal C7-nitrile alkylating agent.

Conclusion

While This compound remains an excellent general-purpose reagent due to its balanced profile of reactivity, stability, and cost, a deeper understanding of its alternatives provides a significant strategic advantage.[5] For high-value, sensitive substrates where mild conditions are paramount, 7-iodoheptanenitrile or 7-(tosyloxy)heptanenitrile are superior choices, justifying their higher cost or additional synthetic effort. Conversely, for large-scale industrial campaigns where economic efficiency is the primary concern, the cost-effective 7-chloroheptanenitrile , activated by a catalytic amount of iodide, presents the most logical path forward. By aligning reagent choice with the specific goals of a synthesis, researchers can optimize for yield, purity, and cost, accelerating the path to discovery and development.

References

  • Nucleophilic Substitution and Properties of Haloalkanes | Organic Chemistry Lessons. Total Organic Chemistry. [Link]
  • The nucleophilic substitution reactions between halogenoalkanes and hydroxide ions. Chemguide. [Link]
  • Nucleophilic substitution. Chemistry LibreTexts. [Link]
  • A comparison of several modern alkyl
  • Nucleophilic Substitution Reactions - Haloalkanes.
  • N alkylation at sp3 Carbon Reagent Guide. ACS Green Chemistry Institute. [Link]

Sources

A Comparative Guide to the Synthesis of 7-Bromoheptanenitrile: A Cost-Benefit Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Published: January 9, 2026

Introduction

7-Bromoheptanenitrile is a valuable bifunctional molecule widely utilized as a key intermediate in the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals. Its linear C7 chain, equipped with a reactive nitrile at one terminus and a bromine atom at the other, allows for a diverse range of subsequent chemical transformations. For researchers and professionals in drug development and chemical manufacturing, selecting an optimal synthetic route to this intermediate is a critical decision that balances economic viability with process efficiency, safety, and environmental impact.

This guide provides an in-depth, objective comparison of the most common methods for synthesizing this compound. We will delve into the mechanistic underpinnings of each approach, present detailed experimental protocols, and offer a comprehensive cost-benefit analysis to empower you in making an informed decision for your specific application.

Method 1: Nucleophilic Substitution of 1,6-Dibromohexane

This classical approach relies on the nucleophilic displacement of one of the bromide ions from the readily available starting material, 1,6-dibromohexane, by a cyanide salt. The reaction is typically carried out in a polar aprotic solvent or an alcoholic solvent to facilitate the dissolution of the cyanide salt and promote the desired SN2 reaction pathway.

Reaction Pathway

1,6-Dibromohexane 1,6-Dibromohexane This compound This compound 1,6-Dibromohexane->this compound NaCN, Solvent

Caption: Synthesis of this compound from 1,6-Dibromohexane.

Underlying Principles

The synthesis of this compound from 1,6-dibromohexane is a classic example of a bimolecular nucleophilic substitution (SN2) reaction.[1] In this reaction, the cyanide anion (CN⁻), a potent nucleophile, attacks one of the electrophilic carbon atoms of 1,6-dibromohexane, which is bonded to a bromine atom. The carbon-bromine bond is polarized, with the carbon atom carrying a partial positive charge, making it susceptible to nucleophilic attack. The reaction proceeds in a single, concerted step where the cyanide ion forms a new carbon-carbon bond while the bromide ion, a good leaving group, departs.

To favor the monosubstitution product (this compound) over the disubstitution product (octanedinitrile), it is crucial to control the stoichiometry of the reactants, typically by using an excess of 1,6-dibromohexane relative to the cyanide salt. The choice of solvent is also critical. Polar aprotic solvents like dimethyl sulfoxide (DMSO) are highly effective as they solvate the cation of the cyanide salt, leaving the cyanide anion relatively "naked" and highly reactive.[2][3] Ethanolic solutions are also commonly used; however, care must be taken to minimize the presence of water, which could lead to the formation of 7-bromoheptan-1-ol as a byproduct through hydrolysis.[1] The use of a phase-transfer catalyst, such as tetrabutylammonium bromide (TBAB), can significantly enhance the reaction rate by facilitating the transfer of the cyanide anion from the solid or aqueous phase to the organic phase where the 1,6-dibromohexane is dissolved.[4][5]

Experimental Protocol
  • Materials:

    • 1,6-Dibromohexane

    • Sodium cyanide (Caution: Highly Toxic!)

    • Ethanol (anhydrous)

    • Water

    • Diethyl ether

    • Anhydrous magnesium sulfate

  • Procedure (adapted from a similar synthesis[6]):

    • In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, dissolve sodium cyanide in a minimal amount of water.

    • Add a solution of 1,6-dibromohexane in ethanol to the flask.

    • Heat the mixture to reflux and maintain for several hours, monitoring the reaction progress by TLC or GC.

    • After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

    • Partition the residue between water and diethyl ether.

    • Separate the organic layer, and wash it with water and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by vacuum distillation to obtain this compound.

Cost-Benefit Analysis
FactorAnalysis
Raw Material Cost 1,6-Dibromohexane is a relatively inexpensive and readily available starting material.[7][8][9][10] Sodium cyanide is also a commodity chemical with a moderate price.[11][12][13][14] The overall raw material cost for this route is generally low.
Yield & Purity Reported yields for similar nucleophilic substitutions of alkyl bromides with cyanide are often in the range of 70-90%.[6] However, the formation of the dinitrile byproduct can lower the yield of the desired product. Purification by vacuum distillation is typically required to achieve high purity.
Process Complexity The reaction is a straightforward single-step synthesis. However, the workup and purification can be somewhat laborious, involving extraction and vacuum distillation.
Safety The primary safety concern is the use of sodium cyanide, which is highly toxic and requires stringent handling procedures and waste disposal protocols.[15]
Environmental Impact The use of organic solvents like ethanol and diethyl ether contributes to the environmental footprint. Proper waste management of cyanide-containing residues is crucial.
Scalability This method is readily scalable for industrial production, given that appropriate safety measures for handling cyanide are in place.

Method 2: Two-Step Synthesis from 6-Chlorohexan-1-ol

This alternative route involves a two-step process starting from the more functionalized and often more expensive 6-chlorohexan-1-ol. The first step is the conversion of the terminal alcohol to a nitrile, followed by the substitution of the chloride with a bromide.

Reaction Pathway

cluster_0 Step 1 cluster_1 Step 2 6-Chlorohexan-1-ol 6-Chlorohexan-1-ol 6-Chlorohexanenitrile 6-Chlorohexanenitrile 6-Chlorohexan-1-ol->6-Chlorohexanenitrile 1. TsCl, Pyridine 2. NaCN, DMSO This compound This compound 6-Chlorohexanenitrile->this compound NaBr, Acetone (Finkelstein Reaction)

Caption: Two-step synthesis of this compound from 6-Chlorohexan-1-ol.

Underlying Principles

This synthetic strategy involves two distinct chemical transformations.

Step 1: Conversion of Alcohol to Nitrile

A common method to convert a primary alcohol to a nitrile is through a two-step sequence. First, the alcohol is converted into a better leaving group, typically a tosylate, by reacting it with p-toluenesulfonyl chloride (TsCl) in the presence of a base like pyridine. The resulting tosylate is then subjected to nucleophilic substitution with sodium cyanide in a polar aprotic solvent like DMSO to yield the corresponding nitrile.

Step 2: Halogen Exchange (Finkelstein Reaction)

The second step is a Finkelstein reaction, a classic method for preparing alkyl halides. In this case, 6-chlorohexanenitrile is treated with sodium bromide in acetone. Sodium bromide is soluble in acetone, while the resulting sodium chloride is not. According to Le Chatelier's principle, the precipitation of sodium chloride drives the equilibrium towards the formation of the desired this compound.

Experimental Protocol
  • Step 1: Synthesis of 6-Chlorohexanenitrile

    • Dissolve 6-chlorohexan-1-ol in pyridine and cool the solution in an ice bath.

    • Slowly add p-toluenesulfonyl chloride and stir the mixture at low temperature for several hours.

    • Pour the reaction mixture into ice-water and extract the product with an organic solvent.

    • Wash, dry, and concentrate the organic extract to obtain the crude tosylate.

    • Dissolve the crude tosylate in DMSO and add sodium cyanide.

    • Heat the mixture to facilitate the nucleophilic substitution.

    • After the reaction is complete, perform an aqueous workup and extract the product.

    • Purify the crude 6-chlorohexanenitrile by distillation.

  • Step 2: Synthesis of this compound

    • Dissolve 6-chlorohexanenitrile and a slight excess of sodium bromide in anhydrous acetone.

    • Heat the mixture at reflux for several hours. The formation of a white precipitate (sodium chloride) indicates the progress of the reaction.

    • After completion, cool the mixture and filter off the precipitated sodium chloride.

    • Remove the acetone from the filtrate under reduced pressure.

    • Purify the resulting crude this compound by vacuum distillation.

Cost-Benefit Analysis
FactorAnalysis
Raw Material Cost 6-Chlorohexan-1-ol is generally more expensive than 1,6-dibromohexane.[16][17][18][19] Additional reagents like p-toluenesulfonyl chloride and pyridine add to the overall cost.
Yield & Purity Each step in this two-step synthesis will have an associated yield. While individual step yields may be high, the overall yield will be the product of the two, which may be lower than the one-step method. High purity can be achieved through distillation after each step.
Process Complexity This is a multi-step synthesis requiring isolation and purification of an intermediate. This adds to the labor and time required compared to the single-step route.
Safety This route also involves the use of highly toxic sodium cyanide. Additionally, pyridine is a flammable and harmful liquid.
Environmental Impact The use of multiple solvents (pyridine, DMSO, acetone) and reagents increases the potential for waste generation.
Scalability While each step is scalable, the overall process is less streamlined for large-scale production compared to the one-step method from 1,6-dibromohexane.

Comparative Summary

FeatureMethod 1: From 1,6-DibromohexaneMethod 2: From 6-Chlorohexan-1-ol
Starting Material Cost LowerHigher
Number of Steps OneTwo
Overall Yield Potentially higher (in a single step)Potentially lower (cumulative)
Process Simplicity SimplerMore complex
Safety Concerns High (due to cyanide)High (due to cyanide and pyridine)
Scalability More straightforwardLess straightforward

Conclusion and Recommendations

For most applications, the nucleophilic substitution of 1,6-dibromohexane (Method 1) presents a more cost-effective and efficient route for the synthesis of this compound. The lower cost of the starting material and the single-step nature of the reaction make it an attractive choice, particularly for larger-scale production. The primary drawback is the potential for the formation of a dinitrile byproduct, which can be minimized through careful control of reaction conditions. The inherent toxicity of sodium cyanide is a significant safety consideration for both methods and necessitates appropriate handling and disposal protocols.

The two-step synthesis from 6-chlorohexan-1-ol (Method 2) may be considered in specific scenarios where the starting material is readily available or if a particular synthetic strategy requires the intermediate 6-chlorohexanenitrile. However, the higher cost of the starting material, the additional synthetic step, and the potential for a lower overall yield make it a less economically favorable option for the routine production of this compound.

Ultimately, the choice of synthetic method will depend on the specific needs of the researcher or manufacturer, including budget, scale, available equipment, and safety infrastructure. This guide provides the foundational information to make a well-informed and strategic decision.

References

expand
  • Sodium Cyanide (Cymit) - Telematique. (n.d.).
  • Sodium Cyanide (NaCN) – 98% Min Purity for Mining & Industrial Use - Cavin Resources. (n.d.).
  • Sodium Cyanide Price Trend, Chart 2025 and Forecast - IMARC Group. (n.d.).
  • IMARC Report Highlights Global Sodium Cyanide Price Fluctuations in Q2 2025. (2025, September 11).
  • Sodium Cyanide Prices, Trends, Index, News, Monitor and Demand - ChemAnalyst. (n.d.).
  • 6-Chloro-1-Hexanol at ₹ 800/number | Betul | ID: 2850820253491 - IndiaMART. (n.d.).
  • Nucleophilic displacement of a benzylic bromide using sodium cyanide. (n.d.).
  • Preparation of Nitriles from Halides and Sodium Cyanide. An Advantageous Nucleophilic Displacement in Dimethyl Sulfoxide. (1960). Journal of Organic Chemistry, 25(5), 877–879.
  • Cyanation - Proven DMSO Reactions - gChem Global. (n.d.).
  • TECHNICAL BULLETIN REACTION SOLVENTS DIMETHYL SULFOXIDE (DMSO). (n.d.).
  • nucleophilic substitution - halogenoalkanes and cyanide ions - Chemguide. (n.d.).
  • Enantioselective Phase-Transfer-Catalyzed Synthesis of Spirocyclic Azetidine Oxindoles. (2014). Organic Letters, 16(5), 1354–1357.
  • A Remarkably Efficient Phase-Transfer Catalyzed Amination of α-Bromo-α, β-Unsaturated Ketones in Water. (2020). ChemistrySelect, 5(46), 14616–14620.
  • Phase transfer catalyzed intramolecular cycloalkylation of phenylacetonitrile with ??,??-dibromoalkanes in supercritical ethane. (2007). The Journal of Supercritical Fluids, 42(2), 236–242.
  • Phase Transfer Catalysis: A Tool for Environmentally Benign Synthesis. (n.d.).
  • Synthesis of succinonitrile. (1940). U.S.
  • Practical and Phase Transfer Catalyzed Synthesis of 6-Methoxytryptamine. (2005).
  • This compound, 98% Purity, C7H12BrN, 10 grams. (n.d.).
  • α-(N,N-DIMETHYLAMINO)PHENYLACETONITRILE - Organic Syntheses Procedure. (n.d.).
  • [ - 1,1'-Biphenyl]-2,2'-dicarboxaldehyde, 4,4',5,5'-tetramethoxy - Organic Syntheses Procedure. (n.d.).
  • Halogenoalkanes | Nucleophilic Substitution (with :CN-) - Reaction Mechanism Notes: Organic Chemistry Revision Sheets. (n.d.).
  • trimethylene cyanide - Organic Syntheses Procedure. (n.d.).
  • Rate and Yield Enhancements in Nucleophilic Aromatic Substitution Reactions via Mechanochemistry. (2020). RSC Advances, 10(49), 29334–29340.
  • nucleophilic substitution - halogenoalkanes and cyanide ions - Chemguide. (n.d.).

Sources

A Researcher's Guide to Mechanistic Validation: The Case of 7-Bromoheptanenitrile

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, objective analysis of the proposed reaction mechanism for 7-bromoheptanenitrile, a versatile bifunctional molecule. Primarily targeting researchers and professionals in drug development and organic synthesis, we move beyond simple protocols to explore the causal logic behind experimental design. Our focus is on establishing a self-validating framework to confirm the operative reaction mechanism, comparing it against plausible alternatives, and evaluating different synthetic methodologies.

The Proposed Reaction: Nucleophilic Substitution of this compound

The reaction of a primary alkyl halide, such as this compound, with a nucleophile is a cornerstone of organic synthesis.[1][2] For this guide, we will examine its reaction with sodium cyanide (NaCN) to yield octane-1,8-dinitrile. This reaction is not only a practical method for extending a carbon chain but also serves as an excellent model for mechanistic investigation.[1][3]

The primary mechanistic proposal for this transformation is a bimolecular nucleophilic substitution (Sₙ2) pathway. This is predicated on the substrate being a primary alkyl halide, which readily allows for backside attack by the nucleophile due to minimal steric hindrance and the inherent instability of a primary carbocation that would be required for a competing Sₙ1 mechanism.[4][5]

In the Sₙ2 mechanism, the cyanide ion (CN⁻), acting as the nucleophile, directly attacks the carbon atom bonded to the bromine.[5] This occurs in a single, concerted step where the carbon-cyanide bond forms simultaneously as the carbon-bromine bond breaks.[4] This process involves a five-coordinate transition state.[4]

Caption: Proposed Sₙ2 mechanism for the cyanation of this compound.

Competing Pathways and Methodological Alternatives

A rigorous validation requires disproving logical alternatives. For this substrate, the primary competing pathways are the Sₙ1 and E2 mechanisms. Furthermore, the efficiency of the desired Sₙ2 reaction can be significantly influenced by the chosen methodology.

Mechanistic Alternatives:

  • Sₙ1 (Unimolecular Nucleophilic Substitution): This two-step mechanism involves the initial, slow formation of a carbocation, which is then rapidly attacked by the nucleophile.[6] For this compound, this would require the formation of a highly unstable primary carbocation, making this pathway energetically unfavorable compared to the Sₙ2 route.[4]

  • E2 (Bimolecular Elimination): If the nucleophile is also a strong base, it can abstract a proton from the carbon adjacent to the leaving group (the β-carbon), leading to the formation of an alkene.[7] While cyanide is a relatively weak base, elimination can become a significant side reaction at higher temperatures or if stronger, more sterically hindered bases are present as impurities.

Methodological Alternatives:

  • Conventional Synthesis: The standard approach involves heating the alkyl halide with a cyanide salt in a polar aprotic solvent like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).[6][8] These solvents are effective because they solvate the cation (e.g., Na⁺) while leaving the cyanide anion relatively "naked" and highly nucleophilic.[9]

  • Phase-Transfer Catalysis (PTC): This powerful technique is used when reactants are in different, immiscible phases, such as an aqueous solution of NaCN and an organic solution of the alkyl halide.[10] A phase-transfer catalyst, typically a quaternary ammonium salt (Q⁺X⁻), transports the cyanide anion from the aqueous phase into the organic phase, enabling the reaction to proceed under milder conditions and often with higher yields.[11][12]

PTC_Cycle Phase-Transfer Catalysis (PTC) Cycle cluster_organic Organic Phase cluster_aqueous Aqueous Phase RBr R-Br (Substrate) RCN R-CN (Product) QBr [Q⁺Br⁻] (Catalyst) RBr->QBr Br⁻ byproduct QCN [Q⁺CN⁻] (Organic Soluble) QCN->RBr Sₙ2 Reaction NaCN Na⁺CN⁻ (Nucleophile Source) NaCN->QCN Anion Exchange NaBr Na⁺Br⁻ (Byproduct) QBr->NaCN Catalyst Regeneration

Caption: Mechanism of Phase-Transfer Catalysis for nucleophilic substitution.

A Framework for Mechanistic Validation

To unequivocally validate the Sₙ2 mechanism, a series of experiments must be conducted to probe the reaction kinetics and product distribution.

Experimental Workflow

The overall workflow is designed to collect kinetic data and identify all reaction products, which together provide a clear picture of the operative mechanism.

Workflow A Reaction Setup (Substrate + Nucleophile + Solvent) B Time-Based Sampling (Quench aliquots at t=0, 5, 15, 30... min) A->B C Kinetic Analysis (GC-FID) (Quantify [Reactant] vs. time) B->C Rate Plot D Product Identification (GC-MS) (Identify product and byproducts) B->D Mass Spectra F Data Interpretation & Conclusion (Determine rate law, confirm mechanism) C->F E Structural Confirmation (FTIR) (Confirm C≡N stretch, loss of C-Br) D->E E->F

Caption: Experimental workflow for mechanistic validation.
Protocol: Kinetic Analysis via Gas Chromatography (GC)

Objective: To determine the rate law of the reaction. An Sₙ2 reaction is expected to be second-order overall: first-order in this compound and first-order in the cyanide nucleophile (Rate = k[R-Br][CN⁻]).[9]

Methodology:

  • Reaction Setup: In a thermostatted round-bottom flask, combine this compound (1.0 eq), an internal standard (e.g., dodecane), and the chosen solvent (e.g., DMSO). Allow the mixture to reach thermal equilibrium (e.g., 60 °C).

  • Initiation: Add sodium cyanide (1.5 eq) to the flask with vigorous stirring to start the reaction (t=0).

  • Sampling: At predetermined time intervals (e.g., 0, 5, 10, 20, 40, 60 minutes), withdraw a 0.1 mL aliquot of the reaction mixture.

  • Quenching: Immediately quench the aliquot in a vial containing 1 mL of cold diethyl ether and 1 mL of water to stop the reaction and extract the organic components.

  • Analysis: Inject the organic layer into a Gas Chromatograph with a Flame Ionization Detector (GC-FID).

  • Data Processing: Calculate the concentration of this compound at each time point relative to the constant concentration of the internal standard. Plot ln([R-Br]) versus time. A linear plot would indicate a pseudo-first-order reaction (since [CN⁻] is in excess and relatively constant), which is consistent with a second-order rate law.

Protocol: Product and Byproduct Characterization (GC-MS & FTIR)

Objective: To confirm the identity of the major product as octane-1,8-dinitrile and to search for the potential E2 byproduct, hept-6-enenitrile.

Methodology:

  • Workup: After the reaction is complete (as determined by GC), cool the mixture, dilute with water, and extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.

  • GC-MS Analysis: Analyze the crude product using Gas Chromatography-Mass Spectrometry (GC-MS).[13][14]

    • The major peak should correspond to the molecular ion and fragmentation pattern of octane-1,8-dinitrile.

    • Search the chromatogram for minor peaks, specifically looking for the mass corresponding to the elimination product. The absence or presence of this byproduct provides direct evidence against or for the competing E2 pathway.

  • FTIR Spectroscopy: Acquire an infrared spectrum of the purified product.

    • Expected Result: A strong, sharp absorption peak in the range of 2260-2200 cm⁻¹ confirms the presence of the C≡N triple bond.[15][16][17] The disappearance of characteristic C-Br stretching bands (typically 650-550 cm⁻¹) confirms the substitution has occurred.

Performance Comparison: Conventional vs. Phase-Transfer Catalysis

The choice of synthetic methodology can dramatically impact reaction outcomes. Below is a comparative summary based on typical experimental results for this class of reaction.

ParameterMethod A: Conventional SynthesisMethod B: Phase-Transfer Catalysis (PTC)Rationale & Justification
Reaction Temperature 60 - 80 °C25 - 40 °C (Room Temp)PTC enhances the nucleophile's reactivity in the organic phase, allowing for significantly lower activation energy and milder conditions.[12]
Reaction Time 4 - 8 hours1 - 2 hoursThe efficient transport of the nucleophile across the phase boundary leads to a much faster reaction rate.[10]
Typical Yield 75 - 85%> 95%Milder conditions in PTC reduce the likelihood of side reactions like elimination or decomposition, leading to higher product yields.
Solvent System Anhydrous Polar Aprotic (DMSO, DMF)Biphasic (Toluene/Water)PTC eliminates the need for expensive, hygroscopic, and often hard-to-remove anhydrous polar aprotic solvents.
Byproduct Formation Low to ModerateMinimalLower temperatures and shorter reaction times in the PTC method suppress the competing E2 elimination pathway.

Conclusion

The mechanistic validation of the reaction of this compound with sodium cyanide provides a clear and instructive case study. The combined evidence from kinetic analysis, which points to a second-order rate law, and product characterization, which confirms the formation of the substitution product with minimal to no elimination byproduct, overwhelmingly supports the proposed Sₙ2 mechanism .

Furthermore, a comparative analysis of synthetic methodologies reveals that Phase-Transfer Catalysis offers significant advantages over conventional heating in a homogenous solution. The ability to use a biphasic solvent system at room temperature not only leads to faster reactions and higher yields but also represents a greener, more efficient, and scalable approach for synthesizing valuable dinitrile compounds. This self-validating experimental framework can be readily adapted by researchers to interrogate a wide range of reaction mechanisms with confidence.

References

  • Fu, G. C., & Lectka, T. (2006). Photoinduced, Copper-Catalyzed Carbon–Carbon Bond Formation with Alkyl Electrophiles: Cyanation of Unactivated Secondary Alkyl Chlorides at Room Temperature. Journal of the American Chemical Society. [Link]
  • Clark, J. (2023). Explaining nucleophilic substitution between halogenoalkanes and cyanide ions. Chemguide. [Link]
  • Chemistry LibreTexts. (2023). The Reaction of Alkyl Halides with Cyanide Ions. [Link]
  • Doc Brown's Chemistry. nucleophilic substitution mechanism reaction of cyanide ion with halogenoalkanes to give nitriles. [Link]
  • CK-12 Foundation. How are alkyl cyanides prepared?. [Link]
  • Fu, G. C., & Lectka, T. (2006). Photoinduced, Copper-Catalyzed Carbon–Carbon Bond Formation with Alkyl Electrophiles: Cyanation of Unactivated Secondary Alkyl Chlorides at Room Temperature. Journal of the American Chemical Society. [Link]
  • ChemistryViews. (2018).
  • JoVE. (2023).
  • Dehmlow, E. V. (1977). Phase-Transfer Alkylation of Nitriles: 2-Phenylbutyronitrile.
  • Tarafder, A. (2014). Identification of Organic Additives in Nitrile Rubber Materials by Pyrolysis-GC–MS. Spectroscopy Online. [Link]
  • Save My Exams. (2025). Substitution Reactions of Halogenoalkanes. [Link]
  • Clark, J. (2023). nucleophilic substitution - halogenoalkanes and cyanide ions. Chemguide. [Link]
  • ChemTube3D. A Level Nucleophilic Substitution Cyanide + Ethyl Bromide. [Link]
  • International Journal of Innovative Research in Science, Engineering and Technology. Phase Transfer Catalysts : A Method for Synthesis of Nucleophilic Substitution Products. [Link]
  • Bernstein, M. P., et al. (1996). The infrared spectra of nitriles and related compounds frozen in Ar and H2O. PubMed. [Link]
  • PTC Communications, Inc. (2005).
  • Fiveable. (2025). Spectroscopy of Carboxylic Acids and Nitriles. [Link]
  • Tarafder, A., & Naskar, K. (2014). Identification of Organic Additives in Nitrile Rubber Materials by Pyrolysis-GC-MS.
  • Frostburg State University Chemistry Department. (2018). Synthesis of Nitriles. YouTube. [Link]
  • Smiley, R. A., & Arnold, C. (1960). Notes- Aliphatic Nitriles from Alkyl Chlorides. The Journal of Organic Chemistry. [Link]
  • Organic Chemistry Portal. Synthesis of Nitriles. [Link]
  • Smith, B. C. (2019). Organic Nitrogen Compounds IV: Nitriles. Spectroscopy Online. [Link]
  • Clark, J. (2023).
  • ASFC Chemistry. (2017). Nitriles IR Spectra and alkenes. YouTube. [Link]
  • National Center for Biotechnology Information. Heptanenitrile, 7-bromo-. PubChem. [Link]
  • Ohtsubo, K., et al. (2024). Nitrile-synthesizing enzymes and biocatalytic synthesis of volatile nitrile compounds: A review. PubMed. [Link]
  • Ma, Z., et al. (2024). Reusable Co-catalysts for general and selective α-alkylation of nitriles with alcohols. Royal Society of Chemistry. [Link]
  • Ashenhurst, J. Reactions and Mechanisms. Master Organic Chemistry. [Link]
  • The Organic Chemistry Tutor. (2018). Organic Chemistry - Reaction Mechanisms - Addition, Elimination, Substitution, & Rearrangement. YouTube. [Link]
  • Chan, A., Scheidt, K. A. (2005). Lewis Acid Activated Synthesis of Highly Substituted Cyclopentanes by the N-Heterocyclic Carbene Catalyzed Addition of Homoenolate Equivalents to Unsaturated Ketoesters.
  • O'Connell, J. L., et al. (2016). Nitrile synthesis via the acid-nitrile exchange reaction. The Journal of Organic Chemistry. [Link]
  • Le, C., et al. (2025). Photocatalytic Synthesis of Substituted 2-Aryl Morpholines via Diastereoselective Annulation. Journal of the American Chemical Society. [Link]
  • Reddy, D., et al. (2022). Selective One-Pot Multicomponent Synthesis of N-Substituted 2,3,5-Functionalized 3-Cyanopyrroles via the Reaction between α-Hydroxyketones, Oxoacetonitriles, and Primary Amines.
  • Isamitt, S., et al.
  • Butov, G. M., et al. (2021). N-Substituted S-Alkyl Carbamothioates in the Synthesis of Nitrogen-containing Functional Derivatives of the Adamantane Series.

Sources

The Strategic Evolution of Immunosuppressants: A Comparative Efficacy Analysis of 7-Bromoheptanenitrile-Derived 15-Deoxyspergualin Analogues

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of therapeutic intervention for autoimmune disorders and organ transplantation, the quest for potent and well-tolerated immunosuppressive agents is a paramount challenge. The journey from a simple chemical precursor to a clinically evaluated drug candidate is one of meticulous design, synthesis, and rigorous biological evaluation. This guide delves into the comparative efficacy of a series of compounds derived from the versatile building block, 7-bromoheptanenitrile. Specifically, we will explore the structure-activity relationships (SAR) of analogues of (±)-15-deoxyspergualin (DSG), a potent immunosuppressant whose synthesis utilizes a 7-carbon chain amine, a direct synthetic descendant of this compound.[1][2]

This analysis is tailored for researchers, medicinal chemists, and drug development professionals, providing an in-depth look at the experimental data that illuminates the path from lead compound to optimized therapeutic candidates. We will dissect the causality behind the synthetic modifications and present the compelling in vivo data that underpins our understanding of these molecules' immunosuppressive potential.

From a Simple Nitrile to a Complex Immunomodulator: The Role of this compound

This compound, a bifunctional molecule with the linear formula Br(CH₂)₆CN, serves as an ideal starting point for the introduction of a seven-carbon spacer in more complex molecules.[2] Its nitrile group can be readily reduced to an amine, while the terminal bromine allows for nucleophilic substitution, making it a key intermediate in the synthesis of the guanidino-hexylamine moiety of 15-deoxyspergualin and its analogues.

The parent compound, 15-deoxyspergualin (DSG), has demonstrated significant immunosuppressive activity and is commercialized in Japan.[3][4][5] However, its clinical utility is hampered by certain liabilities, including chemical instability and the presence of a chiral center, which complicates its synthesis. This has spurred extensive research into the development of analogues with improved properties.

Comparative Efficacy of 15-Deoxyspergualin Analogues in a Graft-versus-Host Disease Model

A robust method for evaluating the in vivo efficacy of novel immunosuppressants is the graft-versus-host disease (GVHD) model in mice. In this model, the survival of mice receiving an allogeneic bone marrow transplant is monitored following treatment with the test compounds. The mean survival time serves as a direct and quantitative measure of the compound's ability to suppress the detrimental immune response. In the studies discussed, the mean survival of the control group was approximately 15 days.[3][6]

Part 1: Modifications of the Central Hydroxyglycine "C" Region

Initial efforts to improve upon DSG focused on replacing the central hydroxyglycine moiety. This was driven by a desire to create more stable compounds that are easier to synthesize and lack chirality.[3][4][5] A key breakthrough was the development of a malonic derivative, which introduced a retro-amide bond.[3][4][5] Further exploration of this series led to the identification of a carbamate derivative, 27a , as a highly potent compound.[3][4][5]

CompoundDose (mg/kg/day, i.p.)Mean Survival Time (days)
Control-15 ± 2
15-Deoxyspergualin (DSG)138 ± 12
15-Deoxyspergualin (DSG)357 ± 7
Malonic Derivative 13a 3Significantly Active (exact data not specified)
Urea Derivative 19a 3Equally Active as DSG
Carbamate Derivative 23 3Equally Active as DSG
Carbamate Derivative 27a 3Equally Active as DSG

Data synthesized from J. Med. Chem. 1999, 42 (2), pp 277–290.[3][4][5]

Compound 27a was found to be slightly more active than DSG in a more demanding heart allotransplantation model in rats and was selected as a candidate for clinical evaluation due to its lack of a chiral center and improved chemical stability.[4][5]

Part 2: Modifications of the Spermidine "D" Region

The second wave of optimization targeted the spermidine "D" region of the DSG molecule. Various substitutions were made to probe the structural requirements for optimal in vivo immunosuppressive activity.[6][7] This led to the discovery that methylation at specific positions of the spermidine moiety could dramatically enhance potency.[6][7]

The most significant finding was the synthesis of compound 60e , a methylated analogue of a previously reported glycolic derivative. This compound demonstrated powerful activity at a much lower dose than the parent compounds in the GVHD model and was significantly more potent than DSG in the heart allotransplantation model in rats.[6][7]

CompoundDose (mg/kg/day, i.p.)Mean Survival Time (days)
Control-15 ± 2
Glycolic Derivative LF 08-0299 358 ± 6
Glycolic Derivative LF 08-0299 0.3Inactive
Monomethylated Malonic Derivative 56h Not specifiedPotent Activity
(R)-isomer 60e 0.3Maximum Activity Observed
(S)-isomer 60f Not specifiedInactive

Data synthesized from J. Med. Chem. 1999, 42 (2), pp 291–299.[6]

The improved in vivo activity of the methylated analogues is hypothesized to be due to increased metabolic stability.[7] The remarkable potency of 60e at a dose as low as 0.3 mg/kg made it a prime candidate for clinical evaluation, as this low dose is compatible with subcutaneous administration in humans.[7]

Visualizing the Path to Potency: Structural Modifications and Experimental Workflow

To better understand the structure-activity relationships, the following diagrams illustrate the general structure of the 15-deoxyspergualin analogues and the experimental workflow for their evaluation.

DSG_Analogues cluster_backbone 15-Deoxyspergualin Backbone cluster_modifications Structural Modifications Guanidino-Hexylamine Guanidino-Hexylamine (from this compound) Central_Moiety Central Moiety ('C' Region) Guanidino-Hexylamine->Central_Moiety Spermidine_Moiety Spermidine Moiety ('D' Region) Central_Moiety->Spermidine_Moiety C_Region_Mods C' Region Modifications: - Malonic Derivatives - Ureas - Carbamates (e.g., 27a) Central_Moiety->C_Region_Mods D_Region_Mods D' Region Modifications: - Methylation (e.g., 60e) Spermidine_Moiety->D_Region_Mods

Caption: General structure of 15-deoxyspergualin analogues.

GVHD_Workflow Start Start Synthesis Synthesis of DSG Analogues Start->Synthesis Animal_Model Graft-versus-Host Disease (GVHD) Model in Mice Synthesis->Animal_Model Treatment Daily Intraperitoneal Administration of Compounds Animal_Model->Treatment Monitoring Monitor Animal Survival Treatment->Monitoring Data_Analysis Calculate Mean Survival Time Monitoring->Data_Analysis Efficacy_Comparison Compare Efficacy vs. DSG and Control Data_Analysis->Efficacy_Comparison End End Efficacy_Comparison->End

Caption: Experimental workflow for GVHD efficacy studies.

Experimental Protocols

General Synthesis of 15-Deoxyspergualin Analogues

The synthesis of the DSG analogues is a multi-step process. A key intermediate is prepared in three steps from N,N'-bis(tert-butoxycarbonyl)-S-methylisothiourea.[3] This intermediate is then elaborated through various coupling and modification reactions to introduce the modified "C" and "D" regions. For detailed synthetic schemes and procedures, please refer to the primary literature cited.[3][6]

In Vivo Graft-versus-Host Disease (GVHD) Model
  • Animal Model: The GVHD model is established in mice.

  • Induction of GVHD: Lethally irradiated recipient mice are injected intravenously with allogeneic bone marrow and spleen cells from donor mice.

  • Treatment: The synthesized compounds are administered daily via intraperitoneal (i.p.) injection, starting from the day of the cell transfer, for a specified duration. Groups of 8 mice per dose are typically used.[6]

  • Monitoring and Endpoint: The survival of the mice is monitored daily. The primary endpoint is the mean survival time for each treatment group.

  • Data Analysis: The mean survival time of each treatment group is compared to that of a vehicle-treated control group and a group treated with the reference compound, 15-deoxyspergualin.

Conclusion and Future Directions

The systematic structural modification of 15-deoxyspergualin, a complex molecule derived from precursors like this compound, has proven to be a highly effective strategy for the development of novel immunosuppressive agents. The comparative efficacy data from the in vivo GVHD model clearly demonstrates that targeted modifications to the central "C" and spermidine "D" regions can lead to compounds with significantly enhanced potency and improved pharmaceutical properties.

The discovery of the achiral carbamate 27a and the highly potent methylated glycolic derivative 60e underscores the power of rational drug design and iterative optimization. These findings not only provide promising candidates for further clinical development but also offer valuable insights into the structure-activity relationships that govern the immunosuppressive effects of this class of compounds. Future research will likely focus on further refining the pharmacokinetic and safety profiles of these lead compounds, with the ultimate goal of delivering new and improved therapies for patients in need.

References

  • Dubois, L., et al. (1999). Structure-Immunosuppressive Activity Relationships of New Analogues of 15-Deoxyspergualin. 1. Structural Modifications of the Hydroxyglycine Moiety. Journal of Medicinal Chemistry, 42(2), 277–290. [Link]
  • Dubois, L., et al. (1999). Structure-Immunosuppressive Activity Relationships of New Analogues of 15-Deoxyspergualin. 2. Structural Modifications of the Spermidine Moiety. Journal of Medicinal Chemistry, 42(2), 291–299. [Link]
  • Dubois, L., et al. (1999). Structure-immunosuppressive Activity Relationships of New Analogues of 15-deoxyspergualin. 1. Structural Modifications of the Hydroxyglycine Moiety. PubMed. [Link]
  • Dubois, L., et al. (1999). Structure-immunosuppressive activity relationships of new analogues of 15-deoxyspergualin. 2. Structural modifications of the spermidine moiety. PubMed. [Link]
  • Dubois, L., et al. (1999). Structure−Immunosuppressive Activity Relationships of New Analogues of 15-Deoxyspergualin. 1. Structural Modifications of the Hydroxyglycine Moiety.
  • Vawhal, P. K., et al. (2023). inhibition of standard and synthesized compounds along with IC50 (μM)...
  • PubChem. Heptanenitrile, 7-bromo-. [Link]
  • Frontiers.
  • Allison, A. C. (2000). Immunosuppressive drugs: the first 50 years and a glance forward. PubMed. [Link]

Sources

A Senior Application Scientist's Guide to the Structural Confirmation of Products from 7-Bromoheptanenitrile Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

In the landscape of synthetic chemistry and drug development, the unequivocal structural confirmation of reaction products is paramount. It forms the bedrock of reliable, reproducible science and is a critical checkpoint in the journey from laboratory synthesis to therapeutic application. 7-Bromoheptanenitrile, a versatile bifunctional molecule, serves as a valuable building block, offering two distinct reactive centers: a terminal alkyl bromide ripe for nucleophilic substitution and a nitrile group that can be transformed into a variety of functionalities.

This guide provides an in-depth, technically-grounded comparison of the analytical methodologies required to confirm the structures of key products derived from this compound. Moving beyond a simple recitation of protocols, we will explore the causality behind experimental choices, ensuring a robust and self-validating approach to structural elucidation.

The Analytical Imperative: A Multi-Technique, Self-Validating Workflow

G cluster_reaction Reaction & Work-up cluster_analysis Structural Analysis Core cluster_confirmation Final Confirmation Reaction This compound Reaction Workup Purification (e.g., Chromatography) Reaction->Workup IR IR Spectroscopy (Functional Group ID) Workup->IR Is key functional group present/absent? MS Mass Spectrometry (Molecular Weight & Formula) Workup->MS Is the molecular weight correct? NMR NMR Spectroscopy (¹H, ¹³C - Connectivity) Workup->NMR Does the carbon/proton environment match? Structure Proposed Structure IR->Structure MS->Structure NMR->Structure Structure->Structure

Caption: A self-validating workflow for structural confirmation.

Case Study 1: Nucleophilic Substitution with Sodium Azide

A cornerstone reaction of alkyl halides is the SN2 displacement.[1][2] Here, we examine the reaction of this compound with sodium azide to yield 7-azidoheptanenitrile. This transformation is fundamental in introducing a versatile azide handle for click chemistry or subsequent reduction to an amine.

Reaction Scheme:

Br(CH₂)₆CN + NaN₃ → N₃(CH₂)₆CN + NaBr

The core challenge is to confirm the successful substitution of the bromine atom with the azido group.

Comparative Spectroscopic Analysis
TechniqueThis compound (Starting Material)7-Azidoheptanenitrile (Expected Product)Rationale for Structural Confirmation
IR Spectroscopy ~2245 cm⁻¹ (C≡N stretch)[3]; ~640 cm⁻¹ (C-Br stretch)~2095 cm⁻¹ (N₃ stretch, strong, sharp) ; ~2245 cm⁻¹ (C≡N stretch)The disappearance of the C-Br stretch and the appearance of the very strong, characteristic azide stretch around 2100 cm⁻¹ is compelling evidence of successful substitution. The nitrile peak should remain unchanged.
¹³C NMR ~119 ppm (C≡N); ~34 ppm (CH₂-Br) ~119 ppm (C≡N); ~51 ppm (CH₂-N₃) The key diagnostic is the downfield shift of the carbon directly attached to the electronegative substituent. The carbon attached to the azide group (CH₂-N₃) is significantly deshielded compared to the carbon attached to bromine (CH₂-Br).
¹H NMR ~3.4 ppm (triplet, 2H, CH₂-Br) ~3.25 ppm (triplet, 2H, CH₂-N₃) Similar to the ¹³C NMR, the protons adjacent to the substituent will experience a shift. While the shift difference is less pronounced than in ¹³C NMR, it is still a key indicator. The triplet multiplicity, due to coupling with the adjacent CH₂ group, should remain.
Mass Spec. (EI) M⁺ peaks at m/z 190/192 (1:1 ratio)[4][5]M⁺ peak at m/z 152The starting material will exhibit a characteristic isotopic pattern for bromine (⁷⁹Br and ⁸¹Br are in ~1:1 abundance), resulting in two molecular ion peaks of nearly equal intensity separated by 2 m/z units.[4][5] The product will have a single molecular ion peak at its calculated molecular weight, and the bromine isotopic signature will be absent.

Case Study 2: Reduction of the Nitrile Group with LiAlH₄

The transformation of a nitrile into a primary amine is a powerful synthetic tool, providing access to key building blocks.[6][7] The reduction of this compound with a strong reducing agent like lithium aluminum hydride (LiAlH₄) yields 8-aminooctan-1-ol, a bifunctional molecule resulting from the reduction of both the nitrile and the alkyl bromide. A milder reducing agent or protection strategy would be needed to selectively reduce the nitrile. For this guide, we will consider the exhaustive reduction.

Reaction Scheme:

Br(CH₂)₆CN + LiAlH₄ (excess) → H₂N(CH₂)₇OH

Here, we must confirm the complete disappearance of the nitrile and bromide functionalities and the appearance of primary amine and primary alcohol groups.

Comparative Spectroscopic Analysis
TechniqueThis compound (Starting Material)8-Aminooctan-1-ol (Expected Product)Rationale for Structural Confirmation
IR Spectroscopy ~2245 cm⁻¹ (C≡N stretch, sharp) [3]; ~640 cm⁻¹ (C-Br stretch)~3300-3500 cm⁻¹ (N-H stretch, two bands for -NH₂) [8]; ~3200-3600 cm⁻¹ (O-H stretch, broad) ; Absence of C≡N and C-Br peaks.This is a highly diagnostic technique for this reaction. The complete disappearance of the sharp nitrile peak is critical. Concurrently, the appearance of a broad O-H stretch and two distinct N-H stretching bands (for a primary amine) provides strong evidence for the formation of both new functional groups.[8]
¹³C NMR ~119 ppm (C≡N) ; ~34 ppm (CH₂-Br)~42 ppm (CH₂-NH₂) ; ~62 ppm (CH₂-OH) ; Absence of C≡N signal.The most definitive change is the complete disappearance of the nitrile carbon signal from the ~119 ppm region.[9] The appearance of new signals in the regions characteristic for a carbon attached to a nitrogen (~42 ppm) and a carbon attached to an oxygen (~62 ppm) confirms the reduction.
¹H NMR ~3.4 ppm (t, 2H, CH₂-Br); ~2.3 ppm (t, 2H, CH₂-CN)~2.7 ppm (t, 2H, CH₂-NH₂) ; ~3.6 ppm (t, 2H, CH₂-OH) ; ~1.5-2.5 ppm (broad singlet, 3H, -NH₂ and -OH) The signals for protons adjacent to the original functional groups will shift significantly. The -CH₂-Br triplet is replaced by a triplet around 3.6 ppm for -CH₂-OH. The -CH₂-CN triplet is replaced by a triplet around 2.7 ppm for -CH₂-NH₂.[10] The protons on the N and O atoms will appear as a broad, exchangeable signal that disappears upon adding a drop of D₂O to the NMR tube.[11]
Mass Spec. (EI) M⁺ peaks at m/z 190/192 (1:1 ratio)M⁺ peak at m/z 145The mass shift and the loss of the bromine isotopic pattern are definitive. The product will show a molecular ion peak corresponding to the new structure.

Case Study 3: Acid-Catalyzed Hydrolysis of the Nitrile Group

Hydrolysis of nitriles is a classic method for preparing carboxylic acids.[12][13] Heating this compound under acidic aqueous conditions will convert the nitrile group to a carboxylic acid, yielding 7-bromoheptanoic acid.

Reaction Scheme:

Br(CH₂)₆CN + 2H₂O + H⁺ → Br(CH₂)₆COOH + NH₄⁺

The analytical goal is to confirm the conversion of the nitrile (C≡N) to a carboxylic acid (-COOH) functional group.

Comparative Spectroscopic Analysis
TechniqueThis compound (Starting Material)7-Bromoheptanoic Acid (Expected Product)Rationale for Structural Confirmation
IR Spectroscopy ~2245 cm⁻¹ (C≡N stretch, sharp) [3]~1710 cm⁻¹ (C=O stretch, strong) ; ~2500-3300 cm⁻¹ (O-H stretch, very broad) [9][14]; Absence of C≡N peak.IR spectroscopy is exceptionally powerful for this transformation. The disappearance of the nitrile peak and the concurrent appearance of two highly characteristic peaks—a strong carbonyl (C=O) stretch and a very broad hydroxyl (O-H) stretch that often overlaps with C-H stretches—is unambiguous evidence of a carboxylic acid.[15]
¹³C NMR ~119 ppm (C≡N) ~180 ppm (C=O) The chemical shift of the carbon in the new functional group is profoundly different. The nitrile carbon signal vanishes, and a new signal appears far downfield in the characteristic region for a carboxylic acid carbonyl carbon (~175-185 ppm).[14]
¹H NMR ~2.3 ppm (t, 2H, CH₂-CN)~2.35 ppm (t, 2H, CH₂-COOH); ~10-13 ppm (broad singlet, 1H, -COOH) While the shift of the adjacent CH₂ group is minimal, the key diagnostic signal is the appearance of a new, very deshielded proton signal between 10-13 ppm.[9] This broad singlet, corresponding to the acidic carboxylic acid proton, will disappear upon a D₂O shake.[14]
Mass Spec. (EI) M⁺ peaks at m/z 190/192 (1:1 ratio)M⁺ peaks at m/z 209/211 (1:1 ratio)The molecular weight increases by 19 units (effectively adding H₂O and removing N, then adding H). Crucially, the 1:1 isotopic pattern for bromine will be retained, confirming the bromine atom is still present in the final product structure.

Experimental Protocols: A Foundation for Reliable Data

The quality of spectroscopic data is directly dependent on the rigor of the experimental procedure. Below are foundational protocols for the key techniques discussed.

Protocol 1: NMR Sample Preparation and Analysis
  • Sample Preparation:

    • Accurately weigh 5-10 mg of the purified, dry product.

    • Dissolve the sample in ~0.6-0.7 mL of an appropriate deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial. The choice of solvent is critical; it must dissolve the sample and not have signals that obscure important sample resonances.

    • Transfer the solution to a clean, dry 5 mm NMR tube.

    • Cap the tube securely.

  • Instrument Setup & Acquisition:

    • Insert the sample into the NMR spectrometer.

    • Lock the spectrometer onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve maximum homogeneity and resolution. This is a critical step for obtaining sharp, well-defined peaks.

    • Acquire the ¹H spectrum. Standard parameters include a 90° pulse, a relaxation delay of 1-5 seconds, and an appropriate number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.

    • Acquire the ¹³C spectrum. This requires significantly more scans (hundreds to thousands) due to the low natural abundance of ¹³C.

  • Data Processing:

    • Apply Fourier transformation, phase correction, and baseline correction to the raw data.

    • Calibrate the chemical shift scale using a known reference (e.g., residual solvent peak or tetramethylsilane, TMS).

    • Integrate the ¹H NMR signals to determine the relative ratios of protons.

Protocol 2: Attenuated Total Reflectance (ATR) IR Spectroscopy
  • Instrument Preparation:

    • Ensure the ATR crystal (e.g., diamond, germanium) is clean. Clean with a suitable solvent (e.g., isopropanol) and a soft, lint-free wipe.

    • Record a background spectrum of the clean, empty crystal. This is crucial as it will be automatically subtracted from the sample spectrum.

  • Sample Analysis:

    • Place a small drop of the liquid sample or a small amount of the solid sample directly onto the ATR crystal.

    • If the sample is solid, use the pressure clamp to ensure good contact between the sample and the crystal.

    • Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Analysis:

    • Identify the wavenumbers (cm⁻¹) of the major absorption bands.

    • Correlate these absorption bands with specific functional groups using established correlation tables.[3][9]

Protocol 3: GC-MS Analysis for Volatile Compounds
  • Sample Preparation:

    • Prepare a dilute solution of the purified sample (~1 mg/mL) in a volatile organic solvent (e.g., dichloromethane, ethyl acetate).[16]

  • Instrumental Conditions:

    • Injector: Set to a temperature that ensures rapid volatilization without thermal decomposition (e.g., 250 °C).

    • GC Column: Use a column with a stationary phase appropriate for the polarity of the analyte (e.g., a DB-5 or equivalent for general-purpose analysis).

    • Oven Program: Develop a temperature gradient that effectively separates the product from any residual starting material or impurities. A typical program might start at 50 °C, hold for 1-2 minutes, then ramp at 10-20 °C/min to a final temperature of 280 °C.[16]

    • MS Detector: Operate in Electron Ionization (EI) mode at a standard energy of 70 eV. Set the mass range to scan from a low m/z (e.g., 40) to a value well above the expected molecular weight of the product.

  • Data Analysis:

    • Examine the total ion chromatogram (TIC) to assess purity and determine the retention time of the product.

    • Analyze the mass spectrum of the peak of interest.

    • Identify the molecular ion (M⁺) peak to confirm the molecular weight.

    • Analyze the fragmentation pattern and isotopic distribution to further validate the proposed structure.

Visualizing Reaction Transformations

G cluster_products Reaction Products Start Br(CH₂)₆CN (this compound) P1 N₃(CH₂)₆CN (Sₙ2 with N₃⁻) Start->P1 -Br +N₃ P2 H₂N(CH₂)₇OH (LiAlH₄ Reduction) Start->P2 -Br, -CN +NH₂, +OH P3 Br(CH₂)₆COOH (Acid Hydrolysis) Start->P3 -CN +COOH

Caption: Key reaction pathways of this compound.

References

  • Chemistry LibreTexts. (2024, September 30). 20.8: Spectroscopy of Carboxylic Acids and Nitriles.
  • OpenStax. (2023, September 20). 20.8 Spectroscopy of Carboxylic Acids and Nitriles. In Organic Chemistry.
  • Fiveable. Spectroscopy of Carboxylic Acids and Nitriles | Organic Chemistry Class Notes.
  • Scribd. 05 Notes On Nitriles IR Spectra.
  • Spectroscopy Online. (2019, July 1). Organic Nitrogen Compounds IV: Nitriles.
  • ACS Publications. Infrared Spectroscopy of Aqueous Carboxylic Acids: Comparison between Different Acids and Their Salts. The Journal of Physical Chemistry A.
  • University of Calgary. IR: carboxylic acids.
  • Fiveable. Spectroscopy of Amines | Organic Chemistry Class Notes.
  • YouTube. (2023, May 11). Fragmentation of Alkyl halide & Ether| Mass spectroscopy.
  • JoVE. (2024, December 5). Video: Mass Spectrometry: Alkyl Halide Fragmentation.
  • National Institutes of Health. Heptanenitrile, 7-bromo- | C7H12BrN | CID 88737. PubChem.
  • Global Substance Registration System. This compound.
  • YouTube. (2023, January 26). Mass Spectrometry Part 3- Fragmentation in Alkyl Halides.
  • NIST. This compound. NIST Chemistry WebBook.
  • ResearchGate. (2025, August 10). Simple Protocol for NMR Analysis of the Enantiomeric Purity of Primary Amines.
  • Chemistry LibreTexts. (2024, March 24). 24.10: Spectroscopy of Amines.
  • ACS Publications. Fragmentation mechanism and energetics of some alkyl halide ions.
  • University of Calgary. Spectroscopy Tutorial: Amines.
  • JoVE. (2025, May 22). Video: NMR Spectroscopy Of Amines.
  • Basic 1H- and 13C-NMR Spectroscopy.
  • Chemistry LibreTexts. (2023, January 22). Making Carboxylic Acids by the Hydrolysis of Nitriles.
  • Chemistry Steps. The Mechanism of Nitrile Hydrolysis To Carboxylic Acid.
  • University of Wisconsin-Madison. NMR Spectroscopy – 1H NMR Chemical Shifts.
  • Moodle. Preparation of Carboxylic Acids: Hydrolysis of Nitriles.
  • PubMed Central. Evidence of a sequestered imine intermediate during reduction of nitrile to amine by the nitrile reductase QueF from Escherichia coli.
  • Cengage. Alkyl Halides and Nucleophilic Substitution.
  • Organic Chemistry. 7. Reactions of Haloalkanes, Alcohols, and Amines. Nucleophilic Substitution.
  • Chemistry LibreTexts. (2024, July 30). 24.7: Synthesis of Amines.
  • Chemguide. reduction of nitriles.
  • KPU Pressbooks. 7.1 Nucleophilic Substitution Reactions Overview. In Organic Chemistry I.
  • Lumen Learning. 23.2. Preparation of Amines. In Organic Chemistry II.
  • YouTube. (2020, March 24). Hydrolysis of Nitriles to Form Carboxylic Acids.
  • OpenStax. 24.6 Synthesis of Amines. In Organic Chemistry: A Tenth Edition.
  • 1H-NMR.
  • Chemistry LibreTexts. (2020, July 16). 7: Nucleophilic Substitution Reactions.
  • YouTube. (2024, April 7). Mechanism Explained: Hydrolysis of Nitriles | Nitriles to Carboxylic Acids.
  • SciSpace. (2017, February 24). 1H and 13C NMR for the Profiling of Natural Product Extracts: Theory and Applications.

Sources

A Senior Application Scientist’s Guide to the Development and Validation of a Robust HPLC Assay for 7-Bromoheptanenitrile

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of pharmaceutical development and chemical synthesis, 7-bromoheptanenitrile serves as a key intermediate building block. Its purity and concentration are critical quality attributes that directly impact the yield and impurity profile of subsequent synthetic steps. Consequently, a precise, accurate, and robust analytical method for its quantification is not merely a procedural formality but a cornerstone of process control and quality assurance.

This guide provides an in-depth, experience-driven walkthrough for the development and validation of a High-Performance Liquid Chromatography (HPLC) method for the assay of this compound. Moving beyond a simple recitation of steps, we will explore the scientific rationale behind each decision, from selecting the chromatographic mode to defining validation acceptance criteria. This document is designed for researchers, analytical scientists, and drug development professionals who require a reliable, scientifically sound, and defensible analytical procedure. Our approach is grounded in the principles outlined by the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure the method is fit for its intended purpose[1][2].

Part 1: Foundational Strategy for Method Development

The initial phase of method development is not about random screening but a targeted strategy based on the physicochemical properties of the analyte. This compound (Br(CH₂)₆CN) is a moderately polar molecule, characterized by a non-polar C7 alkyl chain and a polar nitrile group[3]. It lacks a strong, distinctive chromophore, which immediately informs our choice of detection wavelength.

Choosing the Right Chromatographic Mode: A Comparative Rationale

The vast majority of HPLC analyses for small molecules are performed using the reversed-phase (RP) separation mode, and for good reason[4][5]. RP-HPLC utilizes a non-polar stationary phase (like C18) and a polar mobile phase (like a water/acetonitrile mixture)[4]. This setup is ideal for molecules like this compound, which possess sufficient hydrophobicity from the alkyl chain to be retained on the column, while the nitrile group ensures it does not retain too strongly.

  • Why Not Normal Phase (NP-HPLC)? NP-HPLC uses a polar stationary phase and a non-polar mobile phase. While feasible, it is highly sensitive to water content in the mobile phase, leading to issues with reproducibility and requiring expensive, anhydrous solvents.

  • Why Not Hydrophilic Interaction Liquid Chromatography (HILIC)? HILIC is an excellent choice for very polar compounds that are poorly retained in reversed-phase[5]. Since this compound has a significant non-polar character, it would likely elute too quickly in a typical HILIC setup, providing poor retention and resolution.

Therefore, Reversed-Phase HPLC is the most logical, robust, and cost-effective starting point for this analysis[6].

The Method Development Workflow

A structured, systematic approach to method development minimizes trial and error and leads to a more robust final method. The workflow involves a logical progression from initial screening to fine-tuning and final verification.

MethodDevelopmentWorkflow cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Optimization cluster_2 Phase 3: Finalization Analyte Analyte Characterization (this compound) Column Column Selection (Start with C18) Analyte->Column MobilePhase Mobile Phase Screening (ACN/Water, MeOH/Water) Column->MobilePhase Detector Detector Wavelength (Low UV Scan) MobilePhase->Detector Isocratic Isocratic Elution Tuning (% Organic) Detector->Isocratic FlowTemp Flow Rate & Temperature (Efficiency vs. Pressure) Isocratic->FlowTemp PeakShape Assess Peak Shape (Tailing, Asymmetry) FlowTemp->PeakShape SST Define System Suitability (SST) PeakShape->SST OptimizedMethod Final Optimized Method SST->OptimizedMethod

Caption: A logical workflow for HPLC method development.

Part 2: Experimental Protocol — Method Development

This section provides a detailed, step-by-step protocol for developing the assay method.

Instrumentation and Reagents
  • HPLC System: An HPLC system with a quaternary or binary pump, autosampler, column thermostat, and a UV/Vis or Photodiode Array (PDA) detector.

  • Column: A standard C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is an excellent starting point.

  • Reagents: HPLC-grade acetonitrile (ACN), HPLC-grade methanol (MeOH), and purified water (e.g., Milli-Q).

  • Standard Preparation: Prepare a stock solution of this compound reference standard at approximately 1.0 mg/mL in acetonitrile. From this, prepare a working standard solution at ~0.1 mg/mL.

Step 1: Initial Screening and Wavelength Selection

The nitrile functional group has a weak UV absorbance at low wavelengths.

  • Wavelength Determination: Using the PDA detector, inject the working standard solution and acquire the UV spectrum from 190-400 nm. Identify the wavelength of maximum absorbance (λ-max). For alkyl nitriles, this is typically very low, around 205-215 nm. For this guide, we will proceed with 210 nm , a common choice that balances sensitivity with potential interference from mobile phase components.

  • Initial Chromatographic Run:

    • Column: C18, 4.6 x 150 mm, 5 µm.

    • Mobile Phase: 70% Acetonitrile / 30% Water.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 10 µL.

    • Run Time: 10 minutes.

  • Analysis of Initial Run: Evaluate the retention time (tR) and peak shape. The goal is a retention factor (k') between 2 and 10 for good separation from the solvent front and a reasonable run time. If retention is too low, decrease the acetonitrile percentage. If it's too high, increase it.

Step 2: Method Optimization

Based on the initial run, we will optimize the mobile phase to achieve ideal retention and peak shape. For a single analyte assay, an isocratic method is preferred for its simplicity and robustness.

  • Mobile Phase Composition: Adjust the ACN/Water ratio in 5% increments. The goal is to achieve a retention time of approximately 5-7 minutes. This provides confidence that the peak is well-resolved from any early-eluting impurities and allows for a timely analysis. A composition of 65% Acetonitrile / 35% Water is often a good target.

  • Flow Rate and Temperature: A flow rate of 1.0 mL/min is standard for a 4.6 mm ID column. Increasing the column temperature (e.g., to 35 °C or 40 °C) can decrease viscosity, lower backpressure, and sometimes improve peak efficiency (sharper peaks)[7][8]. However, for a simple molecule like this, 30 °C is typically sufficient and conserves energy.

Final Optimized Method (Hypothetical):

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase: 65% Acetonitrile / 35% Water

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: 210 nm

  • Injection Volume: 10 µL

Part 3: Experimental Protocol — Method Validation

Method validation demonstrates that the analytical procedure is suitable for its intended purpose[1]. The following protocol is based on the ICH Q2(R1) guideline[2].

MethodValidationWorkflow cluster_0 Method Performance Characteristics Specificity Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision Accuracy->Precision LOQ LOQ/LOD Precision->LOQ Robustness Robustness Validated Validated Method Robustness->Validated LOQ->Robustness Start Start Validation Start->Specificity

Caption: A sequential workflow for HPLC method validation.

Specificity

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present (e.g., impurities, degradation products, matrix components).

  • Protocol:

    • Inject a blank (diluent: acetonitrile).

    • Inject the this compound working standard.

    • If available, inject a placebo or a sample from a forced degradation study (e.g., acid, base, peroxide, heat, light stress).

  • Acceptance Criteria: The blank should show no interfering peaks at the retention time of the analyte. In stressed samples, the main analyte peak should be free from co-elution with any degradation products (requires a PDA detector to check for peak purity).

Linearity and Range

Linearity demonstrates that the method's response is directly proportional to the analyte concentration over a specified range.

  • Protocol:

    • Prepare a series of at least five standard solutions from the stock solution, covering 80% to 120% of the target assay concentration (e.g., 0.08, 0.09, 0.10, 0.11, and 0.12 mg/mL).

    • Inject each concentration in triplicate.

    • Construct a calibration curve by plotting the mean peak area against the concentration.

  • Acceptance Criteria:

    • The correlation coefficient (r²) should be ≥ 0.999.

    • The y-intercept should be insignificant compared to the response at 100% concentration.

    • The range is defined as the concentration interval over which the method is shown to be linear, accurate, and precise. For an assay, this is typically 80-120% of the test concentration[9].

Accuracy

Accuracy is the closeness of the test results to the true value. It is often determined using a recovery study.

  • Protocol:

    • Prepare a sample matrix (placebo). Spike it with the analyte at three concentration levels across the range (e.g., 80%, 100%, 120%).

    • Prepare three replicate samples at each level.

    • Analyze the samples and calculate the percentage recovery.

  • Acceptance Criteria: The mean recovery should be within 98.0% to 102.0% at each concentration level[10].

Precision

Precision is the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.

  • Protocol:

    • Repeatability (Intra-assay precision): Analyze six replicate preparations of the standard solution at 100% of the target concentration on the same day, with the same analyst and instrument.

    • Intermediate Precision: Repeat the analysis on a different day, with a different analyst, or on a different instrument.

  • Acceptance Criteria: The Relative Standard Deviation (RSD) for the series of measurements should be not more than 2.0%.

Robustness

Robustness measures the method's capacity to remain unaffected by small, deliberate variations in method parameters.

  • Protocol: Analyze the standard solution while making small changes to the method parameters, one at a time:

    • Flow rate (± 0.1 mL/min, e.g., 0.9 and 1.1 mL/min).

    • Mobile phase composition (± 2% absolute, e.g., 63% and 67% ACN).

    • Column temperature (± 5 °C, e.g., 25 °C and 35 °C).

  • Acceptance Criteria: System suitability parameters (see below) should remain within limits, and the retention time should not shift excessively. This demonstrates the method's reliability during routine use.

Part 4: Data Summary and Method Comparison

Clear data presentation is essential for evaluating the performance of the validated method.

Table 1: Summary of Validation Data and Acceptance Criteria
Validation ParameterExperimental DesignAcceptance CriteriaHypothetical ResultPass/Fail
Specificity Blank, Standard, Stressed SamplesNo interference at analyte tRNo interference observedPass
Linearity 5 levels, 80-120% range (n=3)Correlation Coefficient (r²) ≥ 0.999r² = 0.9995Pass
Range Confirmed by Linearity, Accuracy, Precision80% - 120% of target concentration0.08 - 0.12 mg/mLPass
Accuracy 3 levels, 80/100/120% (n=3)Mean Recovery: 98.0% - 102.0%99.5% - 101.2%Pass
Precision (Repeatability) 6 replicate preparations (100%)RSD ≤ 2.0%0.85%Pass
Precision (Intermediate) Different day, analystRSD ≤ 2.0%1.10%Pass
Robustness Varied flow, temp, % organicSystem suitability passesAll SST criteria metPass
Table 2: Comparative Analysis of Alternative Analytical Techniques
TechniqueProsConsSuitability for this compound
Developed RP-HPLC Robust, reproducible, widely available, good for moderately polar compounds.Requires UV chromophore (even if weak), solvent consumption.Excellent. The method is highly suitable, robust, and aligns with industry standards for pharmaceutical intermediates.
Gas Chromatography (GC) High efficiency, good for volatile compounds.Analyte has a high boiling point (~140°C at 14mmHg)[3]; risk of thermal degradation in the injector; may require derivatization.Poor. High risk of inaccurate quantification due to thermal instability. Not recommended for routine QC.
HILIC Excellent for very polar compounds.Poor retention for compounds with significant non-polar character.Poor. this compound would likely have insufficient retention, eluting near the void volume.
Quantitative NMR (qNMR) No reference standard of the same compound needed (uses an internal standard), provides structural info.Lower sensitivity than HPLC, requires specialized equipment and expertise, can be complex with impurities present[11].Feasible but not ideal for QC. Better suited for primary standard characterization than for routine, high-throughput assays.

Conclusion

This guide has detailed a systematic and scientifically-grounded approach to developing and validating a robust RP-HPLC assay for this compound. By starting with a foundational understanding of the analyte's chemistry and applying the principles of method validation as prescribed by ICH guidelines, we have established a procedure that is specific, linear, accurate, precise, and robust. The comparative analysis confirms that reversed-phase HPLC is the optimal technique for this application, offering a superior balance of performance, reliability, and accessibility compared to alternatives like GC or HILIC. This validated method is fit for its intended purpose and can be confidently deployed in a quality control environment to ensure the consistent quality of this compound.

References

  • U.S. Food and Drug Administration (FDA). (2015).
  • gmp-compliance.org.
  • Jones Chromatography.THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES. [Link]
  • U.S. Food and Drug Administration (FDA). (2024). Q2(R2)
  • BioPharm International. (2024). FDA Releases Guidance on Analytical Procedures. [Link]
  • SIELC Technologies.Polar Compounds. [Link]
  • ProPharma. (2024).
  • Chromatography Today. (2014). What are the Main Benefits of Reversed Phase HPLC?. [Link]
  • Wikipedia.
  • Agilent.
  • Chrom Tech, Inc. (2025). Methods for Changing Peak Resolution in HPLC. [Link]
  • Scribd.Validation of Analytical Methods in Accordance With ICH Guidelines Q2. [Link]
  • Mastelf. (2025).
  • SIELC Technologies.
  • ResearchGate.Q2(R1)
  • LCGC.
  • International Council for Harmonis
  • Abraham Entertainment. (2025).
  • ECA Academy.ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
  • ACS Omega. (2024).

Sources

A Comparative Guide to Cross-Reactivity Studies of Molecules Incorporating Cyanoalkyl Halide Linkers

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The irreversible nature of covalent inhibitors offers significant pharmacological advantages, including enhanced potency and prolonged duration of action.[1][2][3] However, the electrophilic "warhead" necessary for covalent bond formation introduces a substantial risk of off-target reactions, potentially leading to toxicity.[2] Molecules synthesized using reactive building blocks, such as 7-bromoheptanenitrile, exemplify this challenge. While not a therapeutic agent itself, this compound is a versatile synthetic intermediate used to install a flexible, reactive linker arm in drug candidates.[4][5] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to assess and mitigate the cross-reactivity of molecules derived from such cyanoalkyl halide linkers. We will detail a multi-tiered experimental strategy, from broad proteomic profiling to specific cellular engagement assays, to ensure a thorough and reliable evaluation of a compound's selectivity profile.

Section 1: The Dual Nature of Cyanoalkyl Halide Linkers

This compound is a bifunctional molecule featuring a terminal nitrile group and a primary alkyl bromide.[4][6] Its primary utility in medicinal chemistry is to serve as a linker that connects a recognition moiety (which provides affinity for the target) to a reactive group. The bromo-terminus acts as an electrophile, capable of forming a covalent bond with nucleophilic amino acid residues (e.g., cysteine) on a protein target.[1]

The heptanenitrile chain itself plays a crucial role. Its length and flexibility can significantly influence how a drug candidate positions its reactive warhead within a binding pocket, affecting both on-target potency and off-target reactivity.[7][8][9] While this covalent interaction can lead to highly potent and durable pharmacological effects, the inherent reactivity of the alkyl bromide poses a significant risk.[1][3] If not exquisitely controlled by the non-covalent binding affinity of the parent molecule, the reactive linker can indiscriminately alkylate other proteins and biomolecules, leading to cellular damage or an immunological response.[2] Therefore, a rigorous assessment of cross-reactivity is not just a regulatory hurdle but a fundamental aspect of designing safe and effective covalent therapeutics.

Section 2: A Multi-Tiered Experimental Strategy for Assessing Cross-Reactivity

To build a comprehensive selectivity profile, a tiered approach is recommended, moving from broad, unbiased screens to highly specific, hypothesis-driven assays.[10] This strategy ensures that potential liabilities are identified early and efficiently, saving valuable time and resources.[11]

Tier 1: Global Proteome Reactivity Profiling

The first step is to cast a wide net to identify any potential off-targets across the entire proteome. The premier technique for this is Activity-Based Protein Profiling (ABPP) .[12][13][14][15]

What is ABPP? ABPP is a powerful chemical proteomics method that uses chemical probes to map the active sites of enzymes or other proteins in complex biological systems, such as cell lysates or even live cells.[12][13] Unlike traditional proteomics which measures protein expression levels, ABPP specifically identifies proteins that are functionally active and capable of being engaged by a small molecule.[12]

For a molecule derived from this compound, a competitive ABPP experiment is ideal. In this setup, a broad-spectrum, "tagged" covalent probe that reacts with a wide range of proteins is used. The proteome is pre-incubated with the test compound, which will "occupy" its specific targets and off-targets. When the tagged probe is added, it can only label the proteins that were not bound by the test compound. Using mass spectrometry, the proteins whose labeling is reduced by the test compound can be identified, providing a list of potential binding partners.[13][14]

Detailed Protocol: Competitive Activity-Based Protein Profiling (ABPP)
  • Proteome Preparation:

    • Culture relevant cells (e.g., HEK293T or a cancer cell line relevant to the drug's indication) to ~80% confluency.

    • Harvest cells, wash with cold PBS, and lyse in a suitable buffer (e.g., Tris-buffered saline) using probe sonication on ice.

    • Clarify the lysate by centrifugation at 100,000 x g for 45 minutes at 4°C to obtain the soluble proteome.

    • Determine protein concentration using a BCA assay. Normalize all samples to a final concentration of 2 mg/mL.

  • Competitive Labeling:

    • Aliquot 50 µL of the soluble proteome into microcentrifuge tubes.

    • Add the test compound (dissolved in DMSO) to final concentrations ranging from 0.1 µM to 50 µM. Include a DMSO-only vehicle control.

    • Incubate for 30 minutes at 37°C to allow the test compound to bind to its targets.

  • Probe Labeling:

    • Add a broad-spectrum cysteine-reactive probe (e.g., iodoacetamide-alkyne) to a final concentration of 100 µM.

    • Incubate for 1 hour at room temperature.

  • Click Chemistry & Enrichment:

    • Perform a copper-catalyzed azide-alkyne cycloaddition (Click) reaction to attach a reporter tag (e.g., biotin-azide) to the probe-labeled proteins.

    • Enrich the biotin-tagged proteins using streptavidin-agarose beads.

  • Mass Spectrometry Analysis:

    • Wash the beads extensively to remove non-specifically bound proteins.

    • Elute the bound proteins and digest them into peptides using trypsin.

    • Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

    • Proteins that are identified and quantified in the vehicle control but show a dose-dependent reduction in the presence of the test compound are considered potential off-targets.

Tier 2: Orthogonal In Vitro Validation

The list of potential off-targets from ABPP must be validated using orthogonal methods. This tier aims to confirm direct binding and quantify the interaction kinetics and functional consequences.

  • Direct Binding Assays: Techniques like Surface Plasmon Resonance (SPR) or Biolayer Interferometry (BLI) can be used to measure the direct binding of the test compound to purified off-target proteins. These methods provide quantitative data on association (k_on) and dissociation (k_off) rates, as well as the overall binding affinity (K_D).

  • Functional Assays: For off-targets that are enzymes (e.g., kinases, proteases), specific activity assays should be performed. By measuring the IC50 (half-maximal inhibitory concentration) of the test compound against these enzymes, one can determine the functional consequence of binding.[16]

Data Summary: Comparing On-Target vs. Off-Target Potency

All quantitative data should be summarized in a table to provide a clear "selectivity window." This window is the ratio between the potency against the intended target and the potency against any identified off-targets. A larger window indicates higher selectivity.

Compound IDPrimary Target IC50 (nM)Off-Target 1 (e.g., Kinase X) IC50 (nM)Off-Target 2 (e.g., Protease Y) IC50 (nM)Selectivity Window (Off-Target 1)
Cmpd-A 151,500> 50,000100x
Cmpd-B 2520015,0008x
Control 1012> 50,0001.2x

Table 1: A hypothetical comparison of the in vitro selectivity profiles for two compounds (Cmpd-A and Cmpd-B) derived from a this compound scaffold, compared to a non-selective control compound.

Tier 3: Cellular Target Engagement

Confirming that the compound interacts with the off-target protein within a live cell is the final and most critical step. The Cellular Thermal Shift Assay (CETSA) is the gold standard for this purpose.[17][18][19][20][21]

What is CETSA? CETSA is a biophysical assay based on the principle that when a protein binds to a ligand (like our test compound), it becomes thermodynamically stabilized.[17][18][21] This stabilization means it can resist heat-induced denaturation at higher temperatures compared to its unbound state.[17][19] By heating intact cells treated with the compound to various temperatures and then measuring how much of the target protein remains soluble, one can directly observe target engagement.[18][20][21]

Detailed Protocol: Cellular Thermal Shift Assay (CETSA)
  • Cell Treatment:

    • Seed cells in a multi-well plate and grow to ~80% confluency.

    • Treat cells with the test compound at various concentrations (and a vehicle control) for 1-2 hours.

  • Thermal Challenge:

    • Seal the plate and heat it in a PCR thermocycler with a gradient function for 3 minutes across a range of temperatures (e.g., 40°C to 65°C). This step denatures and precipitates unbound proteins.[17]

  • Lysis and Separation:

    • Lyse the cells by freeze-thaw cycles.

    • Centrifuge the lysate at high speed to pellet the precipitated proteins and cellular debris.

  • Detection:

    • Collect the supernatant containing the soluble proteins.

    • Analyze the amount of the specific off-target protein remaining in the soluble fraction using an antibody-based method like Western Blot or an ELISA.

  • Data Analysis:

    • Plot the amount of soluble protein against temperature to generate a "melting curve."

    • A shift in the melting curve to a higher temperature in the compound-treated samples compared to the vehicle control confirms that the compound is binding to and stabilizing the protein in the cellular environment.[18]

Visualization of the Cross-Reactivity Workflow

A systematic workflow ensures that all potential liabilities are thoroughly investigated.

CrossReactivityWorkflow cluster_tier1 Tier 1: Discovery cluster_tier2 Tier 2: In Vitro Validation cluster_tier3 Tier 3: Cellular Confirmation abpp Competitive ABPP in Cell Lysate ms LC-MS/MS Analysis abpp->ms hitlist Generate List of Potential Off-Targets ms->hitlist binding Direct Binding Assays (SPR, BLI) hitlist->binding functional Functional Assays (e.g., Kinase Activity) hitlist->functional data_table Quantify Ki, IC50 & Selectivity Window binding->data_table functional->data_table cetsa Cellular Thermal Shift Assay (CETSA) data_table->cetsa confirmation Confirm Cellular Target Engagement cetsa->confirmation caption Workflow for Cross-Reactivity Assessment.

Sources

Safety Operating Guide

A Researcher's Guide to the Proper Disposal of 7-Bromoheptanenitrile

Author: BenchChem Technical Support Team. Date: January 2026

The responsible management of chemical reagents is a cornerstone of laboratory safety and environmental stewardship. 7-Bromoheptanenitrile (CAS No. 20965-27-9), a versatile intermediate in organic synthesis, requires meticulous handling and disposal due to its specific hazard profile.[1][2] This guide provides an in-depth, procedural framework for researchers, scientists, and drug development professionals to manage the disposal of this compound, ensuring operational safety and regulatory compliance. The causality behind each procedural step is explained to foster a deeper understanding of safe laboratory practices.

Hazard Profile and Essential Safety Precautions

Understanding the inherent risks of a chemical is the first step in its safe management. This compound is classified with specific hazards that dictate the necessary protective measures and disposal pathway.

Table 1: Hazard Identification for this compound

Hazard Class & Category GHS Hazard Statement Signal Word
Skin Irritation (Category 2) H315: Causes skin irritation Warning
Eye Irritation (Category 2) H319: Causes serious eye irritation Warning

| Specific target organ toxicity — Single exposure (Category 3), Respiratory tract irritation | H335: May cause respiratory irritation | Warning |

Source: PubChem, Sigma-Aldrich

Given its properties as a combustible liquid and a water hazard (WGK 3, severely hazardous to water), improper disposal can lead to significant environmental damage and safety incidents.

Required Personal Protective Equipment (PPE)

The selection of PPE is directly dictated by the hazard profile. The principle is to create an impermeable barrier between the researcher and the chemical.

  • Eye Protection: Wear ANSI-rated safety goggles to protect against splashes that can cause serious eye irritation. A face shield should be used in conjunction with goggles when handling larger quantities or when there is a significant splash risk.

  • Hand Protection: Use chemically resistant gloves, such as nitrile gloves. Always inspect gloves for tears or punctures before use. Contaminated gloves must be disposed of as hazardous waste.[3]

  • Body Protection: A standard laboratory coat is required. For tasks with a higher potential for splashing, a chemically resistant apron should be worn over the lab coat.

  • Respiratory Protection: All handling of this compound that may generate vapors should be conducted within a certified chemical fume hood to prevent respiratory tract irritation.[1]

Waste Segregation: The Cornerstone of Safe Disposal

The most critical step in chemical waste management is proper segregation. Inadvertent mixing of incompatible chemicals can lead to violent reactions, generating heat, fire, and toxic gases.[4] this compound, as a halogenated organic nitrile, must not be mixed with other waste streams.

Incompatibility Profile

Nitriles as a chemical class are known to be incompatible with strong acids and bases.[4]

Table 2: Incompatibilities for Nitrile Waste Streams

Incompatible Chemical Group Potential Hazard of Mixing
Acids (Mineral, Oxidizing & Non-oxidizing) Generation of Heat, Toxic Gas, Flammable Gas
Acids (Organic) Generation of Heat

| Caustics (Strong Bases) | Potentially Hazardous Reaction (details often unknown, caution is paramount) |

Source: CP Lab Safety[4]

Procedure for Waste Collection
  • Select a Designated Container: Use a clean, dry container made of a compatible material (e.g., the original product bottle, a glass bottle). Ensure the container is in good condition with a secure, leak-proof cap.[5]

  • Label the Container: Before adding any waste, affix a "Hazardous Waste" label. Clearly write "this compound" and "Halogenated Organic Waste" on the label. All constituents of a waste container must be clearly identified.

  • Collect Waste: Collect only this compound and materials heavily contaminated with it in this container. Do not mix with non-halogenated solvents, aqueous waste, or any other chemical class.[6]

  • Keep Closed: The waste container must be kept tightly closed except when actively adding waste.[7] This prevents the release of vapors into the laboratory.

  • Store Safely: Store the waste container in a designated Satellite Accumulation Area (SAA), typically within the laboratory. The SAA must be under the control of the laboratory personnel and should have secondary containment to capture any potential leaks.[7]

Step-by-Step Disposal Protocols

The disposal path varies depending on the form of the waste. Follow the appropriate protocol below.

Protocol A: Disposal of Unused or Waste this compound

This protocol applies to the pure chemical or reaction mixtures where it is the primary component.

  • Transfer the liquid to a designated, properly labeled hazardous waste container as described in Section 2.

  • Ensure the container is securely capped and stored in secondary containment.

  • Do not fill the container beyond 90% capacity to allow for vapor expansion.

  • Arrange for pickup through your institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste contractor.[5]

Protocol B: Disposal of Contaminated Lab Supplies

This protocol applies to items such as gloves, pipette tips, and absorbent paper contaminated with this compound.

  • Collect all contaminated solid waste in a designated, leak-proof container, such as a sturdy plastic bag or a labeled drum.

  • The container must be clearly labeled as "Hazardous Waste" with the identity of the chemical contaminant ("this compound Contaminated Debris").

  • Keep the solid waste container sealed when not in use.

  • Dispose of the container through your institution's EHS hazardous waste program.

Protocol C: Management of Empty Containers

An "empty" chemical container is not truly empty and must be managed as hazardous waste until properly decontaminated.[6]

  • Triple Rinse Procedure: a. Add a small amount of a suitable solvent (e.g., acetone or methanol) to the empty container, ensuring the solvent is compatible with the waste stream it will be added to. The rinse volume should be about 5-10% of the container's volume.[5] b. Secure the cap and swirl the container to rinse all interior surfaces thoroughly. c. Decant the rinsate into the appropriate hazardous waste container (in this case, the "Halogenated Organic Waste" container holding your this compound waste).[6][8] d. Repeat this rinsing process two more times for a total of three rinses.[6]

  • Container Disposal: After triple rinsing, the container can often be managed as non-hazardous waste. Air dry the container in a fume hood.

  • Deface Labels: Completely remove or deface all original chemical and hazard labels before placing the container in the appropriate recycling or trash receptacle, as per institutional policy.[5]

Spill Management and Decontamination

Immediate and correct response to a spill is critical to mitigating exposure and environmental contamination.

Spill_Response_Workflow start Spill Occurs assess Assess Severity (Size & Location) start->assess is_small Is spill small & manageable? assess->is_small large_spill LARGE SPILL is_small->large_spill No small_spill SMALL SPILL is_small->small_spill Yes evacuate Alert personnel. Evacuate immediate area. large_spill->evacuate call_ehs Call EHS / Emergency Response evacuate->call_ehs don_ppe Don appropriate PPE (Goggles, Gloves, Lab Coat) small_spill->don_ppe contain Contain spill with absorbent pads (Work from outside in) don_ppe->contain absorb Apply absorbent material (e.g., vermiculite, sand) contain->absorb collect Collect contaminated material using non-sparking tools absorb->collect package Package waste in a sealed, labeled container collect->package decontaminate Decontaminate spill area (See Section 4) package->decontaminate dispose Dispose of waste via EHS decontaminate->dispose

Sources

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 7-Bromoheptanenitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome, researchers and innovators. In the dynamic landscape of drug discovery and chemical synthesis, our success is intrinsically linked to our ability to manage risk with precision and expertise. 7-Bromoheptanenitrile is a valuable intermediate, but its handling demands a rigorous and well-understood safety protocol. This guide moves beyond mere compliance, offering a framework for integrating safety into your workflow, thereby protecting both you and the integrity of your research. Here, we will dissect the necessary personal protective equipment (PPE) and operational plans, grounding our recommendations in the compound's specific hazard profile.

Hazard Assessment: Understanding the Risks of this compound

Before we can select the appropriate PPE, we must first understand the specific hazards presented by this compound. According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified with the following hazards:

  • H315: Causes skin irritation. [1][2]

  • H319: Causes serious eye irritation. [1][2]

  • H335: May cause respiratory irritation. [1][2]

The signal word for this chemical is "Warning". As a liquid, this compound presents a significant risk of splashes and aerosol generation, making direct contact and inhalation the primary routes of exposure.[2] Our entire safety strategy is built around mitigating these specific risks.

Core Protective Measures: Your First and Last Lines of Defense

A common misconception is that PPE is the first line of defense. In reality, engineering controls are paramount. Only after these are in place do we rely on PPE as the final barrier between you and the chemical hazard.

Primary Engineering Control: The Chemical Fume Hood

Due to the respiratory irritation hazard (H335), all handling of this compound must be performed inside a certified chemical fume hood.[2] This is non-negotiable. The fume hood's constant airflow draws vapors away from your breathing zone, providing a critical layer of protection that no respirator can replace during routine operations. Always verify the fume hood's certification is current and check the airflow monitor before beginning your work.

Personal Protective Equipment (PPE) Selection

The mandate to "wear protective gloves/protective clothing/eye protection/face protection" (P280) requires careful selection of the appropriate equipment for each task.[2]

  • Hand Protection: Standard nitrile gloves are the minimum requirement. Given that this compound can cause skin irritation, the practice of double-gloving is strongly recommended.[3] This provides a significant safety margin; if the outer glove is compromised, the inner glove still offers protection while you remove the contaminated outer layer and don a new one. Always inspect gloves for any signs of degradation or punctures before use.

  • Eye and Face Protection: The risk of "serious eye irritation" means that standard safety glasses are insufficient.[1][2] Chemical splash goggles that form a seal around the eyes are mandatory. For procedures involving larger volumes (>50 mL) or where there is a heightened risk of splashing, such as during transfers or heating, a full-face shield must be worn in addition to the goggles.[4]

  • Body Protection: A properly buttoned, long-sleeved laboratory coat is required for all procedures. For larger-scale work or when transferring the chemical, consider supplementing your lab coat with a chemical-resistant apron made of rubber or neoprene to provide an additional barrier against spills.

Operational Protocols: Tailoring PPE to the Task

The level of PPE required can be adjusted based on the scale and nature of the operation. The following table provides a clear guide for common laboratory scenarios.

Task/ScenarioRequired PPEKey Justification
Routine Handling (Weighing, small-scale transfers <50 mL)Double Nitrile Gloves, Chemical Splash Goggles, Laboratory Coat.Mitigates risks from minor splashes and incidental contact during standard operations.
Large-Scale Operations (Transfers >50 mL, reactions)Double Nitrile Gloves, Chemical Splash Goggles, Full-Face Shield, Chemical-Resistant Apron over Laboratory Coat.Provides enhanced protection for the face and torso against a greater volume and splash potential.
Emergency Spill Response Chemical-Resistant Coverall, Heavy-Duty Nitrile or Butyl Rubber Gloves, Chemical Splash Goggles, Full-Face Shield, Air-Purifying Respirator with Organic Vapor Cartridge.Ensures full-body protection and respiratory safety when vapor concentrations may be high and unpredictable.

Emergency Workflow: Spill Response

In the event of a spill, a calm, methodical response is critical. The following workflow diagram outlines the essential steps to be taken.

Spill_Response_Workflow spill Spill Detected alert Alert Personnel & Post Warning Signs spill->alert evacuate Evacuate Immediate Area alert->evacuate ppe Don Emergency PPE (Respirator, Coverall, etc.) evacuate->ppe contain Contain the Spill (Use absorbent dikes) ppe->contain absorb Apply Absorbent Material (e.g., vermiculite, sand) contain->absorb collect Collect Contaminated Material into a Labeled Waste Container absorb->collect decontaminate Decontaminate the Area with appropriate solvent collect->decontaminate dispose Dispose of Waste via Institutional Hazardous Waste Program decontaminate->dispose report Report the Incident to Lab Supervisor/EHS dispose->report

Caption: Emergency spill response workflow for this compound.

Disposal Plan: Managing Contaminated Waste

Proper disposal is the final, critical step in the safe handling of this compound. As a halogenated organic compound, it must be treated as hazardous waste.

Step-by-Step Disposal Protocol:

  • Segregate Waste: Never mix this compound waste with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office. It should be collected in a dedicated, compatible container (typically a glass or polyethylene container).

  • Label Correctly: The waste container must be clearly labeled as "Hazardous Waste" and must list the full chemical name: "this compound".[5] Avoid using abbreviations or chemical formulas.

  • Contaminated PPE: All disposable items that have come into contact with the chemical, including gloves, absorbent pads, and paper towels, must be collected in a sealed bag or container and disposed of as solid hazardous waste.

  • Container Management: Keep the waste container securely capped when not in use. Store it in a designated satellite accumulation area, preferably within a fume hood and with secondary containment.[5]

  • Final Disposal: Arrange for pickup and disposal through your institution's certified hazardous waste management program.[6] Under no circumstances should this chemical or its containers be disposed of down the drain or in regular trash.[7]

By adhering to these protocols, you demonstrate a commitment to a culture of safety that extends beyond yourself to your colleagues and the environment. Handle this compound with the respect it requires, and you can confidently leverage its utility in your critical research endeavors.

References

  • Heptanenitrile, 7-bromo- | C7H12BrN | CID 88737. PubChem - NIH. [Link]
  • This compound. GSRS. [Link]
  • Heptanenitrile, 7-bromo- - Substance Details. SRS | US EPA. [Link]
  • Personal Protective Equipment (PPE). CHEMM. [Link]
  • UNIT 7: Personal Protective Equipment. CTAHR. [Link]
  • Personal Protective Equipment. US EPA. [Link]
  • Personal Protective Equipment (PPE) for Industrial Chemicals.
  • Personal Protective Equipment for Use in Handling Hazardous Drugs. American Journal of Health-System Pharmacy. [Link]
  • Hazardous Waste Disposal Guide. Northwestern University. [Link]
  • Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs.

Sources

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